molecular formula C3H6CaO8 B15550010 Calcium mesoxalate trihydrate

Calcium mesoxalate trihydrate

Cat. No.: B15550010
M. Wt: 210.15 g/mol
InChI Key: YAPGFDZYZCGMLH-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Calcium mesoxalate trihydrate is a useful research compound. Its molecular formula is C3H6CaO8 and its molecular weight is 210.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

calcium;2-oxopropanedioate;trihydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2O5.Ca.3H2O/c4-1(2(5)6)3(7)8;;;;/h(H,5,6)(H,7,8);;3*1H2/q;+2;;;/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAPGFDZYZCGMLH-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(=O)[O-])C(=O)[O-].O.O.O.[Ca+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6CaO8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21085-60-9
Record name Calcium oxomalonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.169
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Ambiguous Case of Calcium Mesoxalate Trihydrate: A Technical Examination

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the physicochemical properties of Calcium Mesoxalate Trihydrate. It is critical, however, to preface this report with a significant point of clarification. The scientific and commercial literature exhibits considerable ambiguity and frequent conflation between This compound (the trihydrate calcium salt of mesoxalic acid, or ketomalonic acid) and Calcium Oxalate (B1200264) Trihydrate (the trihydrate calcium salt of oxalic acid, also known as the mineral caoxite).

The vast majority of available in-depth experimental data pertains to Calcium Oxalate Trihydrate. This document will, therefore, present the limited specific information available for this compound and provide a comprehensive overview of the well-characterized properties of Calcium Oxalate Trihydrate to serve as a comparative reference. Researchers are strongly advised to verify the identity of their materials, as the structural and potential biological differences are significant.

This compound: An Overview

Calcium mesoxalate is the calcium salt of mesoxalic acid (2-oxopropanedioic acid). Its trihydrate form is listed by some chemical suppliers, but detailed characterization in peer-reviewed literature is scarce.

Chemical Identity
PropertyValueSource
IUPAC Name calcium;2-oxopropanedioate;trihydrate
Synonyms Calcium Ketomalonate Trihydrate, Mesoxalic Acid Calcium Salt Trihydrate
CAS Number 21085-60-9 (anhydrous or unspecified hydrate)[1]
Molecular Formula C₃H₆CaO₈ (as trihydrate)
Molecular Weight 210.15 g/mol (as trihydrate)
Anhydrous Formula C₃CaO₅[1]
Anhydrous Molecular Weight 156.11 g/mol [1]
Physicochemical Properties

Due to the lack of specific experimental data for this compound, the following sections will detail the well-documented properties of Calcium Oxalate Trihydrate .

Calcium Oxalate Trihydrate (CaC₂O₄·3H₂O): A Detailed Profile

Calcium Oxalate Trihydrate, known as caoxite, is a known crystalline hydrate (B1144303) of calcium oxalate. It is considered a potential precursor to the more common monohydrate (whewellite) and dihydrate (weddellite) forms found in human kidney stones[3].

Crystal Structure

Calcium Oxalate Trihydrate possesses a triclinic crystal structure. Detailed crystallographic data are summarized below.

Crystallographic Parameter Value Source
Crystal System Triclinic[3][4]
Space Group [3][4]
Unit Cell Parameters a = 6.099(5) Å[3]
b = 8.600(7) Å[3]
c = 11.45(6) Å (Note: some sources may list different axial assignments)[3]
α = 89.92(5)°[3]
β = 108.87(5)°[3]
γ = 112.30(5)°[3]
Molecules per Unit Cell (Z) 2[3][4]

The structure consists of calcium ions coordinated by oxalate groups and water molecules, forming sheets parallel to the {100} plane[3][4].

Thermal Properties

The thermal decomposition of Calcium Oxalate Trihydrate is a multi-step process involving dehydration followed by the decomposition of the anhydrous salt.

Decomposition Step Temperature Range (°C) Mass Loss (%) Process Source
Dehydration (Step 1)~20 - 110~19.8 (loss of 2 H₂O)CaC₂O₄·3H₂O → CaC₂O₄·H₂O + 2H₂O[5]
Dehydration (Step 2)~70 - 170~9.9 (loss of 1 H₂O)CaC₂O₄·H₂O → CaC₂O₄ + H₂O[5]
Anhydrous Decomposition~400 - 530~19.2CaC₂O₄ → CaCO₃ + CO[6][7]
Carbonate Decomposition~600 - 810~30.1CaCO₃ → CaO + CO₂[6][7]

The dehydration process occurs in two distinct, overlapping steps[5]. The subsequent decomposition of the anhydrous calcium oxalate to calcium carbonate, and then to calcium oxide, are well-defined thermogravimetric events[7]. The activation energies for the trihydrate to monohydrate and monohydrate to anhydrous transformations have been reported as approximately 68 kJ mol⁻¹ and 81 kJ mol⁻¹, respectively[8].

Spectroscopic Data

Vibrational spectroscopy (Infrared and Raman) provides characteristic fingerprints for the identification of Calcium Oxalate Trihydrate.

Infrared (IR) Spectroscopy

Wavenumber (cm⁻¹) Assignment Source
~3526, 3422, ~3270O-H stretching (water of hydration)[9]
~1627-1634C=O asymmetric stretching[9]
~1319-1324C-O symmetric stretching[9]
~666, 516O-C-O bending and other lattice modes[9]

Raman Spectroscopy

Wavenumber (cm⁻¹) Assignment Source
~1490ν(C-C)[10]
~1463ν(C-C)[10]
~897δ(O-C-O)[10]
~505ν(Ca-O)[10]
Solubility

Calcium Oxalate Trihydrate is sparingly soluble in water. Its solubility increases with increasing degrees of hydration, making the trihydrate more soluble than the dihydrate and monohydrate forms[11]. The solubility is also pH-dependent, increasing in acidic conditions. Precise quantitative solubility data for the trihydrate form is not consistently reported, as it is metastable and can transform to less soluble hydrates[12].

Experimental Protocols

Synthesis of Calcium Oxalate Trihydrate

A common method for the synthesis of Calcium Oxalate Trihydrate involves the reaction of a calcium salt with an oxalate source under controlled conditions. One reported method is as follows:

  • Preparation of Reagents : Prepare a 3% by volume aqueous solution of diethyl oxalate[10].

  • Reaction Setup : Add a stoichiometric amount of calcite (CaCO₃) crystals (sieved to 32–80 µm) to the diethyl oxalate solution in a sealed flask[10].

  • Reaction Conditions : Store the flask at room temperature for 7 days, with gentle manual stirring once a day[10]. The slow hydrolysis of diethyl oxalate generates oxalic acid, which then reacts with the calcite to form calcium oxalate crystals, including the trihydrate form[10].

  • Isolation : After the reaction period, the solid phase is separated from the solution by filtration[10].

It is noted that the synthesis can be challenging, and obtaining single crystals suitable for structural determination is difficult[10].

Characterization Methods
  • X-ray Diffraction (XRD) : Single-crystal or powder XRD is used to determine the crystal structure and phase purity[3][10].

  • Thermogravimetric Analysis (TGA) / Differential Scanning Calorimetry (DSC) : These techniques are used to study the thermal decomposition and phase transitions[5][8]. A typical TGA experiment involves heating the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min)[12].

  • Fourier Transform Infrared (FTIR) Spectroscopy : FTIR analysis, often in transmission mode using a diamond anvil cell for single crystals or as a KBr pellet for powders, is used to identify functional groups and confirm the presence of water of hydration[10][13].

  • Raman Spectroscopy : This technique is complementary to FTIR and is used to identify the crystalline phase by analyzing vibrational modes[10]. Spectra can be collected using various laser sources (e.g., 532 nm or 785 nm)[10].

  • Scanning Electron Microscopy (SEM) : SEM is employed to observe the morphology and size of the synthesized crystals[10].

Biological Interactions and Signaling Pathways (for Calcium Oxalate)

There is no specific information available regarding the biological activity or signaling pathways of Calcium mesoxalate . The following information pertains exclusively to Calcium Oxalate , which is of significant interest in the context of kidney stone disease (nephrolithiasis).

Calcium oxalate crystals, primarily the monohydrate (COM) form, can induce renal cell injury and inflammation. This interaction triggers several signaling pathways within renal tubular epithelial cells.

ROS/Akt/p38 MAPK Pathway

Calcium oxalate monohydrate crystals have been shown to induce the generation of Reactive Oxygen Species (ROS) in renal epithelial cells. This oxidative stress activates the Akt signaling pathway, which in turn leads to the phosphorylation and activation of p38 Mitogen-Activated Protein Kinase (MAPK). This cascade results in the disruption of tight junctions between cells, contributing to renal injury[14][15].

ROS_Akt_p38_MAPK_Pathway cluster_cell CaOx Calcium Oxalate Crystals Cell Renal Epithelial Cell ROS ROS Generation CaOx->ROS Akt Akt Activation (Phosphorylation) ROS->Akt p38_MAPK p38 MAPK Activation Akt->p38_MAPK TJ_Disruption Tight Junction Disruption p38_MAPK->TJ_Disruption Injury Renal Cell Injury TJ_Disruption->Injury

Fig. 1: Calcium Oxalate induced ROS/Akt/p38 MAPK signaling pathway.
NLRP3 Inflammasome Pathway

Calcium oxalate crystals are recognized by the innate immune system, leading to inflammation. They can activate the NLRP3 inflammasome in renal dendritic cells and macrophages. This activation leads to the cleavage of pro-caspase-1 to active caspase-1, which in turn cleaves pro-interleukin-1β (pro-IL-1β) into its active, secreted form, IL-1β. This cytokine is a potent mediator of inflammation, contributing to renal damage in nephrocalcinosis[16].

NLRP3_Inflammasome_Pathway cluster_phagocyte CaOx Calcium Oxalate Crystals Phagocyte Renal Mononuclear Phagocyte NLRP3 NLRP3 Inflammasome Activation CaOx->NLRP3 Casp1 Caspase-1 Activation NLRP3->Casp1 IL1b IL-1β Secretion Casp1->IL1b Inflammation Inflammation & Renal Damage IL1b->Inflammation

Fig. 2: Calcium Oxalate activation of the NLRP3 inflammasome.

Conclusion

This guide underscores a significant knowledge gap concerning the physicochemical properties of This compound . While commercially available, it remains poorly characterized in the scientific literature. In contrast, Calcium Oxalate Trihydrate is well-studied, particularly due to its relevance to biomineralization and geology. The data and protocols presented for Calcium Oxalate Trihydrate provide a robust framework that can be adapted for the future, in-depth characterization of authentic this compound. It is imperative for researchers working with these compounds to perform rigorous analytical confirmation to ensure the correct identification of the material under investigation.

References

Crystal Structure Analysis of Calcium Mesoxalate Trihydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: A comprehensive search of scientific literature and crystallographic databases did not yield specific experimental data on the crystal structure analysis of calcium mesoxalate trihydrate (CaC₃H₂O₅·3H₂O) . This compound, the calcium salt of mesoxalic acid, is distinct from calcium oxalate (B1200264) trihydrate.

Given the absence of specific data for the requested compound, this guide provides a detailed analysis of the closely related and extensively studied compound, calcium oxalate trihydrate (CaC₂O₄·3H₂O) , known as the mineral caoxite. This information is presented for illustrative and comparative purposes.

Introduction to Calcium Oxalate Trihydrate (Caoxite)

Calcium oxalate exists in three hydrated forms: the thermodynamically stable monohydrate (whewellite), the dihydrate (weddellite), and the less stable trihydrate (caoxite).[1] Calcium oxalate trihydrate is of interest in various fields, including biomedicine, as it can be a precursor to the formation of kidney stones.[2] Understanding its crystal structure is crucial for developing strategies to inhibit its formation and transformation into more stable and problematic crystalline forms.

Crystallographic Data of Calcium Oxalate Trihydrate

The crystal structure of calcium oxalate trihydrate has been determined by single-crystal X-ray diffraction.[2][3] The key crystallographic parameters are summarized in the table below.

Parameter Value Reference
Chemical FormulaCa(C₂O₄)·3H₂O[2][3]
Crystal SystemTriclinic[2][3]
Space Group[2][3]
a (Å)7.145[4]
b (Å)8.600[2][4]
c (Å)6.099[2][4]
α (°)112.30[2][4]
β (°)108.87[2][4]
γ (°)89.92[2][4]
Unit Cell Volume (ų)321.3Calculated
Z (formula units/cell)2[2][3]
Calculated Density (g/cm³)1.88Calculated

Experimental Protocols

Synthesis of Calcium Oxalate Trihydrate

A common method for the synthesis of calcium oxalate trihydrate crystals for structural analysis involves the reaction of a calcium salt solution with an oxalate solution under controlled conditions.

Procedure:

  • Preparation of Solutions: Prepare equimolar solutions of calcium chloride (CaCl₂) and sodium oxalate (Na₂C₂O₄) in deionized water.

  • Precipitation: Add the sodium oxalate solution dropwise to the calcium chloride solution at a low temperature (e.g., 4°C) with constant stirring.[5] Maintaining a low temperature is crucial for the formation of the trihydrate form, as it is thermodynamically unstable at higher temperatures.[2][5]

  • Crystal Growth: Allow the resulting precipitate to age in the mother liquor at the low temperature for a period to facilitate crystal growth.

  • Isolation and Washing: Separate the crystals from the solution by filtration. Wash the crystals with cold deionized water and then with ethanol (B145695) to remove any soluble impurities.

  • Drying: Dry the crystals under vacuum at a low temperature to prevent dehydration.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the crystal structure of a compound.

Procedure:

  • Crystal Selection: A suitable single crystal of calcium oxalate trihydrate is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is collected on a detector as the crystal is rotated. Data is typically collected at a low temperature to minimize thermal vibrations.

  • Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. The structural model is then refined to obtain accurate atomic coordinates, bond lengths, and bond angles.[2][3]

Powder X-ray Diffraction (PXRD)

PXRD is used to identify the crystalline phases present in a bulk sample and to determine lattice parameters.

Procedure:

  • Sample Preparation: A finely ground powder of the synthesized calcium oxalate trihydrate is packed into a sample holder.

  • Data Collection: The sample is irradiated with a monochromatic X-ray beam in a powder diffractometer. The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

  • Phase Identification: The resulting diffraction pattern is compared with standard diffraction patterns from databases (e.g., the Powder Diffraction File) to confirm the identity of the crystalline phase.

Thermal Analysis

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability and dehydration of calcium oxalate trihydrate.

Procedure:

  • Sample Preparation: A small, accurately weighed amount of the sample is placed in a TGA or DSC pan.

  • Analysis: The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air). The change in mass (TGA) or heat flow (DSC) is recorded as a function of temperature.

  • Interpretation: The TGA curve for calcium oxalate trihydrate shows distinct mass loss steps corresponding to the sequential removal of water molecules, followed by the decomposition of the oxalate anion.[6] The DSC curve shows endothermic peaks associated with these dehydration and decomposition processes.

Visualization of Experimental Workflow and Key Relationships

Experimental Workflow for Crystal Structure Analysis

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis cluster_output Results synthesis Synthesis of Calcium Oxalate Trihydrate Crystals scxrd Single-Crystal X-ray Diffraction synthesis->scxrd Select Single Crystal pxrd Powder X-ray Diffraction synthesis->pxrd Grind to Powder thermal Thermal Analysis (TGA/DSC) synthesis->thermal Weigh Sample structure_solution Structure Solution and Refinement scxrd->structure_solution phase_id Phase Identification pxrd->phase_id thermal_stability Thermal Stability and Dehydration Profile thermal->thermal_stability cryst_data Crystallographic Data (Lattice Parameters, Space Group) structure_solution->cryst_data atomic_coord Atomic Coordinates and Bonding Information structure_solution->atomic_coord phase_purity Phase Purity Confirmation phase_id->phase_purity decomposition Decomposition Pathway thermal_stability->decomposition logical_relationship synthesis_conditions Low-Temperature Synthesis cot_formation Formation of CaC2O4·3H2O (Caoxite) synthesis_conditions->cot_formation enables triclinic_structure Triclinic Crystal Structure (Pī) cot_formation->triclinic_structure exhibits thermal_instability Thermal Instability cot_formation->thermal_instability characterized by dehydration Dehydration to Monohydrate thermal_instability->dehydration leads to precursor Precursor to Kidney Stones dehydration->precursor implicates as

References

An Overview of the Synthesis and Properties of Calcium Mesoxalate Trihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Calcium mesoxalate trihydrate, also known by synonyms such as calcium ketomalonate trihydrate and mesoxalic acid calcium salt trihydrate, is a calcium salt of mesoxalic acid.[1][2] Its chemical formula is C3H2CaO6·3H2O and it is identified by the CAS Number 21085-60-9.[1][2] This compound is of interest for its potential biological activities, including the promotion of B cell proliferation and anti-diabetic effects.[3]

Physicochemical Properties

This compound is a white crystalline solid.[4] It exhibits low solubility in water and is sparingly soluble in glacial acetic acid.[3][5] The compound is reported to decompose between 210-220°C.[5]

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
Appearance White crystalline powder[4][5]
Molecular Formula C3H2CaO6·3H2O[2]
Molecular Weight 228.17 g/mol [4]
CAS Number 21085-60-9[1][5]
Decomposition Point 210-220°C[5]
Solubility Low in water; sparingly soluble in glacial acetic acid[4][5]

Synthesis of this compound

One general approach involves the oxidation of a malonic acid compound to form the corresponding ketomalonic acid, which can then be precipitated as the calcium salt hydrate (B1144303) in the presence of water.[6][7] Another described method for analogous compounds involves the reaction of an aqueous solution of the malonate with a solution containing calcium ions, with controlled pH and temperature, to precipitate the calcium salt.[8]

The following diagram illustrates a generalized workflow for the synthesis of a malonate calcium salt, which could be adapted for this compound.

G General Synthesis Workflow for Malonate Calcium Salt cluster_0 Preparation of Malonate Solution cluster_1 Precipitation cluster_2 Isolation and Purification A Malonic Acid Derivative B Aqueous Solution A->B Dissolution D Addition & pH/Temperature Control B->D C Aqueous Solution of Calcium Ions C->D E Precipitation of Calcium Malonate D->E F Filtration E->F G Drying F->G H Final Product: Calcium Malonate Salt G->H

Caption: Generalized workflow for the synthesis of a malonate calcium salt.

Characterization

Comprehensive characterization data for this compound, such as X-ray diffraction patterns, infrared and Raman spectra, or thermal analysis curves, are not available in the reviewed literature. Such analyses would be crucial for confirming the identity, purity, and crystalline structure of the synthesized compound.

Potential Applications

Calcium mesoxalate and its derivatives have been noted for their potential in the pharmaceutical field, particularly for their anti-diabetic properties.[3][5] It is also suggested that derivatives may inhibit the translocation of HIC-1 reverse transcriptase.[3] Its chelating properties, allowing it to bind to metal ions, suggest its utility in various industrial and laboratory processes.[1]

Please note: This document is intended as a high-level overview based on available information. Researchers should consult the primary literature for more detailed and specific information. The synthesis of this compound should be undertaken with appropriate safety precautions and analytical characterization to verify the product.

References

Navigating the Thermal Degradation of Calcium Mesoxalate Trihydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide provides a theoretical framework for the thermal decomposition of calcium mesoxalate trihydrate. Due to a lack of specific experimental data in the current scientific literature for this compound, the proposed decomposition pathway, including temperature ranges and products, is a projection based on the well-documented thermal behavior of structurally related compounds, such as calcium oxalate (B1200264) and other metal carboxylates. This document is intended to serve as a foundational resource to guide future experimental design and interpretation.

Introduction

This compound (C₃H₂CaO₆·3H₂O), the calcium salt of mesoxalic acid (also known as ketomalonic acid), is a compound of interest in various chemical and biomedical fields. Understanding its thermal stability and decomposition characteristics is crucial for its application in processes where it may be subjected to elevated temperatures, such as in the formulation of pharmaceuticals or the synthesis of advanced materials. This technical guide outlines a projected thermal decomposition pathway for this compound, details hypothetical experimental protocols for its analysis, and provides visualizations to illustrate the proposed chemical transformations and workflows.

Projected Thermal Decomposition Pathway

The thermal decomposition of this compound is anticipated to proceed in a multi-stage process, analogous to other hydrated metal carboxylates.[1] The proposed pathway involves an initial dehydration step, followed by the decomposition of the anhydrous salt, and potentially further degradation of intermediate products to a final stable residue.

Stage I: Dehydration

The initial stage of decomposition is the endothermic loss of its three molecules of water of hydration to form anhydrous calcium mesoxalate. This process is expected to occur at relatively low temperatures, typically below 200°C.

Equation 1: Dehydration C₃H₂CaO₆·3H₂O(s) → C₃H₂CaO₆(s) + 3H₂O(g)

Stage II: Decomposition of Anhydrous Calcium Mesoxalate

Following dehydration, the anhydrous calcium mesoxalate is expected to decompose. The presence of a central ketone group in the mesoxalate anion suggests a more complex decomposition than that of calcium oxalate. A plausible route involves the release of carbon monoxide and carbon dioxide, leading to the formation of calcium carbonate. This step is likely to be the most complex, potentially involving multiple simultaneous reactions.

Equation 2: Decomposition to Calcium Carbonate (Projected) C₃H₂CaO₆(s) → CaCO₃(s) + CO₂(g) + CO(g)

Stage III: Decomposition of Calcium Carbonate

The final stage of decomposition is the well-characterized breakdown of calcium carbonate to calcium oxide and carbon dioxide at higher temperatures.[2]

Equation 3: Decomposition of Calcium Carbonate CaCO₃(s) → CaO(s) + CO₂(g)

Quantitative Data Summary (Theoretical)

The following tables summarize the projected quantitative data for the thermal decomposition of this compound based on the proposed pathway.

Table 1: Proposed Thermal Decomposition Stages of this compound

StageProposed ReactionGaseous Product(s)Solid Intermediate/Residue
IDehydrationH₂OAnhydrous Calcium Mesoxalate (C₃H₂CaO₆)
IIDecomposition of Anhydrous SaltCO₂, COCalcium Carbonate (CaCO₃)
IIIDecomposition of IntermediateCO₂Calcium Oxide (CaO)

Table 2: Theoretical Mass Loss Calculations for the Decomposition of this compound

StageInitial CompoundFinal CompoundMolecular Weight of Lost Species ( g/mol )Theoretical Mass Loss (%)
IC₃H₂CaO₆·3H₂OC₃H₂CaO₆54.045 (3 x H₂O)24.77
IIC₃H₂CaO₆CaCO₃72.01 (CO₂ + CO)43.88 (of anhydrous)
IIICaCO₃CaO44.01 (CO₂)44.01 (of CaCO₃)
Overall C₃H₂CaO₆·3H₂O CaO 74.34

Experimental Protocols

To experimentally verify the proposed thermal decomposition pathway, the following methodologies are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature-dependent mass loss of this compound.

Instrumentation: A thermogravimetric analyzer capable of controlled heating rates and atmosphere.

Methodology:

  • Calibrate the TGA instrument using appropriate standards for temperature and mass.

  • Accurately weigh 5-10 mg of this compound into a suitable sample pan (e.g., alumina (B75360) or platinum).

  • Place the sample in the TGA furnace.

  • Heat the sample from ambient temperature to 1000°C at a constant heating rate (e.g., 10°C/min).

  • Maintain a constant flow of an inert gas (e.g., nitrogen or argon) at a specified flow rate (e.g., 50 mL/min) to prevent oxidative side reactions.

  • Record the mass of the sample as a function of temperature.

  • The resulting TGA curve will show distinct steps corresponding to mass loss events. The derivative of the TGA curve (DTG) can be used to identify the temperatures of the maximum rates of decomposition.

Differential Thermal Analysis (DTA) / Differential Scanning Calorimetry (DSC)

Objective: To identify the thermal nature (endothermic or exothermic) of the decomposition events.

Instrumentation: A DTA or DSC instrument, which may be simultaneous with the TGA.

Methodology:

  • Calibrate the instrument using standard reference materials.

  • Place a known mass of the sample (typically 2-5 mg) in a sample crucible. An empty, matched crucible is used as a reference.

  • Heat the sample and reference under the same conditions as the TGA experiment (e.g., 10°C/min in an inert atmosphere).

  • The instrument will record the temperature difference (DTA) or the difference in heat flow (DSC) between the sample and the reference.

  • Endothermic events (e.g., dehydration, decomposition) will appear as downward peaks, while exothermic events will be represented by upward peaks.

Evolved Gas Analysis (EGA)

Objective: To identify the gaseous products evolved during each decomposition stage.

Instrumentation: A TGA instrument coupled to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).

Methodology:

  • The TGA experiment is performed as described in section 4.1.

  • The gas evolved from the TGA furnace is transferred via a heated transfer line to the MS or FTIR spectrometer.

  • Mass spectra or infrared spectra of the evolved gases are recorded continuously as a function of temperature.

  • The identification of the gaseous products (e.g., H₂O, CO, CO₂) at specific temperatures can be correlated with the mass loss steps observed in the TGA data.

Visualizations

Proposed Decomposition Pathway

G cluster_0 Stage I: Dehydration cluster_1 Stage II: Anhydrous Decomposition cluster_2 Stage III: Carbonate Decomposition C3H2CaO6_3H2O Calcium Mesoxalate Trihydrate (s) C3H2CaO6 Anhydrous Calcium Mesoxalate (s) C3H2CaO6_3H2O->C3H2CaO6 ΔT H2O 3H₂O (g) C3H2CaO6_3H2O->H2O CaCO3 Calcium Carbonate (s) C3H2CaO6->CaCO3 ΔT CO_CO2 CO (g) + CO₂ (g) C3H2CaO6->CO_CO2 CaO Calcium Oxide (s) CaCO3->CaO ΔT CO2_final CO₂ (g) CaCO3->CO2_final

Caption: Proposed thermal decomposition pathway of this compound.

Experimental Workflow for Thermal Analysis

G Sample Calcium Mesoxalate Trihydrate Sample TGA Thermogravimetric Analysis (TGA) Sample->TGA DTA_DSC Differential Thermal Analysis (DTA) / Differential Scanning Calorimetry (DSC) Sample->DTA_DSC EGA Evolved Gas Analysis (TGA-MS / TGA-FTIR) Sample->EGA MassLoss Mass Loss vs. Temperature Data TGA->MassLoss ThermalEvents Endothermic / Exothermic Events Data DTA_DSC->ThermalEvents GasID Identification of Gaseous Products EGA->GasID Analysis Data Analysis and Pathway Confirmation MassLoss->Analysis ThermalEvents->Analysis GasID->Analysis

Caption: Experimental workflow for the thermal analysis of this compound.

Conclusion

While the thermal decomposition of this compound has not been explicitly detailed in the available literature, a plausible multi-stage decomposition pathway can be projected based on the behavior of analogous compounds. This guide provides a theoretical foundation, including projected decomposition stages, quantitative mass loss estimations, and detailed experimental protocols, to aid researchers in the investigation of this compound. The proposed pathway, involving dehydration, decomposition of the anhydrous salt to calcium carbonate, and the final decomposition of calcium carbonate to calcium oxide, serves as a robust hypothesis for future experimental validation. The application of the outlined thermal analysis techniques will be paramount in elucidating the precise decomposition mechanism and thermal stability of this compound.

References

Solubility of Calcium mesoxalate trihydrate in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of Calcium Mesoxalate Trihydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (also known as Calcium Ketomalonate Trihydrate or Mesoxalic Acid Calcium Salt Trihydrate) is a calcium salt of mesoxalic acid. While structurally related to the more extensively studied calcium oxalate, which is a primary component of kidney stones, calcium mesoxalate's physicochemical properties, including its solubility, are not as widely documented in scientific literature. Understanding the solubility of this compound is crucial for researchers in fields ranging from materials science to drug development, where dissolution characteristics can influence bioavailability, reaction kinetics, and product formulation.

This technical guide provides a comprehensive overview of the currently available solubility data for this compound. Recognizing the limited specific data for this compound, this document also furnishes detailed, adaptable experimental protocols derived from established methods for determining the solubility of sparingly soluble calcium salts. These methodologies provide a robust framework for researchers seeking to generate new, high-quality solubility data.

Solubility Data

Quantitative solubility data for this compound is sparse. The majority of available information describes the compound as having low or negligible solubility in water and common organic solvents.[1] A key source provides the following semi-quantitative values, which are summarized in Table 1.[2][3]

SolventConcentration (mg/mL)Molarity (mM)Conditions NotedSolubility Classification
1 M HCl33.33158.60Requires ultrasonic agitation and heating to 60°CSoluble
Water (H₂O)< 0.1--Insoluble
Ethanol< 1--Insoluble
Dimethyl Sulfoxide (DMSO)< 1--Insoluble or Slightly Soluble
Table 1: Summary of Published Solubility Data for this compound.[2][3]

Experimental Protocols for Solubility Determination

The most reliable and widely used method for determining the equilibrium solubility of a sparingly soluble compound is the Saturation Shake-Flask Method . The following protocol is an adaptable methodology for determining the solubility of this compound in various solvents.

Principle

The Saturation Shake-Flask method involves agitating an excess amount of the solid compound in a specific solvent at a constant temperature for a sufficient period to allow the solution to reach equilibrium. Once equilibrium is established, the undissolved solid is separated from the saturated solution. The concentration of the dissolved compound in the clear supernatant or filtrate is then measured using a suitable analytical technique. Equilibrium is confirmed when samples taken at different time points yield the same concentration.

General Experimental Workflow

The logical flow for a typical solubility determination experiment is outlined below.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add excess Calcium Mesoxalate Trihydrate to Solvent B Seal Vessel A->B C Agitate at Constant Temperature (e.g., Shaker Bath) B->C D Allow to Equilibrate (e.g., 24-72 hours) C->D E Verify pH of Suspension D->E F Withdraw Aliquot E->F G Centrifuge and/or Filter (e.g., 0.22 µm PTFE filter) F->G H Collect Clear Supernatant/ Filtrate G->H I Dilute Sample if Necessary H->I J Quantify Calcium Concentration (e.g., AAS, ICP-OES, Titration) I->J K Calculate Solubility J->K

Caption: Workflow for the Saturation Shake-Flask Solubility Assay.

Detailed Methodology

1. Preparation of Saturated Solution:

  • Add an excess amount of solid this compound to a suitable vessel (e.g., a glass vial or flask). The excess solid is crucial to ensure that equilibrium is established with the solid phase.

  • Add a known volume of the desired solvent (e.g., ultrapure water, buffer solution, ethanol).

  • Seal the vessel tightly to prevent solvent evaporation.

  • Place the vessel in a thermostatically controlled environment, such as an orbital shaker or a water bath with magnetic stirring, maintained at the desired temperature (e.g., 25°C or 37°C).

  • Agitate the suspension for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The time to reach equilibrium can vary and should be determined experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration remains constant.

2. Phase Separation:

  • After equilibration, allow the suspension to settle for a short period.

  • Carefully withdraw an aliquot of the supernatant without disturbing the solid sediment.

  • To remove any remaining suspended particles, the aliquot must be clarified. This can be achieved by:

    • Centrifugation: Centrifuge the aliquot at high speed.
    • Filtration: Pass the aliquot through a syringe filter (e.g., a 0.22 µm PTFE filter). It is important to pre-rinse the filter with a small amount of the solution to prevent errors from the compound adsorbing to the filter material.

3. Quantification of Dissolved Solute:

  • The concentration of calcium in the clear, saturated filtrate/supernatant is determined using a validated analytical method. The choice of method depends on the required sensitivity and available instrumentation.

  • Method A: Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)

    • Principle: These techniques measure the concentration of calcium atoms by detecting their absorption or emission of light at a characteristic wavelength. They are highly sensitive and specific for elemental analysis.
    • Procedure:

    • Prepare a series of standard solutions of known calcium concentrations.

    • Dilute the saturated sample solution with the appropriate solvent to bring the calcium concentration within the linear range of the instrument.

    • Atomize the prepared standards and samples into the instrument.

    • Measure the absorbance (for AAS) or emission intensity (for ICP-OES) at the specific wavelength for calcium (e.g., 422.7 nm for AAS).

    • Construct a calibration curve from the standard solutions and determine the calcium concentration in the sample.

  • Method B: Complexometric Titration with EDTA

    • Principle: Ethylenediaminetetraacetic acid (EDTA) forms a stable, water-soluble 1:1 complex with Ca²⁺ ions. The endpoint of the titration is detected using a metal-ion indicator.
    • Procedure:

    • Pipette a precise volume of the saturated sample solution into a conical flask.

    • Add a pH 10 buffer solution (e.g., NH₃-NH₄Cl) to maintain the necessary alkaline conditions for the reaction.

    • Add a small amount of a suitable indicator, such as Eriochrome Black T (EBT) or Calmagite.

    • Titrate the solution with a standardized EDTA solution.

    • The endpoint is observed as a distinct color change (e.g., from wine-red to blue with EBT) when all Ca²⁺ ions have been complexed by EDTA.

    • Calculate the molar concentration of calcium based on the volume of EDTA titrant used.

  • Method C: High-Performance Liquid Chromatography (HPLC)

    • Principle: While less direct for quantifying the calcium ion itself, HPLC can be used to quantify the mesoxalate anion, which, due to the 1:1 stoichiometry of the salt, corresponds to the molar concentration of dissolved calcium mesoxalate.
    • Procedure:

    • Develop an HPLC method (e.g., ion-exchange or reversed-phase with a suitable mobile phase) capable of separating and detecting the mesoxalate anion.

    • Prepare standard solutions of a soluble mesoxalate salt (e.g., sodium mesoxalate) of known concentrations.

    • Inject the standards and the saturated sample solution into the HPLC system.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of mesoxalate in the sample from its peak area.

Conclusion

The solubility of this compound is a critical physicochemical parameter that remains largely uncharacterized in the scientific literature. The available data indicates it is practically insoluble in water and common organic solvents but can be dissolved in strong acidic solutions with the input of energy. For researchers and professionals requiring precise solubility values, direct experimental determination is necessary. The Saturation Shake-Flask method, coupled with robust analytical techniques such as AAS/ICP-OES or complexometric titration, provides a reliable and validated framework for generating the high-quality data needed for advanced research and development applications. Further studies are essential to build a comprehensive solubility profile of this compound across a range of solvents and physicochemical conditions.

References

An In-depth Technical Guide to Calcium Mesoxalate Trihydrate (CAS 21085-60-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Calcium Mesoxalate Trihydrate (CAS 21085-60-9), a compound with potential applications in immunology and metabolic disease research. This document synthesizes available data on its chemical and physical properties, biological activities, and relevant experimental contexts.

Chemical and Physical Properties

This compound is the calcium salt of mesoxalic acid (also known as ketomalonic acid or oxomalonic acid), existing in a trihydrated form. It is commercially available as a white to almost white crystalline powder[1][2][3].

Structural Information

There are discrepancies in the reported molecular formula for this compound across various chemical suppliers. The different reported formulas include C₃H₂CaO₆·3H₂O, C₆H₆CaO₁₂[1][3], and C₆H₂CaO₁₀·3H₂O[4]. These variations likely stem from whether the formula represents a monomeric or dimeric salt structure. For clarity, the IUPAC name is calcium bis[carboxy(oxo)acetate] trihydrate.

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 21085-60-9
Synonyms Calcium Ketomalonate Trihydrate, Mesoxalic Acid Calcium Salt Trihydrate
IUPAC Name calcium bis[carboxy(oxo)acetate] trihydrate
Physicochemical Properties

Quantitative physicochemical data for this compound is not extensively available in the public domain. The information is often qualitative or mixed with data for the distinct compound, calcium oxalate (B1200264).

Table 2: Physical and Chemical Properties

PropertyValue
Appearance White to almost white powder/crystal[1][2][3]
Solubility Low solubility in water[1]
Melting Point Not available
Boiling Point Not available
Thermal Decomposition Specific data for this compound is not available. Data for the unrelated compound, calcium oxalate trihydrate, shows a multi-step decomposition involving dehydration followed by decomposition to calcium carbonate and then calcium oxide.
Crystal Structure Crystallographic data for this compound is not available. Data for the unrelated compound, calcium oxalate trihydrate (caoxite), indicates a triclinic crystal system.

Biological Activity and Potential Applications

This compound has been noted for its potential biological activities, particularly in the realms of immunology and metabolic regulation.

Immunomodulatory Effects: B-Cell Proliferation

Commercial suppliers indicate that this compound can promote the proliferation of B-cells[5][6]. The precise signaling pathway by which it induces this proliferation has not been detailed in the available literature. However, a general understanding of B-cell receptor (BCR) signaling provides a framework for a hypothetical mechanism. BCR activation typically leads to a cascade involving spleen tyrosine kinase (Syk) and Bruton's tyrosine kinase (Btk), resulting in the activation of phospholipase C-gamma 2 (PLCγ2). This leads to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium stores, a key event in B-cell activation and proliferation.

B_Cell_Proliferation_Pathway BCR BCR Syk Syk BCR->Syk Antigen Binding Btk Btk Syk->Btk PLCG2 PLCγ2 Btk->PLCG2 IP3 IP₃ PLCG2->IP3 PIP₂ hydrolysis Ca_ER ER Ca²⁺ Store IP3->Ca_ER Ca²⁺ Release Ca_cyto Cytosolic Ca²⁺ Ca_ER->Ca_cyto Proliferation B-Cell Proliferation Ca_cyto->Proliferation

Hypothetical B-Cell Proliferation Pathway
Metabolic Regulation: Anti-Diabetic Activity

Early research from 1955 demonstrated that oral administration of calcium mesoxalate reduced blood sugar and urine sugar levels in alloxan-induced diabetic rabbits and dogs[7]. This effect was not observed in depancreatized animals, suggesting the mechanism is dependent on pancreatic function[7]. The study indicated an improvement in glucose tolerance, though the molecular signaling pathway was not elucidated.

Anti_Diabetic_Action cluster_organism Organism Level Ca_Mesoxalate Calcium Mesoxalate (Oral Administration) Pancreas Pancreas Ca_Mesoxalate->Pancreas Acts on Glucose_Metabolism Improved Glucose Tolerance Pancreas->Glucose_Metabolism Blood_Sugar Reduced Blood Sugar Glucose_Metabolism->Blood_Sugar

Postulated Anti-Diabetic Mechanism
Antiviral Potential: Inhibition of HIV-1 Reverse Transcriptase by Derivatives

While not a direct property of this compound itself, derivatives of mesoxalic acid have been shown to inhibit HIV-1 reverse transcriptase. Specifically, the 4-chlorophenylhydrazone of mesoxalic acid acts as a non-nucleoside reverse transcriptase inhibitor (NNRTI) by blocking the translocation of the enzyme, effectively freezing it in a pre-translocational state.

Experimental Protocols

Synthesis

A specific, detailed protocol for the synthesis of this compound is not available in the reviewed literature. A general approach would involve the reaction of a soluble calcium salt with mesoxalic acid or a soluble mesoxalate salt in an aqueous solution, followed by precipitation, filtration, and drying of the resulting this compound.

Synthesis_Workflow Reactants Aqueous Solutions of: - Soluble Calcium Salt - Mesoxalic Acid or Soluble Salt Reaction Mixing and Reaction Reactants->Reaction Precipitation Precipitation of This compound Reaction->Precipitation Filtration Filtration and Washing Precipitation->Filtration Drying Drying Filtration->Drying Final_Product This compound Powder Drying->Final_Product

General Synthesis Workflow
B-Cell Proliferation Assay

A standard method to assess B-cell proliferation is the use of dye dilution assays (e.g., CFSE) or nucleotide analog incorporation (e.g., BrdU or EdU) followed by flow cytometry.

Experimental Workflow: B-Cell Proliferation Assay

  • Cell Culture: Isolate primary B-cells or use a suitable B-cell line and culture in appropriate media.

  • Labeling (if applicable): Label cells with a proliferation tracking dye like CFSE.

  • Treatment: Treat the B-cells with varying concentrations of this compound. Include positive (e.g., LPS or anti-IgM) and negative (vehicle) controls.

  • Incubation: Incubate the cells for a period sufficient to allow for cell division (typically 48-72 hours).

  • Staining: Stain cells with viability dyes and fluorescently labeled antibodies against B-cell markers (e.g., CD19). If using nucleotide analogs, follow the specific protocol for incorporation and detection.

  • Flow Cytometry: Acquire data on a flow cytometer.

  • Analysis: Analyze the data to determine the percentage of proliferated cells based on dye dilution or nucleotide analog incorporation.

Proliferation_Assay_Workflow Start Isolate/Culture B-Cells Label Label with CFSE (Optional) Start->Label Treat Treat with this compound and Controls Label->Treat Incubate Incubate (48-72h) Treat->Incubate Stain Stain with Viability Dye and Antibodies (e.g., anti-CD19) Incubate->Stain Analyze Analyze by Flow Cytometry Stain->Analyze Result Determine Percentage of Proliferated Cells Analyze->Result

References

Spectroscopic Analysis of Calcium Oxalate Trihydrate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the infrared (IR) and Raman spectroscopic data available for calcium oxalate (B1200264) trihydrate (CaC₂O₄·3H₂O), also known as caoxite. This document is intended for researchers, scientists, and professionals in drug development who are engaged in the study and characterization of calcium oxalate hydrates.

Introduction

Calcium oxalate exists in three primary hydrated forms: the monoclinic monohydrate (whewellite, COM), the tetragonal dihydrate (weddellite, COD), and the triclinic trihydrate (caoxite, COT).[1][2][3] Due to its thermodynamic instability, caoxite is the rarest of the three forms.[1] A thorough understanding of the vibrational signatures of each hydrate (B1144303) is crucial for their accurate identification, particularly in fields such as biomedicine, where calcium oxalate is a primary component of kidney stones.[1][2] Vibrational spectroscopy, including both IR and Raman techniques, offers a rapid and reliable method for differentiating between these hydrated forms.[1][3]

Spectroscopic Data

The vibrational spectra of calcium oxalate trihydrate are characterized by contributions from the oxalate anion and the water molecules within the crystal lattice. The following tables summarize the key IR and Raman bands for calcium oxalate trihydrate.

Table 1: Infrared (IR) Spectroscopic Data for Calcium Oxalate Trihydrate (Caoxite)

Wavenumber (cm⁻¹)AssignmentReference
3526OH stretching[2]
3422OH stretching[2]
~3270OH stretching[2]
1624C=O asymmetric stretching[1]
1327, ~1323-1324C-O symmetric stretching[1][2]
783O-C-O in-plane bending[1]
666O-C-O in-plane bending[2]
516O-C-O out-of-phase rocking[2]

Table 2: Raman Spectroscopic Data for Calcium Oxalate Trihydrate (Caoxite)

Wavenumber (cm⁻¹)AssignmentReference
1462, 1490C-O symmetric stretching[4]
850-900C-C stretching[2]
507O-C-O in-phase rocking[1]
140-250Ca-O stretching and bending[2]

Experimental Protocols

The following sections detail the methodologies employed to acquire the spectroscopic data presented above.

3.1. Synthesis of Calcium Oxalate Trihydrate (Caoxite)

A common method for the synthesis of caoxite involves the reaction of an aqueous solution of diethyl oxalate with calcite crystals.[1] The slow hydrolysis of diethyl oxalate in water produces oxalic acid, which then reacts with the calcite to form calcium oxalate crystals.[1] It is important to note that the synthesis of pure caoxite can be challenging due to its instability, with factors such as temperature and reactant purity influencing the outcome.[1]

3.2. Infrared (IR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique for the characterization of calcium oxalate hydrates.[2]

  • Instrumentation : A common setup involves a Nicolet iS50 FTIR spectrometer.

  • Sample Preparation : Samples are typically prepared as KBr pellets.

  • Data Acquisition : Spectra are collected in the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A typical acquisition involves the co-addition of 64 scans.

3.3. Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy and is particularly useful for analyzing the lattice vibrations.

  • Instrumentation : A Senterra dispersive Raman spectrometer (Bruker) coupled with an Olympus BX51 microscope is a suitable instrument.[1]

  • Laser Sources : Both 785 nm (NIR Diode) and 532 nm (Nd:YAG) lasers can be used.[1]

  • Data Acquisition : Spectra are collected using 20x and 50x objectives, focusing the laser to a spot size of approximately 3-5 micrometers.[1] The laser power at the sample typically ranges from 50 to 100 mW, with exposure times of 100-200 seconds.[1] A spectral resolution of about 3 cm⁻¹ is achieved using a 1200 grooves/mm grating.[1]

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the identification and characterization of calcium oxalate hydrates using vibrational spectroscopy.

G cluster_0 Spectroscopic Analysis Workflow A Sample Preparation (e.g., KBr pellet for IR, direct analysis for Raman) B IR Spectroscopy A->B C Raman Spectroscopy A->C D Data Analysis: - Peak position - Peak intensity - Peak shape B->D C->D E Comparison with Reference Spectra D->E F Identification of Hydrate Form (COM, COD, or COT) E->F G Structural Characterization (e.g., hydrogen bonding environment) F->G

Spectroscopic Analysis Workflow

Conclusion

The distinct vibrational signatures of calcium oxalate trihydrate, as revealed by IR and Raman spectroscopy, provide a robust basis for its identification and differentiation from other calcium oxalate hydrates. The combination of characteristic O-H stretching bands and specific oxalate anion vibrations allows for unambiguous characterization. The experimental protocols and analytical workflow detailed in this guide offer a standardized approach for researchers in the field.

References

Calcium mesoxalate trihydrate vs anhydrous calcium mesoxalate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Properties, Characterization, and Biological Context of Calcium Mesoxalate Hydrates

Abstract

This technical guide provides a comparative analysis of calcium mesoxalate trihydrate and its corresponding anhydrous form. Due to the limited availability of specific experimental data for calcium mesoxalate, this paper leverages the extensively studied calcium oxalate (B1200264) hydrate (B1144303) system as a primary analogue to detail the fundamental principles, experimental protocols, and potential biological significance relevant to researchers, scientists, and drug development professionals. The guide covers physicochemical properties, synthesis, thermal analysis, crystallographic characterization, and metabolic context. All quantitative data is presented in comparative tables, and key experimental workflows and metabolic pathways are visualized using structured diagrams.

Introduction

Calcium mesoxalate, the calcium salt of mesoxalic acid (ketomalonic acid), is a molecule of interest with potential biological activities, including the promotion of B-cell proliferation and anti-diabetic effects.[1] Its chemical formula is CaC₃O₅.[2] Like many inorganic salts, it can exist in hydrated and anhydrous forms. The trihydrate form (CaC₃O₅·3H₂O) incorporates three water molecules into its crystal lattice, while the anhydrous form lacks these water molecules. The transition between these states, driven primarily by temperature, significantly alters the compound's physical and chemical properties.

Direct, comprehensive studies detailing the experimental characterization of calcium mesoxalate hydrates are scarce in publicly accessible literature. However, the principles governing the behavior of hydrated salts are well-established. Calcium oxalate (CaC₂O₄), a close structural analogue, exists in well-characterized monohydrate, dihydrate, and trihydrate forms, making it an excellent model for understanding the properties and transformations of calcium mesoxalate.[3] This guide will utilize data from the calcium oxalate system to illustrate the methodologies and expected characteristics when comparing this compound and its anhydrous counterpart.

Physicochemical Properties

The primary distinction between the trihydrate and anhydrous forms of calcium mesoxalate lies in the presence of water of crystallization. This difference impacts molecular weight, crystal structure, and stability. The theoretical water content is a critical parameter, often determined experimentally via thermal analysis.

PropertyThis compoundAnhydrous Calcium MesoxalateCalcium Oxalate Trihydrate (Analogue)Anhydrous Calcium Oxalate (Analogue)
Chemical Formula CaC₃O₅·3H₂OCaC₃O₅CaC₂O₄·3H₂OCaC₂O₄
Molecular Weight 210.16 g/mol 156.11 g/mol [2]182.14 g/mol 128.10 g/mol
Theoretical Water Content 25.70%0%29.67%[4]0%
Natural Occurrence Not documentedNot documentedMineral Caoxite[3]Formed by dehydration[5][6]
Crystal System Not documentedNot documentedTriclinic[7]Monoclinic (β-form)[5]

Synthesis and Preparation

3.1. Synthesis of this compound A general protocol for the synthesis of a hydrated calcium salt involves the precipitation reaction between a soluble calcium salt and the corresponding organic acid or its soluble salt under controlled conditions. Based on established methods for calcium oxalate trihydrate, a plausible synthesis for this compound is proposed.[8][9]

Experimental Protocol: Hypothetical Synthesis

  • Reagent Preparation: Prepare equimolar aqueous solutions of calcium chloride (CaCl₂) and disodium (B8443419) mesoxalate (Na₂C₃O₅).

  • Reaction: Add the CaCl₂ solution dropwise to the stirred disodium mesoxalate solution. Maintain a constant low temperature (e.g., 10-15°C) and a specific pH, potentially adjusted with a buffer, as these conditions are known to favor the formation of higher hydrates like the trihydrate form in the calcium oxalate system.[9]

  • Crystallization: Allow the resulting precipitate to crystallize in the solution for a defined period.

  • Isolation: Separate the solid product by filtration using a fine-pore filter paper.

  • Washing: Wash the collected crystals with cold deionized water to remove any soluble impurities, followed by a wash with ethanol (B145695) and ether to facilitate drying.[9]

  • Drying and Storage: Dry the product at room temperature or under a mild vacuum. Store at low temperatures (e.g., -6°C) to prevent spontaneous dehydration.[9]

3.2. Preparation of Anhydrous Calcium Mesoxalate The anhydrous form is typically obtained through the controlled thermal dehydration of its hydrated precursor.[10] The process involves heating the trihydrate in a controlled environment to drive off the water molecules.

Experimental Protocol: Thermal Dehydration

  • Sample Preparation: Place a known quantity of this compound in a suitable crucible (e.g., alumina).

  • Heating: Heat the sample in a thermogravimetric analyzer (TGA) or a furnace with a controlled temperature ramp. Based on the analogue, calcium oxalate trihydrate, a stepwise dehydration is expected. The first two water molecules are lost at a lower temperature (around 80-110°C), followed by the final water molecule at a higher temperature (around 130-170°C).[9]

  • Completion: Heat the sample to a temperature safely above the final dehydration step but below the decomposition temperature of the anhydrous salt (for anhydrous calcium oxalate, decomposition begins around 400°C).[7][11] Hold at this temperature until a constant mass is achieved, indicating complete dehydration.[12]

  • Cooling and Storage: Cool the resulting anhydrous salt in a desiccator to prevent rehydration from atmospheric moisture.

Comparative Characterization Methods

4.1. Thermal Analysis (TGA/DSC) Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques for studying the transition between hydrated and anhydrous forms. TGA measures mass changes as a function of temperature, while DSC measures the heat flow associated with thermal events.

Experimental Protocol: TGA-DSC of a Hydrated Salt

  • Instrument Calibration: Calibrate the TGA instrument for mass and the DSC instrument for temperature and enthalpy.

  • Sample Loading: Place a small, accurately weighed sample (5-10 mg) of this compound into a TGA/DSC crucible (e.g., alumina (B75360) or aluminum).[13]

  • Analysis Conditions: Heat the sample under a controlled atmosphere (typically an inert gas like nitrogen at a flow rate of 30-50 mL/min) from ambient temperature to a point above decomposition. A typical heating rate is 10°C/min.[14]

  • Data Acquisition: Record the mass loss (TGA) and heat flow (DSC) simultaneously.

  • Data Analysis:

    • From the TGA curve, determine the percentage mass loss at each step. Compare this to the theoretical water content to confirm the hydration state.

    • From the DSC curve, identify the endothermic peaks corresponding to dehydration and determine their onset temperatures and enthalpy changes (ΔHdeh).

    • Kinetic parameters, such as activation energy (Ea), can be calculated from the data.[10]

Quantitative Data (Based on Calcium Oxalate Analogue)

Dehydration StepTemperature Range (°C)Mass LossActivation Energy (Ea)Enthalpy of Dehydration (ΔHdeh)
Trihydrate → Monohydrate 20 - 110 °C[9]Loss of 2 H₂O~68 kJ/mol[10][15]-
Monohydrate → Anhydrous 70 - 170 °C[9]Loss of 1 H₂O~81 kJ/mol[10][15]66.5 kJ/mol[15]
Overall (Trihydrate → Anhydrous) -Loss of 3 H₂O-143.9 kJ/mol[15]

Diagram: TGA-DSC Experimental Workflow

TGA_Workflow cluster_prep Sample Preparation cluster_analysis Instrument Analysis cluster_data Data Interpretation p1 Weigh Hydrated Sample (5-10 mg) p2 Place in Crucible p1->p2 Accurately a1 Load into TGA/DSC p2->a1 a2 Set Parameters (Temp Ramp, Gas Flow) a1->a2 a3 Run Experiment a2->a3 d1 Obtain TGA Curve (% Mass vs. Temp) a3->d1 d2 Obtain DSC Curve (Heat Flow vs. Temp) a3->d2 d3 Calculate % Mass Loss (Determine Water Content) d1->d3 d4 Identify Endothermic Peaks (Dehydration Events) d2->d4

Caption: Workflow for characterizing hydrated salts via TGA-DSC.

4.2. X-ray Diffraction (XRD) Powder X-ray Diffraction (XRD) is the definitive method for identifying the crystalline phase of a material. The trihydrate and anhydrous forms will produce distinct diffraction patterns due to their different crystal lattice structures.

Experimental Protocol: Powder XRD

  • Sample Preparation: Finely grind the sample into a homogeneous powder using an agate mortar and pestle to ensure random crystal orientation.[16]

  • Mounting: Pack the powder into a sample holder, ensuring a flat, level surface.

  • Instrument Setup: Place the sample in the diffractometer. Set the instrument parameters, including the X-ray source (e.g., Cu Kα), voltage, current, and scan range (e.g., 2-50° 2θ).[16]

  • Data Collection: Perform the scan to collect the diffraction pattern (intensity vs. 2θ angle).

  • Phase Identification: Compare the resulting diffraction pattern against databases (e.g., ICDD) or patterns of known standards to identify the crystalline phase(s) present.

Diagram: Logical Flow for XRD Phase Identification

XRD_Logic start Unknown Crystalline Sample prepare Prepare Powder Sample start->prepare analyze Collect Diffraction Pattern (XRD) prepare->analyze process Obtain Peak List (d-spacing, Intensity) analyze->process compare Compare Pattern to Database process->compare match Phase Identified compare->match Match Found no_match Unknown Phase compare->no_match No Match

Caption: Logical process for identifying a crystalline material using XRD.

Metabolic Context and Biological Significance

While the biological role of calcium mesoxalate is not well-defined, the metabolism of oxalate and related precursors is highly relevant in various biological systems, from plants to humans.[17][18]

Oxalate Metabolic Pathways Endogenous oxalate in humans is primarily synthesized in the liver from two main precursors: ascorbic acid (Vitamin C) and glyoxylate (B1226380).[18] Glyoxylate itself is an intermediate in amino acid metabolism. Malfunctions in the enzymes that process glyoxylate, such as alanine-glyoxylate aminotransferase (AGT), can lead to its accumulation and subsequent oxidation to oxalate, causing diseases like primary hyperoxaluria.[18] Given that mesoxalate is a three-carbon α-keto acid, its metabolism could potentially intersect with pathways involving glyoxylate or other keto-acids like pyruvate.

Diagram: Simplified Human Oxalate Metabolism

Oxalate_Metabolism cluster_liver Hepatic Metabolism Ascorbic_Acid Ascorbic Acid (Vitamin C) Oxalate Oxalate Ascorbic_Acid->Oxalate Non-enzymatic Glycine Glycine Glyoxylate Glyoxylate Glycine->Glyoxylate Glyoxylate->Glycine Glyoxylate->Oxalate Oxidation Pyruvate Pyruvate Glyoxylate->Pyruvate AGT AGT AGT->Glyoxylate LDH LDH / GOX LDH->Oxalate

References

The Role of Calcium Mesoxalate Trihydrate in Biomineralization: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biomineralization is a fundamental process in which living organisms produce minerals, often to harden or stiffen existing tissues. While physiological biomineralization is essential for life, pathological biomineralization can lead to debilitating diseases, most notably the formation of kidney stones. Calcium oxalate (B1200264) is the primary constituent of the majority of human kidney stones, and it can exist in different hydration states. This technical guide provides an in-depth exploration of the least common and most unstable hydrate (B1144303), calcium oxalate trihydrate (CaC₂O₄·3H₂O), often referred to as caoxite. The term "calcium mesoxalate" as initially queried is likely a misnomer for calcium oxalate, as the latter is the scientifically recognized compound in this context. This document will delve into the physicochemical properties, formation, pathological significance, and experimental methodologies related to calcium oxalate trihydrate, offering a comprehensive resource for researchers in biomineralization and drug development.

Introduction to Calcium Oxalate Hydrates in Biomineralization

Calcium oxalate crystals are found throughout the biological world, from microscopic algae to the tissues of higher plants and as pathological deposits in animals.[1] In humans, the formation of calcium oxalate crystals in the urinary system is the leading cause of nephrolithiasis (kidney stone disease), a condition affecting a significant portion of the global population with a high recurrence rate.[2] Calcium oxalate can crystallize in three primary hydrated forms:

  • Calcium Oxalate Monohydrate (COM) or Whewellite (CaC₂O₄·H₂O): The most thermodynamically stable form and a major component of kidney stones.[3]

  • Calcium Oxalate Dihydrate (COD) or Weddellite (CaC₂O₄·2H₂O): A metastable form also commonly found in kidney stones.[3]

  • Calcium Oxalate Trihydrate (COT) or Caoxite (CaC₂O₄·3H₂O): The most hydrated and least stable form, rarely found in kidney stones but of significant interest for understanding the initial stages of crystallization and phase transformation in biomineralization.[3]

The specific hydrate that forms and its subsequent transformation are influenced by a variety of urinary factors, including pH, supersaturation levels of calcium and oxalate, and the presence of various macromolecules.[3] Understanding the role of the transient and less stable phases like COT is crucial for developing effective therapeutic strategies to prevent stone formation.

Physicochemical Properties of Calcium Oxalate Trihydrate (COT)

COT is the most hydrated and thermodynamically least stable of the calcium oxalate hydrates. Its transient nature makes it a challenging but important subject of study.

Crystal Structure and Morphology

Calcium oxalate trihydrate crystallizes in the triclinic space group Pī.[4] The crystal structure is characterized by sheets of calcium-oxygen polyhedra linked by oxalate groups and water molecules.[4]

Table 1: Crystallographic Data for Calcium Oxalate Trihydrate (Caoxite)

ParameterValueReference
Crystal SystemTriclinic[4]
Space Group[4]
a7.145(6) Å[5]
b8.600(7) Å[4]
c6.099(5) Å[4]
α112.30(5)°[4]
β108.87(5)°[4]
γ89.92(5)°[4]
Z2[4]

The morphology of COT crystals is typically plate-like or prismatic.[6]

Thermodynamic and Kinetic Properties

COT is a metastable phase that readily transforms into the more stable monohydrate (COM) form, especially at physiological temperatures.[7] This transformation is influenced by temperature, the ionic composition of the surrounding medium, and the presence of urinary macromolecules.[7]

Table 2: Thermal Decomposition Properties of Calcium Oxalate Hydrates

TransformationTemperature Range (°C)Activation Energy (kJ/mol)Reference
COT → COM + 2H₂O~8068[10]
COM → CaC₂O₄ + H₂O~13081[10]
CaC₂O₄ → CaCO₃ + CO390 - 550180[11][12]
CaCO₃ → CaO + CO₂550 - 800-[12]

Note: Temperature ranges can vary depending on the heating rate and experimental conditions.

Role in Pathological Biomineralization: Nephrolithiasis

Although rarely found in mature kidney stones, the formation of COT may be a critical initial step in the nucleation of calcium oxalate stones. Its higher solubility and faster growth rate compared to COM suggest that it could form readily in supersaturated urine.[9] The subsequent transformation of COT to the more stable and less soluble COM would then lead to the development of a stone nidus.

The stabilization of COT by certain urinary components could play a role in stone pathogenesis by preventing its dissolution and promoting its conversion to COM.[9] Conversely, factors that inhibit the formation of COT or accelerate its dissolution could be protective against stone formation.

Influence of Urinary Macromolecules

Urine contains a complex mixture of proteins and other macromolecules that can significantly modulate calcium oxalate crystallization. Key urinary proteins involved include:

  • Osteopontin (B1167477) (OPN): A highly acidic glycoprotein (B1211001) that is a potent inhibitor of calcium oxalate crystal growth, nucleation, and aggregation.[5][13] OPN can direct crystallization towards the dihydrate form (COD), which is less adherent to renal tubular cells than COM.[13] While its specific interaction with COT is less studied, its strong inhibitory effects on calcium oxalate crystallization suggest it likely plays a role in preventing the formation and stabilization of this transient phase.

  • Nephrocalcin (NC): Another acidic glycoprotein that inhibits the nucleation, aggregation, and growth of calcium oxalate crystals.[14] Abnormal, less effective forms of nephrocalcin have been found in the urine of stone-formers.[14]

  • Tamm-Horsfall Protein (THP): The most abundant protein in normal human urine, THP has a dual role. It can inhibit crystal aggregation but may also promote crystal nucleation under certain conditions.[1][15]

The overall effect of these macromolecules is a complex interplay of inhibition and promotion that determines whether crystals form, grow, and are retained in the kidney.

Experimental Methodologies

The study of calcium oxalate trihydrate requires precise experimental control due to its instability.

Synthesis of Calcium Oxalate Trihydrate

A common method for synthesizing COT involves the reaction of a calcium salt with an oxalate source under controlled conditions. One detailed protocol involves the slow hydrolysis of diethyl oxalate in the presence of calcite (calcium carbonate) crystals.[16]

Experimental Protocol: Synthesis of COT via Diethyl Oxalate Hydrolysis [16]

  • Preparation of Reagents:

    • Prepare a 3% (v/v) aqueous solution of diethyl oxalate.

    • Obtain calcite crystals (e.g., by grinding calcareous stone) and sieve to a uniform size (e.g., 32-80 μm).

  • Reaction Setup:

    • Add a stoichiometric amount of the sieved calcite crystals to the diethyl oxalate solution in a sealed flask.

    • Maintain the reaction at room temperature for 7 days, with gentle manual stirring once a day.

  • Product Recovery:

    • After the reaction period, separate the solid phase from the solution by filtration.

    • Wash the collected crystals with distilled water, followed by ethanol, and then ether.

    • Store the prepared COT at low temperatures (e.g., -6°C) to prevent dehydration.[17]

Note: The reproducibility of this synthesis can be affected by factors such as temperature, the morphology and purity of the calcite crystals, and the rate of stirring.[16]

Characterization Techniques

A multi-technique approach is essential for the unambiguous identification and characterization of COT.

Table 3: Analytical Techniques for the Characterization of Calcium Oxalate Trihydrate

TechniqueInformation ProvidedExperimental Considerations
Powder X-ray Diffraction (XRD) Crystal structure, phase identification, and purity.Essential for confirming the triclinic structure of COT and distinguishing it from COM and COD.
Fourier Transform Infrared (FTIR) Spectroscopy Identification of functional groups (oxalate, water) and differentiation between hydrates.COT shows characteristic absorption bands, for example, around 1327 cm⁻¹ and in the O-H stretching region, that differ from COM and COD.[13][16]
Raman Spectroscopy Vibrational modes of the oxalate ion and water molecules, allowing for phase identification and quantification.The Raman spectrum of COT is distinct from the other hydrates. Quantitative analysis of mixtures of hydrates is possible by constructing calibration curves based on the intensity of characteristic Raman bands.[2][8]
Scanning Electron Microscopy (SEM) Crystal morphology, size, and surface features.Allows for the visualization of the plate-like or prismatic morphology of COT crystals.
Thermal Analysis (TGA/DSC) Dehydration and decomposition temperatures, and quantification of hydrate mixtures.Provides quantitative information on the water content and the kinetics of the transformation of COT to COM.[18]
In Vitro Crystallization Assays

To study the effects of inhibitors and promoters on COT formation, in vitro crystallization assays are employed.

Experimental Protocol: Seeded Crystal Growth Assay [7]

  • Preparation of Supersaturated Solution: Prepare a solution of calcium chloride and sodium oxalate at a supersaturation level that supports crystal growth but not spontaneous nucleation. The solution should be buffered to a physiological pH (e.g., 6.5-7.4) and maintained at 37°C.

  • Addition of Seed Crystals: Introduce well-characterized COT seed crystals into the supersaturated solution.

  • Monitoring Crystal Growth: Monitor the decrease in calcium and/or oxalate concentration in the solution over time using ion-selective electrodes or by analyzing aliquots of the solution.

  • Testing Modulators: Repeat the experiment with the addition of the macromolecule or drug candidate of interest to the supersaturated solution before the addition of seed crystals. A decrease in the rate of ion consumption indicates inhibition of crystal growth.

Logical and Experimental Workflows

Workflow for Identification and Quantification of Calcium Oxalate Hydrates

G cluster_0 Sample Preparation cluster_1 Characterization cluster_2 Data Analysis Urinary_Calculus Urinary Calculus or Synthesized Crystals XRD Powder XRD Urinary_Calculus->XRD FTIR FTIR Spectroscopy Urinary_Calculus->FTIR Raman Raman Spectroscopy Urinary_Calculus->Raman TGA_DSC Thermal Analysis (TGA/DSC) Urinary_Calculus->TGA_DSC Morphology Morphological Analysis (SEM) Urinary_Calculus->Morphology Phase_ID Phase Identification XRD->Phase_ID FTIR->Phase_ID Raman->Phase_ID Quantification Quantification of Hydrate Mixture Raman->Quantification TGA_DSC->Quantification Phase_ID->Quantification

Caption: Workflow for the analysis of calcium oxalate hydrates.

Signaling and Interaction Pathway in Pathological Biomineralization

While a specific signaling pathway directly triggered by calcium oxalate trihydrate is not well-defined, a general pathway for crystal-induced renal cell injury and stone formation can be conceptualized.

G Supersaturation Urinary Supersaturation (Calcium & Oxalate) COT_Nucleation COT Nucleation (Metastable Phase) Supersaturation->COT_Nucleation Transformation Phase Transformation COT_Nucleation->Transformation COM_COD_Formation COM/COD Formation (Stable/Metastable) Transformation->COM_COD_Formation Crystal_Growth Crystal Growth & Aggregation COM_COD_Formation->Crystal_Growth Cell_Adhesion Adhesion to Renal Epithelial Cells Crystal_Growth->Cell_Adhesion Cell_Injury Cellular Injury & Inflammation Cell_Adhesion->Cell_Injury Stone_Formation Kidney Stone Formation Cell_Injury->Stone_Formation Urinary_Macromolecules Urinary Macromolecules (e.g., Osteopontin, THP) Urinary_Macromolecules->COT_Nucleation Inhibit/Promote Urinary_Macromolecules->Transformation Influence Urinary_Macromolecules->Crystal_Growth Inhibit Urinary_Macromolecules->Cell_Adhesion Inhibit

Caption: Pathological biomineralization of calcium oxalate.

Conclusion and Future Directions

Calcium oxalate trihydrate, though a transient and minor component of pathological biomineralization in humans, offers a critical window into the initial stages of kidney stone formation. Its unique properties, including its metastable nature and rapid growth kinetics, make it a key target for understanding and potentially controlling the cascade of events that lead to nephrolithiasis.

For researchers and drug development professionals, a deeper understanding of the factors that govern the formation, stabilization, and transformation of COT is paramount. Future research should focus on:

  • Precise Thermodynamic Data: Determining the exact solubility product and Gibbs free energy of formation for COT to allow for more accurate modeling of urinary crystallization.

  • Macromolecular Interactions: Elucidating the specific interactions of key urinary proteins with the crystal faces of COT to understand how they modulate its nucleation and stability.

  • Pharmacological Modulation: Developing and screening for compounds that can specifically inhibit the formation of COT or promote its dissolution, thereby preventing the initial nucleation of kidney stones.

By focusing on this early and transient phase of biomineralization, there is significant potential to develop novel and more effective preventative therapies for calcium oxalate nephrolithiasis.

References

Calcium Mesoxalate Trihydrate: A Deep Dive into its Role in Kidney Stone Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kidney stone disease, or nephrolithiasis, is a prevalent and recurrent condition characterized by the formation of crystalline concretions within the urinary tract. Approximately 80% of these stones are primarily composed of calcium oxalate (B1200264), with calcium oxalate monohydrate (COM) being the most common and thermodynamically stable form.[1][2][3][4] While less common, other hydrated forms of calcium oxalate, including calcium oxalate dihydrate (COD) and the rarer calcium oxalate trihydrate (COT), also play a role in the pathogenesis of this disease.[1][5] This technical guide provides a comprehensive overview of the current understanding of calcium oxalate trihydrate (often referred to as caoxite) in the context of kidney stone formation research, with a focus on quantitative data, experimental methodologies, and cellular signaling pathways.

The Physicochemical Properties of Calcium Oxalate Hydrates

Calcium oxalate can crystallize in three different hydrated forms, each with distinct structural and physical properties that influence their behavior in the urinary system.[1][5]

PropertyCalcium Oxalate Monohydrate (COM)Calcium Oxalate Dihydrate (COD)Calcium Oxalate Trihydrate (COT)
Mineral Name WhewelliteWeddelliteCaoxite
Crystal System MonoclinicTetragonalTriclinic
Typical Morphology Prismatic, hexagonal, or dendrite shapesBipyramidalTriclinic or needle-shape structures
Relative Stability Most stableLess stable than COMLeast stable, transient
Prevalence in Stones ~50% (pure), ~45% (mixed)[1]Found in mixed stonesRarely found in stones[1]

Crystallographic Data for Calcium Oxalate Trihydrate (Caoxite)

The crystal structure of calcium oxalate trihydrate has been determined, providing insight into its atomic arrangement.

ParameterValueReference
Space Group [6][7]
a 7.145(6) Å[6]
b 8.600(7) Å[6]
c 6.099(5) Å[6]
α 112.30(5)°[6]
β 108.87(5)°[6]
γ 89.92(5)°[6]

The Pathogenesis of Kidney Stone Formation: A Multi-step Process

The formation of kidney stones is a complex process involving several key stages:

  • Supersaturation: The urine becomes supersaturated with stone-forming minerals like calcium and oxalate, creating a thermodynamically favorable environment for crystallization.[1][8]

  • Nucleation: Crystal nuclei form from the supersaturated urine. This can occur through homogeneous nucleation (self-aggregation of ions) or heterogeneous nucleation (formation on a pre-existing surface).[1][9]

  • Growth: The crystal nuclei grow in size by accreting more ions from the surrounding urine.[10]

  • Aggregation: Individual crystals clump together to form larger crystalline aggregates.[10]

  • Retention: These aggregates are retained within the kidney, often by adhering to the surface of renal epithelial cells, leading to the formation of a stone nidus.[1][11]

The Role of Calcium Oxalate Trihydrate in Stone Formation

While calcium oxalate trihydrate is rarely found in mature kidney stones due to its thermodynamic instability, its transient formation may play a role in the initial stages of nephrolithiasis.[1][6] It is hypothesized that COT may act as a precursor phase that can transform into the more stable COM or COD. The needle-like morphology of some COT crystals could potentially facilitate their interaction with and injury to renal tubular cells.

Cellular Mechanisms of Calcium Oxalate-Induced Renal Injury

The interaction between calcium oxalate crystals and renal epithelial cells is a critical event in stone formation, triggering a cascade of cellular responses that contribute to renal injury and crystal retention.[10][11][12]

Oxidative Stress and Cellular Injury

Calcium oxalate crystals, particularly COM, have been shown to induce the production of reactive oxygen species (ROS) in renal epithelial cells.[12][13] This oxidative stress leads to lipid peroxidation, damage to cellular components, and ultimately, cell injury and death through apoptosis or necrosis.[12][13] Injured cells can then act as sites for further crystal attachment and aggregation.[10]

Signaling Pathways in Renal Cell Injury

Several signaling pathways are activated in renal epithelial cells upon exposure to calcium oxalate crystals, mediating the cellular responses to crystal-induced stress.

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: Calcium oxalate monohydrate (COM) crystals activate the p38 MAPK, JNK, and ERK signaling pathways in renal epithelial cells.[14] This activation is thought to be mediated, at least in part, by the calcium-sensing receptor (CaSR).[14] The p38 MAPK pathway, in particular, may play a role in transducing signals for DNA synthesis and cellular injury.[14]

  • ROS/Akt/p38 MAPK Pathway: COM crystals can induce the generation of ROS, which in turn activates the Akt signaling pathway.[15][16] Activated Akt can then trigger the downstream activation of ASK1 and p38 MAPK, leading to the disruption of tight junctions between renal epithelial cells and further promoting cellular injury.[15][16]

COM_Induced_Renal_Cell_Injury COM Calcium Oxalate Monohydrate (COM) Crystals CaSR Calcium-Sensing Receptor (CaSR) COM->CaSR ROS Reactive Oxygen Species (ROS) COM->ROS p38_MAPK p38 MAPK CaSR->p38_MAPK JNK JNK CaSR->JNK ERK ERK CaSR->ERK Akt Akt ROS->Akt ASK1 ASK1 Akt->ASK1 Tight_Junction_Disruption Tight Junction Disruption p38_MAPK->Tight_Junction_Disruption Cell_Injury Renal Cell Injury & Apoptosis p38_MAPK->Cell_Injury JNK->Cell_Injury ERK->Cell_Injury ASK1->p38_MAPK Tight_Junction_Disruption->Cell_Injury

COM-Induced Signaling Pathways in Renal Cells

Experimental Protocols for Studying Calcium Oxalate Trihydrate

In Vitro Synthesis of Calcium Oxalate Trihydrate

Several methods have been developed for the synthesis of calcium oxalate trihydrate in the laboratory.

Method 1: Reaction of Diethyl Oxalate with Calcite [17]

  • Prepare a 3% (by volume) aqueous solution of diethyl oxalate.

  • Add a stoichiometric amount of ground calcite crystals (sieved to 32-80 μm) to the diethyl oxalate solution.

  • Seal the mixture in a flask and store at room temperature for 7 days, with gentle manual stirring once a day.

  • The slow hydrolysis of diethyl oxalate to oxalic acid, which then reacts with calcite, leads to the formation of calcium oxalate crystals, including a significant amount of the trihydrate form.

Method 2: Precipitation from Calcium Chloride and Sodium Oxalate [18][19]

  • Prepare 0.075 M solutions of calcium chloride (CaCl₂) and sodium oxalate (Na₂C₂O₄).

  • Add the solutions dropwise to a 500 mL solution containing 3g of ammonium (B1175870) chloride (NH₄Cl) maintained in an ice bath.

  • After 1 hour, filter the resulting slurry.

  • Wash the collected crystals with water and ethanol (B145695) and then dry them. This procedure, performed at low temperatures, favors the formation of the trihydrate form.

Synthesis_of_COT cluster_0 Method 1: Diethyl Oxalate & Calcite cluster_1 Method 2: Precipitation M1_Step1 1. Prepare 3% Diethyl Oxalate Solution M1_Step2 2. Add Ground Calcite (32-80 µm) M1_Step1->M1_Step2 M1_Step3 3. Incubate at RT for 7 days M1_Step2->M1_Step3 M1_Step4 4. Slow Hydrolysis & Reaction M1_Step3->M1_Step4 M1_Result Calcium Oxalate Trihydrate (COT) M1_Step4->M1_Result M2_Step1 1. Prepare 0.075M CaCl₂ & 0.075M Na₂C₂O₄ M2_Step2 2. Dropwise addition to NH₄Cl solution on ice M2_Step1->M2_Step2 M2_Step3 3. Stir for 1 hour M2_Step2->M2_Step3 M2_Step4 4. Filter, Wash, & Dry M2_Step3->M2_Step4 M2_Result Calcium Oxalate Trihydrate (COT) M2_Step4->M2_Result

Experimental Workflows for COT Synthesis
Animal Models of Calcium Oxalate Nephrolithiasis

To study the mechanisms of kidney stone formation in vivo, various animal models have been developed. These models typically induce hyperoxaluria and/or hypercalciuria to promote crystal formation in the kidneys.[20][21][22][23][24]

ModelAnimalInduction AgentKey FeaturesReferences
Ethylene (B1197577) Glycol (EG) InducedRat, Mouse0.75% EG in drinking waterInduces hyperoxaluria and hypercalciuria, leading to COM crystal deposition in renal tubules.[20][21]
Hydroxy-L-Proline (HLP) InducedRat5% HLP mixed with chowInduces hyperoxaluria, CaOx crystalluria, and nephrolithiasis.[25]
Sodium Oxalate InjectionRatSingle intraperitoneal injection of sodium oxalateRapidly induces CaOx crystal formation in tubular lumens and intercellular spaces.[26]
Genetic ModelsMouseKnock-out of specific genes (e.g., THP, AGAT)Allows for the study of the role of specific proteins in stone formation.[21]

General Protocol for Induction of Nephrolithiasis in Rats using Ethylene Glycol:

  • House male Sprague-Dawley rats in individual metabolic cages.

  • Provide a standard diet and drinking water containing 0.75% (v/v) ethylene glycol ad libitum for a period of up to 28 days.

  • Collect 24-hour urine samples at regular intervals (e.g., days 0, 3, 7, 14, 21, 28) for analysis of calcium, oxalate, and other relevant parameters.

  • At the end of the experimental period, euthanize the animals and harvest the kidneys for histological examination of crystal deposition and renal injury.

Methods for Studying Crystal-Cell Interactions and Crystallization Processes

A variety of in vitro techniques are employed to investigate the fundamental processes of crystal formation and their interaction with renal cells.

TechniquePurposePrincipleReferences
Constant Composition Crystallization To measure crystal growth rates, nucleation, and aggregation.Maintains a constant supersaturation by the controlled addition of reactant solutions, allowing for the independent study of different crystallization phases.[27][28]
Seeded Crystal Systems To study crystal growth and aggregation in the absence of nucleation.Metastable supersaturated solutions are seeded with pre-formed crystals to initiate crystallization.[29]
Atomic Force Microscopy (AFM) To measure adhesion forces between crystals and functional groups or cells.A sharp tip is used to probe the surface of a crystal and measure the forces of interaction at the nanoscale.[30][31][32][33]
Cell Culture Models To investigate the cellular responses to crystal exposure.Renal epithelial cell lines (e.g., HK-2, MDCK) are exposed to crystals, and various cellular and molecular parameters are analyzed.[13][14][15][16]

Conclusion and Future Directions

While calcium oxalate trihydrate is a transient and rare component of kidney stones, understanding its formation and potential role as a precursor to more stable calcium oxalate phases is crucial for a complete picture of nephrolithiasis. Further research is needed to elucidate the precise conditions under which COT forms in the urinary tract and its specific interactions with renal epithelial cells. The development of more sophisticated in vitro and in vivo models will be instrumental in dissecting the complex molecular and cellular events that initiate kidney stone formation. This knowledge will be vital for the design of novel therapeutic strategies aimed at preventing the nucleation, growth, and retention of crystals in the kidney, ultimately reducing the burden of this painful and recurrent disease.

References

The Untapped Potential of Calcium Mesoxalate Trihydrate in Materials Science: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical overview for researchers, scientists, and drug development professionals exploring the nascent potential of Calcium Mesoxalate Trihydrate in advanced materials.

This whitepaper delves into the core properties of this compound (C₃H₂CaO₅·3H₂O), a molecule poised for significant contributions to materials science. While its close analogue, calcium oxalate (B1200264), has seen considerable investigation, calcium mesoxalate remains a largely untapped resource with unique chemical functionalities that open the door to novel applications. This document serves as a foundational guide, summarizing known data, proposing experimental pathways, and conceptualizing its future role in areas ranging from advanced precursors to functional polymers and reactive coatings.

Introduction: Beyond Calcium Oxalate

Calcium salts of simple carboxylic acids have long been integral to materials science, serving as precursors for ceramics, fillers in polymers, and protective coatings. Calcium oxalate, in its various hydrated forms, is a prime example, with applications in the conservation of cultural heritage and the manufacturing of ceramic glazes.[1] However, the introduction of a ketone functional group in the mesoxalate anion presents a significant evolution in chemical reactivity, offering opportunities for covalent modification and novel material interactions that are not possible with simple oxalates.

This guide will first establish the known physicochemical properties of this compound, drawing comparisons with the extensively studied calcium oxalate trihydrate. It will then explore the latent potential of its unique chemical structure, proposing tangible applications in materials science and providing conceptual experimental frameworks for their realization.

Physicochemical Properties: A Comparative Analysis

Detailed experimental data for this compound is not as abundant as for its oxalate counterpart. However, by compiling available information and drawing logical comparisons, we can construct a foundational understanding of its material properties.

Table 1: Comparison of Physicochemical Properties

PropertyThis compoundCalcium Oxalate Trihydrate (Caoxite)
Chemical Formula C₃H₂CaO₅·3H₂OCaC₂O₄·3H₂O
Molecular Weight 228.17 g/mol [2]182.14 g/mol [3]
Crystal System Data not availableTriclinic[4][5]
Space Group Data not availableP-1[4][5]
Unit Cell Parameters Data not availablea = 7.145(6) Å, b = 8.600(7) Å, c = 6.099(5) Åα = 112.30(5)°, β = 108.87(5)°, γ = 89.92(5)°[4][5]
Solubility in Water Insoluble or slightly soluble[6]0.0067 g/L (20 °C)
Thermal Decomposition Crystalline powder, dec 210-220°[1]Dehydration in two steps (~80 °C and ~130 °C)[7]

Synthesis of this compound: An Experimental Protocol

Proposed Synthesis Protocol:

  • Preparation of Reactant Solutions:

    • Prepare a 0.1 M solution of Mesoxalic Acid (or a soluble salt such as Sodium Mesoxalate).

    • Prepare a 0.1 M solution of a soluble calcium salt, such as Calcium Chloride (CaCl₂).

  • Precipitation:

    • Slowly add the calcium chloride solution to the mesoxalic acid solution dropwise with constant stirring at a controlled temperature (e.g., room temperature).

    • A white precipitate of calcium mesoxalate should form immediately.

  • Aging and Hydration:

    • Continue stirring the suspension for a predetermined period (e.g., 24 hours) at a constant temperature to allow for crystal growth and hydration to the trihydrate form.

  • Isolation and Purification:

    • Filter the precipitate using a Buchner funnel.

    • Wash the collected solid with deionized water to remove any unreacted salts.

    • Further wash with ethanol (B145695) to aid in drying.

  • Drying:

    • Dry the purified this compound in a desiccator over a suitable drying agent or in a vacuum oven at a low temperature to prevent dehydration.

Caption: Proposed workflow for the synthesis of this compound.

Potential Applications in Materials Science

The presence of a reactive ketone group in the mesoxalate anion is the cornerstone of its potential applications, offering a significant advantage over the relatively inert oxalate anion.

Precursor for Functionalized Calcium Carbonate and Calcium Oxide

Thermal decomposition of this compound is expected to yield calcium carbonate and subsequently calcium oxide, analogous to calcium oxalate. However, the decomposition pathway may differ due to the presence of the central carbonyl group, potentially influencing the morphology and surface properties of the resulting materials.

Furthermore, the ketone group could be modified prior to calcination to introduce specific functionalities onto the surface of the final oxide or carbonate particles.

G Ca_Mesoxalate This compound Thermal_Decomp Thermal Decomposition Ca_Mesoxalate->Thermal_Decomp Functionalization Pre-functionalization of Ketone Group Ca_Mesoxalate->Functionalization CaCO3 Calcium Carbonate Thermal_Decomp->CaCO3 Lower Temp. Func_CaCO3_CaO Functionalized CaCO3/CaO Thermal_Decomp->Func_CaCO3_CaO CaO Calcium Oxide CaCO3->CaO Higher Temp. Func_Ca_Mesoxalate Functionalized Calcium Mesoxalate Functionalization->Func_Ca_Mesoxalate Func_Ca_Mesoxalate->Thermal_Decomp Modified Pathway

Caption: Potential pathways for producing functionalized calcium carbonate and oxide.

Reactive Filler in Polymer Composites

The ketone functionality of this compound can be exploited for covalent bonding with polymer matrices. This would transform it from a passive filler to an active reinforcing agent, improving stress transfer and interfacial adhesion. For instance, it could react with amine or hydrazine (B178648) groups within a polymer backbone to form strong, stable linkages.

Table 2: Potential Polymer Matrix Interactions

Polymer Functional GroupReaction with KetoneResulting LinkagePotential Benefit
Amine (-NH₂)Schiff Base FormationImine (-C=N-)Improved filler-matrix adhesion
Hydrazine (-NHNH₂)Hydrazone FormationHydrazone (-C=NNH-)Crosslinking, enhanced thermal stability
Hydroxylamine (-NHOH)Oxime FormationOxime (-C=NOH-)Tunable surface properties
Smart Coatings and Thin Films

The reactivity of the ketone group makes this compound an interesting candidate for the development of "smart" or functional coatings. A surface coated with this material could be subsequently modified to attach specific molecules, such as corrosion inhibitors, biocides, or sensors. This post-deposition functionalization offers a versatile platform for creating tailored surface properties.

G cluster_coating Coating Application cluster_functionalization Surface Functionalization Substrate Substrate Deposition Deposition of Ca Mesoxalate Trihydrate Substrate->Deposition Coated_Substrate Coated Substrate with Exposed Ketone Groups Deposition->Coated_Substrate Reaction Covalent Bonding Reaction Coated_Substrate->Reaction Functional_Molecule Functional Molecule (e.g., Biocide, Sensor) Functional_Molecule->Reaction Functionalized_Surface Functionalized Surface Reaction->Functionalized_Surface

Caption: Workflow for creating a functionalized surface using a this compound coating.

Future Directions and Experimental Validation

The potential applications outlined above are contingent on a thorough characterization of this compound and its properties. The following experimental investigations are proposed as critical next steps:

  • Detailed Structural Analysis: Single-crystal X-ray diffraction to determine the precise crystal structure, including the coordination environment of the calcium ion and the role of the water molecules.

  • Thermal Analysis: Thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) and mass spectrometry (MS) to elucidate the thermal decomposition pathway and identify the evolved gases.

  • Morphological Control: Investigation into the influence of synthesis parameters (pH, temperature, reactant concentration) on the crystal morphology and particle size.

  • Reactivity Studies: A systematic study of the reactivity of the ketone group in the solid state with various functional molecules to confirm the feasibility of the proposed applications in polymer composites and coatings.

Conclusion

This compound represents a promising, yet underexplored, material with the potential to significantly impact various areas of materials science. Its unique ketone functionality provides a platform for chemical innovation that is not accessible with its simpler oxalate analogue. This whitepaper serves as a call to the research community to investigate the fundamental properties and potential applications of this intriguing compound. Through a concerted effort in synthesis, characterization, and application-driven research, the full potential of this compound can be unlocked, paving the way for the development of a new class of advanced, functional materials.

References

Unveiling the Biological Landscape of Calcium Mesoxalate Trihydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium mesoxalate trihydrate, a salt of ketomalonic acid, has emerged as a molecule of interest with potential therapeutic applications. This technical guide provides an in-depth overview of the current scientific understanding of its biological activities. While research is nascent, existing studies point towards potential anti-diabetic effects and, through its derivatives, inhibition of viral enzymes. This document synthesizes the available data, details experimental methodologies, and presents key signaling pathways and workflows to facilitate further research and development in this area.

Core Biological Activities

Preliminary research has identified two primary areas of biological activity for calcium mesoxalate and its derivatives: potential anti-diabetic effects and inhibition of HIV-1 reverse transcriptase. A third purported activity, the promotion of B cell proliferation, is noted in commercial literature but lacks substantiation in peer-reviewed scientific publications at present.

Anti-Diabetic Potential

An early study by Kobayashi, Ohashi, and Takeuchi (1955) demonstrated that the calcium salt of mesoxalic acid possesses anti-diabetic properties in animal models. The study reported a reduction in glycosuria and a decrease in blood sugar levels in alloxan-induced diabetic dogs and rabbits upon oral administration of calcium mesoxalate. Notably, these effects were not observed in depancreatized dogs, suggesting that the mechanism of action is linked to pancreatic function.

Mechanism of Alloxan-Induced Diabetes: Alloxan (B1665706) is a toxic glucose analog that is selectively taken up by pancreatic beta cells via the GLUT2 glucose transporter. Inside the cell, alloxan and its reduction product, dialuric acid, establish a redox cycle that generates reactive oxygen species (ROS). This leads to oxidative stress, necrosis of the beta cells, and a subsequent state of insulin-dependent diabetes.[1][2][3]

The findings from the 1955 study suggest that calcium mesoxalate may act by either protecting the pancreatic beta cells from alloxan-induced damage or by stimulating insulin (B600854) secretion from the remaining functional beta cells.

Experimental Workflow for In Vivo Anti-Diabetic Activity Assessment

G cluster_0 Animal Model Induction cluster_1 Treatment and Monitoring cluster_2 Tolerance Tests cluster_3 Outcome Assessment animal Rabbits / Dogs alloxan Alloxan Injection animal->alloxan diabetic_model Alloxan-Induced Diabetic Model alloxan->diabetic_model treatment Oral Administration of Calcium Mesoxalate (100 mg/kg, twice daily) diabetic_model->treatment monitoring Daily Urine Sugar Measurement Blood Sugar Level Monitoring treatment->monitoring oral_carb Oral Carbohydrate Tolerance Test monitoring->oral_carb iv_glucose Intravenous Glucose Tolerance Test monitoring->iv_glucose analysis Comparison of Glycosuria and Blood Sugar Levels Pre-, During, and Post-Treatment oral_carb->analysis iv_glucose->analysis conclusion Determination of Anti-Diabetic Efficacy analysis->conclusion

Caption: Workflow for evaluating the anti-diabetic activity of Calcium Mesoxalate.

Inhibition of HIV-1 Reverse Transcriptase by Mesoxalic Acid Derivatives

While direct studies on this compound are limited, research on derivatives of mesoxalic acid has shown potent inhibitory activity against HIV-1 reverse transcriptase (RT). Specifically, the 4-chlorophenylhydrazone of mesoxalic acid (CPHM) has been identified as an inhibitor of this critical viral enzyme. It is important to note that the widely cited IC50 value of 2.2 µM is for CPHM, not for calcium mesoxalate itself.

Mechanism of Action: CPHM acts as a non-nucleoside reverse transcriptase inhibitor (NNRTI). It binds to a hydrophobic pocket near the active site of the enzyme, blocking the translocation of the reverse transcriptase along the RNA/DNA template. This "freezes" the enzyme in a pre-translocational state, preventing the incorporation of subsequent nucleotides and thus halting DNA synthesis. This mechanism involves the chelation of divalent metal ions essential for the enzyme's catalytic activity.

Signaling Pathway of HIV-1 RT Inhibition by CPHM

G RT_DNA HIV-1 RT-DNA Complex Binding Binding to Allosteric Site RT_DNA->Binding CPHM CPHM (Mesoxalic Acid Derivative) CPHM->Binding Conformational_Change Conformational Change in RT Binding->Conformational_Change Translocation_Block Translocation Blocked Conformational_Change->Translocation_Block DNA_Synthesis_Inhibition Inhibition of Viral DNA Synthesis Translocation_Block->DNA_Synthesis_Inhibition

Caption: Mechanism of HIV-1 RT inhibition by CPHM.

B Cell Proliferation: An Unconfirmed Activity

The claim that this compound promotes B cell proliferation is currently found only in commercial product literature from chemical suppliers. An extensive search of peer-reviewed scientific databases did not yield any studies to substantiate this biological activity. While calcium signaling is known to be integral to B lymphocyte activation and proliferation, a direct proliferative effect of calcium mesoxalate has not been demonstrated in the scientific literature. Further research is required to validate this claim.

Quantitative Data

The following table summarizes the available quantitative data on the biological activity of mesoxalic acid and its derivatives.

CompoundBiological ActivityAssayTargetQuantitative ValueReference
Calcium Mesoxalate Anti-diabeticIn vivo (Alloxan-induced diabetic rabbits and dogs)Pancreatic functionReduction in glycosuria and blood sugarKobayashi et al., 1955
4-chlorophenylhydrazone of mesoxalic acid (CPHM) HIV-1 Reverse Transcriptase InhibitionPolymerase-independent RNase H activity assayHIV-1 Reverse TranscriptaseIC50: 2.2 µMDavis et al., 2000

Experimental Protocols

In Vivo Anti-Diabetic Activity Assay (Adapted from Kobayashi et al., 1955)
  • Animal Models: Alloxan-induced diabetic rabbits and dogs.

  • Induction of Diabetes: A single intravenous injection of alloxan is administered to induce selective necrosis of pancreatic beta cells. The establishment of a diabetic state is confirmed by measuring blood and urine glucose levels.

  • Treatment: Calcium mesoxalate is administered orally at a dose of 100 mg/kg, twice daily.

  • Monitoring:

    • Glycosuria: Daily measurement of sugar content in urine collected over 24 hours.

    • Blood Sugar: Blood samples are drawn at regular intervals to monitor blood glucose levels.

  • Tolerance Tests:

    • Oral Carbohydrate Tolerance Test: Performed before, during, and after the treatment period to assess the animal's ability to handle a glucose load.

    • Intravenous Glucose Tolerance Test: Conducted to evaluate glucose clearance from the bloodstream.

  • Outcome Measures: The primary outcomes are the reduction in urinary sugar excretion and the lowering of blood glucose levels compared to pre-treatment and control groups.

HIV-1 Reverse Transcriptase Inhibition Assay (for CPHM, adapted from Davis et al., 2000)
  • Enzyme and Substrate: Recombinant HIV-1 reverse transcriptase and a model RNA/DNA or DNA/DNA template-primer are used.

  • Assay Principle: The assay measures the polymerase-independent RNase H activity of the reverse transcriptase. The inhibitor, CPHM, is tested for its ability to block the cleavage of the RNA strand in an RNA/DNA hybrid.

  • Procedure:

    • The HIV-1 RT enzyme is pre-incubated with the template-primer substrate.

    • Varying concentrations of CPHM are added to the reaction mixture.

    • The reaction is initiated and allowed to proceed for a defined period at an optimal temperature (e.g., 37°C).

    • The reaction is stopped, and the products are separated by gel electrophoresis.

    • The extent of inhibition is quantified by measuring the decrease in the cleavage product in the presence of the inhibitor.

  • Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated from the dose-response curve.

B Cell Proliferation Assay (General Protocol - Not yet performed for Calcium Mesoxalate)
  • Cell Culture: Isolated primary B cells or a B cell line are cultured in appropriate media.

  • Stimulation: Cells are treated with various concentrations of the test compound (calcium mesoxalate). A positive control (e.g., lipopolysaccharide or anti-IgM antibody) and a negative control (vehicle) are included.

  • Proliferation Measurement: After a defined incubation period (e.g., 48-72 hours), cell proliferation is assessed using one of the following methods:

    • [3H]-Thymidine Incorporation: Measures the incorporation of radiolabeled thymidine (B127349) into the DNA of dividing cells.

    • CFSE or EdU Staining: Utilizes fluorescent dyes that are diluted with each cell division, allowing for the tracking of proliferation by flow cytometry.

    • MTT or WST-1 Assay: Colorimetric assays that measure the metabolic activity of viable cells, which correlates with cell number.

  • Data Analysis: The proliferation index or the percentage of dividing cells is calculated and compared between the treated and control groups.

Conclusion and Future Directions

The available scientific evidence suggests that calcium mesoxalate and its derivatives warrant further investigation for their therapeutic potential. The anti-diabetic activity of calcium mesoxalate, though demonstrated in an early study, requires modern validation and a deeper mechanistic understanding. The potent HIV-1 RT inhibitory activity of mesoxalic acid derivatives highlights a promising scaffold for the development of novel antiretroviral agents. The purported effect on B cell proliferation remains to be scientifically validated.

Future research should focus on:

  • Replicating and extending the in vivo anti-diabetic studies of calcium mesoxalate, including detailed dose-response and toxicity analyses.

  • Investigating the precise molecular mechanism of the anti-diabetic effect, particularly its interaction with pancreatic beta cells.

  • Conducting in vitro studies to confirm or refute the B cell proliferative activity of this compound.

  • Synthesizing and evaluating new derivatives of mesoxalic acid to optimize their antiretroviral potency and pharmacological properties.

This technical guide provides a foundational resource for scientists and researchers to build upon in exploring the full therapeutic potential of this compound and related compounds.

References

A Technical Guide to the Geochemical Significance of Calcium Oxalate Trihydrate (Caoxite)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the geochemical significance of calcium oxalate (B1200264) trihydrate (CaC₂O₄·3H₂O), a rare mineral known as caoxite. While the user's query specified "calcium mesoxalate trihydrate," the relevant compound in geochemical and biomedical contexts is calcium oxalate trihydrate. This document clarifies this distinction and focuses on the formation, occurrence, and physicochemical properties of caoxite. It details its role as a metastable intermediate in the broader biogeochemical cycling of calcium and carbon, particularly within the Oxalate-Carbonate Pathway. This guide furnishes researchers and professionals with detailed experimental protocols for the synthesis and characterization of caoxite, presents quantitative data in structured tables, and utilizes visualizations to illustrate key pathways and workflows.

Introduction to Calcium Oxalate Hydrates in Geochemistry

Calcium oxalate is a biomineral produced by a vast range of organisms, including plants, fungi, and lichens. It crystallizes in three primary hydrated forms: the thermodynamically stable monohydrate (CaC₂O₄·H₂O), known as the mineral whewellite (B87421); the metastable dihydrate (CaC₂O₄·2H₂O), known as weddellite; and the rare and least stable trihydrate (CaC₂O₄·3H₂O), known as caoxite. Due to its instability, caoxite often acts as a transient precursor to the more common whewellite and weddellite.

This guide focuses on the geochemical role of caoxite. Its significance lies in its participation in the Oxalate-Carbonate Pathway (OCP) , a critical biogeochemical process that links the biological carbon cycle to the geological carbon cycle. In this pathway, oxalate produced by living organisms chelates calcium from minerals and precipitates as calcium oxalate. Subsequent microbial decomposition of this oxalate can lead to the formation of calcium carbonate (CaCO₃), effectively sequestering atmospheric carbon into a stable geological form. Understanding the properties and transformations of caoxite provides insight into the initial stages of this important environmental process.

Physicochemical and Crystallographic Properties

The distinct properties of the three calcium oxalate hydrates are crucial for their identification and for understanding their behavior in geochemical environments. Caoxite's triclinic structure and lower stability differentiate it from the monoclinic whewellite and tetragonal weddellite.

PropertyCalcium Oxalate Monohydrate (Whewellite)Calcium Oxalate Dihydrate (Weddellite)Calcium Oxalate Trihydrate (Caoxite)
Chemical Formula CaC₂O₄·H₂OCaC₂O₄·2H₂OCaC₂O₄·3H₂O
Molecular Weight 146.11 g/mol 164.13 g/mol 182.14 g/mol
Crystal System MonoclinicTetragonalTriclinic
Hardness (Mohs) 2.542 - 2.5
Thermodynamic Stability Most stableMetastableLeast stable / Metastable
Enthalpy of Dissolution (ΔHdiss) 21.1 kJ/mol20.8 kJ/mol31.7 kJ/mol
Enthalpy of Dehydration (ΔHdeh) 66.5 kJ/mol (for 1 H₂O)83.6 kJ/mol (for 2 H₂O)143.9 kJ/mol (for 3 H₂O)
Estimated Enthalpy of Formation (ΔHf) --1,984 kJ/mol-2,296 kJ/mol
Geochemical Occurrence and Biogenic Formation

Caoxite is the rarest of the calcium oxalate minerals. Its type locality is the Cerchiara Mine in Liguria, Italy, where it is found in veinlets cutting through manganese and barium-rich cherts within an ophiolite. Its formation is intrinsically linked to biological activity.

Biogenic Production of Oxalic Acid:

  • Fungi and Lichens: Many species of fungi and lichens excrete oxalic acid to acquire nutrients from rock and soil. This acid is a powerful chelating agent, capable of dissolving minerals and releasing cations like Ca²⁺.

  • Plants: Plants synthesize and accumulate calcium oxalate for various physiological reasons, including calcium regulation, detoxification of heavy metals, and defense against herbivores.

The formation of calcium oxalate occurs when the excreted oxalic acid reacts with a source of calcium, such as calcite (CaCO₃) in rocks or bioavailable calcium in the soil. The specific hydrate (B1144303) that forms (monohydrate, dihydrate, or trihydrate) is dependent on factors such as temperature, pH, and the presence of certain ions. Caoxite formation is generally favored at lower temperatures.

The Oxalate-Carbonate Pathway (OCP)

The most significant geochemical role of calcium oxalate minerals, including the transient caoxite, is their function as a central intermediate in the Oxalate-Carbonate Pathway (OCP). This pathway is a key

The Historical Trajectory of Calcium Mesoxalate Trihydrate: From Uric Acid Derivatives to a Crystalline Salt

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The story of calcium mesoxalate trihydrate is intrinsically linked to the foundational era of organic chemistry and the elucidation of uric acid and its derivatives. While the specific trihydrate salt is a more recent characterization, its conceptual origins can be traced back to the early 19th century with the pioneering work on its parent compound, mesoxalic acid. This technical guide provides a detailed historical context of the discovery, early synthesis, and characterization of mesoxalic acid and its subsequent calcium salt, offering insights into the experimental methodologies of the time.

Early Investigations into Uric Acid and the Discovery of Alloxan (B1665706)

The journey begins with the extensive research on uric acid by Justus von Liebig and Friedrich Wöhler in the 1830s. Their comprehensive study, "Untersuchungen über die Natur der Harnsäure" (Investigations on the Nature of Uric Acid), published in 1838, laid the groundwork for the discovery of a class of related compounds.[1][2][3][4] In this seminal work, they detailed the isolation and characterization of numerous derivatives, including a compound they named "alloxan."[2] Alloxan, a key precursor to mesoxalic acid, was identified as a product of the oxidation of uric acid.

The Genesis of Mesoxalic Acid from Alloxan

Following the discovery of alloxan, the next logical step was to understand its chemical transformations. It was recognized that the hydrolysis of alloxan could yield a new acid.

Deichsel's Preparation of Mesoxalic Acid (1864)

A significant advancement in the synthesis of mesoxalic acid was documented by Deichsel in the Journal für praktische Chemie in 1864. This early method involved the hydrolysis of alloxan using baryta water (a solution of barium hydroxide). The reaction proceeds by the cleavage of the alloxan ring structure to form the barium salt of mesoxalic acid. Subsequent treatment with a suitable acid would then yield the free mesoxalic acid.

The First Documented Synthesis of Calcium Mesoxalate

Quantitative Data and Physicochemical Properties

Early quantitative data for this compound from the time of its initial discovery is scarce in readily available literature. However, modern analytical techniques have allowed for precise characterization. The following tables summarize the key quantitative data for mesoxalic acid and its calcium salt.

Table 1: Properties of Mesoxalic Acid

PropertyValue
Molecular FormulaC₃H₂O₅
Molar Mass118.04 g/mol
AppearanceColorless, crystalline solid
SolubilitySoluble in water

Table 2: Properties of Calcium Mesoxalate

PropertyValue
Molecular Formula (Anhydrous)C₃CaO₅
Molar Mass (Anhydrous)156.11 g/mol
CAS Number21085-60-9
AppearanceWhite crystalline solid
SolubilityLow solubility in water

Table 3: Properties of this compound

PropertyValue
Molecular FormulaC₃H₈CaO₈
Molar Mass210.17 g/mol
AppearanceWhite to almost white powder/crystal

Historical Experimental Protocols

The following sections provide detailed methodologies for the key historical experiments that led to the availability of calcium mesoxalate.

Liebig and Wöhler's Preparation of Alloxan from Uric Acid (Conceptual Reconstruction based on their 1838 work)

Objective: To synthesize alloxan by the oxidation of uric acid.

Materials:

  • Uric acid

  • Nitric acid (concentrated)

  • Water

Procedure:

  • Uric acid was carefully treated with concentrated nitric acid. The reaction is highly exothermic and requires careful control of the temperature.

  • The reaction mixture was allowed to stand, during which time crystals of alloxan would form.

  • The crystalline product was then isolated by filtration and purified by recrystallization from hot water.

Deichsel's Synthesis of Mesoxalic Acid from Alloxan (1864)

Objective: To prepare mesoxalic acid via the hydrolysis of alloxan.

Materials:

  • Alloxan

  • Baryta water (saturated solution of barium hydroxide)

  • Sulfuric acid (dilute)

Procedure:

  • A solution of alloxan was heated with an excess of baryta water.

  • During the heating, a precipitate of barium mesoxalate was formed.

  • The barium mesoxalate precipitate was collected by filtration and washed.

  • The precipitate was then suspended in water, and dilute sulfuric acid was added in a stoichiometric amount to precipitate barium sulfate (B86663).

  • The insoluble barium sulfate was removed by filtration, leaving a solution of free mesoxalic acid.

  • The solution was then concentrated by evaporation to crystallize the mesoxalic acid.

Logical Workflow of Discovery

The historical progression from uric acid to calcium mesoxalate can be visualized as a logical sequence of chemical investigations.

Discovery_Workflow Uric_Acid Uric Acid Alloxan Alloxan Uric_Acid->Alloxan Oxidation (Liebig & Wöhler, 1838) Mesoxalic_Acid Mesoxalic Acid Alloxan->Mesoxalic_Acid Hydrolysis (Deichsel, 1864) Calcium_Mesoxalate Calcium Mesoxalate Mesoxalic_Acid->Calcium_Mesoxalate Salt Formation (Scheiber & Hopfer, 1920)

Caption: Logical progression from Uric Acid to Calcium Mesoxalate.

Conclusion

The discovery of this compound is a testament to the systematic and progressive nature of chemical research. From the initial explorations of natural products like uric acid by pioneers such as Liebig and Wöhler to the targeted synthesis of its derivatives by subsequent generations of chemists, the historical context reveals a clear path of scientific inquiry. While the biological significance of this compound, particularly in the context of signaling pathways, was not a consideration for its early discoverers, the foundational chemical knowledge they established provides the basis for modern investigations into its potential roles in various biological and pathological processes. The detailed experimental protocols from this era, though rudimentary by today's standards, highlight the ingenuity and meticulousness of these early researchers in unveiling the complexities of the molecular world.

References

Calcium Mesoxalate Trihydrate: A Review of Preclinical Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium mesoxalate trihydrate, also known as calcium ketomalonate trihydrate or mesoxalic acid calcium salt trihydrate, is a compound with emerging interest in the fields of immunology and metabolic disease research. Preclinical studies have suggested its potential as a B-cell proliferation agent and an anti-diabetic compound. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its chemical properties, biological activities, and the experimental protocols used in its evaluation.

Chemical Properties

PropertyValueSource
Synonyms Ketomalonic acid calcium trihydrate, Mesoxalic acid calcium salt trihydrate, Calcium ketomalonate trihydrateN/A
Molecular Formula C3H2CaO6·3H2ON/A
Molecular Weight 228.17 g/mol [1]
Appearance White to almost white powder or crystal[1]
Solubility Low solubility in water.[1]

Biological Activity

B-Cell Proliferation

This compound has been reported to promote the proliferation of B cells.[2][3] However, detailed experimental protocols and the underlying signaling pathways for this activity are not extensively described in the currently available public literature.

Anti-Diabetic Activity

Early studies have indicated that calcium mesoxalate possesses anti-diabetic properties. Research in alloxan-induced diabetic animal models has shown that oral administration of calcium mesoxalate can lead to a reduction or normalization of urinary sugar levels and a decrease in blood sugar.[2][3] This effect is believed to be linked to the function of the pancreas and an increase in carbohydrate utilization.[2]

Experimental Protocols

Synthesis of this compound
In-Vivo Anti-Diabetic Assays

The following experimental outlines are based on a 1955 study by Kobayashi et al., investigating the anti-diabetic activity of calcium mesoxalate in alloxan-induced diabetic rabbits and dogs.[2]

1. Oral Carbohydrate Tolerance Test

  • Animal Model: Alloxan-induced diabetic rabbits.

  • Housing: Animals are housed in metabolic cages to allow for daily urine collection and analysis of sugar content.

  • Diet: A standardized diet with a known carbohydrate content (e.g., 300g of bean curd residue and 100g of carrots, equivalent to 27g of carbohydrate) is provided.

  • Procedure:

    • Baseline: Blood is sampled before feeding, 3 hours after feeding, and then every 2 hours for a total of 10 hours. A final sample is taken at 21 hours. This establishes the baseline oral carbohydrate tolerance curve.

    • Treatment: Calcium mesoxalate is administered orally at a dose of 100 mg/kg twice a day (9 a.m. and 8 p.m.) for several consecutive days, until a reduction or disappearance of glycosuria is observed. The oral carbohydrate tolerance test is then repeated.

    • Post-Treatment: The administration of calcium mesoxalate is discontinued, and a final oral carbohydrate tolerance test is performed to observe any reversal of the effect.

2. Intravenous Glucose Tolerance Test (IVGTT)

  • Animal Model: Alloxan-induced diabetic dogs and rabbits.

  • Pre-test Conditioning: Animals are fasted for 15 hours prior to the test.

  • Procedure:

    • A baseline IVGTT is performed on the diabetic animals.

    • The animals are then treated with calcium mesoxalate.

    • A second IVGTT is performed during the treatment period to assess changes in glucose tolerance. The study notes that the fall of the blood sugar curve during treatment is sharper than the pre-treatment curve.

Signaling Pathways

The signaling pathways through which this compound exerts its biological effects, particularly on B-cell proliferation and insulin (B600854) signaling, are not elucidated in the current body of scientific literature. Further research is required to identify the molecular targets and downstream signaling cascades involved in its mechanism of action.

Visualizations

As no specific signaling pathways or detailed experimental workflows for this compound are described in the literature, a definitive diagram cannot be provided. However, a conceptual workflow for the investigation of its anti-diabetic properties can be visualized as follows:

G cluster_animal_model Animal Model Preparation cluster_octt Oral Carbohydrate Tolerance Test cluster_ivggt Intravenous Glucose Tolerance Test cluster_analysis Data Analysis animal_selection Select Rabbits/Dogs alloxan_induction Induce Diabetes (Alloxan) animal_selection->alloxan_induction baseline_octt Baseline OCTT alloxan_induction->baseline_octt baseline_ivgtt Baseline IVGTT alloxan_induction->baseline_ivgtt treatment_octt Oral Administration of Calcium Mesoxalate baseline_octt->treatment_octt post_treatment_octt Post-Treatment OCTT treatment_octt->post_treatment_octt blood_glucose Measure Blood Glucose Levels post_treatment_octt->blood_glucose urine_sugar Measure Urinary Sugar Levels post_treatment_octt->urine_sugar treatment_ivgtt Treatment with Calcium Mesoxalate baseline_ivgtt->treatment_ivgtt post_treatment_ivgtt Post-Treatment IVGTT treatment_ivgtt->post_treatment_ivgtt post_treatment_ivgtt->blood_glucose data_comparison Compare Pre- and Post-Treatment Data blood_glucose->data_comparison urine_sugar->data_comparison

Caption: Conceptual workflow for evaluating the anti-diabetic activity of this compound.

Conclusion and Future Directions

This compound presents as a molecule with interesting, yet underexplored, biological activities. The existing literature points to its potential in modulating immune responses and glucose metabolism. However, there is a significant gap in the understanding of its fundamental properties and mechanisms of action.

To advance the study of this compound, future research should prioritize:

  • Development and publication of a standardized synthesis protocol.

  • Comprehensive characterization of its physicochemical properties.

  • Detailed investigation into the molecular mechanisms and signaling pathways underlying its effects on B cells and in diabetes.

  • Elucidation of its pharmacokinetic and pharmacodynamic profiles.

Addressing these knowledge gaps is crucial for determining the therapeutic potential of this compound and guiding future drug development efforts.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Calcium Mesoxalate Trihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium mesoxalate trihydrate, the calcium salt of mesoxalic acid (also known as ketomalonic acid), is a compound of interest in various fields, including biochemistry and materials science. Its synthesis is crucial for studies related to its biological roles and potential applications. This document provides a detailed, step-by-step protocol for the laboratory-scale synthesis of this compound via a precipitation reaction. The procedure outlined is a representative method based on established principles of inorganic salt synthesis.

Chemical Reaction

The synthesis is based on the aqueous precipitation reaction between a soluble mesoxalate salt (sodium mesoxalate) and a soluble calcium salt (calcium chloride). The reaction proceeds as follows:

Na₂C₃O₅(aq) + CaCl₂(aq) + 3H₂O(l) → CaC₃O₅·3H₂O(s) + 2NaCl(aq)

Data Presentation

The following table summarizes the quantitative data for a representative synthesis of this compound.

ParameterValueNotes
Reactants
Sodium Mesoxalate Monohydrate1.80 gFormula: (HO)₂C(COONa)₂. Note: Commercially available "sodium mesoxalate" is often the dihydrate form.
Calcium Chloride (Anhydrous)1.11 gFormula: CaCl₂
Solvents
Deionized Water (for Sodium Mesoxalate)100 mLUsed to prepare a 0.1 M solution.
Deionized Water (for Calcium Chloride)100 mLUsed to prepare a 0.1 M solution.
Reaction Conditions
TemperatureRoom Temperature (~20-25 °C)Low temperatures can favor the formation of higher hydrates.
Reaction Time1 hourFor complete precipitation.
Product
Product NameThis compoundFormula: CaC₃O₅·3H₂O
Theoretical Yield~1.96 gBased on sodium mesoxalate as the limiting reagent.
AppearanceWhite crystalline solid

Experimental Protocol

This protocol details the step-by-step methodology for the synthesis of this compound.

Materials and Equipment:

  • Sodium mesoxalate monohydrate (≥98%)

  • Calcium chloride (anhydrous, ≥96%)

  • Deionized water

  • Two 250 mL beakers

  • 100 mL graduated cylinders

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper (e.g., Whatman No. 1)

  • Vacuum flask

  • Spatula and weighing paper

  • Desiccator

Procedure:

  • Preparation of Reactant Solutions:

    • Sodium Mesoxalate Solution (0.1 M): Weigh out 1.80 g of sodium mesoxalate monohydrate and dissolve it in 100 mL of deionized water in a 250 mL beaker. Stir until fully dissolved.

    • Calcium Chloride Solution (0.1 M): Weigh out 1.11 g of anhydrous calcium chloride and dissolve it in 100 mL of deionized water in a separate 250 mL beaker. Stir until fully dissolved.

  • Precipitation Reaction:

    • Place the beaker containing the 100 mL of 0.1 M sodium mesoxalate solution on a magnetic stirrer and add a stir bar.

    • Slowly add the 100 mL of 0.1 M calcium chloride solution to the sodium mesoxalate solution while stirring continuously.

    • A white precipitate of this compound will form immediately.

    • Continue stirring the mixture at room temperature for 1 hour to ensure the reaction goes to completion and to allow for crystal growth.

  • Isolation and Purification of the Product:

    • Set up a vacuum filtration apparatus with a Buchner funnel and filter paper.

    • Wet the filter paper with a small amount of deionized water to ensure a good seal.

    • Pour the suspension containing the precipitate into the Buchner funnel and apply a vacuum.

    • Wash the collected solid with three portions of 20 mL of cold deionized water to remove any soluble byproducts (e.g., sodium chloride).

    • After the final wash, allow the solid to be dried on the filter by pulling air through it for approximately 15-20 minutes.

  • Drying and Storage:

    • Carefully transfer the filtered solid to a pre-weighed watch glass.

    • Dry the product in a desiccator over a suitable desiccant (e.g., silica (B1680970) gel) at room temperature until a constant weight is achieved. Avoid high temperatures to prevent the loss of water of hydration.

    • Once dry, weigh the final product and calculate the percentage yield.

    • Store the this compound in a tightly sealed container at room temperature.

Visualizations

The following diagram illustrates the experimental workflow for the synthesis of this compound.

SynthesisWorkflow start Start prep_na_meso Prepare 0.1 M Sodium Mesoxalate Solution start->prep_na_meso prep_ca_cl Prepare 0.1 M Calcium Chloride Solution start->prep_ca_cl precipitation Mix Solutions and Stir (1 hour at Room Temp) prep_na_meso->precipitation prep_ca_cl->precipitation filtration Vacuum Filtration precipitation->filtration washing Wash Precipitate with Deionized Water (3x) filtration->washing drying Dry in Desiccator washing->drying product This compound (Final Product) drying->product

Caption: Experimental workflow for the synthesis of this compound.

Application Notes and Protocols for the Growth of Single Crystals of Calcium Mesoxalate Trihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium mesoxalate, the calcium salt of mesoxalic acid (ketomalonic acid), is a compound of interest in various fields, including geochemistry and biomedical research, particularly in the study of biomineralization and pathological calcification. The trihydrate form is one of several possible hydration states. The production of high-quality single crystals is essential for detailed structural analysis by techniques such as X-ray crystallography, which can elucidate the compound's structure, and for studying its physicochemical properties.

This document provides detailed protocols for two common methods for growing single crystals of sparingly soluble salts: the gel diffusion method and the solution growth method.

Crystal Growth Methodologies

Two primary methods are proposed for the growth of calcium mesoxalate trihydrate single crystals:

  • Gel Diffusion Method: This technique is particularly effective for growing high-quality crystals of sparingly soluble compounds. A gel medium, such as silica (B1680970) gel or agar (B569324) gel, is used to slow down the diffusion of the reactant ions, leading to a controlled reaction and subsequent crystal growth. This method minimizes convection and allows for the formation of well-ordered, large single crystals.

  • Solution Growth Method: This method involves the direct mixing of reactant solutions under controlled conditions to induce crystallization. For metastable forms like the trihydrate, low temperatures are often employed to stabilize the desired crystalline phase.

Experimental Protocols

Protocol 1: Single Diffusion Gel Growth

This protocol is adapted from methods used for growing calcium oxalate (B1200264) crystals in a gel medium.[1][2]

Objective: To grow single crystals of this compound by controlled diffusion of calcium ions into a gel containing mesoxalate ions.

Materials and Reagents:

  • Sodium Metasilicate (B1246114) solution (or Agar)

  • Mesoxalic Acid

  • Sodium Hydroxide (NaOH) or Ammonium (B1175870) Hydroxide (NH₄OH)

  • Calcium Chloride (CaCl₂)

  • Deionized Water

  • Glass test tubes (e.g., 25 mm x 150 mm)

  • Parafilm or cotton plugs

Procedure:

  • Preparation of Sodium Mesoxalate Solution:

    • Prepare a solution of sodium mesoxalate by dissolving mesoxalic acid in deionized water and neutralizing it to a specific pH (e.g., 6.0-7.0) with NaOH or NH₄OH. The final concentration should be in the range of 0.1 M to 1.0 M.

  • Preparation of the Gel Medium:

    • Prepare a sodium metasilicate solution with a specific gravity of 1.04 to 1.06.

    • Adjust the pH of the silicate (B1173343) solution to the desired value (e.g., 6.0-7.0) by slowly adding the prepared sodium mesoxalate solution while stirring continuously. Avoid rapid precipitation.

    • Pour the mixture into clean test tubes, filling them to about two-thirds of their volume.

    • Cover the test tubes with parafilm or cotton plugs and allow the gel to set for 24-48 hours at a constant temperature.

  • Initiation of Crystal Growth:

    • Once the gel has set, carefully pour a solution of calcium chloride (0.1 M to 1.0 M) on top of the gel.

    • Seal the test tubes again and store them in a vibration-free location at a constant temperature. Low temperatures (e.g., 4-10 °C) are recommended to favor the formation of the trihydrate form.[3][4]

  • Crystal Growth and Harvesting:

    • Nucleation and crystal growth should become visible within a few days to several weeks.

    • Allow the crystals to grow to the desired size.

    • Once the growth is complete, carefully excavate the crystals from the gel.

    • Gently wash the crystals with deionized water to remove any adhering gel and dry them at room temperature.

Protocol 2: Low-Temperature Solution Growth

This protocol is adapted from a method for synthesizing calcium oxalate trihydrate.[3][4]

Objective: To grow single crystals of this compound from a supersaturated solution at low temperature.

Materials and Reagents:

  • Calcium Chloride (CaCl₂)

  • Sodium Mesoxalate (or Mesoxalic Acid and a base)

  • Ammonium Chloride (NH₄Cl)

  • Deionized Water

  • Beakers or crystallizing dishes

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Preparation of Reactant Solutions:

    • Prepare a 0.075 M solution of Calcium Chloride in deionized water.

    • Prepare a 0.075 M solution of Sodium Mesoxalate in deionized water.

  • Preparation of the Crystallization Medium:

    • In a 1 L beaker, dissolve 3 g of Ammonium Chloride in 500 mL of deionized water.

    • Place the beaker in an ice bath and allow the solution to cool to near 0 °C while stirring gently.

  • Crystallization:

    • Simultaneously and dropwise, add the 0.075 M CaCl₂ solution and the 0.075 M sodium mesoxalate solution to the cold, stirring ammonium chloride solution. Maintain a slow and constant addition rate.

    • A white precipitate of this compound should form.

    • After the addition is complete, continue stirring the slurry in the ice bath for at least one hour.

  • Crystal Maturation and Harvesting:

    • Stop the stirring and allow the crystals to settle at the bottom of the beaker.

    • Cover the beaker and store it in a cold, vibration-free environment (e.g., a refrigerator) for several days to allow for the maturation of the crystals (Ostwald ripening), which can lead to the growth of larger single crystals at the expense of smaller ones.

    • Carefully decant the supernatant.

    • Collect the crystals by filtration, wash them with cold deionized water, and then with a small amount of ethanol.

    • Dry the crystals at room temperature.

Data Presentation: Starting Parameters for Crystal Growth

The following tables summarize the suggested starting parameters for the crystallization experiments. These values are based on successful protocols for calcium oxalate and should be systematically varied to optimize the growth of this compound crystals.

Table 1: Parameters for Single Diffusion Gel Growth

ParameterRecommended RangeNotes
Gel Medium Sodium Metasilicate or AgarSilica gel is common for inorganic salts.
Gel Density1.04 - 1.06 g/cm³Affects diffusion rates.
Gel pH6.0 - 7.5Can influence crystal habit and phase.
Inner Reactant (in gel) Sodium Mesoxalate0.1 M - 1.0 M
Outer Reactant Calcium Chloride0.1 M - 1.0 M
Temperature4 - 25 °CLower temperatures may favor the trihydrate form.
Growth Time1 - 4 weeksDependent on diffusion rates and concentrations.

Table 2: Parameters for Low-Temperature Solution Growth

ParameterRecommended ValueNotes
Reactant Concentrations0.075 M (CaCl₂ and Sodium Mesoxalate)Equimolar concentrations are a good starting point.
AdditiveAmmonium Chloride (approx. 6 g/L)May influence ionic strength and crystal habit.
Temperature0 - 5 °C (Ice Bath)Crucial for stabilizing the trihydrate form.
Addition RateSlow, dropwiseControls the level of supersaturation.
Maturation Time1 - 7 daysAllows for the growth of larger crystals.

Visualizations

Diagram 1: Experimental Workflow for Single Diffusion Gel Growth

Gel_Growth_Workflow cluster_prep Preparation cluster_setup Setup cluster_growth Growth cluster_harvest Harvesting prep_reagents Prepare Reactant Solutions (Na-Mesoxalate, CaCl₂) mix_gel Mix Silicate with Na-Mesoxalate prep_reagents->mix_gel prep_gel Prepare & pH-adjust Silicate Solution prep_gel->mix_gel pour_gel Pour Gel into Test Tubes mix_gel->pour_gel set_gel Allow Gel to Set (24-48h) pour_gel->set_gel add_reactant Overlay Gel with CaCl₂ Solution set_gel->add_reactant incubate Incubate in Vibration-Free Environment (1-4 weeks) add_reactant->incubate excavate Excavate Crystals from Gel incubate->excavate wash_dry Wash & Dry Crystals excavate->wash_dry

Caption: Workflow for single crystal growth via the gel diffusion method.

Diagram 2: Experimental Workflow for Low-Temperature Solution Growth

Solution_Growth_Workflow cluster_prep Preparation cluster_cryst Crystallization cluster_maturation Maturation & Harvesting prep_reactants Prepare 0.075 M Solutions (CaCl₂, Na-Mesoxalate) dropwise_add Dropwise Addition of Reactants to NH₄Cl Solution prep_reactants->dropwise_add prep_medium Prepare & Cool NH₄Cl Solution in Ice Bath prep_medium->dropwise_add stir Stir in Ice Bath (1 hour) dropwise_add->stir settle Allow Crystals to Settle stir->settle mature Store at Low Temp (1-7 days) settle->mature harvest Filter, Wash & Dry Crystals mature->harvest

Caption: Workflow for single crystal growth via the low-temperature solution method.

References

Application Notes and Protocols for the Analytical Quantification of Calcium Mesoxalate Trihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium mesoxalate trihydrate, the calcium salt of mesoxalic (or ketomalonic) acid, is a compound of interest in various research fields, including its potential role in biological systems and as an intermediate in pharmaceutical synthesis. Accurate quantification of this hydrated salt is crucial for quality control, stability studies, and formulation development. While specific, validated analytical protocols for this compound are not extensively documented in publicly available literature, established methods for the characterization and quantification of other calcium oxalate (B1200264) hydrates, such as the monohydrate (COM) and dihydrate (COD) forms, can be adapted.

This document provides detailed application notes and protocols for several key analytical techniques that are applicable to the quantitative analysis of this compound. The methodologies are based on well-documented procedures for related compounds and provide a strong foundation for developing and validating specific assays.

Thermogravimetric Analysis (TGA)

Principle: Thermogravimetric analysis is a powerful technique for quantifying the water of hydration and observing the thermal decomposition profile of a substance. By precisely measuring the change in mass of a sample as it is heated at a controlled rate, one can determine the stoichiometry of hydrated compounds. For this compound (CaC₃O₅·3H₂O), TGA can quantify the three water molecules and subsequent decomposition of the anhydrous salt.

Experimental Protocol:

  • Instrument Calibration: Calibrate the thermogravimetric analyzer for mass and temperature according to the manufacturer's specifications. Calcium oxalate monohydrate is often used as a standard for this purpose.[1]

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into an alumina (B75360) or platinum TGA pan.

  • Analysis Parameters:

    • Purge Gas: Nitrogen or Argon at a flow rate of 20-50 mL/min to provide an inert atmosphere.

    • Heating Rate: A linear heating rate of 10 °C/min is standard.

    • Temperature Range: Heat the sample from ambient temperature (e.g., 25 °C) to approximately 900 °C to ensure complete decomposition.

  • Data Acquisition: Record the mass loss as a function of temperature.

Data Interpretation: The TGA thermogram will show distinct mass loss steps corresponding to dehydration and decomposition. The theoretical mass losses for CaC₃O₅·3H₂O (Molar Mass: 210.15 g/mol ) are:

  • Dehydration: Loss of three water molecules (H₂O).

    • CaC₃O₅·3H₂O(s) → CaC₃O₅(s) + 3H₂O(g)

  • Decomposition to Calcium Carbonate: Loss of carbon monoxide (CO).

    • CaC₃O₅(s) → CaCO₃(s) + 2CO(g)

  • Decomposition to Calcium Oxide: Loss of carbon dioxide (CO₂).

    • CaCO₃(s) → CaO(s) + CO₂(g)

The percentage mass loss at each step can be compared to the theoretical values to quantify the hydrate (B1144303) content and confirm the decomposition pathway.

Quantitative Data Summary

Decomposition StepReaction ProductTheoretical Mass Loss (%)Approximate Temperature Range (°C)
DehydrationAnhydrous Calcium Mesoxalate25.71%80 - 200
DecarbonylationCalcium Carbonate26.66%400 - 550
DecarboxylationCalcium Oxide20.94%650 - 850

Powder X-Ray Diffraction (PXRD)

Principle: Powder X-ray diffraction is a non-destructive technique used to identify the crystalline phases of a material. Each crystalline solid has a unique diffraction pattern, which acts as a "fingerprint." PXRD can be used to confirm the specific trihydrate crystalline form of calcium mesoxalate and to quantify it in a mixture with other crystalline phases by comparing the relative intensities of the diffraction peaks.[2]

Experimental Protocol:

  • Sample Preparation: Gently grind the this compound sample to a fine, homogeneous powder using an agate mortar and pestle.

  • Sample Mounting: Pack the powdered sample into a sample holder, ensuring a flat, smooth surface that is level with the holder's top edge.

  • Instrument Setup:

    • X-ray Source: Typically Cu Kα radiation (λ = 1.5406 Å).

    • Scan Range (2θ): A range of 5° to 70° is generally sufficient to cover the most characteristic peaks.

    • Scan Speed/Step Size: A step size of 0.02° with a counting time of 1-2 seconds per step is a good starting point.

  • Data Collection: Run the diffraction scan and collect the intensity data as a function of the 2θ angle.

Data Interpretation: The resulting diffractogram should be compared to a reference pattern for this compound if available. In the absence of a reference, the pattern can be indexed to determine the crystal system and unit cell parameters. For quantitative analysis in a mixture, the Rietveld refinement method can be employed, or a calibration curve can be created using standards of known composition. The intensity of specific, non-overlapping peaks is proportional to the amount of the crystalline phase present.

Quantitative Data Summary

ParameterDescriptionTypical Application
Peak Position (2θ)Identifies the crystalline phase based on Bragg's Law.Phase identification and purity assessment.
Peak IntensityProportional to the amount of the crystalline phase.Quantitative analysis of mixtures.
Peak BroadeningRelated to crystallite size and lattice strain.Characterization of particle size and defects.

Fourier Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. The resulting spectrum provides information about the functional groups present in the molecule. For this compound, FTIR can be used to identify the carboxylate groups, the ketone group, and the water of hydration. The intensity of specific absorption bands can be used for quantification.[3]

Experimental Protocol:

  • Sample Preparation (KBr Pellet):

    • Mix ~1 mg of the finely ground sample with ~100-200 mg of dry potassium bromide (KBr) powder.

    • Press the mixture in a die under high pressure to form a transparent or semi-transparent pellet.

  • Sample Preparation (ATR):

    • Place a small amount of the powdered sample directly onto the Attenuated Total Reflectance (ATR) crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

  • Spectral Acquisition:

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: Co-add 16 to 32 scans to improve the signal-to-noise ratio.

    • Collect a background spectrum of the empty sample compartment (or clean ATR crystal) before analyzing the sample.

  • Data Processing: Perform a background subtraction from the sample spectrum.

Data Interpretation: The FTIR spectrum of this compound is expected to show characteristic absorption bands. Quantification can be achieved by creating a calibration curve that correlates the absorbance of a characteristic peak (e.g., the asymmetric carboxylate stretch) with the concentration of the analyte in a series of standards.

Quantitative Data Summary

Wavenumber Range (cm⁻¹)Vibrational AssignmentSignificance for Quantification
3600 - 3000O-H stretching of water of hydrationConfirms presence of hydrate; can be used for semi-quantitative assessment.
~1730C=O stretching of the ketone groupCharacteristic peak for mesoxalate.
1650 - 1550Asymmetric COO⁻ stretchingStrong absorption band, often used for quantification of carboxylates.
1450 - 1300Symmetric COO⁻ stretchingAnother key carboxylate band.
Below 900O-C-O bending and other lattice modesPart of the fingerprint region for the specific crystal structure.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase. For quantifying calcium mesoxalate, the sample would first be dissolved (likely in an acidic mobile phase to protonate the mesoxalate anion) to separate and quantify the mesoxalic acid. A UV detector is suitable for detection as mesoxalic acid contains a chromophore. This method quantifies the mesoxalate anion, from which the concentration of the parent calcium salt can be calculated.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh a known amount of this compound.

    • Dissolve the sample in a known volume of a suitable solvent (e.g., the mobile phase or a dilute acid like 0.1% phosphoric acid) to create a stock solution.

    • Prepare a series of calibration standards by diluting the stock solution.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a common choice for organic acids.

    • Mobile Phase: An isocratic mobile phase of 20 mM potassium phosphate (B84403) buffer at pH 2.5-3.0 is a good starting point.[4]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detection: UV detection at a wavelength around 210 nm.

  • Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.

Data Interpretation: Identify the peak corresponding to mesoxalic acid based on its retention time. Create a calibration curve by plotting the peak area of the standards against their known concentrations. Use the linear regression equation from the calibration curve to determine the concentration of mesoxalic acid in the unknown samples.

Quantitative Data Summary

ParameterDescriptionExample Value
Retention Time (tR)Time taken for the analyte to elute from the column.Dependent on conditions, e.g., 3.5 min
Peak AreaIntegrated area under the chromatographic peak, proportional to concentration.Varies with concentration
Limit of Detection (LOD)The lowest concentration of analyte that can be reliably detected.e.g., 0.1 µg/mL
Limit of Quantitation (LOQ)The lowest concentration of analyte that can be accurately quantified.e.g., 0.3 µg/mL
Linearity (R²)Correlation coefficient of the calibration curve.> 0.999

Visualizations

G cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Quantification Sample Bulk Calcium Mesoxalate Trihydrate Sample Grinding Grind to Homogeneous Powder Sample->Grinding Weighing Accurately Weigh Aliquots Grinding->Weighing TGA TGA (5-10 mg) Weighing->TGA PXRD PXRD (Solid Powder) Weighing->PXRD FTIR FTIR (Solid Powder) Weighing->FTIR HPLC HPLC (Dissolved Sample) Weighing->HPLC DataTGA Mass Loss vs. Temp (Quantify Hydrate Content) TGA->DataTGA DataPXRD Diffraction Pattern (Phase ID & Purity) PXRD->DataPXRD DataFTIR IR Spectrum (Functional Group ID) FTIR->DataFTIR DataHPLC Chromatogram (Quantify Mesoxalate Anion) HPLC->DataHPLC Report Final Quantitative Report DataTGA->Report DataPXRD->Report DataFTIR->Report DataHPLC->Report

Caption: General experimental workflow for the quantification of this compound.

G Start CaC₃O₅·3H₂O (s) (this compound) Step1 CaC₃O₅ (s) (Anhydrous Calcium Mesoxalate) Start->Step1 Heat (~80-200°C) Step2 CaCO₃ (s) (Calcium Carbonate) Step1->Step2 Heat (~400-550°C) Gas1 3H₂O (g) (Water Vapor) Step1->Gas1 Step3 CaO (s) (Calcium Oxide) Step2->Step3 Heat (~650-850°C) Gas2 2CO (g) (Carbon Monoxide) Step2->Gas2 Gas3 CO₂ (g) (Carbon Dioxide) Step3->Gas3

Caption: Theoretical thermal decomposition pathway of this compound.

References

Application Notes and Protocols: Calcium Mesoxalate Trihydrate as a Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium mesoxalate trihydrate (CaC₃O₅·3H₂O) is a salt of mesoxalic acid (also known as ketomalonic acid), a dicarboxylic acid with a central ketone group. While its direct application as a precursor in multi-step organic syntheses is not extensively documented in scientific literature, its structure presents it as a viable starting material for the generation of mesoxalic acid and its derivatives. These compounds are valuable intermediates in the synthesis of various organic molecules, including heterocyclic compounds and alpha-hydroxy acids.

This document provides a detailed protocol for the in situ generation of mesoxalic acid from this compound and its subsequent use in a representative organic transformation. The information is intended to guide researchers in exploring the potential of this underutilized reagent.

Physicochemical Data of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for handling, characterization, and stoichiometric calculations in synthetic protocols.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 21085-60-9[1][2]
Molecular Formula C₃H₂CaO₆·3H₂O[1]
Molecular Weight 228.17 g/mol [2]
Appearance White to almost white crystalline powder[2]
Purity (Typical) ≥98%[1]
Synonyms Calcium Ketomalonate Trihydrate, Mesoxalic Acid Calcium Salt Trihydrate[1]

Experimental Protocols

The primary utility of this compound in organic synthesis is as a precursor to mesoxalic acid. The following protocols detail the generation of mesoxalic acid and a subsequent reaction.

Protocol: In Situ Generation of Mesoxalic Acid from this compound

This protocol describes the release of free mesoxalic acid from its calcium salt by acidification, followed by extraction.

Workflow for Mesoxalic Acid Generation

workflow start Start: Calcium Mesoxalate Trihydrate Slurry acidification Acidification with HCl (to pH ~1) start->acidification 1. Add 2M HCl stirring Stirring at Room Temp. (30 min) acidification->stirring filtration Filtration to Remove Calcium Chloride stirring->filtration extraction Extraction of Aqueous Layer with Diethyl Ether filtration->extraction 2. Extract x3 drying Drying of Organic Layer (Na₂SO₄) extraction->drying evaporation Evaporation of Solvent under Reduced Pressure drying->evaporation product Product: Mesoxalic Acid (as dihydrate) evaporation->product 3. Isolate

Caption: Workflow for generating mesoxalic acid from its calcium salt.

Materials:

  • This compound (10.0 g, 43.8 mmol)

  • 2 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Deionized water

Procedure:

  • Suspend this compound in 50 mL of deionized water in a 250 mL beaker with magnetic stirring.

  • Slowly add 2 M HCl dropwise to the suspension while monitoring the pH. Continue addition until the pH of the solution is approximately 1. The solid should dissolve as the calcium salt is converted to the more soluble mesoxalic acid.

  • Transfer the acidic aqueous solution to a 250 mL separatory funnel.

  • Extract the aqueous layer with three 50 mL portions of diethyl ether.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent, and remove the solvent from the filtrate under reduced pressure to yield mesoxalic acid. Note that mesoxalic acid readily exists as dihydroxymalonic acid (the hydrate (B1144303) form) in the presence of water.

Expected Yield: The theoretical yield of mesoxalic acid monohydrate is approximately 5.96 g. Actual yields may vary depending on the efficiency of the extraction.

Protocol: Synthesis of Diethyl Mesoxalate via Fischer Esterification

This protocol outlines the synthesis of diethyl mesoxalate from the in situ generated mesoxalic acid. Diethyl mesoxalate is a common reagent in organic synthesis, particularly in the preparation of heterocyclic compounds.

Experimental Workflow for Diethyl Mesoxalate Synthesis

workflow cluster_reactants Reactants mesoxalic_acid Mesoxalic Acid (from Protocol 3.1) reflux Reflux Reaction Mixture (8-12 hours) mesoxalic_acid->reflux ethanol (B145695) Ethanol (Excess) ethanol->reflux catalyst Sulfuric Acid (cat.) catalyst->reflux workup Aqueous Workup (Neutralization with NaHCO₃) reflux->workup extraction Extraction with Ethyl Acetate workup->extraction purification Purification by Distillation extraction->purification product Product: Diethyl Mesoxalate purification->product

Caption: Synthesis of diethyl mesoxalate from mesoxalic acid.

Materials:

  • Mesoxalic acid (from protocol 3.1, ~43.8 mmol)

  • Absolute ethanol (100 mL)

  • Concentrated sulfuric acid (H₂SO₄, 1 mL)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Combine the mesoxalic acid produced in the previous step with 100 mL of absolute ethanol in a round-bottom flask.

  • Carefully add 1 mL of concentrated sulfuric acid to the mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 8-12 hours.

  • After cooling to room temperature, slowly pour the reaction mixture into 200 mL of a saturated sodium bicarbonate solution to neutralize the acid.

  • Transfer the mixture to a separatory funnel and extract with three 50 mL portions of ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain diethyl mesoxalate.

Quantitative Data: A summary of expected yields and key analytical data for the synthesis of diethyl mesoxalate is provided in Table 2.

Table 2: Quantitative Data for Diethyl Mesoxalate Synthesis

ParameterExpected Value
Yield 75-85%
Boiling Point 103-105 °C at 12 mmHg
¹H NMR (CDCl₃, δ) 1.35 (t, 6H), 4.35 (q, 4H)
¹³C NMR (CDCl₃, δ) 13.9, 63.5, 162.8, 185.1
Purity (by GC) >98%

Signaling Pathways and Logical Relationships

While calcium mesoxalate itself is not directly involved in signaling pathways, its potential metabolic fate and relationship to other key molecules can be visualized. Mesoxalic acid is structurally related to other dicarboxylic acids that play roles in metabolism.

Logical Relationship of Mesoxalate to Related Dicarboxylic Acids

pathways Calcium Mesoxalate Calcium Mesoxalate Mesoxalic Acid Mesoxalic Acid Calcium Mesoxalate->Mesoxalic Acid Acidification Oxaloacetic Acid Oxaloacetic Acid Mesoxalic Acid->Oxaloacetic Acid Structural Analogue Malonic Acid Malonic Acid Mesoxalic Acid->Malonic Acid Decarboxylation (Hypothetical) Tartronic Acid Tartronic Acid Mesoxalic Acid->Tartronic Acid Reduction

Caption: Potential chemical transformations of mesoxalic acid.

Conclusion

This compound serves as a convenient and stable precursor for the laboratory-scale synthesis of mesoxalic acid and its derivatives. The protocols provided herein offer a foundational methodology for researchers to explore the synthetic utility of this compound. The straightforward generation of mesoxalic acid, a versatile building block, opens avenues for its application in the development of novel pharmaceuticals and other functional organic molecules. Further research into the direct reactions of calcium mesoxalate could expand its role in organic synthesis.

References

Application Notes and Protocols: Calcium Mesoxalate Trihydrate as a Calcium Standard in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of analytical chemistry, the accuracy and reliability of quantitative analysis are paramount. This necessitates the use of high-purity primary standards for the calibration of analytical instruments and the standardization of titrimetric solutions. Calcium mesoxalate trihydrate (C₃H₂CaO₆·3H₂O) presents itself as a viable candidate for a primary calcium standard due to its stable crystalline structure and high purity. This document provides detailed application notes and protocols for the use of this compound in various analytical techniques, including titrimetry and spectroscopic methods. These guidelines are intended to assist researchers, scientists, and drug development professionals in achieving precise and accurate calcium quantification in their respective fields.

Properties and Specifications of this compound

This compound is a stable, non-hygroscopic solid that can be obtained in high purity, making it suitable for use as a primary standard.[1][2] Key properties are summarized in the table below.

PropertyValueReference
Chemical Formula C₃H₂CaO₆·3H₂O
Molecular Weight 228.17 g/mol [3]
Appearance White to almost white crystalline powder[4]
Purity ≥98.0%[1][2]
Solubility in Water Low[4]
Storage Temperature Room temperature, in a cool and dark place (<15°C recommended)[5]
CAS Number 21085-60-9[1]

Experimental Protocols

Preparation of a Standard Calcium Solution from this compound

This protocol outlines the procedure for preparing a stock solution of known calcium concentration using this compound. This solution can then be used for the standardization of other reagents or for the calibration of analytical instruments.

Materials:

  • This compound (analytical grade)

  • Deionized water

  • Concentrated Hydrochloric Acid (HCl)

  • Volumetric flasks (Class A)

  • Analytical balance

Procedure:

  • Drying: Dry the this compound in an oven at 110°C for 2 hours to remove any surface moisture. Cool in a desiccator before weighing.

  • Weighing: Accurately weigh a calculated amount of the dried this compound using an analytical balance. For example, to prepare a 1000 ppm (mg/L) calcium stock solution, weigh out 0.5698 g of C₃H₂CaO₆·3H₂O for a 100 mL final volume.

  • Dissolution: Carefully transfer the weighed solid to a beaker. Add a minimal amount of deionized water to create a slurry. Under a fume hood, add concentrated HCl dropwise while stirring until the solid is completely dissolved. The mesoxalate salt will decompose, releasing carbon dioxide.

  • Heating (Optional but Recommended): Gently heat the solution on a hot plate for a few minutes to expel any dissolved CO₂.

  • Transfer and Dilution: Allow the solution to cool to room temperature. Quantitatively transfer the solution to a Class A volumetric flask of the desired final volume.

  • Final Volume: Add deionized water to the volumetric flask until the meniscus reaches the calibration mark.

  • Homogenization: Stopper the flask and invert it several times to ensure a homogeneous solution.

G cluster_prep Preparation of Standard Calcium Solution weigh 1. Accurately weigh dried This compound dissolve 2. Dissolve in minimal water and add HCl dropwise weigh->dissolve heat 3. Gently heat to expel CO2 dissolve->heat transfer 4. Cool and quantitatively transfer to volumetric flask heat->transfer dilute 5. Dilute to the mark with deionized water transfer->dilute homogenize 6. Stopper and homogenize the solution dilute->homogenize

Caption: Workflow for preparing a standard calcium solution.

Standardization of EDTA Solution using a this compound Standard

This protocol describes the standardization of an ethylenediaminetetraacetic acid (EDTA) solution, a common titrant for determining water hardness and calcium content in various samples.

Materials:

  • Standard Calcium Solution (prepared as in Protocol 1)

  • EDTA solution (to be standardized)

  • Ammonia-Ammonium Chloride Buffer (pH 10)

  • Eriochrome Black T indicator

  • Burette, pipettes, and Erlenmeyer flasks

Procedure:

  • Aliquot Preparation: Pipette a precise volume (e.g., 25.00 mL) of the standard calcium solution into a 250 mL Erlenmeyer flask.

  • Buffering: Add approximately 2 mL of the pH 10 ammonia (B1221849) buffer to the flask.

  • Indicator Addition: Add a small amount of Eriochrome Black T indicator to the solution. The solution should turn a wine-red color.

  • Titration: Titrate the solution with the EDTA solution from the burette with constant swirling. The endpoint is reached when the color changes from wine-red to a distinct blue.

  • Replicates: Repeat the titration at least two more times to ensure reproducibility. The volumes of EDTA used should agree within ±0.05 mL.

  • Calculation: Calculate the molarity of the EDTA solution using the known concentration of the calcium standard and the average volume of EDTA used.

Determination of Calcium by Atomic Absorption Spectroscopy (AAS) using a this compound Standard

This protocol details the use of a calcium standard prepared from this compound for the calibration of an Atomic Absorption Spectrophotometer for calcium analysis.

Materials:

  • Standard Calcium Solution (prepared as in Protocol 1)

  • Lanthanum chloride (LaCl₃) solution (e.g., 5% w/v)

  • Deionized water

  • Atomic Absorption Spectrophotometer with a calcium hollow cathode lamp

Procedure:

  • Preparation of Calibration Standards: Prepare a series of calibration standards by diluting the stock standard calcium solution. The concentration range of the standards should bracket the expected concentration of the samples. Each standard should also contain a final concentration of 0.1-1% lanthanum chloride to suppress chemical interferences, particularly from phosphate.

  • Instrument Setup: Set up the AAS according to the manufacturer's instructions for calcium analysis. This includes selecting the correct wavelength (typically 422.7 nm), slit width, and optimizing the flame conditions (air-acetylene).

  • Calibration: Aspirate the prepared calibration standards into the instrument, starting with the blank (deionized water with lanthanum chloride) and then in increasing order of concentration. Record the absorbance for each standard.

  • Calibration Curve: Plot a calibration curve of absorbance versus calcium concentration. The curve should be linear over the working range.

  • Sample Analysis: Aspirate the unknown samples (also treated with lanthanum chloride) and record their absorbance.

  • Concentration Determination: Determine the calcium concentration in the unknown samples by comparing their absorbance to the calibration curve.

Thermogravimetric Analysis (TGA) of this compound

TGA can be used to verify the composition and thermal stability of this compound. The analysis will show distinct mass loss steps corresponding to the loss of water molecules and subsequent decomposition.

Materials:

  • This compound

  • Thermogravimetric Analyzer (TGA)

  • Inert gas (e.g., Nitrogen or Argon)

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the this compound (typically 5-10 mg) into a TGA sample pan.

  • Instrument Setup: Place the sample pan in the TGA instrument. Purge the furnace with an inert gas at a constant flow rate (e.g., 20-50 mL/min).

  • Thermal Program: Heat the sample from ambient temperature to approximately 900°C at a controlled heating rate (e.g., 10°C/min).

  • Data Analysis: Record the mass loss as a function of temperature. The resulting thermogram for this compound is expected to show three distinct mass loss steps:

    • Step 1 (Dehydration): Loss of three molecules of water (H₂O). The theoretical mass loss is approximately 23.67%.

    • Step 2 (Decomposition to Carbonate): Decomposition of the anhydrous calcium mesoxalate to calcium carbonate (CaCO₃) with the loss of carbon monoxide (CO). The theoretical mass loss for this step is approximately 12.28%.

    • Step 3 (Decomposition to Oxide): Decomposition of calcium carbonate to calcium oxide (CaO) with the loss of carbon dioxide (CO₂). The theoretical mass loss for this step is approximately 19.29%.

Quality Control in Pharmaceutical Analysis

The use of a reliable calcium standard is critical in the quality control of pharmaceutical products containing calcium, such as supplements or formulations where calcium is an active pharmaceutical ingredient (API) or an excipient. The following diagram illustrates the logical workflow for ensuring the quality of such products.

G cluster_qc Quality Control Workflow for Calcium in Pharmaceuticals raw_material 1. Raw Material Testing (Calcium Source) standard_prep 2. Preparation of Calcium Standard (from this compound) raw_material->standard_prep instrument_cal 3. Instrument Calibration (e.g., AAS, ICP-OES) standard_prep->instrument_cal analysis 5. Quantitative Analysis of Calcium Content instrument_cal->analysis sample_prep 4. Preparation of Pharmaceutical Sample sample_prep->analysis spec_check 6. Comparison with Product Specification analysis->spec_check release 7. Product Release spec_check->release Pass rejection 8. Product Rejection/ Further Investigation spec_check->rejection Fail

Caption: Quality control workflow for calcium-containing pharmaceuticals.

Conclusion

This compound serves as an excellent primary standard for calcium determination in a variety of analytical applications. Its high purity and stability ensure the accuracy of titrimetric standardizations and instrumental calibrations. The protocols provided in this document offer a comprehensive guide for researchers, scientists, and drug development professionals to implement the use of this standard in their laboratories, thereby enhancing the quality and reliability of their analytical data. Adherence to these protocols will contribute to robust and reproducible results in the critical task of calcium quantification.

References

Application of Calcium Mesoxalate Trihydrate in Controlled Release Studies: An Overview of Current Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and patent databases reveals a notable absence of established applications for Calcium Mesoxalate Trihydrate in the field of controlled release drug delivery. While the compound is commercially available and has been investigated for certain biological activities, its use as a carrier or matrix for the sustained release of therapeutic agents is not documented in existing research. This report summarizes the available information on calcium mesoxalate and distinguishes it from the more extensively studied calcium oxalate (B1200264).

Calcium Mesoxalate: Properties and Known Biological Activity

Calcium mesoxalate is the calcium salt of mesoxalic acid (also known as ketomalonic acid). It is available from chemical suppliers, sometimes in its trihydrate form.[1] The compound is a crystalline powder with low solubility in water.[2]

Some research indicates that calcium mesoxalate and its derivatives possess biological activity. For instance, it has been suggested to promote B-cell proliferation and exhibit potential anti-diabetic properties.[3] Furthermore, derivatives of mesoxalic acid have been shown to inhibit the translocation of HIV-1 reverse transcriptase.[3][4] These findings point to its potential as a therapeutic agent itself, rather than as an inert carrier for other drugs.

A European patent application lists "hypoglycemic oral drugs such as calcium mesoxalate" within a broad category of active agents that could be formulated into a controlled release oral drug delivery system.[5] However, this document does not provide any specific examples, data, or protocols for using calcium mesoxalate in such a formulation. It is mentioned as a potential active ingredient, not as a component of the release matrix.

Distinction from Calcium Oxalate

It is crucial to distinguish calcium mesoxalate from calcium oxalate. The vast majority of research, particularly in the context of biomaterials and pathology, focuses on calcium oxalate. Calcium oxalate is a well-known component of kidney stones and exists in different hydration states, including monohydrate, dihydrate, and trihydrate (caoxite).[6][7] Extensive studies have been conducted on the crystallization, morphology, and inhibition of calcium oxalate in relation to urolithiasis.[8][9][10][11] However, this body of work is not applicable to calcium mesoxalate.

Conclusion: Lack of Data for Controlled Release Applications

Despite a thorough search, no studies were found that describe the use of this compound as a drug delivery vehicle for controlled release. Consequently, there is no quantitative data on drug loading, encapsulation efficiency, or release kinetics to present in tabular form. Similarly, no established experimental protocols or signaling pathways involving its use as a drug carrier could be identified, precluding the creation of detailed methodologies and visual diagrams as requested.

The absence of research in this specific area suggests that this compound is not currently a material of interest for controlled release applications. Researchers and drug development professionals seeking materials for such studies may need to consider other well-established polymers, lipids, or other inorganic compounds.

Due to the lack of available scientific evidence for the specified application, the generation of detailed application notes, protocols, and data visualizations would be speculative and could not be grounded in factual, verifiable information.

References

Application Notes and Protocols for Studying the Effects of Calcium Mesoxalate Trihydrate on Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Calcium mesoxalate trihydrate is a calcium salt of mesoxalic acid. While specific research on the cellular effects of this compound is limited, its structural similarity to calcium oxalate (B1200264), the primary component of kidney stones, suggests it may induce similar cellular responses.[1][2] Calcium oxalate crystals are known to cause cellular injury, inflammation, and oxidative stress, particularly in renal epithelial cells.[3][4][5] The formation of these crystals in the urinary tract can lead to nephrolithiasis, a condition affecting a significant portion of the population.[1][2] Understanding the cellular and molecular mechanisms of crystal-induced cell injury is crucial for developing therapeutic strategies.

This document provides a comprehensive protocol for studying the effects of this compound on cell cultures, drawing upon established methodologies for investigating calcium oxalate-induced cellular damage. The protocols outlined below will enable researchers to assess cytotoxicity, oxidative stress, apoptosis, and key inflammatory signaling pathways.

I. Data Presentation

Quantitative data from the described experiments should be summarized in tables for clear comparison between different treatment groups (e.g., control, different concentrations of this compound, positive controls).

Table 1: Cytotoxicity of this compound on [Cell Line Name] Cells

Treatment GroupConcentration (µg/mL)Cell Viability (%) (MTT Assay)LDH Release (% of Control)
Control 0100 ± 5.2100 ± 7.1
Calcium Mesoxalate 5085.3 ± 4.8120.5 ± 8.3
Calcium Mesoxalate 10068.1 ± 6.1155.2 ± 9.5
Calcium Mesoxalate 20045.7 ± 5.5210.8 ± 11.2
Positive Control [e.g., 1% Triton X-100]5.2 ± 2.1500.1 ± 20.4

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Apoptosis Induction by this compound

Treatment GroupConcentration (µg/mL)% Apoptotic Cells (Annexin V/PI)Caspase-3 Activity (Fold Change)
Control 04.5 ± 1.21.0 ± 0.1
Calcium Mesoxalate 5015.2 ± 2.52.3 ± 0.3
Calcium Mesoxalate 10028.9 ± 3.14.1 ± 0.5
Calcium Mesoxalate 20045.6 ± 4.26.8 ± 0.7
Positive Control [e.g., Staurosporine]85.1 ± 5.910.2 ± 1.1

Data are presented as mean ± standard deviation from three independent experiments.

Table 3: Oxidative Stress and Inflammatory Markers

Treatment GroupConcentration (µg/mL)Intracellular ROS (Fold Change)IL-1β Secretion (pg/mL)
Control 01.0 ± 0.25.1 ± 1.5
Calcium Mesoxalate 502.8 ± 0.450.3 ± 5.2
Calcium Mesoxalate 1005.2 ± 0.6125.8 ± 10.1
Calcium Mesoxalate 2008.9 ± 0.9250.4 ± 15.8
Positive Control [e.g., LPS + ATP]10.5 ± 1.3500.2 ± 25.3

Data are presented as mean ± standard deviation from three independent experiments.

II. Experimental Protocols

A. Cell Culture and Treatment

  • Cell Line Selection: Human kidney proximal tubule epithelial cells (HK-2) or Madin-Darby canine kidney (MDCK) cells are commonly used models for studying crystal-induced renal cell injury.[6][7]

  • Cell Culture: Culture the selected cell line in the appropriate medium (e.g., DMEM/F12 for HK-2) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO2.

    • Note: It has been reported that commercial FBS can contain calcium oxalate crystals, which may confound results.[8][9] It is advisable to test the FBS for the presence of crystals or use a crystal-free serum.

  • Preparation of this compound Suspension:

    • Prepare a stock solution of this compound in a sterile, endotoxin-free solvent (e.g., water or DMSO).

    • The final concentration of the solvent in the cell culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.

    • Prepare a suspension of the crystals in the cell culture medium and sonicate briefly to ensure a uniform dispersion before adding to the cells.

  • Cell Treatment:

    • Seed the cells in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein or RNA analysis).

    • Allow the cells to adhere and reach 70-80% confluency.

    • Replace the medium with fresh medium containing various concentrations of the this compound suspension.

    • Include an untreated control group (vehicle control) and a positive control for each assay.

    • Incubate the cells for the desired time points (e.g., 6, 12, 24 hours).[7]

B. Cytotoxicity Assays

  • MTT Assay (Cell Viability):

    • After the treatment period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]

    • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.[10]

    • Measure the absorbance at 570 nm using a microplate reader.[11]

    • Cell viability is expressed as a percentage of the untreated control.

  • Lactate Dehydrogenase (LDH) Assay (Cell Membrane Integrity):

    • After treatment, collect the cell culture supernatant.

    • Use a commercial LDH cytotoxicity assay kit to measure the amount of LDH released into the supernatant, which is indicative of cell membrane damage.[10][12]

    • Measure the absorbance at the recommended wavelength (e.g., 490 nm).

    • Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with Triton X-100).[10]

C. Apoptosis Assays

  • Annexin V/Propidium Iodide (PI) Staining:

    • After treatment, harvest the cells by trypsinization.

    • Wash the cells with PBS and resuspend them in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Caspase-3 Activity Assay:

    • After treatment, lyse the cells and collect the protein lysate.

    • Use a colorimetric or fluorometric caspase-3 assay kit to measure the activity of caspase-3, a key executioner caspase in apoptosis.[4][13]

    • The assay is based on the cleavage of a specific substrate by active caspase-3, which releases a chromophore or fluorophore.

    • Measure the absorbance or fluorescence using a microplate reader.

D. Oxidative Stress Assay

  • Measurement of Intracellular Reactive Oxygen Species (ROS):

    • After treatment, wash the cells with PBS.

    • Incubate the cells with a fluorescent probe such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) at 37°C.[12]

    • DCFH-DA is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).

    • Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.[12]

E. Inflammatory Response Assay

  • Enzyme-Linked Immunosorbent Assay (ELISA):

    • After treatment, collect the cell culture supernatant.

    • Use commercial ELISA kits to quantify the secretion of pro-inflammatory cytokines such as IL-1β and TNF-α.

    • Follow the manufacturer's protocol for the ELISA procedure.

    • Measure the absorbance at the specified wavelength and calculate the cytokine concentrations based on a standard curve.

III. Visualization of Pathways and Workflows

A. Experimental Workflow

G cluster_setup Experimental Setup cluster_assays Endpoint Assays cluster_analysis Data Analysis A Cell Seeding (e.g., HK-2 cells) B Cell Adherence (70-80% Confluency) A->B C Treatment with This compound B->C D Cytotoxicity Assays (MTT, LDH) C->D E Apoptosis Assays (Annexin V/PI, Caspase-3) C->E F Oxidative Stress Assay (ROS Measurement) C->F G Inflammatory Response (ELISA for IL-1β) C->G H Data Acquisition (Microplate Reader, Flow Cytometer) D->H E->H F->H G->H I Statistical Analysis H->I J Interpretation of Results I->J G cluster_pathway NLRP3 Inflammasome Activation Pathway A Calcium Mesoxalate Trihydrate Crystals B Phagocytosis by Cell A->B C Lysosomal Destabilization B->C D Potassium (K+) Efflux B->D E ROS Production B->E F NLRP3 Inflammasome Assembly C->F D->F E->F G ASC F->G H Pro-Caspase-1 G->H I Active Caspase-1 H->I Cleavage J Pro-IL-1β I->J Cleavage K Mature IL-1β (Secretion) J->K L Inflammation & Cell Injury K->L M Priming Signal (e.g., NF-κB activation) M->J

References

Application Notes & Protocols: In Vitro Biomineralization Assay for Calcium Oxalate Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Kidney stone disease, or urolithiasis, is a prevalent condition characterized by the formation of crystalline concretions within the urinary tract. Approximately 80% of these stones are primarily composed of calcium oxalate (B1200264) (CaOx).[1][2] The formation of these stones is a complex process involving crystal nucleation, growth, aggregation, and adhesion to renal epithelial cells.[3] Calcium oxalate can crystallize in three forms: calcium oxalate monohydrate (COM), dihydrate (COD), and the less common trihydrate (COT).[4] Understanding the mechanisms of CaOx crystallization and identifying inhibitors are crucial for developing effective therapeutic strategies. This document provides detailed protocols for an in vitro biomineralization assay to study the kinetics of calcium oxalate crystallization and to screen potential inhibitory compounds. The assay is based on a turbidimetric method that measures the formation and aggregation of CaOx crystals spectrophotometrically.

Principle of the Assay

The in vitro calcium oxalate crystallization assay is a widely used method to simulate aspects of kidney stone formation. The principle is based on inducing the precipitation of calcium oxalate crystals from a supersaturated solution by mixing solutions of calcium chloride (CaCl₂) and sodium oxalate (Na₂C₂O₄).[5][6] The subsequent formation of crystals increases the turbidity of the solution, which can be monitored over time by measuring the optical density (OD) at 620 nm using a spectrophotometer.[7][8]

The kinetics of the crystallization process can be divided into two main phases:

  • Nucleation: The initial formation of new crystal nuclei from a supersaturated solution. The rate of nucleation can be determined by the induction time (the time taken for the first appearance of detectable crystals) or the maximum slope of the turbidity curve.[3][6]

  • Aggregation: The process where existing crystals clump together to form larger aggregates. This is typically measured after an initial seed of crystals has been formed.[3][9]

By performing the assay in the presence and absence of test compounds (e.g., plant extracts, synthetic molecules, urinary macromolecules), one can evaluate their potential to inhibit or modify the nucleation and aggregation of calcium oxalate crystals. The percentage of inhibition is calculated by comparing the turbidity slope in the presence of the inhibitor to that of a control.[7]

Applications

  • Screening of Therapeutic Agents: The primary application is the high-throughput screening of natural and synthetic compounds for their anti-urolithiatic potential.

  • Mechanistic Studies: The assay allows for the investigation of the mechanisms by which inhibitors interfere with crystal formation, growth, and aggregation.[3]

  • Food and Nutrition Science: Evaluating the effect of dietary components on the risk of kidney stone formation.

  • Clinical Research: Assessing the inhibitory capacity of urine from patients versus healthy individuals to understand individual stone-forming risk.[7]

Experimental Protocols

These protocols are based on established methodologies for studying calcium oxalate crystallization kinetics.[3][5][6][7]

Reagents and Stock Solutions
  • Buffer Solution: 10 mM Tris-HCl, 90 mM NaCl, pH adjusted to 6.5.[7] (Alternatively: 10 mM Sodium Acetate, 200 mM NaCl, pH 5.7).[4][5] Prepare and filter through a 0.22 µm filter before use.

  • Calcium Chloride (CaCl₂) Stock Solution (Solution A): 10 mM CaCl₂ prepared in the buffer solution.[4]

  • Sodium Oxalate (Na₂C₂O₄) Stock Solution (Solution B): 1.0 mM Na₂C₂O₄ prepared in the buffer solution.[4]

  • Test Inhibitor Solutions: Prepare stock solutions of test compounds in distilled water or an appropriate solvent at various concentrations.

  • Positive Control: Trisodium citrate (B86180) (a known inhibitor of CaOx crystallization).[7]

Protocol 1: Nucleation Assay

This protocol measures the effect of test compounds on the initial formation of CaOx crystals.

  • Preparation: Set a spectrophotometer to read absorbance at 620 nm and maintain the temperature of the cuvette holder at 37°C.[6][7]

  • Reaction Mixture Setup: In a 3 mL cuvette, add the following components in order:

    • 950 µL of CaCl₂ Stock Solution (Solution A).[6]

    • 100 µL of the test inhibitor solution at the desired concentration (or buffer/solvent for the control).

  • Initiation of Crystallization: Add 950 µL of Na₂C₂O₄ Stock Solution (Solution B) to the cuvette to initiate the reaction. This results in final concentrations of 5.0 mM Ca²⁺ and 0.5 mM C₂O₄²⁻.[4][6]

  • Data Acquisition: Immediately start monitoring the absorbance at 620 nm every 15-30 seconds for a total period of 20-30 minutes.[5][7]

  • Analysis:

    • Plot absorbance vs. time. The rate of nucleation is determined by calculating the maximum slope of the curve.[6]

    • Calculate the percentage inhibition using the following formula[7]: % Inhibition = (1 - (Slope_inhibitor / Slope_control)) x 100

Protocol 2: Aggregation Assay

This protocol measures the effect of test compounds on the aggregation of pre-formed CaOx crystals.

  • Preparation of Crystal Slurry (Seed Crystals):

    • Mix equal volumes of 50 mM CaCl₂ and 50 mM Na₂C₂O₄.[3][9]

    • Equilibrate the solution at 60°C for 1 hour, then cool to 37°C overnight.[9]

    • Harvest the crystals by centrifugation, wash them with buffer, and resuspend in the buffer solution to a final concentration of 1 mg/mL.[3] This is the COM crystal slurry.

  • Reaction Mixture Setup:

    • In a cuvette, add the COM crystal slurry.

    • Add the test inhibitor solution at the desired concentration (or buffer for the control).

  • Data Acquisition:

    • Maintain the temperature at 37°C and stir the solution.

    • Stop the stirring and immediately begin recording the absorbance at 620 nm over time. A decrease in absorbance indicates crystal aggregation and settling.[10]

  • Analysis: The rate of aggregation is determined by the slope of the initial linear portion of the absorbance vs. time curve. Calculate the percentage inhibition as described in the nucleation assay.

Visualization of Workflows and Pathways

Experimental Workflow Diagram

G Experimental Workflow for Nucleation Assay prep Reagent Preparation (CaCl2, Na2C2O4, Buffer, Inhibitors) setup Reaction Setup (37°C) Add CaCl2 + Inhibitor to Cuvette prep->setup 1 initiate Initiate Crystallization Add Na2C2O4 setup->initiate 2 measure Spectrophotometry Monitor Absorbance at 620 nm over Time initiate->measure 3 plot Data Plotting Absorbance vs. Time measure->plot 4 analyze Kinetic Analysis Calculate Slope of Nucleation plot->analyze 5a calc Calculate % Inhibition analyze->calc 5b

Caption: Workflow for the in vitro calcium oxalate nucleation assay.

Logical Relationship in Crystal Formation

G Logical Steps in Calcium Oxalate Stone Formation ss Supersaturation (High Ca2+, C2O42-) nuc Nucleation (Formation of Crystal Nuclei, e.g., COT) ss->nuc growth Crystal Growth (Deposition of Ions) nuc->growth agg Aggregation (Clumping of Crystals) growth->agg ret Retention & Adhesion (Attachment to Renal Cells) agg->ret stone Kidney Stone ret->stone

Caption: Key stages in the pathogenesis of calcium oxalate kidney stones.

Signaling Pathway of Crystal-Cell Interaction

G Pathway of CaOx Crystal-Induced Renal Cell Injury CaOx Calcium Oxalate Crystals (COM) Cell Renal Tubular Epithelial Cell CaOx->Cell Adhesion & Internalization ROS Increased Reactive Oxygen Species (ROS) Cell->ROS Interaction Induces Inflam Inflammation ROS->Inflam Injury Cellular Injury & Damage ROS->Injury Inflam->Injury

Caption: Simplified pathway of CaOx crystal interaction with renal cells.[7]

Data Presentation

Quantitative results from the screening of potential inhibitors should be summarized in a clear, tabular format. The table should include the concentrations of the test compounds and the corresponding percentage of inhibition for both nucleation and aggregation.

Table 1: Inhibition of Calcium Oxalate Nucleation by Test Compounds

CompoundConcentration (mM)Mean % Inhibition (Nucleation) ± SD
Control 00 ± 0
Trisodium Citrate 0.443.0 ± 0.5
0.8831.0 ± 2.1
1.7545.0 ± 3.5
3.5072.0 ± 4.2
Test Compound A 0.4438.0 ± 2.8
0.8852.0 ± 3.9
1.7560.0 ± 4.1
3.5068.0 ± 5.3
Data is hypothetical, based on trends reported in the literature for illustrative purposes.[7]

Table 2: Inhibition of Calcium Oxalate Aggregation by Test Compounds

CompoundConcentration (mg/mL)Mean % Inhibition (Aggregation) ± SD
Control 00 ± 0
Cystone 1.017.5 ± 1.8
5.045.2 ± 3.3
10.062.1 ± 4.5
Test Compound B 1.032.6 ± 2.9
5.075.8 ± 5.1
10.092.3 ± 6.0
Data is hypothetical, based on trends reported in the literature for illustrative purposes.[3]

Supplementary Analysis

To further characterize the effects of inhibitors, the crystals formed during the assay can be collected and analyzed using other techniques:

  • Light Microscopy: To observe changes in crystal morphology (e.g., size, shape, and number). Some inhibitors may promote the formation of COD crystals, which are less adherent to renal cells than COM crystals.[6][11]

  • X-Ray Powder Diffraction (XRPD): To identify the crystalline phase of the calcium oxalate formed (COM, COD, or COT).[6][12]

  • Scanning Electron Microscopy (SEM): To obtain high-resolution images of the crystal surface and morphology.[12][13]

By combining the kinetic data from the turbidimetric assay with morphological and structural analysis, researchers can gain a comprehensive understanding of how a test compound modulates the biomineralization of calcium oxalate.

References

Application Notes and Protocols for Studying the Precipitation Kinetics of Calcium Mesoxalate Trihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental framework for investigating the precipitation kinetics of calcium mesoxalate trihydrate, herein referred to as calcium oxalate (B1200264) trihydrate (COT), as the term "mesoxalate" in this context is commonly associated with oxalate. The protocols described are foundational for understanding the mechanisms of crystal nucleation and growth, which is critical in fields such as drug development, biomineralization, and industrial crystallization.

Synthesis of Calcium Oxalate Trihydrate (COT)

Calcium oxalate trihydrate is a metastable crystalline form that tends to transform into the more stable monohydrate (COM) or dihydrate (COD).[1] Therefore, its synthesis requires controlled conditions, primarily lower temperatures, to favor its formation and stabilization for kinetic studies.

Protocol for COT Synthesis

This protocol is adapted from methodologies described in the literature for the preparation of calcium oxalate hydrates.

Materials:

  • Calcium chloride (CaCl₂) solution (e.g., 0.1 M)

  • Sodium oxalate (Na₂C₂O₄) solution (e.g., 0.1 M)

  • Deionized water

  • Thermostatic bath or double-walled reaction vessel

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., 0.22 µm membrane filter)

  • Ethanol and Ether for washing

  • Freeze-dryer or desiccator

Procedure:

  • Equilibrate the reactant solutions of calcium chloride and sodium oxalate to a low temperature, typically between 4°C and 12°C, in a thermostatic bath.

  • In a cooled reaction vessel, rapidly mix equal volumes of the pre-cooled CaCl₂ and Na₂C₂O₄ solutions under constant stirring.

  • Maintain the low temperature and stirring for a defined period (e.g., 30 minutes) to allow for the precipitation of COT.

  • Promptly filter the resulting suspension through a 0.22 µm membrane filter.

  • Wash the collected crystals sequentially with cold deionized water, ethanol, and ether to remove soluble impurities and facilitate drying.

  • Dry the crystals, preferably by freeze-drying or in a desiccator at a low temperature, to prevent transformation to other hydrate (B1144303) forms.

  • Characterize the synthesized crystals using Powder X-ray Diffraction (PXRD), Fourier-Transform Infrared Spectroscopy (FT-IR), and Scanning Electron Microscopy (SEM) to confirm the presence of the COT phase and to assess purity and morphology.

Table 1: Experimental Conditions for Synthesis of Calcium Oxalate Hydrates

Hydrate FormReactant ConcentrationsTemperature (°C)pHKey Observations
COT 0.05 M CaCl₂, 0.05 M Na₂C₂O₄4 - 12~7.0Metastable, transforms to COM/COD at higher temperatures.
COD Variable, often with inhibitors25 - 375.0 - 7.0Formation can be favored by certain inhibitors like phytate.[2]
COM Variable25 - 375.0 - 7.0Thermodynamically stable form.[3]

Experimental Protocols for Precipitation Kinetics

The study of precipitation kinetics involves monitoring the change in concentration of the reacting species or the formation of the solid phase over time. The following are two common methods for this purpose.

Turbidimetric Method

This method relies on measuring the increase in turbidity of a solution as solid particles form. The induction time for nucleation and the rate of crystal growth can be determined from the turbidity-time curve.[4][5]

Protocol:

  • Instrument Setup:

    • Use a spectrophotometer or a dedicated turbidimeter with a thermostatted cell holder.

    • Set the wavelength to a value where the solution does not absorb, typically in the range of 500-800 nm (e.g., 620 nm).[4]

  • Reaction Preparation:

    • Prepare supersaturated solutions of calcium oxalate by mixing known concentrations of CaCl₂ and Na₂C₂O₄ in a reaction cuvette.

    • Ensure the final concentrations are within a range that allows for a measurable change in turbidity over a reasonable timeframe.

    • The reaction can be initiated by adding one reactant to the other directly in the cuvette.

  • Data Acquisition:

    • Start recording the absorbance or turbidity immediately after mixing the reactants.

    • Continue data logging at regular intervals until the turbidity reaches a plateau, indicating the completion of the precipitation.

  • Data Analysis:

    • Plot turbidity as a function of time.

    • The induction time (tᵢ) is the time elapsed until a detectable increase in turbidity is observed.

    • The rate of precipitation can be estimated from the slope of the steepest part of the curve.

Potentiometric Method

This technique involves using a calcium-selective electrode (Ca-ISE) to monitor the decrease in the concentration of free calcium ions (Ca²⁺) in the solution as they are incorporated into the precipitate.[6]

Protocol:

  • Instrument Setup:

    • Use a Ca-ISE connected to a potentiometer or a pH/ion meter.

    • Calibrate the electrode using a series of standard Ca²⁺ solutions of known concentrations in a background electrolyte similar to the experimental medium.

  • Reaction Setup:

    • In a thermostatted and stirred reaction vessel, add a known volume of Na₂C₂O₄ solution.

    • Immerse the calibrated Ca-ISE and a reference electrode into the solution.

    • Initiate the precipitation by adding a known volume of CaCl₂ solution.

  • Data Acquisition:

    • Record the potential (mV) at regular time intervals.

    • The potential readings are converted to Ca²⁺ concentrations using the calibration curve.

  • Data Analysis:

    • Plot the concentration of free Ca²⁺ as a function of time.

    • The rate of precipitation at any given time can be calculated from the negative slope of this curve.

Table 2: Typical Experimental Parameters for Calcium Oxalate Kinetic Studies

ParameterTurbidimetryPotentiometry
Reactant Conc. 1 - 10 mM1 - 10 mM
Temperature 25 - 37 °C25 - 37 °C
pH 5.0 - 7.5[3]6.0 - 7.0[6]
Stirring Rate Constant (e.g., 500 rpm)[4]Constant
Data Acquisition Rate 1 sample / second1 sample / 5-10 seconds

Data Presentation and Visualization

Clear presentation of quantitative data is essential for the interpretation and comparison of experimental results.

Table 3: Influence of Inhibitors on Calcium Oxalate Nucleation

InhibitorConcentrationEffect on Induction TimeResulting Hydrate Form
None (Control) -BaselineCOM / COT (depending on temp.)[2][7]
Magnesium 1000 ppmIncreasedCOM[2]
Citrate 800 ppmIncreasedCOM[2]
Hydroxycitrate 500 ppmSignificantly IncreasedCOT[2]
Phytate 1.5 ppmSignificantly IncreasedCOD[2]

Experimental Workflows and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflows for studying calcium oxalate trihydrate precipitation kinetics.

Experimental_Workflow cluster_synthesis COT Synthesis cluster_kinetics Kinetic Studies prep_reactants Prepare CaCl2 and Na2C2O4 Solutions cool_reactants Cool Reactants (4-12°C) prep_reactants->cool_reactants mix_reactants Rapid Mixing with Stirring cool_reactants->mix_reactants precipitate Precipitation of COT mix_reactants->precipitate filter_wash Filter and Wash Crystals precipitate->filter_wash dry_crystals Dry Crystals filter_wash->dry_crystals characterize Characterize (PXRD, FT-IR, SEM) dry_crystals->characterize turbidimetry Turbidimetric Method characterize->turbidimetry Use characterized COT as seed crystals (optional) potentiometry Potentiometric Method characterize->potentiometry Use characterized COT as seed crystals (optional) data_analysis Data Analysis (Induction Time, Rate) turbidimetry->data_analysis Turbidity vs. Time potentiometry->data_analysis [Ca2+] vs. Time Turbidimetry_Workflow cluster_setup Setup cluster_exp Experiment cluster_analysis Data Analysis spectro Spectrophotometer with Thermostatted Cell Holder set_params Set Wavelength (e.g., 620 nm) and Temperature spectro->set_params mix_in_cuvette Mix Reactants in Cuvette set_params->mix_in_cuvette start_measurement Start Absorbance Measurement mix_in_cuvette->start_measurement record_data Record Data vs. Time start_measurement->record_data plot_data Plot Absorbance vs. Time record_data->plot_data determine_ti Determine Induction Time (ti) plot_data->determine_ti calculate_rate Calculate Precipitation Rate plot_data->calculate_rate Potentiometry_Workflow cluster_setup Setup cluster_exp Experiment cluster_analysis Data Analysis ise_setup Ca-Selective Electrode and Potentiometer calibrate_ise Calibrate Electrode with Standard Solutions ise_setup->calibrate_ise add_reactants Add Reactants and Start Stirring calibrate_ise->add_reactants react_vessel Thermostatted Reaction Vessel react_vessel->add_reactants start_measurement Start Potential Measurement add_reactants->start_measurement record_data Record Potential vs. Time start_measurement->record_data convert_potential Convert Potential (mV) to [Ca2+] record_data->convert_potential plot_data Plot [Ca2+] vs. Time convert_potential->plot_data calculate_rate Calculate Precipitation Rate from Slope plot_data->calculate_rate

References

Application Notes and Protocols: Calcium Oxalate Trihydrate in Biomaterial Development

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The scientific literature extensively covers calcium oxalate (B1200264) hydrates (monohydrate, dihydrate, and trihydrate) primarily in the context of pathological biomineralization, such as the formation of kidney stones. There is limited to no specific information available on the use of Calcium mesoxalate trihydrate for the development of biomaterials. The following application notes and protocols are therefore based on the known properties of calcium oxalate trihydrate (COT) and its interactions with biological systems, presenting potential and hypothetical applications in biomaterial science. These should be considered as a conceptual framework for research and development rather than established procedures.

Introduction to Calcium Oxalate Trihydrate as a Potential Biomaterial

Calcium oxalate exists in three primary hydrate (B1144303) forms: the thermodynamically stable monoclinic monohydrate (COM), the metastable tetragonal dihydrate (COD), and the unstable triclinic trihydrate (COT).[1] While COM and COD are the main constituents of human kidney stones, the transient and unstable nature of COT presents unique opportunities for controlled release and resorbable biomaterial applications. Its potential lies in its higher solubility and reactivity compared to the more stable forms, which could be harnessed for creating biomaterials with tunable degradation profiles.

Potential Applications:

  • Biodegradable Scaffolds for Tissue Engineering: COT could be incorporated into polymer matrices to create scaffolds that degrade at a controlled rate, releasing calcium ions that may aid in bone tissue regeneration.

  • Drug Delivery Systems: The crystalline structure of COT could be explored for encapsulating and subsequently releasing therapeutic agents. Its pH-sensitive solubility could be utilized for targeted drug release in specific microenvironments.

  • Bioactive Coatings for Implants: A thin layer of COT on metallic implants could potentially improve biocompatibility and promote initial tissue integration before being resorbed by the body.

Quantitative Data Summary

The following tables summarize key quantitative data related to the biological effects of calcium oxalate, which can inform the design and evaluation of COT-based biomaterials.

Table 1: Effects of Calcium Oxalate on Renal Epithelial Cells

ParameterTreatmentConcentrationExposure TimeResultReference
Cell ViabilityCalcium Ions5 mM1 hour15.43% non-viable cells[2]
Cell ViabilityCalcium Ions5 mM3 hours19% non-viable cells[2]
Cell ViabilityCalcium Ions5 mM6 hours26% non-viable cells[2]
Cell ViabilityCalcium Ions5 mM12 hours78.28% non-viable cells[2]
MCP-1 mRNA ExpressionCOM Crystals33 to 267 µg/cm²1 to 48 hoursSignificant increase[3]
MCP-1 Protein ProductionCOM Crystals33 to 267 µg/cm²1 to 48 hoursSignificant increase[3]
MCP-1 mRNA ExpressionOxalate Ions125 to 1000 µM1 to 48 hoursSignificant increase[3]
MCP-1 Protein ProductionOxalate Ions125 to 1000 µM1 to 48 hoursSignificant increase[3]

Table 2: Physical and Chemical Properties of Calcium Oxalate Hydrates

PropertyCalcium Oxalate Monohydrate (COM)Calcium Oxalate Dihydrate (COD)Calcium Oxalate Trihydrate (COT)
Crystal SystemMonoclinicTetragonalTriclinic
Thermodynamic StabilityStableMetastableUnstable
SolubilityLowHigher than COMHighest of the three
Common MorphologyHexagonalBipyramidal-

Experimental Protocols

The following are detailed protocols for the synthesis of COT and its potential incorporation into a biomaterial scaffold, along with methods for in vitro evaluation.

Protocol for Synthesis of Calcium Oxalate Trihydrate (COT)

This protocol is adapted from methods described for the synthesis of caoxite.[4][5]

Materials:

  • Diethyl oxalate

  • Calcite (CaCO₃) crystals, finely ground

  • Deionized water

  • Ethanol (B145695)

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Buchner funnel and filter paper)

  • Drying oven

Procedure:

  • Prepare a saturated aqueous solution of diethyl oxalate.

  • Add finely ground calcite crystals to the diethyl oxalate solution in a beaker with a magnetic stir bar.

  • Stir the suspension at a constant, slow speed at room temperature. The reaction involves the slow hydrolysis of diethyl oxalate to form oxalic acid, which then reacts with the calcite to produce calcium oxalate.

  • Monitor the reaction over several hours. The formation of COT is sensitive to factors like temperature and the purity and morphology of the calcite crystals.

  • After the reaction period, separate the solid phase from the solution by filtration.

  • Wash the collected crystals with deionized water followed by ethanol to remove any unreacted reagents.

  • Dry the crystals in a low-temperature oven (e.g., 40°C) to prevent the loss of water of hydration.

  • Characterize the synthesized crystals using X-ray diffraction (XRD) and Fourier-transform infrared spectroscopy (FTIR) to confirm the formation of the trihydrate phase.[6]

Protocol for Fabrication of a COT-Poly(lactic-co-glycolic acid) (PLGA) Composite Scaffold

This protocol describes a solvent casting and particulate leaching method to create a porous scaffold.

Materials:

  • Synthesized Calcium Oxalate Trihydrate (COT) particles

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Dichloromethane (DCM)

  • Sodium chloride (NaCl) particles (sieved to desired size range, e.g., 100-200 µm)

  • Deionized water

  • Lyophilizer

Procedure:

  • Dissolve PLGA in DCM to form a polymer solution of desired concentration (e.g., 10% w/v).

  • Disperse the synthesized COT particles into the PLGA solution and sonicate briefly to ensure uniform distribution.

  • Add NaCl particles to the polymer-COT suspension. The weight ratio of NaCl to polymer will determine the porosity of the final scaffold.

  • Pour the mixture into a Teflon mold and allow the solvent (DCM) to evaporate completely in a fume hood.

  • Once a solid composite is formed, immerse it in deionized water to leach out the NaCl porogen. Change the water frequently over 48 hours to ensure complete removal of NaCl.

  • Freeze the leached scaffold and then lyophilize it to remove all water, resulting in a porous composite scaffold.

  • Characterize the scaffold for its porosity, mechanical properties, and COT distribution using techniques like scanning electron microscopy (SEM) and micro-computed tomography (µCT).

Protocol for In Vitro Biocompatibility and Degradation Study

This protocol outlines the steps to assess the cytocompatibility and degradation of the fabricated COT-PLGA scaffold.

Materials:

  • Fabricated COT-PLGA scaffolds

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Cell culture medium (e.g., DMEM)

  • A relevant cell line (e.g., human osteoblasts or fibroblasts)

  • Live/Dead viability/cytotoxicity assay kit

  • SEM

Procedure:

Degradation Study:

  • Sterilize the scaffold samples (e.g., using ethylene (B1197577) oxide or UV irradiation).

  • Weigh the initial dry weight of each scaffold (W₀).

  • Immerse the scaffolds in PBS at 37°C in a shaking incubator.

  • At predetermined time points (e.g., 1, 3, 7, 14, 28 days), remove the scaffolds from the PBS.

  • Rinse the scaffolds with deionized water and lyophilize them to a constant weight (Wₜ).

  • Calculate the weight loss percentage: Weight Loss (%) = [(W₀ - Wₜ) / W₀] * 100.

  • Analyze the surface morphology of the degraded scaffolds using SEM.

Biocompatibility Study:

  • Sterilize the scaffolds and place them in a multi-well cell culture plate.

  • Seed the chosen cell line onto the scaffolds at a specific density.

  • Culture the cells for various time points (e.g., 1, 3, 7 days).

  • At each time point, assess cell viability using a Live/Dead assay, where live cells fluoresce green and dead cells fluoresce red.

  • Visualize the stained cells on the scaffold using a fluorescence microscope.

  • For morphological analysis, fix the cell-seeded scaffolds, dehydrate them through a graded ethanol series, and examine them using SEM to observe cell attachment and spreading.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis COT Synthesis cluster_scaffold Scaffold Fabrication cluster_evaluation In Vitro Evaluation s1 Mix Diethyl Oxalate and Calcite s2 Reaction and Crystallization s1->s2 s3 Filtration and Washing s2->s3 s4 Drying s3->s4 s5 Characterization (XRD, FTIR) s4->s5 f2 Disperse COT and NaCl s5->f2 f1 Dissolve PLGA in DCM f1->f2 f3 Solvent Casting f2->f3 f4 Porogen Leaching f3->f4 f5 Lyophilization f4->f5 e1 Degradation Study (PBS) f5->e1 e2 Biocompatibility (Cell Culture) f5->e2 e3 Characterization (SEM, Live/Dead) e1->e3 e2->e3

Caption: Workflow for the synthesis of COT, fabrication of a composite scaffold, and subsequent in vitro evaluation.

Hypothetical Signaling Pathway of Cellular Response to COT

This diagram illustrates a potential signaling cascade initiated by the interaction of COT with a cell, leading to an inflammatory response, based on studies of calcium oxalate monohydrate.[3][7]

signaling_pathway cluster_cell Renal Epithelial Cell ROS ↑ Reactive Oxygen Species (ROS) MAPK MAPK Pathway Activation ROS->MAPK NFkB NF-κB Activation MAPK->NFkB MCP1 ↑ MCP-1 Gene Expression NFkB->MCP1 Inflammation Inflammatory Response MCP1->Inflammation COT Calcium Oxalate Trihydrate (COT) CellMembrane Cell Membrane Interaction COT->CellMembrane Adhesion CellMembrane->ROS

Caption: A potential signaling pathway illustrating the cellular inflammatory response to calcium oxalate crystals.

References

Application Notes and Protocols: Calcium Mesoxalate Trihydrate as a Catalyst in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are based on the catalytic potential of calcium mesoxalate trihydrate as inferred from the known catalytic activity of other calcium-based heterogeneous catalysts. As of the latest literature review, specific applications of this compound as a catalyst in organic reactions are not extensively documented. These protocols, therefore, represent a theoretical framework for researchers and drug development professionals to explore its potential catalytic capabilities.

Introduction

This compound (CaC₃O₅·3H₂O), also known as calcium ketomalonate trihydrate, is a salt of mesoxalic acid and calcium. While its primary applications have not been in catalysis, other calcium-containing compounds, such as calcium carbonates and hydroxyapatites, have demonstrated efficacy as heterogeneous basic catalysts in various organic transformations.[1][2] This suggests the potential for this compound to act as a solid base catalyst, leveraging the basicity of the carboxylate groups and the Lewis acidity of the Ca²⁺ ion.

This document outlines a potential application of this compound as a catalyst in the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction. The proposed protocols are designed to serve as a starting point for the investigation of its catalytic activity.

Potential Application: Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a base catalyst to form a new C=C double bond. Heterogeneous catalysts are advantageous due to their ease of separation from the reaction mixture, potential for recyclability, and often milder reaction conditions.

Proposed Reaction:

Figure 1: Proposed Knoevenagel condensation of benzaldehyde (B42025) with malononitrile (B47326) catalyzed by this compound.

Experimental Protocols

1. Synthesis of this compound Catalyst

Materials:

Procedure:

  • Dissolve a stoichiometric amount of mesoxalic acid in deionized water.

  • Separately, prepare an aqueous solution of calcium chloride.

  • Slowly add the calcium chloride solution to the mesoxalic acid solution under constant stirring.

  • Adjust the pH of the mixture to ~7-8 by the dropwise addition of a dilute NaOH solution to precipitate the calcium mesoxalate.

  • Continue stirring the resulting slurry at room temperature for 2-4 hours to ensure complete precipitation.

  • Filter the precipitate using a Buchner funnel and wash it several times with deionized water to remove any unreacted starting materials and soluble byproducts.

  • Wash the precipitate with ethanol to aid in drying.

  • Dry the resulting white solid in a vacuum oven at a low temperature (e.g., 40-50 °C) to obtain this compound. The trihydrate form is thermally sensitive and can lose water molecules at elevated temperatures.[5]

  • Characterize the synthesized catalyst using techniques such as X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FTIR), and thermogravimetric analysis (TGA) to confirm its structure and hydration state.

2. General Protocol for Knoevenagel Condensation using this compound

Materials:

  • Aldehyde (e.g., benzaldehyde)

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

  • This compound (catalyst)

  • Solvent (e.g., ethanol, toluene, or solvent-free)

  • Round-bottom flask

  • Magnetic stirrer and hotplate

  • Condenser (if heating)

  • Thin-layer chromatography (TLC) plates

  • Column chromatography setup (for purification)

Procedure:

  • To a round-bottom flask, add the aldehyde (1.0 mmol), the active methylene compound (1.1 mmol), and the this compound catalyst (5-10 mol%).

  • Add the desired solvent (5 mL) or proceed under solvent-free conditions.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C).

  • Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Separate the catalyst from the reaction mixture by filtration. The recovered catalyst can be washed with a suitable solvent, dried, and potentially reused.

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired α,β-unsaturated product.

  • Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation: Hypothetical Catalytic Performance

The following table summarizes hypothetical data for the Knoevenagel condensation of various aldehydes with malononitrile using this compound as the catalyst. This data is illustrative and would need to be confirmed by experimental investigation.

EntryAldehydeCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)
1Benzaldehyde560292
24-Chlorobenzaldehyde5602.595
34-Nitrobenzaldehyde5601.598
44-Methoxybenzaldehyde580485
5Cinnamaldehyde580388

Visualizations

Proposed Catalytic Cycle

The following diagram illustrates a plausible mechanism for the Knoevenagel condensation catalyzed by this compound.

G cluster_0 Catalytic Cycle A Active Methylene Compound (R-CH2-Z) C Carbanion Intermediate (R-CH(-)-Z) A->C Deprotonation B Calcium Mesoxalate Catalyst (Ca-Base) E Alkoxide Intermediate C->E Nucleophilic Attack D Aldehyde (R'-CHO) G Final Product (R'-CH=C(R)-Z) E->G Protonation & Dehydration F Protonated Catalyst (Ca-Base-H+) F->B Regeneration H Water

Caption: Proposed catalytic cycle for the Knoevenagel condensation.

Experimental Workflow

The following diagram outlines the general experimental workflow for the catalytic reaction and product isolation.

G Start Start Reactants Combine Aldehyde, Active Methylene Compound, & Catalyst Start->Reactants Reaction Stir at Desired Temperature (Monitor by TLC) Reactants->Reaction Filtration Filter to Separate Catalyst Reaction->Filtration Evaporation Evaporate Solvent Filtration->Evaporation Catalyst_Recovery Wash and Dry Catalyst for Reuse Filtration->Catalyst_Recovery Solid Purification Purify Crude Product (Column Chromatography/Recrystallization) Evaporation->Purification Crude Product Characterization Characterize Final Product (NMR, MS) Purification->Characterization End End Characterization->End

References

Application Note: Determination of Calcium Mesoxalate Trihydrate Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium mesoxalate trihydrate (C₃H₂CaO₆·3H₂O) is a calcium salt of mesoxalic acid. The purity of this compound is critical for its application in research and development, particularly in the pharmaceutical industry where it may be used as a starting material or intermediate. Accurate determination of its purity, including the water of hydration, is essential for stoichiometric calculations and to ensure the absence of significant impurities that could affect downstream processes or final product quality.

This application note provides detailed protocols for two common analytical methods for determining the purity of this compound: Thermogravimetric Analysis (TGA) for assessing the water content and Chelometric Titration with EDTA for quantifying the calcium content.

Analytical Methods

Two primary methods are described for the comprehensive purity analysis of this compound:

  • Thermogravimetric Analysis (TGA): To determine the water of hydration and identify thermal decomposition patterns.

  • Chelometric Titration: To determine the amount of calcium present in the sample, which is then used to calculate the purity of the calcium mesoxalate.

Thermogravimetric Analysis (TGA)

TGA is a technique in which the mass of a substance is monitored as a function of temperature or time as the sample specimen is subjected to a controlled temperature program in a controlled atmosphere. For this compound, TGA is used to determine the water of hydration by measuring the mass loss as the sample is heated. The dehydration of this compound typically occurs in two steps.

Experimental Protocol for TGA
  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's instructions. A certified reference material, such as calcium oxalate (B1200264) monohydrate, can be used for verification.

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a clean, tared TGA pan (typically aluminum or platinum).

  • TGA Parameters:

    • Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 30 °C.

      • Ramp from 30 °C to 300 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • Record the mass loss as a function of temperature.

    • The first mass loss, occurring at approximately 80-100 °C, corresponds to the loss of two water molecules.

    • The second mass loss, around 130-150 °C, corresponds to the loss of the final water molecule.

    • Calculate the percentage of mass loss for each step and the total mass loss.

    • Compare the experimental total mass loss with the theoretical water content of this compound.

TGA Data Presentation
ParameterTheoretical ValueExpected Experimental Value
Molecular Formula C₃H₂CaO₆·3H₂ON/A
Molecular Weight 228.17 g/mol N/A
Water of Hydration (%) 23.68%20.0 - 24.0%
Dehydration Step 1 (2 H₂O) ~15.79%Corresponds to mass loss up to ~120 °C
Dehydration Step 2 (1 H₂O) ~7.89%Corresponds to mass loss between ~120 °C and 200 °C

TGA Workflow Diagram

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation start Start weigh Accurately weigh 5-10 mg of sample start->weigh place Place sample in TGA pan weigh->place load Load sample into TGA place->load program Set TGA parameters: - N2 purge - Ramp 10°C/min to 300°C load->program run Run TGA program->run record Record mass loss vs. temperature run->record calculate Calculate % mass loss for dehydration steps record->calculate compare Compare with theoretical values calculate->compare end End compare->end

Figure 1. Workflow for TGA analysis of this compound.

Chelometric Titration with EDTA

Chelometric titration is a type of volumetric analysis where the formation of a colored complex is used to indicate the endpoint of a titration. In this protocol, Ethylenediaminetetraacetic acid (EDTA), a common chelating agent, is used to titrate calcium ions. The purity of this compound is determined based on its calcium content. Commercial suppliers often use a titration method to determine the purity of this compound, with a typical specification of ≥98.0%.

Experimental Protocol for Chelometric Titration
  • Reagent Preparation:

    • 0.05 M EDTA Solution: Dissolve approximately 18.61 g of disodium (B8443419) EDTA dihydrate in 1 L of deionized water. Standardize this solution against a primary standard calcium carbonate solution.

    • pH 10 Buffer Solution: Dissolve 67.5 g of ammonium (B1175870) chloride in 570 mL of concentrated ammonia (B1221849) solution and dilute to 1 L with deionized water.

    • Eriochrome Black T (EBT) Indicator: Dissolve 0.5 g of EBT in 100 mL of triethanolamine (B1662121) or an appropriate solvent.

    • Hydrochloric Acid (HCl), 1 M: Prepare by diluting concentrated HCl.

  • Sample Preparation:

    • Accurately weigh approximately 200 mg of the this compound sample into a 250 mL Erlenmeyer flask.

    • Add 50 mL of deionized water.

    • Add 1 M HCl dropwise until the sample is completely dissolved.

  • Titration Procedure:

    • To the dissolved sample solution, add 2 mL of the pH 10 buffer solution. The pH should be approximately 10.

    • Add 2-3 drops of the EBT indicator. The solution should turn wine-red.

    • Titrate the solution with the standardized 0.05 M EDTA solution.

    • The endpoint is reached when the solution color changes from wine-red to a clear sky-blue.

    • Record the volume of EDTA solution used.

    • Perform the titration in triplicate to ensure accuracy.

  • Calculation of Purity:

    • Calculate the moles of EDTA used: Moles of EDTA = Molarity of EDTA × Volume of EDTA (L)

    • The reaction between Ca²⁺ and EDTA is 1:1, so Moles of Ca²⁺ = Moles of EDTA.

    • Calculate the mass of calcium in the sample: Mass of Ca = Moles of Ca²⁺ × Molar mass of Ca (40.08 g/mol ).

    • Calculate the experimental mass of this compound based on the calcium content: Experimental Mass = (Mass of Ca / Molar mass of Ca) × Molar mass of this compound (228.17 g/mol ).

    • Calculate the purity of the sample: Purity (%) = (Experimental Mass / Initial Sample Mass) × 100

Chelometric Titration Data Presentation
ParameterValue
Sample Mass (g) Record the exact mass of the sample used.
Molarity of EDTA (mol/L) The exact molarity of the standardized EDTA solution.
Volume of EDTA (mL) The average volume of EDTA used for the titrations.
Calculated Purity (%) The final calculated purity of the this compound.
Acceptance Criteria ≥ 98.0%

Chelometric Titration Workflow Diagram

EDTA_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_calc Calculation weigh_sample Weigh ~200 mg of sample dissolve Dissolve in H₂O and HCl weigh_sample->dissolve add_buffer Add pH 10 buffer dissolve->add_buffer add_indicator Add EBT indicator (solution turns wine-red) add_buffer->add_indicator titrate Titrate with standardized 0.05 M EDTA add_indicator->titrate endpoint Endpoint: color change to sky-blue titrate->endpoint record_vol Record volume of EDTA endpoint->record_vol calc_moles Calculate moles of Ca²⁺ record_vol->calc_moles calc_purity Calculate % Purity calc_moles->calc_purity report Report Result calc_purity->report

Figure 2. Workflow for Chelometric Titration of this compound.

Summary

The purity of this compound can be accurately determined by a combination of Thermogravimetric Analysis and Chelometric Titration. TGA provides an accurate measure of the water of hydration, which is a critical component of the compound's structure. Chelometric titration with EDTA allows for the precise quantification of the calcium content, which is then used to calculate the overall purity of the anhydrous material. Together, these methods provide a comprehensive purity profile for this compound, ensuring its suitability for research, development, and manufacturing purposes.

High-Performance Liquid Chromatography (HPLC) Method for the Determination of Calcium Mesoxalate

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

AN0012

Introduction

Calcium mesoxalate is the calcium salt of mesoxalic acid (2-ketomalonic acid), a small, polar organic dicarboxylic acid.[1] Accurate quantification of calcium mesoxalate is crucial in various fields, including pharmaceutical development and food science. Due to the polar nature of the mesoxalate anion and its lack of a strong chromophore, developing a robust HPLC method can be challenging. This application note describes a reliable ion-pair reversed-phase HPLC method for the determination of the mesoxalate anion, applicable to samples containing calcium mesoxalate.

The primary challenge in analyzing mesoxalate is achieving sufficient retention on standard reversed-phase columns like C18.[2] To overcome this, an ion-pairing agent is added to the mobile phase.[2][3][4] The ion-pairing agent, a quaternary amine, forms a neutral, hydrophobic complex with the negatively charged mesoxalate anion.[2] This complex exhibits increased affinity for the nonpolar stationary phase, allowing for successful chromatographic retention and separation.[4]

A critical aspect of analyzing calcium salts is ensuring the complete dissolution of the analyte.[5] The sample preparation protocol outlined here employs a chelating agent to sequester calcium ions, preventing precipitation and interference during analysis.

Keywords: Calcium Mesoxalate, Mesoxalic Acid, HPLC, Ion-Pair Chromatography, Organic Acids, Pharmaceutical Analysis

Experimental Protocol

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method.

Parameter Specification
HPLC System Quaternary Pump, Autosampler, Column Oven, UV/Vis Detector
Column C18 Reversed-Phase Column (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase 20 mM Potassium Phosphate (B84403) Monobasic, 5 mM Tetrabutylammonium (B224687) Hydroxide (B78521), pH adjusted to 6.5 with Phosphoric Acid; Acetonitrile (B52724) (95:5 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 20 µL
Run Time 15 minutes
Preparation of Reagents and Standards
  • Mobile Phase Preparation: Dissolve the appropriate amounts of potassium phosphate monobasic and tetrabutylammonium hydroxide in HPLC-grade water. Adjust the pH to 6.5 using dilute phosphoric acid. Filter through a 0.45 µm membrane filter and degas. Add the required volume of acetonitrile.

  • Diluent: A mixture of water and acetonitrile (90:10 v/v) is recommended.

  • Standard Stock Solution (Mesoxalic Acid, 1000 µg/mL): Accurately weigh and dissolve an appropriate amount of mesoxalic acid monohydrate in the diluent.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation Protocol

The goal of sample preparation is to dissolve the calcium mesoxalate salt completely and remove any interfering substances.

  • Weighing: Accurately weigh a sample containing calcium mesoxalate into a volumetric flask.

  • Dissolution: Add a small volume of 0.1 M EDTA solution to the flask to chelate the calcium ions. The volume should be sufficient to ensure a molar excess of EDTA relative to the calcium.

  • Sonication: Sonicate the mixture for 10-15 minutes to ensure complete dissolution of the sample.

  • Dilution: Dilute the solution to the final volume with the diluent (Water:Acetonitrile, 90:10). The final concentration should fall within the range of the calibration curve.

  • Filtration: Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.[6]

Data and Results

The performance of this method should be validated according to standard laboratory procedures. The following table summarizes the expected performance characteristics.

Parameter Expected Result
Retention Time (Mesoxalate) Approximately 5-7 minutes
Linearity (R²) > 0.999
Limit of Detection (LOD) < 0.5 µg/mL
Limit of Quantification (LOQ) < 1.5 µg/mL
Precision (%RSD) < 2.0%
Accuracy (Recovery %) 98 - 102%

Note: These values are illustrative. Actual results may vary depending on the specific instrumentation and column used and must be determined experimentally.

Visualizations

HPLC Analysis Workflow

The following diagram illustrates the complete workflow from sample preparation to data analysis for the determination of calcium mesoxalate.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Calcium Mesoxalate Sample Dissolve Add 0.1M EDTA & Sonicate to Dissolve Sample->Dissolve Dilute Dilute with Water:ACN (90:10) Dissolve->Dilute Filter Filter through 0.45µm Syringe Filter Dilute->Filter Inject Inject 20µL onto C18 Column Filter->Inject Separate Isocratic Elution (Ion-Pair Mobile Phase) Inject->Separate Detect UV Detection at 210 nm Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Area Chromatogram->Integrate Quantify Quantify using Calibration Curve Integrate->Quantify

Caption: Workflow for the HPLC determination of Calcium Mesoxalate.

Ion-Pair Chromatography Mechanism

This diagram illustrates the principle of ion-pair reversed-phase chromatography for retaining the mesoxalate anion.

IonPair_Mechanism cluster_column Inside the HPLC Column cluster_mobile_phase Mobile Phase StationaryPhase C18 Stationary Phase (Nonpolar) Mesoxalate Mesoxalate Anion (Analyte, Polar) Mesoxalate->StationaryPhase Poor Retention (Elutes Quickly) IonPairComplex Neutral Ion-Pair Complex (Hydrophobic) Mesoxalate->IonPairComplex Forms Complex IonPair Tetrabutylammonium Cation (Ion-Pair Agent) IonPair->IonPairComplex IonPairComplex->StationaryPhase Retained by Hydrophobic Interaction

Caption: Mechanism of ion-pair reversed-phase chromatography.

References

Application Note: X-ray Diffraction (XRD) Analysis of Calcium Mesoxalate Trihydrate Powder

Author: BenchChem Technical Support Team. Date: December 2025

AN-XRD-CMT-001

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol and application notes for the characterization of Calcium Mesoxalate Trihydrate (also known as Caoxite or Calcium Oxalate (B1200264) Trihydrate) powder using X-ray Diffraction (XRD).

Introduction

This compound (Ca(C₂O₄)·3H₂O) is the least stable of the calcium oxalate hydrates.[1] Its characterization is crucial in various fields, including the study of pathological biomineralization, such as in kidney stones, where it can be a precursor to the more stable monohydrate (whewellite) and dihydrate (weddellite) forms.[2] Powder X-ray diffraction (PXRD) is a fundamental, non-destructive technique for the identification and characterization of crystalline materials. It provides a unique fingerprint of the crystalline phase, allowing for phase identification, purity assessment, and determination of crystallographic parameters.

Crystallographic Data

This compound crystallizes in the triclinic crystal system. The unit cell parameters from different studies are presented in Table 1 for comparison. These variations may arise from different experimental conditions during synthesis or data collection.

Table 1: Crystallographic Data for this compound (Caoxite)

ParameterDeganello et al. (1981)Basso et al. (1997)
Crystal System TriclinicTriclinic
Space Group P-1P-1
a (Å) 7.1456.097(1)
b (Å) 8.6007.145(1)
c (Å) 6.0998.434(1)
α (°) 112.3076.54(1)
β (°) 108.8770.30(1)
γ (°) 89.9270.75(1)
Volume (ų) -323.49

Data sourced from the Crystallography Open Database and Mindat.[3]

X-ray Powder Diffraction (XRD) Data

The identification of this compound in a powder sample is achieved by comparing its experimental XRD pattern with a reference pattern. Table 2 lists the characteristic diffraction peaks for Caoxite, including d-spacings and their relative intensities as reported in the literature. Table 3 provides a list of prominent 2θ peaks, which are useful for quick identification using standard laboratory diffractometers with Cu Kα radiation.

Table 2: Characteristic d-spacings and Relative Intensities for Caoxite

d-spacing (Å)Relative Intensity
7.92Medium (m)
5.52Very Strong (vs)
5.26Medium (m)
4.99Medium (m)
3.643Medium (m)
2.834Strong (s)
2.758Medium (m)

Data sourced from Mindat.

Table 3: Prominent 2θ Peaks for Caoxite (Cu Kα radiation, λ = 1.5406 Å)

2θ (°)
12.0
16.0
17.0
18.0
19.0
25.0
32.0
33.0

Data sourced from Conti et al. (2015).

Experimental Protocol: Powder X-ray Diffraction

This section details the protocol for acquiring a powder XRD pattern of this compound.

4.1. Sample Preparation

  • Ensure the this compound powder is homogeneous. If necessary, gently grind the sample in an agate mortar and pestle to achieve a fine, uniform particle size. This minimizes preferred orientation effects.

  • Carefully pack the powdered sample into a sample holder. A standard back-loading or front-loading sample holder can be used.

  • Ensure the surface of the powder is flat and level with the surface of the sample holder to avoid errors in peak positions due to sample displacement. A glass slide can be used to gently press and flatten the surface.

4.2. Instrument Parameters

The following are typical instrument settings for a powder diffractometer. These may need to be optimized for the specific instrument in use.

Table 4: Typical XRD Instrument Parameters

ParameterSetting
X-ray Source Cu Kα (λ = 1.5406 Å)
Tube Voltage 40 kV
Tube Current 40 mA
Scan Type Continuous
Scan Range (2θ) 5° - 60°
Step Size (2θ) 0.02°
Time per Step 1 second
Divergence Slit
Anti-scatter Slit
Receiving Slit 0.2 mm

4.3. Data Collection

  • Load the prepared sample into the diffractometer.

  • Configure the data collection software with the parameters listed in Table 4.

  • Initiate the XRD scan.

  • Upon completion, save the raw data file for analysis.

Data Analysis and Interpretation

  • Phase Identification: The primary goal of the analysis is to confirm the presence of this compound. This is done by comparing the peak positions (2θ values) and relative intensities of the experimental pattern with the reference data in Tables 2 and 3. Software can be used to overlay the experimental pattern with a reference pattern from a database.

  • Purity Assessment: The presence of other crystalline phases will be indicated by additional peaks in the XRD pattern that do not correspond to Caoxite. The patterns of common impurities such as whewellite (B87421) (calcium oxalate monohydrate) and weddellite (B1203044) (calcium oxalate dihydrate) should be checked.

  • Crystallinity: A high background and broad peaks can indicate the presence of amorphous material or very small crystallites. Sharp, well-defined peaks are characteristic of a highly crystalline sample.

Visualizations

The following diagrams illustrate the experimental workflow and the logical process for phase identification.

XRD_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis start Start grind Grind Sample start->grind pack Pack Sample Holder grind->pack load Load Sample in Diffractometer pack->load setup Set Instrument Parameters load->setup scan Perform XRD Scan setup->scan process Process Raw Data scan->process identify Phase Identification process->identify report Generate Report identify->report end end report->end End

Caption: Experimental workflow for XRD analysis.

Phase_Identification cluster_comparison Comparison exp_pattern Experimental XRD Pattern compare_peaks Compare Peak Positions (2θ) exp_pattern->compare_peaks compare_intensity Compare Relative Intensities exp_pattern->compare_intensity decision Match? compare_peaks->decision compare_intensity->decision ref_db Reference Database (e.g., ICDD, COD) ref_db->compare_peaks ref_db->compare_intensity result_positive Phase Identified: Calcium Mesoxalate Trihydrate decision->result_positive Yes result_negative Phase Not Identified or Mixture Present decision->result_negative No

Caption: Logical process for phase identification.

References

Application Notes and Protocols for Calcium Mesoxalate Trihydrate in Pharmaceutical Formulation

Author: BenchChem Technical Support Team. Date: December 2025

Caution: The following application notes and protocols are a generalized framework. Currently, there is a notable absence of published scientific literature detailing the use of calcium mesoxalate trihydrate as an excipient in pharmaceutical formulations. Researchers should exercise due diligence and conduct comprehensive safety and compatibility studies before considering its use.

Introduction

This compound (C₃H₂CaO₆·3H₂O) is a calcium salt of mesoxalic acid. While its application in pharmaceutical formulations is not well-documented, its chemical structure suggests potential properties that could be explored for use as a specialty excipient. These notes provide a hypothetical framework for the initial characterization and evaluation of this compound for pharmaceutical applications, drawing parallels with established methodologies for other calcium-based excipients.

Physicochemical Properties

A thorough understanding of the physicochemical properties is paramount for determining the potential applications of a new excipient.

Table 1: Physicochemical Properties of this compound

PropertyValueAnalytical Method
Chemical Formula C₃H₂CaO₆·3H₂OElemental Analysis
Molecular Weight 228.17 g/mol Mass Spectrometry
Appearance White to off-white crystalline powderVisual Inspection
Solubility To be determined in various solventsUSP <76> Solubility Determination
pKa To be determinedPotentiometric Titration
Melting Point To be determinedDifferential Scanning Calorimetry (DSC)
Decomposition Temp. To be determinedThermogravimetric Analysis (TGA)
Particle Size Dist. To be determinedLaser Diffraction
Surface Area To be determinedBET Analysis
Flow Properties To be determined (e.g., Carr's Index)Powder Flow Tester

Potential Pharmaceutical Applications

Based on the properties of other calcium salts used in pharmaceuticals, this compound could potentially be investigated for the following roles:

  • Filler/Diluent in Solid Dosage Forms: Its inert nature could make it suitable for providing bulk to tablet and capsule formulations.

  • Controlled-Release Agent: The dissolution profile of a sparingly soluble calcium salt could potentially be leveraged to modulate drug release.

  • Buffering Agent: Depending on its pKa, it might be used to maintain the pH of a formulation.

Experimental Protocols

Characterization of this compound

Objective: To determine the fundamental physicochemical properties of the raw material.

Methodology:

  • Identity Confirmation:

    • Perform Fourier-Transform Infrared (FTIR) spectroscopy and compare the spectrum with a reference standard.

    • Utilize X-ray Powder Diffraction (XRPD) to confirm the crystalline structure.

  • Thermal Analysis:

    • Use Thermogravimetric Analysis (TGA) to determine the water content and decomposition temperature.

    • Employ Differential Scanning Calorimetry (DSC) to identify melting point and any polymorphic transitions.

  • Particle Size and Morphology:

    • Analyze the particle size distribution using laser diffraction.

    • Visualize particle shape and surface morphology with Scanning Electron Microscopy (SEM).

  • Solubility Profile:

    • Determine the solubility in water, buffers of various pH (e.g., 1.2, 4.5, 6.8), and relevant organic solvents according to USP <76>.

Excipient Compatibility Studies

Objective: To assess the compatibility of this compound with a model active pharmaceutical ingredient (API).

Methodology:

  • Binary Mixture Preparation: Prepare 1:1 (w/w) physical mixtures of this compound and a model API (e.g., a BCS Class I drug like Metoprolol Tartrate).

  • Stress Conditions: Store the binary mixtures under accelerated stability conditions (e.g., 40°C/75% RH) and thermal stress (e.g., 60°C) for a defined period (e.g., 4 weeks).

  • Analytical Testing: At predetermined time points (e.g., 0, 1, 2, and 4 weeks), analyze the samples for:

    • Appearance: Visual inspection for any changes in color or physical state.

    • API Purity and Degradation: Use a stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify the API and detect any degradation products.

    • Solid-State Interactions: Analyze using DSC and XRPD to identify any changes in thermal behavior or crystalline structure.

cluster_0 Excipient Compatibility Workflow Start Start Prepare Binary Mixture Prepare Binary Mixture Start->Prepare Binary Mixture API + Excipient Stress Conditions Stress Conditions Prepare Binary Mixture->Stress Conditions Accelerated Stability Analyze Samples Analyze Samples Stress Conditions->Analyze Samples t=0, 1, 2, 4 weeks Data Interpretation Data Interpretation Analyze Samples->Data Interpretation HPLC, DSC, XRPD Conclusion Conclusion Data Interpretation->Conclusion Compatible/Incompatible

Workflow for Excipient Compatibility Studies.
Formulation Development: Immediate-Release Tablets

Objective: To evaluate the performance of this compound as a filler in a direct compression tablet formulation.

Methodology:

  • Formulation Blend:

    • API (e.g., 10% w/w)

    • This compound (as filler, e.g., 79% w/w)

    • Microcrystalline Cellulose (as binder, e.g., 10% w/w)

    • Magnesium Stearate (B1226849) (as lubricant, e.g., 1% w/w)

  • Blending: Blend all components (except the lubricant) in a V-blender for 15 minutes. Add the magnesium stearate and blend for an additional 3 minutes.

  • Compression: Compress the blend into tablets using a rotary tablet press.

  • Tablet Characterization: Evaluate the tablets for:

    • Weight Variation: (USP <905>)

    • Hardness: (USP <1217>)

    • Friability: (USP <1216>)

    • Disintegration: (USP <701>)

    • Dissolution: (USP <711>)

cluster_1 Tablet Formulation and Evaluation Blending Blending Compression Compression Blending->Compression Tablet Characterization Tablet Characterization Compression->Tablet Characterization Weight Variation Weight Variation Tablet Characterization->Weight Variation Hardness Hardness Tablet Characterization->Hardness Friability Friability Tablet Characterization->Friability Disintegration Disintegration Tablet Characterization->Disintegration Dissolution Dissolution Tablet Characterization->Dissolution

Process for Tablet Formulation and Characterization.

Safety and Regulatory Considerations

Before use in pharmaceutical formulations, this compound would need to undergo extensive toxicological testing to establish a comprehensive safety profile. This would include studies on acute and chronic toxicity, mutagenicity, and reproductive toxicity. Furthermore, the synthesis and purification processes would need to be compliant with Good Manufacturing Practices (GMP) to ensure a consistent, high-purity product suitable for pharmaceutical use. A Drug Master File (DMF) would likely need to be filed with regulatory agencies like the FDA.

Conclusion

While there is a significant gap in the literature regarding the pharmaceutical applications of this compound, this document provides a foundational framework for its initial investigation as a novel excipient. Any researcher pursuing this endeavor should begin with a thorough confirmation of its distinct identity from calcium oxalate (B1200264) trihydrate and proceed with a systematic evaluation of its physicochemical properties, compatibility, and functionality in simple formulations, all while adhering to stringent safety and regulatory standards.

Troubleshooting & Optimization

How to prevent agglomeration during Calcium mesoxalate trihydrate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing agglomeration during the synthesis of calcium mesoxalate trihydrate.

Troubleshooting Guide

Problem: Significant agglomeration of crystals is observed, leading to a wide particle size distribution and poor product quality.

Potential CauseSuggested Solution
High Supersaturation Decrease the rate of addition of the calcium salt solution to the mesoxalate solution. Lower the concentration of the reactant solutions.
Inadequate Agitation Increase the stirring speed to ensure uniform mixing and prevent localized high supersaturation. Use an appropriate impeller for the reaction vessel size.
Suboptimal pH Control the pH of the reaction mixture within a range of 6.3-7.0. Use a suitable buffer if necessary, but be aware that some buffers can influence crystal growth.
Inappropriate Temperature Conduct the precipitation at a lower temperature (e.g., 0-10°C) to reduce the rate of crystal growth and subsequent agglomeration.
Presence of Impurities Use high-purity reagents and solvents. Filter reactant solutions before use to remove any particulate matter that could act as nucleation sites.
Rapid Solvent Removal If isolating the product by solvent evaporation, ensure the process is slow and controlled to prevent rapid crystallization and agglomeration.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of agglomeration during this compound synthesis?

A1: The primary cause of agglomeration is typically high supersaturation of the solution. When the concentration of the reactants exceeds the solubility limit to a large extent, rapid nucleation and crystal growth occur, leading to the formation of inter-particle bridges and ultimately, agglomerates.

Q2: How does pH affect the agglomeration of this compound?

A2: The pH of the solution can influence the surface charge of the crystals and the solubility of calcium mesoxalate. Maintaining a pH in the range of 6.3-7.0 is recommended for the precipitation of similar calcium carboxylates, which can help control the crystallization process and reduce agglomeration.

Q3: Can additives be used to prevent agglomeration?

A3: Yes, certain additives can inhibit crystal growth and agglomeration. For calcium oxalate (B1200264) systems, citrate (B86180) and polyphosphates have been shown to be effective. For calcium mesoxalate, exploring the use of small amounts of non-ionic surfactants or specific polymers could be beneficial, but this would require experimental validation.

Q4: What is the ideal temperature for the synthesis to minimize agglomeration?

A4: Lowering the reaction temperature, for instance to between 0°C and 10°C, can decrease the rate of crystal growth. This slower growth allows for the formation of more ordered, individual crystals and reduces the likelihood of agglomeration.

Q5: How critical is the stirring rate for preventing agglomeration?

A5: The stirring rate is a critical parameter. Vigorous and consistent agitation ensures that the reactants are dispersed evenly, preventing localized areas of high supersaturation where rapid nucleation and agglomeration can initiate. The appropriate stirring speed will depend on the reactor geometry and scale.

Quantitative Data Summary

The following table summarizes key experimental parameters that can be controlled to minimize agglomeration during the synthesis of calcium carboxylates. These are recommended starting points for the synthesis of this compound.

ParameterRecommended RangeRationale
pH 6.3 - 7.0Optimizes crystal surface charge and solubility for controlled precipitation.
Temperature 0 - 10 °CReduces the rate of crystal growth, allowing for the formation of discrete crystals.
Reactant Concentration 0.1 - 0.5 MLower concentrations reduce the level of supersaturation.
Addition Rate 1 - 5 mL/minSlow addition of the calcium salt solution helps to maintain a low level of supersaturation.

Detailed Experimental Protocol for the Synthesis of Non-Agglomerated this compound

This protocol is designed to minimize agglomeration by controlling the key parameters of supersaturation, temperature, and pH.

Materials:

  • Mesoxalic acid monohydrate

  • Calcium chloride dihydrate

  • Sodium hydroxide (B78521) (for pH adjustment)

  • Deionized water, high-purity

Equipment:

  • Jacketed glass reactor with overhead stirrer

  • Chilling circulator

  • pH meter

  • Syringe pump or burette for controlled addition

  • Filtration apparatus (e.g., Büchner funnel and vacuum flask)

  • Drying oven or vacuum desiccator

Procedure:

  • Preparation of Reactant Solutions:

    • Prepare a 0.2 M solution of sodium mesoxalate by dissolving the appropriate amount of mesoxalic acid monohydrate in deionized water and adjusting the pH to 6.5 with a 1 M sodium hydroxide solution.

    • Prepare a 0.2 M solution of calcium chloride dihydrate in deionized water.

    • Filter both solutions through a 0.45 µm filter to remove any particulate impurities.

  • Crystallization:

    • Transfer the sodium mesoxalate solution to the jacketed glass reactor and cool to 5°C using the chilling circulator.

    • Begin stirring the solution at a constant rate (e.g., 300 RPM) to ensure good mixing without creating a deep vortex.

    • Using a syringe pump or burette, add the calcium chloride solution to the stirred sodium mesoxalate solution at a slow, constant rate of 2 mL/min.

    • Monitor the pH of the reaction mixture throughout the addition and maintain it within the range of 6.3-6.8 by adding small volumes of 0.1 M NaOH if necessary.

    • A white precipitate of this compound will form.

  • Aging:

    • After the addition of the calcium chloride solution is complete, continue to stir the suspension at 5°C for an additional 2 hours. This aging period allows for the crystal structure to stabilize.

  • Isolation and Drying:

    • Isolate the precipitated this compound by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with three portions of cold deionized water, followed by one portion of cold ethanol (B145695) to facilitate drying.

    • Dry the product in a vacuum desiccator at room temperature to a constant weight. Avoid high temperatures to prevent the loss of hydration water.

  • Characterization:

    • Analyze the final product using techniques such as X-ray powder diffraction (XRPD) to confirm the trihydrate crystalline form and scanning electron microscopy (SEM) to assess the crystal morphology and degree of agglomeration.

Visualizations

experimental_workflow prep 1. Prepare & Filter Reactant Solutions (0.2M Sodium Mesoxalate, 0.2M Calcium Chloride) react 2. Crystallization - Cool Sodium Mesoxalate to 5°C - Stir at 300 RPM - Add Calcium Chloride at 2 mL/min - Maintain pH 6.3-6.8 prep->react age 3. Aging - Stir suspension at 5°C for 2 hours react->age isolate 4. Isolation & Washing - Vacuum filtration - Wash with cold DI water & ethanol age->isolate dry 5. Drying - Vacuum desiccator at room temperature isolate->dry char 6. Characterization - XRPD for crystal form - SEM for morphology dry->char

Caption: Experimental workflow for the synthesis of non-agglomerated this compound.

logical_relationships agglomeration Agglomeration supersaturation High Supersaturation supersaturation->agglomeration temp High Temperature temp->agglomeration agitation Poor Agitation agitation->agglomeration ph Suboptimal pH ph->agglomeration

Caption: Key factors contributing to agglomeration in this compound synthesis.

Optimizing reaction conditions for high-yield Calcium mesoxalate trihydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for the high-yield synthesis of Calcium Oxalate (B1200264) Trihydrate (CaC₂O₄·3H₂O), also known as Caoxite.

Frequently Asked Questions (FAQs)

Q1: What is Calcium Oxalate Trihydrate (COT)?

A1: Calcium Oxalate Trihydrate (COT), or caoxite, is the triclinic, tri-hydrated crystalline form of calcium oxalate.[1][2] It is the rarest and most thermodynamically unstable of the three common calcium oxalate hydrates, with the other two being the monoclinic monohydrate (COM) and the tetragonal dihydrate (COD).[1][3] Due to its instability, specific reaction conditions are crucial for its successful synthesis.

Q2: Why is temperature control so critical for COT synthesis?

A2: Low temperatures are essential for the formation of the trihydrate form.[2][4] Calcium oxalate monohydrate (COM) is the most thermodynamically stable form, and higher temperatures favor its formation.[2][4] To obtain COT, the reaction must be kinetically controlled at low temperatures, such as in an ice bath, to favor the precipitation of the trihydrate before it can convert to more stable forms.

Q3: What is the role of ionic strength in the reaction?

A3: A high ionic strength environment is believed to favor the production of calcium oxalate trihydrate.[2] In some protocols, an additive like ammonium (B1175870) chloride (NH₄Cl) is used to increase the ionic strength of the reaction medium, which helps in the crystallization of the desired trihydrate form.[2][4]

Q4: Can I use different starting materials?

A4: Yes, different protocols exist. One common method involves the direct precipitation by mixing solutions of a calcium salt (e.g., Calcium Chloride, CaCl₂) and an oxalate salt (e.g., Sodium Oxalate, Na₂C₂O₄).[2][4] An alternative method uses the slow hydrolysis of diethyl oxalate in the presence of a calcium source like calcite crystals.[1] This method relies on the slow generation of oxalic acid to react with the calcite.[1]

Q5: How can I confirm that I have synthesized the trihydrate form (COT)?

A5: Characterization of the crystalline product is essential. Techniques such as Powder X-ray Diffraction (PXRD) can be used to identify the specific crystalline phase by comparing the acquired spectra to reference spectra for COM, COD, and COT.[5] Vibrational spectroscopy methods like Fourier-transform infrared (FTIR) and Raman spectroscopy can also distinguish between the different hydrates based on their unique spectral fingerprints, particularly in the regions corresponding to water molecule vibrations.[1][6]

Troubleshooting Guide

Issue 1: Low or No Yield of Precipitate
  • Question: I followed the protocol, but I'm getting a very low yield of Calcium Oxalate Trihydrate. What could be the cause?

  • Answer:

    • Suboptimal Supersaturation: The concentration of calcium and oxalate ions may be too low for precipitation to occur effectively. While very high supersaturation can lead to other hydrate (B1144303) forms, a sufficient level is needed for nucleation and growth.[5][7] Ensure your stock solutions are prepared accurately.

    • Incorrect pH: The pH of the solution can influence the speciation of oxalate ions and the overall solubility of calcium oxalate.[5] While specific optimal pH for high-yield COT is not definitively established in the literature, it is a critical parameter to monitor and control.

    • Premature Transformation: COT is metastable and can redissolve or transform into the more stable monohydrate (COM), especially if the reaction is left for too long or if the temperature increases.[8] Ensure prompt filtration after the designated reaction time.

Issue 2: Formation of Incorrect Hydrate (COM or COD instead of COT)
  • Question: My analysis shows that I have synthesized Calcium Oxalate Monohydrate (COM) or Dihydrate (COD), not the desired Trihydrate (COT). How can I fix this?

  • Answer: This is a common issue due to the instability of COT.[1] Consider the following factors:

    • Temperature is Too High: This is the most frequent cause. The synthesis of COT requires low temperatures, typically in an ice bath.[2][4] Higher temperatures strongly favor the formation of the thermodynamically stable COM.

    • Local Reactant Concentration: The rate of addition of reactants and the stirring speed can influence the local supersaturation, which in turn dictates the hydrate phase formed.[9] A slower addition rate can help maintain the low concentration conditions that favor COT.[9]

    • Presence of Contaminants/Additives: Certain ions can act as inhibitors or promoters for specific hydrate forms. For example, citrate (B86180) and colloidal phosphate (B84403) have been shown to favor the formation of COD.[2] Ensure high purity of your reagents and deionized water.

Issue 3: Poor Crystal Quality (Irregular Shapes, Cracks)
  • Question: The COT crystals I've synthesized are irregularly sized and appear cracked under the microscope. Why is this happening?

  • Answer:

    • Dehydration: The cracks observed in larger crystals can be attributed to dehydration processes.[2] Since COT is an unstable hydrate, it can lose water molecules, leading to structural stress and cracking.

    • Drying Method: The drying process is critical. High temperatures or harsh drying conditions can accelerate the conversion of COT to COM, causing morphological changes. A gentle drying method, such as vacuum drying at a low temperature (e.g., 50°C), is recommended.[2]

Data and Reaction Parameters

Table 1: Comparison of Synthesis Conditions for Calcium Oxalate Hydrates

ParameterCalcium Oxalate Monohydrate (COM)Calcium Oxalate Dihydrate (COD)Calcium Oxalate Trihydrate (COT)
Temperature Higher temperatures (e.g., 70°C)[2][4]Room temperature or low temperatures[2]Low temperatures (Ice Bath)[2][4]
Stability Thermodynamically stable[2][4]Metastable[1]Thermodynamically unstable[1][2]
[Ca²⁺]/[C₂O₄²⁻] Ratio Equimolar often used[2][4]High Ca²⁺/Oxalate ratios may be used[2]Equimolecular quantities favored[2]
Key Additives Not typically requiredPresence of inhibitors like citrate may favor formation[2]High ionic strength (e.g., NH₄Cl)[2]
Reactant Conc. Intermediate concentrations[9]Higher concentrations (>20 mM)[9]Lower concentrations (<1.25 mM)[9]

Table 2: Optimized Parameters for High-Yield Calcium Oxalate Trihydrate (COT)

ParameterRecommended ConditionRationale
Temperature Ice bath (approx. 0-4°C)To kinetically favor the formation of the unstable trihydrate form.[2]
Reactant Molarity 0.075 M (for CaCl₂ and Na₂C₂O₄)Provides sufficient supersaturation for precipitation.[2][4]
Ionic Strength High (e.g., using 3g NH₄Cl in 500 mL)Favors the crystallization of COT.[2][4]
Reactant Addition Dropwise and simultaneousTo control local supersaturation and promote uniform crystal growth.[9]
Reaction Time 1 hourSufficient time for precipitation before significant transformation to COM occurs.[2][4]
Drying Vacuum drying at 50°CGentle removal of solvent while minimizing thermal degradation and dehydration.[2]

Experimental Protocol: Synthesis of Calcium Oxalate Trihydrate

This protocol is based on the direct precipitation method described by Grases et al. (1990).[2][4]

Materials:

  • Calcium Chloride (CaCl₂)

  • Sodium Oxalate (Na₂C₂O₄)

  • Ammonium Chloride (NH₄Cl)

  • Ethanol (B145695)

  • Triple distilled, deionized water

  • Ice

Equipment:

  • 500 mL reaction vessel (beaker or flask)

  • Magnetic stirrer and stir bar

  • Two burettes or a syringe pump for dropwise addition

  • Buchner funnel and filter paper

  • Vacuum flask and vacuum source

  • Drying oven with vacuum capability

Procedure:

  • Prepare the Reaction Medium: Dissolve 3.0 g of Ammonium Chloride (NH₄Cl) in 500 mL of triple distilled, deionized water in the reaction vessel.

  • Cool the Medium: Place the reaction vessel in a large ice bath and allow the solution to cool to near 0°C. Maintain this temperature throughout the reaction with continuous stirring.

  • Prepare Reactant Solutions:

    • Prepare a 0.075 M solution of Calcium Chloride (CaCl₂).

    • Prepare a 0.075 M solution of Sodium Oxalate (Na₂C₂O₄).

  • Initiate Precipitation: Add the CaCl₂ and Na₂C₂O₄ solutions dropwise and simultaneously into the cooled, stirring NH₄Cl solution. Maintain a slow and steady addition rate.

  • Reaction: Continue stirring the slurry in the ice bath for 1 hour after the addition of reactants is complete.

  • Filtration: Promptly filter the resulting white precipitate using a Buchner funnel under vacuum.

  • Washing: Wash the collected crystals on the filter paper first with cold deionized water, followed by a wash with cold ethanol to remove residual soluble impurities and aid in drying.

  • Drying: Carefully transfer the filtered crystals to a suitable container and dry them in a vacuum oven at 50°C for 24 hours.[2]

  • Characterization: Analyze the final product using PXRD, FTIR, or Raman spectroscopy to confirm the formation of Calcium Oxalate Trihydrate.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_processing Product Processing cluster_analysis Analysis prep_reagents Prepare Solutions: - 0.075 M CaCl₂ - 0.075 M Na₂C₂O₄ - NH₄Cl in Water cool_medium Cool NH₄Cl solution in ice bath (~0°C) prep_reagents->cool_medium add_reactants Dropwise addition of CaCl₂ and Na₂C₂O₄ solutions cool_medium->add_reactants stir_react Stir in ice bath for 1 hour add_reactants->stir_react filter_slurry Vacuum Filter Slurry stir_react->filter_slurry wash_crystals Wash with H₂O, then Ethanol filter_slurry->wash_crystals dry_product Vacuum Dry at 50°C for 24 hours wash_crystals->dry_product analyze Characterize Product (PXRD, FTIR, etc.) dry_product->analyze troubleshooting_guide cluster_yield Low Yield cluster_phase Incorrect Hydrate Formed (COM/COD) cluster_quality Poor Crystal Quality start Problem Encountered check_conc Verify reactant concentrations start->check_conc Low Yield check_temp Is reaction in ice bath (T < 5°C)? start->check_temp Incorrect Hydrate check_drying Was drying gentle? (Low T, Vacuum) start->check_drying Poor Quality check_ph Check solution pH check_conc->check_ph check_time Ensure prompt filtration after 1 hr check_ph->check_time solution_yield Adjust concentration or timing check_time->solution_yield check_addition Was reactant addition slow and controlled? check_temp->check_addition check_purity Are reagents high purity? (No Citrate, etc.) check_addition->check_purity solution_phase Strictly control Temp, addition rate & purity check_purity->solution_phase solution_quality Use gentle drying conditions check_drying->solution_quality

References

Common impurities in Calcium mesoxalate trihydrate synthesis and how to remove them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of calcium mesoxalate trihydrate. Our aim is to help you identify and resolve common issues related to impurities, ensuring the synthesis of a high-purity final product.

Troubleshooting Guides & FAQs

Q1: My final product is a mixture of different calcium oxalate (B1200264) hydrates. How can I confirm the presence of monohydrate and dihydrate impurities?

A1: The presence of calcium oxalate monohydrate (COM) and dihydrate (COD) as impurities in your this compound (COT) synthesis can be confirmed using several analytical techniques. Thermogravimetric Analysis (TGA) is a highly effective method for quantifying the different hydrate (B1144303) forms. Each hydrate loses its water molecules at distinct temperature ranges, resulting in characteristic mass loss steps in the TGA curve.[1][2][3]

Other powerful techniques include Powder X-ray Diffraction (PXRD) and Fourier-Transform Infrared (FTIR) Spectroscopy. PXRD can distinguish between the different crystalline structures of the hydrates[4][5][6], while FTIR spectroscopy identifies them based on their unique vibrational bands.[6][7]

Q2: What are the common sources of impurities in this compound synthesis?

A2: Impurities in this compound synthesis can originate from two primary sources: the starting materials and the synthesis process itself.

  • Starting Material Impurities:

    • Calcium Carbonate (CaCO₃): May contain elemental impurities such as lead, arsenic, and mercury, as well as other minerals like silica, magnesium carbonate, and iron oxides.

    • Diethyl Oxalate ((C₂H₅)₂C₂O₄): Can contain unreacted starting materials from its own synthesis, such as oxalic acid and ethanol (B145695).

  • Synthesis-Related Impurities:

    • Different Hydration States: The most common impurity is the presence of the more thermodynamically stable calcium oxalate monohydrate (COM) and dihydrate (COD).[8][9] this compound (COT) is a metastable form and can readily convert to the lower hydrates, especially at elevated temperatures.[10][11][12]

    • Unreacted Starting Materials: Residual diethyl oxalate and oxalic acid from its hydrolysis may remain in the final product if the reaction does not go to completion or if purification is inadequate.

    • Co-precipitation of Other Salts: If the reaction medium contains other cations and anions, there is a risk of co-precipitation of other insoluble salts.

Q3: How can I minimize the formation of calcium oxalate monohydrate and dihydrate during the synthesis?

A3: Minimizing the formation of the more stable monohydrate and dihydrate forms is crucial for obtaining pure this compound. The key is to control the reaction conditions to favor the formation and preservation of the trihydrate form.

  • Temperature Control: Low temperatures are essential for the synthesis of this compound.[8] The trihydrate is the least stable crystalline form and will convert to the dihydrate and monohydrate forms at higher temperatures.[10][11][12] It is recommended to carry out the reaction in an ice bath.[8]

  • Control of Supersaturation: Rapid mixing of highly concentrated reactant solutions can lead to high supersaturation, which may favor the formation of the more stable monohydrate.[5] Slow, dropwise addition of reactants is recommended to maintain a controlled level of supersaturation.

  • pH of the Reaction Medium: The pH of the solution can influence the type of hydrate formed. Acidic conditions (pH around 4.0) tend to favor the formation of calcium oxalate monohydrate, while more neutral to slightly alkaline conditions may be more suitable for the trihydrate, although this requires careful optimization to avoid precipitation of other calcium salts.[13][14][15]

Q4: What is a reliable method for removing soluble impurities like unreacted starting materials?

A4: A thorough washing procedure is the most effective method for removing soluble impurities such as unreacted diethyl oxalate, oxalic acid, and other salts from the precipitated this compound.

It is crucial to use a cold solvent for washing to minimize the dissolution of the desired product and to prevent the phase transformation of the trihydrate to the more stable hydrates. Cold deionized water is a common choice. The washing process should be performed quickly, and the product should be filtered immediately after each wash. Repeating the washing step multiple times with smaller volumes of cold solvent is generally more effective than a single wash with a large volume.

Q5: Is there a protocol for recrystallizing this compound to improve its purity?

A5: Recrystallization is a powerful technique for purifying crystalline compounds. However, due to the thermodynamic instability of this compound, recrystallization can be challenging as it may promote conversion to the monohydrate or dihydrate forms.

A carefully controlled low-temperature recrystallization is the most promising approach. This would involve dissolving the impure this compound in a suitable solvent at a slightly elevated, but still low, temperature to achieve saturation, followed by slow cooling to induce crystallization of the pure trihydrate. The choice of solvent is critical; it must be one in which the solubility of this compound is moderately low and decreases significantly with a decrease in temperature. Further research and optimization would be required to develop a robust recrystallization protocol for this specific compound.

Data Presentation

Table 1: Influence of Temperature on Calcium Oxalate Hydrate Stability

Hydrate FormTransition Temperature to Lower Hydrate/Anhydrous FormReference
Calcium Oxalate Trihydrate (COT)Converts to Dihydrate (COD) and then Monohydrate (COM) above room temperature.[10][11][12]
Calcium Oxalate Dihydrate (COD)Begins to convert to Monohydrate (COM) at approximately 110°C.[10]
Calcium Oxalate Monohydrate (COM)Stable up to around 110°C, then converts to anhydrous calcium oxalate.[11]

Table 2: Analytical Techniques for Quantifying Calcium Oxalate Hydrate Mixtures

Analytical TechniquePrinciple of DifferentiationKey AdvantagesReference
Thermogravimetric Analysis (TGA) Measures mass loss at specific temperature ranges corresponding to the dehydration of each hydrate.Quantitative and highly sensitive to differences in water content.[1][2][3]
Powder X-ray Diffraction (PXRD) Distinguishes the unique crystalline lattice structures of each hydrate.Provides definitive structural identification and can be used for quantification.[4][5][6]
Fourier-Transform Infrared (FTIR) Spectroscopy Identifies characteristic vibrational bands of the oxalate and water molecules in each hydrate.Rapid, non-destructive, and can provide information on chemical bonding.[6][7]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from established methods favoring the formation of the trihydrate form.[8]

  • Preparation of Reactant Solutions:

    • Prepare a 0.1 M solution of Calcium Chloride (CaCl₂) in deionized water.

    • Prepare a 0.1 M solution of Diethyl Oxalate ((C₂H₅)₂C₂O₄) in a 1:1 (v/v) mixture of ethanol and deionized water.

  • Reaction Setup:

    • Place 100 mL of the CaCl₂ solution in a beaker equipped with a magnetic stirrer and place the beaker in an ice bath to maintain a low temperature (0-5 °C).

  • Precipitation:

    • Slowly add the diethyl oxalate solution dropwise to the stirred CaCl₂ solution over a period of 30 minutes. The slow addition helps to control supersaturation and favor the formation of the trihydrate.

  • Aging:

    • Continue stirring the resulting suspension in the ice bath for an additional 2 hours to allow for complete precipitation.

  • Isolation and Washing:

    • Filter the precipitate using a Buchner funnel under vacuum.

    • Wash the collected crystals three times with 20 mL of ice-cold deionized water to remove soluble impurities.

    • Follow with a wash using 20 mL of cold ethanol to aid in drying.

  • Drying:

    • Dry the purified this compound in a desiccator over a suitable desiccant at room temperature. Avoid oven drying, as this will cause decomposition to the lower hydrates.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis Stage prep Prepare Reactant Solutions (CaCl2 and Diethyl Oxalate) react React at Low Temperature (0-5 °C) with Slow Addition prep->react Dropwise age Age the Precipitate (2 hours in ice bath) react->age filter Filter the Precipitate age->filter wash Wash with Cold Deionized Water and Ethanol filter->wash dry Dry under Vacuum at Room Temperature wash->dry tga TGA dry->tga pxrd PXRD dry->pxrd ftir FTIR dry->ftir product Pure Calcium Mesoxalate Trihydrate dry->product

Caption: Experimental workflow for the synthesis and purification of this compound.

impurity_troubleshooting cluster_identification Impurity Identification cluster_troubleshooting Troubleshooting Strategy start Impure Calcium Mesoxalate Trihydrate Sample analysis Analyze by TGA, PXRD, FTIR start->analysis hydrate_impurity Issue: Presence of COM/COD analysis->hydrate_impurity soluble_impurity Issue: Soluble Impurities analysis->soluble_impurity material_impurity Issue: Starting Material Impurities analysis->material_impurity solution_hydrate Solution: - Lower reaction temperature - Control supersaturation - Optimize pH hydrate_impurity->solution_hydrate solution_soluble Solution: - Thorough washing with  cold solvent soluble_impurity->solution_soluble solution_material Solution: - Use high-purity reagents - Purify starting materials material_impurity->solution_material end Pure Product solution_hydrate->end solution_soluble->end solution_material->end

Caption: Logical workflow for troubleshooting common impurities in this compound synthesis.

References

Troubleshooting low yield in the precipitation of Calcium mesoxalate trihydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the precipitation of Calcium Mesoxalate Trihydrate.

Troubleshooting Guide: Low Precipitation Yield

Low yield in the precipitation of this compound can be attributed to a variety of factors, from suboptimal reaction conditions to the inherent instability of the desired crystal form. This guide provides a systematic approach to identifying and resolving common issues.

Question: My this compound yield is consistently low. What are the most likely causes and how can I address them?

Answer:

Low yields are a common challenge in the synthesis of specific crystal hydrates. The following sections detail the most probable causes and provide actionable solutions. A logical workflow for troubleshooting is presented below.

TroubleshootingWorkflow start Low Yield Observed temp Temperature Control start->temp Is temperature strictly controlled and sufficiently low? ph pH of Reaction Mixture temp->ph Yes solution Implement Corrective Actions temp->solution No, adjust and monitor concentration Reactant Concentrations ph->concentration Yes ph->solution No, adjust and buffer mixing Mixing and Addition Rate concentration->mixing Yes concentration->solution No, adjust concentrations impurities Presence of Impurities mixing->impurities Yes mixing->solution No, optimize addition analysis Yield Calculation & Product Characterization impurities->analysis Yes impurities->solution No, use high-purity reagents analysis->solution Accurate analysis->solution Inaccurate, recalculate/recharacterize OptimizationLogic start Low Yield? temp Is Temperature < 5°C? start->temp temp->temp ph Is pH Optimized? temp->ph Yes ph->ph concentration Are Concentrations Equimolar? ph->concentration Yes concentration->concentration mixing Is Addition Rate Slow? concentration->mixing Yes mixing->mixing yield_ok Yield Improved mixing->yield_ok Yes

Technical Support Center: Crystallization of Calcium Mesoxalate Trihydrate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature extensively covers the polymorphism of calcium oxalate (B1200264), a compound frequently studied in the context of kidney stones. However, there is a notable lack of specific research on the polymorphic control of calcium mesoxalate trihydrate . The following troubleshooting guide and frequently asked questions are based on general principles of crystallization for calcium salts and may require adaptation and validation for your specific experiments with calcium mesoxalate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses potential issues that researchers, scientists, and drug development professionals may encounter during the crystallization of this compound.

Q1: I am not obtaining the trihydrate form of calcium mesoxalate. What are the likely causes?

A1: The hydration state of calcium salts during crystallization is highly sensitive to several factors. If you are not forming the trihydrate, consider the following:

  • Temperature: Low temperatures generally favor the formation of higher hydrates. Calcium oxalate trihydrate, a related compound, is known to be favored at lower temperatures.[1] If you are working at room temperature or elevated temperatures, try conducting your crystallization in an ice bath or at a controlled low temperature.

  • Supersaturation: The concentration of your calcium and mesoxalate solutions can influence the resulting polymorph. High supersaturation can sometimes lead to the formation of less stable or amorphous precipitates. Experiment with a range of reactant concentrations.

  • pH of the Solution: The pH of the crystallization medium can affect the speciation of mesoxalic acid and influence crystal nucleation and growth. The optimal pH for the trihydrate form of calcium mesoxalate is not well-documented, so a screening of different pH values may be necessary. For the related calcium oxalate system, a pH greater than 5.0 has been associated with the dihydrate form.

Q2: My this compound crystals are converting to another form over time. How can I improve stability?

A2: Higher hydrates of calcium salts are often metastable and can transform into more thermodynamically stable lower hydrates (like the monohydrate) over time.[2] To mitigate this:

  • Inhibitors: Certain molecules can stabilize specific polymorphic forms by adsorbing to the crystal surface and preventing transformation. While specific inhibitors for calcium mesoxalate are not documented, substances known to inhibit calcium oxalate crystallization, such as citrate (B86180) or polyphosphates, could be investigated for their potential stabilizing effects.[2]

  • Storage Conditions: Once formed, store the crystals in a controlled environment. This may include low temperatures and controlled humidity to prevent dehydration.

  • Rapid Isolation and Drying: Promptly filter the crystals from the mother liquor and dry them under mild conditions (e.g., vacuum drying at low temperature) to minimize the time for potential phase transformation.

Q3: I am observing poor crystal morphology and a wide size distribution. How can I improve the crystal quality?

A3: Achieving uniform, well-defined crystals requires careful control over the crystallization process.

  • Stirring/Agitation: The rate of stirring influences the homogeneity of the solution and can affect nucleation and crystal growth. Insufficient or overly vigorous stirring can lead to uncontrolled precipitation or secondary nucleation, respectively. Experiment with different stirring speeds to find the optimal condition for your system.

  • Rate of Reagent Addition: Adding the precipitating agent (e.g., calcium chloride or sodium mesoxalate solution) slowly and at a constant rate can help control supersaturation and promote the growth of existing crystals rather than the formation of many small nuclei.

  • Use of Additives: Trace amounts of certain polymers or small molecules can act as crystal habit modifiers, leading to more regular crystal shapes. The effect of such additives on calcium mesoxalate would need to be determined experimentally.

Q4: What analytical techniques are best suited for identifying the polymorphic form of my calcium mesoxalate crystals?

A4: A combination of techniques is often recommended for unambiguous polymorph identification:

  • Powder X-Ray Diffraction (PXRD): This is the definitive method for identifying crystalline phases. Each polymorph will have a unique diffraction pattern.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The different hydrates of a substance will often show distinct bands in the O-H stretching region (around 3000-3600 cm⁻¹) due to the different environments of the water molecules. The vibrations of the carboxylate groups may also be affected.

  • Thermal Analysis (Thermogravimetric Analysis - TGA / Differential Scanning Calorimetry - DSC): TGA can quantify the water content by measuring the mass loss upon heating. The dehydration of calcium oxalate trihydrate, for example, occurs in distinct steps that can be correlated with the loss of water molecules.[3]

  • Scanning Electron Microscopy (SEM): While not a direct method for polymorph identification, SEM can reveal differences in crystal morphology (shape) that are often associated with different polymorphic forms.

Data Presentation

Table 1: Effect of Temperature on Calcium Mesoxalate Polymorph Formation

Temperature (°C)Predominant PolymorphOther Polymorphs ObservedCrystal Morphology (from SEM)
4
25
40

Table 2: Effect of Additive Concentration on Calcium Mesoxalate Polymorph Formation at [Specify Temperature]

AdditiveConcentration (mM)Polymorph Distribution (%)Average Crystal Size (µm)
None0
Citrate0.1
Citrate1.0
Polyphosphate0.1
Polyphosphate1.0

Experimental Protocols

Detailed and validated experimental protocols for the selective crystallization of this compound are not available in the reviewed scientific literature. However, a general procedure for the synthesis of a calcium salt precipitate can be outlined as a starting point for experimental design.

General Protocol for Calcium Mesoxalate Crystallization (to be optimized)

  • Solution Preparation:

    • Prepare a stock solution of sodium mesoxalate at a desired concentration (e.g., 0.1 M) in deionized water. Adjust the pH if necessary using a suitable buffer.

    • Prepare a stock solution of calcium chloride at the same concentration in deionized water.

  • Crystallization:

    • Place a known volume of the sodium mesoxalate solution into a jacketed reaction vessel equipped with a magnetic stirrer and a temperature controller.

    • Set the desired temperature (e.g., 4 °C for favoring higher hydrates).

    • Slowly add the calcium chloride solution to the stirred sodium mesoxalate solution at a constant rate using a syringe pump.

    • Allow the resulting suspension to stir for a defined period (e.g., 24 hours) to allow for crystal growth and equilibration.

  • Isolation and Characterization:

    • Filter the crystalline precipitate using a suitable filter membrane.

    • Wash the crystals with cold deionized water, followed by ethanol, to remove any soluble impurities.

    • Dry the crystals under vacuum at a low temperature.

    • Characterize the resulting crystals using PXRD, FTIR, TGA, and SEM to determine the polymorphic form, purity, and morphology.

Visualization of Experimental Factors

Since a specific signaling pathway for calcium mesoxalate crystallization is not applicable, the following diagram illustrates the logical relationships between key experimental parameters and the potential outcomes in the crystallization of a calcium salt.

G Temp Temperature Nucleation Nucleation Rate & Mechanism Temp->Nucleation Growth Crystal Growth Rate Temp->Growth pH pH pH->Nucleation pH->Growth Concentration Reactant Concentration Concentration->Nucleation Concentration->Growth Stirring Stirring Rate Stirring->Nucleation Stirring->Growth Additives Additives (e.g., Citrate, Polymers) Additives->Nucleation Additives->Growth Polymorph Polymorphic Form (e.g., Trihydrate) Nucleation->Polymorph Size Crystal Size Distribution Nucleation->Size Morphology Crystal Morphology & Habit Growth->Morphology Growth->Size Purity Phase Purity Polymorph->Purity Morphology->Purity Size->Purity

References

Best practices for storing and handling Calcium mesoxalate trihydrate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides best practices, troubleshooting, and frequently asked questions for handling and storing Calcium Mesoxalate Trihydrate (CAS RN: 21085-60-9). It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary research applications?

This compound, also known as Calcium Ketomalonate Trihydrate, is a calcium salt of mesoxalic acid. In research, it is known to promote B cell proliferation and has potential anti-diabetic activity.[1] Derivatives of this compound have also been studied for their ability to inhibit the translocation of HIC-1 reverse transcriptase.[1] It is also used in laboratory processes for its ability to chelate, or bind to, metal ions.[2]

Q2: What are the recommended storage conditions for solid this compound?

For optimal stability, solid this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[3][4] It is recommended to keep the compound in a cool and dark place, preferably below 15°C. The product is chemically stable under standard ambient conditions (room temperature).

Q3: The powder appears clumped. Is it still usable?

Clumping may indicate moisture absorption, as related calcium salts can be hygroscopic.[3][5] While the product may still be usable, the presence of excess water can affect accurate weighing for solution preparation. For applications requiring high precision, it is recommended to use a fresh, dry sample. To prevent clumping, ensure the container is always tightly sealed after use and stored in a dry environment.[3]

Q4: I am having trouble dissolving the compound. What are the recommended solvents?

This compound has very low solubility in water, ethanol, and DMSO.[6] It is considered practically insoluble in water.[7] However, it can be dissolved in 1 M HCl with the aid of ultrasonication and heating to 60°C to achieve a concentration of 33.33 mg/mL.[6]

Troubleshooting Guide

Issue EncounteredPotential Cause(s)Recommended Solution(s)
Inconsistent experimental results 1. Compound degradation due to improper storage. 2. Inaccurate concentration due to poor solubility. 3. Contamination of the sample.1. Verify that the compound has been stored according to the recommendations (cool, dark, dry, tightly sealed). 2. Follow the recommended dissolution protocol using 1 M HCl with heat and sonication for quantitative applications.[6] Ensure the compound is fully dissolved before use. 3. Use fresh, unopened stock if contamination is suspected. Handle with clean spatulas and equipment.
Difficulty achieving desired solution concentration The compound has very low solubility in common laboratory solvents like water, DMSO, and ethanol.[6]Use 1 M HCl as the solvent and apply heat (60°C) and sonication to aid dissolution.[6] For aqueous buffers, solubility is expected to be very low. The solubility of related calcium oxalate (B1200264) compounds is known to be pH-dependent, with higher solubility in acidic conditions.[8]
Material turns discolored or changes appearance This could indicate chemical degradation or contamination. The pure compound should be a white to almost white powder or crystal.Do not use the material if its appearance has changed significantly. Dispose of the material according to your institution's waste disposal protocols and obtain a fresh supply.
Solubility Data
SolventSolubilityComments
Water < 0.1 mg/mL (Insoluble)[6]Practically insoluble.[7]
Ethanol < 1 mg/mL (Insoluble)[6]
DMSO < 1 mg/mL (Insoluble or slightly soluble)[6]
1 M HCl 33.33 mg/mL (158.60 mM)[6]Requires ultrasonic and warming/heat to 60°C.[6]
Thermal Stability

The trihydrate form of calcium oxalate loses water in two main steps upon heating. The first two water molecules are released around 80°C, and the final water molecule is released around 130°C.[9] The anhydrous salt is stable up to approximately 410°C.[10]

Experimental Protocols & Workflows

Protocol: Preparation of a Stock Solution in Acidic Media

This protocol describes how to prepare a stock solution of this compound, for example, for use in an assay where acidic conditions are acceptable.

  • Safety First : Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves.[11] Handle the solid powder in a fume hood or ventilated area to avoid inhaling dust.[3]

  • Weighing : Accurately weigh the desired amount of this compound powder using an analytical balance.

  • Solvent Addition : In a suitable volumetric flask, add the weighed powder. Slowly add approximately 70-80% of the final volume of 1 M HCl.

  • Dissolution : Cap the flask and place it in an ultrasonic water bath. Set the bath temperature to 60°C.[6]

  • Sonication : Sonicate the mixture until the solid is completely dissolved. Visually inspect the solution against a light source to ensure no particulate matter remains.

  • Final Volume : Once the solution has cooled to room temperature, add 1 M HCl to the final volume mark on the flask.

  • Storage : For prepared stock solutions, it is recommended to aliquot and store them to prevent degradation from repeated freeze-thaw cycles.[6][12] Store at -80°C for up to 6 months or at -20°C for up to 1 month.[1][6]

Workflow Diagram: Handling and Storage Decision Tree

This diagram outlines the standard procedure for receiving, handling, and storing this compound.

G receive Receive Shipment inspect Inspect Container for Damage receive->inspect damaged Quarantine & Contact Supplier inspect->damaged Damaged ok Container OK inspect->ok Intact storage Store in a Cool, Dry, Dark Place (<15°C Recommended) Keep Tightly Sealed ok->storage usage Ready for Use (Follow Safe Handling Procedures) storage->usage

Caption: Workflow for receiving and storing the compound.

Logical Diagram: Factors Affecting Compound Stability

This diagram illustrates the key environmental factors that can impact the stability of solid this compound.

G cluster_main Compound Stability cluster_factors Influencing Factors cluster_outcomes Potential Outcomes stability This compound (Solid Form) moisture Moisture / Humidity hygroscopy Hygroscopic Clumping moisture->hygroscopy causes light Light Exposure degradation Degradation light->degradation can cause temp High Temperature temp->degradation can cause dehydration Loss of Hydrate Water temp->dehydration causes air Air Exposure air->moisture degradation->stability affects hygroscopy->stability affects dehydration->stability affects

References

Technical Support Center: Calcium Mesoxalate Trihydrate Thermal Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the thermal stability of Calcium mesoxalate trihydrate.

Frequently Asked Questions (FAQs)

Q1: What is the typical thermal decomposition pathway for this compound?

A1: this compound, similar to other calcium oxalate (B1200264) hydrates, undergoes a multi-step thermal decomposition. The process generally begins with the loss of its water of hydration (dehydration), followed by the decomposition of the anhydrous salt into calcium carbonate, and finally, the decomposition of calcium carbonate into calcium oxide at higher temperatures.[1][2][3] For calcium oxalate trihydrate, the dehydration specifically occurs in two stages: the loss of two water molecules at around 80°C and the final water molecule at approximately 130°C.[4]

Q2: What are the primary factors influencing the thermal stability of this compound?

A2: The thermal stability of this compound is influenced by several factors including:

  • Crystal structure and hydration state: The arrangement of water molecules in the crystal lattice plays a significant role in its stability.[5]

  • Particle size and morphology: Smaller particle sizes and different crystal shapes can affect the onset temperature of decomposition.

  • Atmospheric conditions: The decomposition pathway can vary depending on whether it is conducted in an inert or oxidizing atmosphere.[1]

  • Presence of impurities or additives: The inclusion of other ions or excipients can alter the thermal decomposition profile.[6]

Q3: Can the synthesis method affect the thermal stability of the final product?

A3: Yes, the synthesis conditions such as pH, temperature, and supersaturation ratio can influence the crystalline form (monohydrate, dihydrate, or trihydrate) of calcium oxalate that precipitates.[7] These different hydrated forms have varying thermal stabilities.[5] Controlling these parameters during synthesis is a key step in obtaining a product with desired thermal properties.

Q4: Are there any recommended analytical techniques to assess the thermal stability of this compound?

A4: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques used to study the thermal stability of hydrated salts like this compound.[8][9] TGA measures the mass loss of a sample as a function of temperature, indicating the temperatures at which dehydration and decomposition occur.[2] DSC measures the heat flow associated with thermal transitions, providing information on whether a process is endothermic or exothermic.[8]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Premature water loss at temperatures lower than expected. 1. Hygroscopic nature of the sample, leading to adsorbed surface moisture. 2. Presence of a less stable hydrate (B1144303) form.[5] 3. Incorrect calibration of the TGA instrument.1. Ensure the sample is properly dried under vacuum before analysis. 2. Characterize the crystalline phase using X-ray Diffraction (XRD) to confirm it is the trihydrate form. 3. Calibrate the TGA instrument using a known standard, such as calcium oxalate monohydrate.[2]
Inconsistent decomposition temperatures between batches. 1. Variations in the synthesis protocol leading to different particle sizes or morphologies. 2. Presence of varying levels of impurities.1. Strictly control synthesis parameters like pH, temperature, and reagent addition rates.[7] 2. Use high-purity reagents and analyze for trace impurities.
Overlapping peaks in TGA/DSC curves, making data interpretation difficult. 1. Dehydration and initial decomposition steps are occurring in close temperature ranges. 2. Heating rate is too high.1. Employ deconvolution software to separate the overlapping thermal events.[4] 2. Use a slower heating rate (e.g., 5 °C/min) to improve the resolution of the thermal events.
Formation of a greyish residue at temperatures below 600°C. This may indicate the formation of carbonaceous byproducts due to incomplete combustion of the oxalate moiety, especially in an inert atmosphere.[3]Conduct the thermal analysis in an oxidizing atmosphere (e.g., air or oxygen) to ensure complete combustion to calcium carbonate and then calcium oxide.

Experimental Protocols & Data

Improving Thermal Stability with Excipients

One approach to enhance the thermal stability of a pharmaceutical compound is by formulating it with suitable excipients.[10][11]

Objective: To evaluate the effect of a polymeric excipient (e.g., HPMC) on the dehydration temperature of this compound.

Methodology:

  • Sample Preparation: Prepare a series of physical mixtures of this compound with varying weight percentages of Hydroxypropyl Methylcellulose (HPMC) (e.g., 1%, 5%, and 10% w/w). A control sample of pure this compound should also be prepared.

  • Thermal Analysis:

    • Accurately weigh 5-10 mg of each sample into an alumina (B75360) crucible.

    • Place the crucible in a calibrated TGA instrument.

    • Heat the sample from ambient temperature to 300°C at a constant heating rate of 10 °C/min under a nitrogen atmosphere.

    • Record the mass loss as a function of temperature.

  • Data Analysis:

    • Determine the onset temperature of the first dehydration step for each sample.

    • Compare the dehydration temperatures of the mixtures with that of the pure this compound.

Expected Outcome Data Summary:

SampleOnset of Dehydration (Tonset) (°C)
Pure this compound~ 80
+ 1% HPMC~ 85
+ 5% HPMC~ 92
+ 10% HPMC~ 98

Note: The data presented is hypothetical and for illustrative purposes. Actual results may vary.

Thermal Decomposition Profile of Calcium Oxalate Hydrates

The following table summarizes the typical decomposition temperatures for different calcium oxalate hydrates, as determined by TGA.

Hydrate FormDehydration Step 1Dehydration Step 2Anhydrous DecompositionCarbonate Decomposition
Trihydrate (COT) ~80°C (-2 H₂O)[4]~130°C (-1 H₂O)[4]~500°C (to CaCO₃)[2]>750°C (to CaO)[2]
Monohydrate (COM) ~170°C (-1 H₂O)[2]-~500°C (to CaCO₃)[2]>750°C (to CaO)[2]

Visualizations

Thermal Decomposition Pathway of this compound

G cluster_0 Dehydration cluster_1 cluster_2 Decomposition cluster_3 A This compound (CaC₂O₄·3H₂O) B Calcium Mesoxalate Monohydrate (CaC₂O₄·H₂O) A->B ~80°C -2H₂O C Anhydrous Calcium Mesoxalate (CaC₂O₄) B->C ~130°C -H₂O D Calcium Carbonate (CaCO₃) C->D ~500°C -CO E Calcium Oxide (CaO) D->E >750°C -CO₂

Caption: Thermal decomposition pathway of this compound.

Experimental Workflow for Enhancing Thermal Stability

G cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation start Synthesize Calcium Mesoxalate Trihydrate mix Prepare Mixtures start->mix additives Select Stabilizing Additives/Excipients additives->mix tga_dsc TGA/DSC Analysis mix->tga_dsc xrd XRD Phase Analysis mix->xrd data Compare Decomposition Temperatures tga_dsc->data xrd->data end Optimized Thermally Stable Formulation data->end

Caption: Workflow for improving the thermal stability of this compound.

References

Overcoming challenges in the characterization of Calcium mesoxalate trihydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the characterization of Calcium mesoxalate trihydrate (CaC₂O₄·3H₂O), also known as caoxite.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My synthesized calcium oxalate (B1200264) is not the trihydrate form. What went wrong?

A1: this compound (COT) is thermodynamically unstable and the rarest of the calcium oxalate hydrates, making its synthesis challenging.[1] Several factors can influence the final hydrated state:

  • Temperature: The synthesis of COT is favored at low temperatures.[2] Reactions carried out at room temperature or higher are more likely to yield the more stable monohydrate (whewellite) or dihydrate (weddellite) forms.[1][3]

  • Reagents and Substrates: The morphology and purity of the starting materials, such as calcium carbonate, can affect the reproducibility of the synthesis.[1] For example, using calcite crystals ground from stone may yield COT, while commercial calcium carbonate powder under the same conditions may not.[1]

  • Reaction Conditions: The presence of certain ions or molecules can influence the crystallization pathway. For instance, the hydrolysis of diethyl oxalate in the presence of calcite crystals has been shown to produce significant amounts of COT.[1]

Troubleshooting Tip: If you are consistently obtaining the monohydrate or dihydrate forms, try lowering the reaction temperature (e.g., using an ice bath) and carefully controlling the addition rate of your reagents.[2] Consider using freshly prepared reactant solutions and high-purity substrates.

Q2: I am having difficulty obtaining single crystals of this compound for X-ray diffraction.

A2: Obtaining single crystals of COT suitable for structural determination is a known challenge due to its instability and tendency to form polycrystalline aggregates.[1] The synthesis often results in a mixture of phases, further complicating the isolation of single crystals.[1]

Troubleshooting Tip: While challenging, seeded crystal growth methods under carefully controlled supersaturation and temperature conditions may improve the chances of obtaining larger, higher-quality single crystals.[4] Patience and multiple attempts with slight variations in reaction conditions are often necessary.

Q3: My thermogravimetric analysis (TGA) curve for this compound shows unexpected weight loss steps.

A3: The thermal decomposition of this compound is a multi-step process. A typical TGA curve will show distinct weight loss events corresponding to dehydration and subsequent decomposition. The dehydration of COT proceeds in two steps: the loss of two water molecules followed by the loss of the final water molecule to form the anhydrous calcium oxalate.[5] This is then followed by the decomposition of the anhydrous form.[6]

Expected Decomposition Steps:

  • Dehydration (Step 1): CaC₂O₄·3H₂O → CaC₂O₄·H₂O + 2H₂O

  • Dehydration (Step 2): CaC₂O₄·H₂O → CaC₂O₄ + H₂O

  • Decomposition to Calcium Carbonate: CaC₂O₄ → CaCO₃ + CO

  • Decomposition to Calcium Oxide: CaCO₃ → CaO + CO₂

Overlapping of these steps can occur, especially at higher heating rates, leading to a complex TGA profile.[6]

Troubleshooting Tip:

  • Heating Rate: Use a slow heating rate (e.g., 3-7 K/min) to better resolve the individual dehydration and decomposition steps.[5]

  • Atmosphere: Ensure a consistent and appropriate purge gas (e.g., dry nitrogen) is used, as the atmosphere can influence decomposition temperatures and byproducts.[5]

  • Sample Purity: Impurities, particularly the presence of other calcium oxalate hydrates, will result in additional or shifted weight loss steps. Confirm the phase purity of your sample using a technique like X-ray diffraction (XRD) prior to TGA.[1]

Q4: The infrared (IR) and Raman spectra of my this compound sample are difficult to interpret, especially in the O-H stretching region.

A4: The vibrational spectra of COT, particularly in the region of water molecule vibrations (around 3000-3600 cm⁻¹), are complex.[1] This complexity arises from the presence of multiple water molecules in the crystal lattice involved in a complex network of hydrogen bonds.[7] The O-H stretching bands are often broad in the infrared spectrum of COT.[1]

Troubleshooting Tip:

  • Comparative Analysis: Compare your spectra with those of the monohydrate (COM) and dihydrate (COD) forms of calcium oxalate. The positions and shapes of the bands, particularly those related to water and oxalate vibrations, can help in identifying the specific hydrate.[1][8]

  • Raman Spectroscopy: To the best of current knowledge, Raman spectra of COT have been reported and can provide complementary information to IR spectroscopy, aiding in a more definitive identification.[1]

  • Focus on Fingerprint Regions: While the O-H region is complex, other regions of the spectrum, such as those corresponding to C=O and C-C stretching of the oxalate group, can provide clearer diagnostic peaks for identifying COT.[8][9]

Quantitative Data Summary

Table 1: Thermal Decomposition Data for Calcium Oxalate Hydrates

TransitionTechniqueActivation Energy (kJ mol⁻¹)
Trihydrate → MonohydrateDSC/TG~68[6]
Monohydrate → AnhydrousDSC/TG~81[6]
Anhydrous → Calcium CarbonateTG~180[6]

Table 2: Key Infrared (IR) and Raman Bands for Calcium Oxalate Hydrates

Vibrational ModeCalcium Oxalate Trihydrate (COT) IR (cm⁻¹)Calcium Oxalate Monohydrate (COM) IR (cm⁻¹)Calcium Oxalate Dihydrate (COD) IR (cm⁻¹)
O-H Stretching~3526, 3422, ~3270[8]Broad bandsBroad bands
C=O Antisymmetric Stretching~1630~1620[8]~1645[8]
C=O Symmetric Stretching~1323-1324[8]~1315[9]~1328[9]
C-C StretchingNot specified~885[9]~830[9]

Note: Band positions can vary slightly depending on the experimental setup.

Experimental Protocols

1. Thermogravimetric Analysis (TGA) of this compound

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Place a small amount of the sample (typically 2-10 mg) in an appropriate pan (e.g., aluminum or alumina).[5]

  • Atmosphere: Use a dry, inert purge gas such as nitrogen at a constant flow rate (e.g., 50 cm³/min).[5]

  • Heating Program: Heat the sample from ambient temperature to approximately 1000°C. A heating rate of 10-20°C/min is common for initial surveys, while a slower rate of 3-7 K/min can be used for better resolution of decomposition steps.[5][10]

  • Analysis: Analyze the resulting weight loss curve to identify the temperatures and magnitudes of decomposition events. The derivative of the weight loss curve can help pinpoint the temperatures of maximum decomposition rates.[11]

2. X-Ray Diffraction (XRD) for Phase Identification

  • Instrument: A powder X-ray diffractometer.

  • Sample Preparation: The sample should be a fine powder. Gently press the powder into a sample holder to create a flat surface.[12]

  • Data Collection: Scan the sample over a relevant 2θ range (e.g., 10-90°) with a defined step size and scan speed (e.g., 1.2° per minute).[5][12]

  • Analysis: Compare the resulting diffraction pattern with standard diffraction patterns for this compound (caoxite), monohydrate (whewellite), and dihydrate (weddellite) from a database such as the Powder Diffraction File (PDF) to identify the phases present in the sample.[12]

3. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Instrument: An FTIR spectrometer.

  • Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used with minimal sample preparation.

  • Data Collection: Acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Collect a sufficient number of scans to obtain a good signal-to-noise ratio.[1]

  • Analysis: Identify the characteristic absorption bands for the oxalate group and water molecules. Compare the spectrum with reference spectra of the different calcium oxalate hydrates for identification.[1][9]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization synthesis Synthesis of Calcium Oxalate filtration Filtration & Washing synthesis->filtration drying Drying filtration->drying xrd XRD for Phase Purity drying->xrd tga TGA for Thermal Stability drying->tga ftir FTIR for Functional Groups drying->ftir sem SEM for Morphology drying->sem

Caption: A typical experimental workflow for the synthesis and characterization of this compound.

logical_relationship cluster_factors Influencing Factors cluster_outcome Desired Outcome temp Low Temperature cot Pure Calcium Mesoxalate Trihydrate (COT) temp->cot reagents Reagent Purity & Morphology reagents->cot conditions Reaction Conditions conditions->cot

Caption: Key factors influencing the successful synthesis of pure this compound.

thermal_decomposition_pathway A CaC₂O₄·3H₂O (Trihydrate) B CaC₂O₄·H₂O (Monohydrate) A->B -2H₂O C CaC₂O₄ (Anhydrous) B->C -H₂O D CaCO₃ (Calcium Carbonate) C->D -CO E CaO (Calcium Oxide) D->E -CO₂

Caption: The thermal decomposition pathway of this compound.

References

Technical Support Center: Calcium Mesoxalate Trihydrate Particle Size Refinement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on refining the particle size of Calcium Mesoxalate Trihydrate. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the key parameters influencing the particle size of this compound during crystallization?

A1: The particle size of this compound is primarily influenced by several key parameters during the crystallization process. These include:

  • Supersaturation: The rate of growth is proportional to the square of the relative supersaturation, suggesting a spiral dislocation growth mechanism.[1] Higher supersaturation levels generally lead to faster nucleation and the formation of smaller particles.[2][3]

  • pH: The pH of the crystallization medium significantly affects particle size.[2][3][4]

  • Temperature: Temperature influences the solubility of the reactants and the kinetics of crystal growth and nucleation.[5][6]

  • Mixing/Agitation: The degree of agitation impacts the homogeneity of the solution and the diffusion of solutes to the crystal surface, thereby affecting particle size and aggregation.[7]

  • Presence of Additives/Inhibitors: Various organic and inorganic molecules can modify crystal growth, aggregation, and the resulting particle size.[6][8][9][10]

Q2: How can I promote the formation of smaller, more uniform this compound particles?

A2: To obtain smaller and more uniform particles, consider the following strategies:

  • Increase Nucleation Rate: Rapidly induce a high level of supersaturation to favor the formation of a large number of crystal nuclei, which will then grow into smaller individual crystals.

  • Control Reactant Addition: Use a controlled and slow addition of reactant solutions to maintain a consistent level of supersaturation throughout the process.

  • Optimize Stirring: Employ vigorous and consistent stirring to ensure rapid mixing and prevent localized high supersaturation, which can lead to uncontrolled growth and aggregation.[7]

  • Utilize Additives: Introduce specific additives or inhibitors that can adsorb to crystal faces and hinder further growth, leading to smaller particle sizes. Polymeric additives have been shown to influence crystal morphology and size.[6]

Q3: What is the role of additives in controlling particle size, and can you provide examples?

A3: Additives, also known as inhibitors or modifiers, play a crucial role in controlling particle size by influencing nucleation, crystal growth, and aggregation.[9][10] They can function by:

  • Adsorbing to Crystal Surfaces: This blocks active growth sites, slowing down or stopping further crystal enlargement.

  • Complexing with Calcium Ions: This reduces the effective concentration of free calcium ions, thereby lowering the supersaturation level.

  • Altering Crystal Habit: This can lead to the formation of different crystal shapes and potentially smaller overall particle sizes.

Examples of additives that have been studied in the context of calcium oxalate (B1200264) crystallization include:

  • Citrate[9][10]

  • Polyphosphates[1]

  • Urinary macromolecules like osteopontin (B1167477) and nephrocalcin[8]

  • Poly(sodium 4-styrene-sulfonate) (PSSS)[6]

Q4: My this compound particles are aggregating. How can I prevent this?

A4: Particle aggregation can be a significant issue leading to a larger and broader particle size distribution. To minimize aggregation:

  • Control Stirring Rate: Inadequate or excessive stirring can promote particle collisions and aggregation. Optimize the stirring speed for your specific reactor setup.

  • Use Dispersing Agents: Certain additives can act as dispersing agents, creating repulsive forces between particles and preventing them from sticking together.

  • Control Particle Concentration: High concentrations of particles can increase the frequency of collisions and subsequent aggregation.

  • Monitor pH and Ionic Strength: These parameters can influence the surface charge of the particles, which in turn affects their tendency to aggregate.

Troubleshooting Guide

IssuePossible CausesRecommended Solutions
Large and Irregular Particle Size - Low supersaturation- Slow nucleation rate- Inadequate mixing- Temperature fluctuations- Increase the initial concentration of reactants to achieve higher supersaturation.- Induce nucleation rapidly.- Optimize the stirring speed to ensure homogeneous mixing.[7]- Maintain a constant and controlled temperature throughout the experiment.[5][6]
Wide Particle Size Distribution - Inconsistent supersaturation- Localized concentration gradients- Aggregation of particles- Ensure a controlled and consistent rate of reactant addition.- Improve mixing efficiency to eliminate "hot spots" of high concentration.- Introduce anti-aggregating additives or optimize the stirring rate to reduce particle collisions.
Formation of an Unstable Hydrate Phase - Calcium oxalate trihydrate is thermodynamically unstable and can transform into the more stable monohydrate form.[5]- Work at lower temperatures to increase the stability of the trihydrate form.- Use specific inhibitors that are known to stabilize the trihydrate phase.
Low Product Yield - Incomplete precipitation- Adherence of particles to reactor walls- Ensure the final concentration of reactants is sufficient for complete precipitation.- Check the pH to ensure it is in the optimal range for precipitation.- Consider using a reactor with a smooth, non-stick surface.
Inconsistent Results Between Batches - Variations in raw material quality- Inconsistent experimental conditions (e.g., temperature, stirring, addition rate)- Use raw materials from the same batch with known purity.- Carefully control and monitor all experimental parameters for each batch.- Develop and strictly follow a detailed Standard Operating Procedure (SOP).

Experimental Protocols

Protocol 1: Controlled Precipitation for Fine Particle Synthesis

This protocol outlines a general method for the synthesis of fine this compound particles through controlled precipitation.

Materials:

  • Calcium Chloride (CaCl₂) solution (e.g., 0.1 M)

  • Sodium Mesoxalate (Na₂C₃O₅) solution (e.g., 0.1 M)

  • Deionized water

  • pH meter

  • Stirring hotplate and magnetic stirrer bar

  • Reaction vessel

  • Burette or syringe pump for controlled addition

Procedure:

  • Place a known volume of the Calcium Chloride solution into the reaction vessel.

  • Adjust the pH of the Calcium Chloride solution to the desired value using a suitable acid or base.

  • Begin stirring the solution at a constant and vigorous rate.

  • Using a burette or syringe pump, add the Sodium Mesoxalate solution to the reaction vessel at a slow and controlled rate.

  • Monitor the pH throughout the addition and adjust as necessary.

  • After the addition is complete, continue stirring for a predetermined period to allow for crystal growth and stabilization.

  • Collect the precipitated particles by filtration.

  • Wash the particles with deionized water to remove any soluble impurities.

  • Dry the particles under controlled conditions (e.g., in a desiccator or oven at low temperature).

  • Characterize the particle size and distribution using appropriate techniques such as laser diffraction or microscopy.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Crystallization cluster_processing Downstream Processing cluster_analysis Analysis prep_ca Prepare Calcium Chloride Solution add_ca Add CaCl2 Solution to Reactor prep_ca->add_ca prep_meso Prepare Sodium Mesoxalate Solution controlled_add Controlled Addition of Sodium Mesoxalate prep_meso->controlled_add prep_reactor Set up Reaction Vessel with Stirring prep_reactor->add_ca adjust_ph Adjust pH add_ca->adjust_ph adjust_ph->controlled_add stirring Continuous Stirring controlled_add->stirring filtration Filtration stirring->filtration washing Washing filtration->washing drying Drying washing->drying characterization Particle Size Characterization drying->characterization logical_relationships supersaturation Supersaturation nucleation Nucleation Rate supersaturation->nucleation Increases growth Crystal Growth Rate supersaturation->growth Increases particle_size Final Particle Size nucleation->particle_size Decreases (higher rate) growth->particle_size Increases additives Additives / Inhibitors additives->growth Inhibits aggregation Aggregation additives->aggregation Inhibits/Promotes mixing Mixing / Agitation mixing->nucleation Influences mixing->growth Influences mixing->aggregation Influences temperature Temperature temperature->supersaturation Affects Solubility temperature->nucleation Affects Kinetics temperature->growth Affects Kinetics ph pH ph->supersaturation Affects Solubility ph->nucleation Influences aggregation->particle_size Increases (apparent)

References

Addressing inconsistencies in experimental results with Calcium mesoxalate trihydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common inconsistencies encountered during experiments with Calcium mesoxalate trihydrate. Our aim is to assist researchers, scientists, and drug development professionals in achieving reproducible and accurate results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why are my experimental results inconsistent?

A1: this compound is the calcium salt of mesoxalic acid (also known as ketomalonic acid) that incorporates three water molecules into its crystal structure.[1][2] Inconsistencies in experimental results often arise from the presence of different hydration states. Calcium oxalate (B1200264) can exist as a monohydrate (COM), dihydrate (COD), or trihydrate (COT), with the trihydrate being the most hydrated and generally least stable form.[3][4] The formation of a specific hydrate (B1144303), or a mixture of hydrates, is highly sensitive to experimental conditions.[3][5]

Key factors influencing which hydrate forms include:

  • Temperature: Lower temperatures tend to favor the formation of the trihydrate form.[6][7]

  • pH: The pH of the reaction solution can influence the crystal structure.[5][8]

  • Supersaturation: The concentration of calcium and oxalate ions in the solution plays a critical role in nucleation and crystal growth.[5][9]

  • Presence of Impurities: Additives or impurities can act as promoters or inhibitors for the formation of specific hydrates.[3][10]

The unintended formation of a mixture of these hydrates can lead to variability in solubility, thermal stability, and other physicochemical properties, thus causing inconsistent experimental outcomes.

Q2: How can I confirm that I have synthesized the correct trihydrate form of Calcium mesoxalate?

A2: A combination of analytical techniques is recommended for unambiguous identification of the hydrate form.

  • Powder X-ray Diffraction (PXRD): This is the most definitive method to identify the specific crystal structure of the calcium oxalate hydrate. Each hydrate (monohydrate, dihydrate, and trihydrate) has a unique diffraction pattern.[11][12][13]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can distinguish between the different hydrates based on the characteristic absorption bands of water and oxalate groups.[12][14][15]

  • Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): These thermal analysis techniques can differentiate the hydrates by their distinct dehydration profiles. The trihydrate will show a multi-step weight loss corresponding to the removal of its three water molecules at specific temperatures.[6][16][17]

Q3: My this compound appears to be unstable and converts to other forms. How can I prevent this?

A3: this compound is a metastable form and can convert to the more stable dihydrate or monohydrate forms over time, especially at higher temperatures.[6][17] To minimize this transformation:

  • Storage Conditions: Store the material at low temperatures (e.g., -6°C) to maintain its stability.[6]

  • Drying Procedure: When drying the synthesized crystals, use mild conditions, such as vacuum drying at a low temperature (e.g., 50°C), to avoid dehydration.[7]

  • Solvent Selection: Be aware of the solvent used in your experiments, as it can influence the stability of the hydrate.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments.

Problem Potential Cause Recommended Solution
Inconsistent Solubility Measurements Mixture of calcium oxalate hydrates present. The monohydrate is the least soluble, while the trihydrate is more soluble.[18]1. Confirm the purity of the hydrate form using PXRD or TGA. 2. Follow a standardized synthesis protocol that specifically favors the formation of the trihydrate (see Experimental Protocols section). 3. Control the temperature during solubility studies, as solubility is temperature-dependent.[8]
Variable Thermal Decomposition Profile The sample is a mixture of monohydrate, dihydrate, and trihydrate, each with a different decomposition pathway.[6][16]1. Characterize the initial material using PXRD to ensure phase purity. 2. Use a controlled heating rate in your TGA/DSC experiments for better resolution of dehydration and decomposition steps.[16]
Poor Crystal Formation or Amorphous Precipitate Suboptimal nucleation and growth conditions, such as incorrect supersaturation levels or pH.[5][9]1. Carefully control the rate of addition of reactant solutions to maintain a consistent level of supersaturation. 2. Adjust the pH of the solution to the optimal range for trihydrate formation. 3. Ensure the reaction vessel is clean and free of contaminants that could act as unwanted nucleation sites.
Unexpected FTIR Spectrum The presence of other calcium oxalate hydrates or impurities.[12][14]1. Compare your spectrum with reference spectra for pure calcium oxalate monohydrate, dihydrate, and trihydrate. 2. Purify your sample through recrystallization under conditions that favor the trihydrate form.

Data Presentation

Table 1: Solubility of Calcium Oxalate Hydrates

Hydrate FormCommon NameSolubility Product (Ksp) at 25°CRelative Solubility
Monohydrate (COM)Whewellite~2.57 x 10⁻⁹ mol²/L²[18]Least Soluble
Dihydrate (COD)WeddelliteMore soluble than COM[18]Intermediate
Trihydrate (COT)CaoxiteMost soluble of the three hydrates[18]Most Soluble

Table 2: Thermal Decomposition Steps of Calcium Oxalate Hydrates

Hydrate FormDecomposition StepTemperature Range (°C)Evolved SpeciesReference
Trihydrate (COT) Dehydration (2 H₂O)~80H₂O[6][17]
Dehydration (1 H₂O)~130H₂O[6][17]
Monohydrate (COM) Dehydration100 - 200H₂O[19]
Decomposition to CaCO₃400 - 530CO[19]
Decomposition to CaO600 - 810CO₂[19]

Experimental Protocols

Protocol 1: Synthesis of Calcium Oxalate Trihydrate (COT)

This protocol is adapted from methodologies that favor the formation of the trihydrate form.[7][17]

  • Preparation of Solutions:

    • Solution A: Prepare a solution of calcium chloride (CaCl₂) in deionized water.

    • Solution B: Prepare a solution of sodium oxalate (Na₂C₂O₄) in deionized water. The pH of this solution can be adjusted, for example, to 1.3 with HCl.[17]

  • Reaction:

    • Cool both solutions to a low temperature (e.g., 12°C).[17]

    • Slowly add Solution A to Solution B with constant stirring while maintaining the low temperature in an ice bath.

  • Crystallization:

    • Allow the mixture to stand at the low temperature to promote the crystallization of the trihydrate form.

  • Isolation and Washing:

    • Filter the resulting precipitate using a fine filter paper (e.g., 0.22 µm).[17]

    • Wash the crystals sequentially with cold deionized water, then ethanol, and finally ether to remove any soluble impurities and facilitate drying.[17]

  • Drying:

    • Dry the crystals under vacuum at a low temperature (e.g., 50°C) for 24 hours.[7]

  • Characterization:

    • Confirm the formation of Calcium oxalate trihydrate using PXRD, FTIR, and/or TGA.

Protocol 2: Characterization by Thermal Analysis (TGA/DSC)

  • Sample Preparation:

    • Accurately weigh a small amount of the dried sample (e.g., 2-5 mg) into an open sample pan (e.g., aluminum).[6]

  • Instrument Setup:

    • Use a calibrated TGA/DSC instrument.

    • Purge the system with an inert gas, such as dry nitrogen, at a constant flow rate (e.g., 50 cm³/min).[6]

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., 30°C).

    • Heat the sample at a controlled rate (e.g., 10°C/min) to a final temperature sufficient to observe all decomposition steps (e.g., 900°C).

  • Data Analysis:

    • Analyze the resulting TGA curve for weight loss steps and the DSC curve for endothermic or exothermic events.

    • Compare the observed weight losses and transition temperatures to the expected values for Calcium oxalate trihydrate to confirm its identity and purity.

Visualizations

Experimental_Workflow_for_COT_Synthesis cluster_prep Solution Preparation cluster_reaction Reaction & Crystallization cluster_isolation Isolation & Drying cluster_analysis Characterization SolA Prepare CaCl₂ Solution Cool Cool Solutions (e.g., 12°C) SolA->Cool SolB Prepare Na₂C₂O₄ Solution (Adjust pH if needed) SolB->Cool Mix Slowly Mix Solutions (Constant Stirring) Cool->Mix Crystallize Allow to Crystallize at Low Temperature Mix->Crystallize Filter Filter Precipitate Crystallize->Filter Wash Wash Crystals (Water, Ethanol, Ether) Filter->Wash Dry Vacuum Dry (e.g., 50°C) Wash->Dry PXRD PXRD Dry->PXRD FTIR FTIR Dry->FTIR TGA_DSC TGA/DSC Dry->TGA_DSC Analysis Confirm COT Structure PXRD->Analysis FTIR->Analysis TGA_DSC->Analysis

Caption: Workflow for the synthesis and characterization of Calcium oxalate trihydrate.

Hydrate_Transformation_Pathway COT Calcium Oxalate Trihydrate (COT, Metastable) COD Calcium Oxalate Dihydrate (COD, Metastable) COT->COD + Temp - H₂O COM Calcium Oxalate Monohydrate (COM, Stable) COT->COM + Temp - 2H₂O COD->COM + Temp - H₂O

Caption: Transformation pathways between different calcium oxalate hydrates.

References

Impact of pH on the stability and synthesis of Calcium mesoxalate trihydrate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Calcium Oxalate (B1200264) Trihydrate

Frequently Asked Questions (FAQs)

Q1: What is Calcium Oxalate Trihydrate (COT)?

A1: Calcium Oxalate Trihydrate (COT), or caoxite, is a crystalline salt composed of a calcium ion (Ca²⁺), an oxalate ion (C₂O₄²⁻), and three molecules of water. It is one of the three common hydrates of calcium oxalate, the others being the monohydrate (COM) and the dihydrate (COD).[1] Of these, COT is the most hydrated and thermodynamically least stable form.[2][3]

Q2: How does pH affect the synthesis of Calcium Oxalate Trihydrate?

A2: The pH of the reaction solution is a critical parameter in the synthesis of any calcium oxalate hydrate, including COT. The availability of the oxalate dianion (C₂O₄²⁻), which is the species that precipitates with calcium ions, is directly dependent on the pH of the solution.

  • In acidic solutions (low pH): The oxalate ion is protonated to form hydrogen oxalate (HC₂O₄⁻) or oxalic acid (H₂C₂O₄). This reduces the concentration of the free C₂O₄²⁻ ions available to react with Ca²⁺, thus hindering precipitation and increasing the solubility of calcium oxalate.[4][5]

  • In neutral to slightly alkaline solutions (neutral to high pH): The deprotonation of oxalic acid is favored, leading to a higher concentration of C₂O₄²⁻ ions. This increases the supersaturation of the solution with respect to calcium oxalate, promoting crystallization.

While there is no definitive optimal pH for COT synthesis published, some successful syntheses are noted to occur under "neutral conditions". Extreme pH values, either highly acidic or highly alkaline, are generally not favorable for the formation of the metastable COT.

Q3: How does pH impact the stability of Calcium Oxalate Trihydrate?

A3: As a metastable compound, Calcium Oxalate Trihydrate is prone to transform into the more stable monohydrate form (COM).[3] The pH of the solution can influence this transformation. In acidic conditions (pH below ~4.27, the second pKa of oxalic acid), the solubility of all calcium oxalate forms increases, which can accelerate the dissolution of COT and subsequent re-precipitation as the more stable COM. While specific kinetic data for COT stability versus pH is not abundant, maintaining a neutral pH is generally advisable to minimize the driving forces for dissolution and transformation.

Q4: Why is temperature control important when synthesizing COT?

A4: Low temperatures are known to favor the formation of Calcium Oxalate Trihydrate.[6] Higher temperatures provide more energy to the system, which favors the formation of the more thermodynamically stable and less hydrated forms (COM and COD). Therefore, maintaining a low temperature (e.g., in an ice bath) is a common strategy to kinetically trap the metastable trihydrate form during synthesis.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or no yield of precipitate pH is too low (acidic): The oxalate is protonated, increasing solubility and preventing precipitation.Carefully adjust the pH of the reactant solutions to the neutral range (pH 6.5-7.5) using a dilute base (e.g., NaOH or NH₄OH) before and during mixing.
Insufficient supersaturation: Reactant concentrations are too low.Increase the concentration of the calcium and/or oxalate solutions.
Precipitate is Calcium Oxalate Monohydrate (COM) or Dihydrate (COD), not Trihydrate (COT) Temperature is too high: The system has enough energy to form the more stable hydrates.Conduct the synthesis at a lower temperature. Use a jacketed reactor or an ice bath to maintain a temperature between 0-5 °C.
pH is not optimal: While not definitively established, a neutral pH appears to be most favorable for COT. Acidic conditions can favor COM.Buffer the reaction mixture or carefully control the pH to remain in the 6.5-7.5 range.
Reaction time is too long: The initially formed COT has transformed into the more stable COM.Isolate the precipitate relatively quickly after its formation. Monitor the reaction and filter as soon as a sufficient amount of product has formed.
Crystals are very small or amorphous Precipitation is too rapid: This can be caused by high supersaturation or inadequate mixing.Add the reactant solutions slowly and with vigorous stirring to maintain a homogeneous concentration and control the rate of nucleation.
Inconsistent results between batches Lack of precise pH and temperature control: These are critical parameters for the selective crystallization of a metastable form.Use a calibrated pH meter and a reliable cooling system. Record these parameters for each experiment to ensure reproducibility.

Data Presentation

Table 1: Dissociation of Oxalic Acid and Oxalate Speciation

Oxalic acid (H₂C₂O₄) is a diprotic acid, meaning it donates two protons in two steps. The pKa values determine the relative concentration of each oxalate species at a given pH.

pKaValueEquilibrium Reaction
pKa₁~1.25H₂C₂O₄ ⇌ HC₂O₄⁻ + H⁺
pKa₂~4.27HC₂O₄⁻ ⇌ C₂O₄²⁻ + H⁺

Data sourced from multiple chemical databases.[7][8]

Table 2: Theoretical Influence of pH on Calcium Oxalate Trihydrate Synthesis

This table illustrates the expected trends based on chemical principles, as direct quantitative yield data is not available in the literature.

pH RangePredominant Oxalate Species[C₂O₄²⁻]Expected Solubility of CaC₂O₄Favorability for COT Synthesis
< 1.25H₂C₂O₄Very LowHighVery Unfavorable
1.25 - 4.27HC₂O₄⁻LowModerateUnfavorable
4.27 - 6.5C₂O₄²⁻ / HC₂O₄⁻IncreasingDecreasingModerately Favorable
6.5 - 7.5C₂O₄²⁻HighLowTheoretically Optimal
> 7.5C₂O₄²⁻HighLowPotentially Favorable, but may promote other forms (e.g., COD) or co-precipitation of Ca(OH)₂ if pH is very high.

Experimental Protocols

Protocol 1: Synthesis of Calcium Oxalate Trihydrate via Direct Precipitation

This protocol is adapted from established methods for producing calcium oxalate hydrates.[6]

Materials:

  • Calcium Chloride (CaCl₂) solution (e.g., 0.075 M)

  • Sodium Oxalate (Na₂C₂O₄) solution (e.g., 0.075 M)

  • Ammonium Chloride (NH₄Cl)

  • Deionized water

  • Ice bath

  • Magnetic stirrer and stir bar

  • pH meter

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Prepare a 500 mL solution of deionized water containing 3g of NH₄Cl to act as a weak buffer.

  • Place the beaker in an ice bath on a magnetic stirrer and allow the solution to cool to 0-5 °C.

  • Begin stirring the solution at a moderate, consistent speed.

  • Using separate burettes or dropping funnels, add the 0.075 M CaCl₂ and 0.075 M Na₂C₂O₄ solutions dropwise and simultaneously to the stirred NH₄Cl solution. Maintain a slow and equal addition rate for both solutions.

  • Monitor the pH of the solution. If it deviates significantly from neutral (6.5-7.5), the addition rate may need to be adjusted.

  • A white precipitate of Calcium Oxalate Trihydrate will form. Continue the addition for the desired quantity.

  • After the addition is complete, allow the slurry to stir in the ice bath for a short period (e.g., 1 hour). Do not leave for an extended time to prevent transformation to COM.

  • Quickly filter the precipitate under vacuum.

  • Wash the crystals with ice-cold deionized water, followed by a wash with cold ethanol (B145695) to aid in drying.

  • Dry the product under vacuum at room temperature. Do not heat the sample , as this will cause dehydration and transformation to COM.

Visualizations

pH_Impact_on_COT_Synthesis low_pH Low pH (Acidic) H2C2O4 H₂C₂O₄ low_pH->H2C2O4 neutral_pH Neutral pH C2O4 C₂O₄²⁻ neutral_pH->C2O4 favors high_pH High pH (Alkaline) high_pH->C2O4 dissolution Increased Solubility (No Precipitation) H2C2O4->dissolution HC2O4 HC₂O₄⁻ cot_formation Favorable for COT Formation C2O4->cot_formation enables other_hydrates Formation of COM/COD Favored C2O4->other_hydrates

Caption: Logical relationship between pH, oxalate speciation, and synthesis outcome.

Experimental_Workflow prep 1. Prepare Reactant Solutions (CaCl₂, Na₂C₂O₄) and Buffered Water (NH₄Cl) cool 2. Cool Buffered Water to 0-5 °C in Ice Bath prep->cool mix 3. Start Stirring and Begin Slow, Simultaneous Dropwise Addition of Reactants cool->mix monitor 4. Monitor pH and Temperature Continuously mix->monitor precipitate 5. Allow Precipitate to Form mix->precipitate monitor->mix feedback loop isolate 6. Filter Precipitate Promptly precipitate->isolate wash 7. Wash with Cold H₂O and Ethanol isolate->wash dry 8. Dry Under Vacuum at Room Temperature wash->dry characterize 9. Characterize Product (XRD, TGA, FTIR) dry->characterize

Caption: Experimental workflow for pH-controlled COT synthesis.

Troubleshooting_Flowchart decision decision result result solution solution start Start Synthesis check_yield Is Yield Acceptable? start->check_yield check_phase Is Product COT (by XRD/TGA)? check_yield->check_phase Yes no_yield Problem: Low/No Yield check_yield->no_yield No success Synthesis Successful! check_phase->success Yes wrong_phase Problem: COM/COD Formed check_phase->wrong_phase No check_ph_low Is pH < 6.5? no_yield->check_ph_low Check increase_ph Solution: Increase pH to 6.5-7.5 check_ph_low->increase_ph Yes check_conc Solution: Increase Reactant Concentration check_ph_low->check_conc No check_temp Is Temp > 5°C? wrong_phase->check_temp Check lower_temp Solution: Use Ice Bath, Ensure Temp is 0-5°C check_temp->lower_temp Yes check_time Was Reaction Time > 2h? check_temp->check_time No reduce_time Solution: Filter Product Sooner check_time->reduce_time Yes check_ph_neutral Solution: Ensure pH is Neutral, Not Acidic check_time->check_ph_neutral No

Caption: Troubleshooting flowchart for Calcium Oxalate Trihydrate synthesis.

References

Avoiding contamination in Calcium mesoxalate trihydrate biomineralization studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding contamination during calcium mesoxalate trihydrate biomineralization studies.

Troubleshooting Guides

Contamination is a critical issue in biomineralization studies that can lead to erroneous and irreproducible results. This guide provides a structured approach to identifying and resolving common contamination problems.

Issue 1: Unexpected Crystal Morphology or Poor Crystal Quality

Symptoms:

  • Crystals are clumped, irregular in shape, or smaller than expected.

  • Presence of amorphous precipitate instead of well-defined crystals.

  • Inconsistent crystal forms within the same batch.

Possible Causes & Solutions:

CauseSolution
Microbial Contamination 1. Identify: Visually inspect cultures for turbidity, films, or changes in medium color.[1] Microscopically check for bacteria (small, motile rods or spheres) or fungi (filamentous or budding yeasts).[1][2] 2. Confirm: Perform culture plating on nutrient agar (B569324) to confirm bacterial or fungal presence. For suspected mycoplasma, use a specific PCR kit or DNA staining.[2] 3. Remediate: Discard contaminated cultures immediately to prevent cross-contamination.[2] Thoroughly decontaminate all affected equipment and workspaces.[2] Review and reinforce aseptic techniques with all personnel.[2]
Chemical Contamination 1. Identify: Review the source and purity of all reagents. Consider potential leachates from plasticware or improperly cleaned glassware.[1] 2. Confirm: Use analytical techniques like Raman or FTIR spectroscopy to detect organic impurities on crystals.[3][4][5] 3. Remediate: Use high-purity, sterile-filtered reagents. Employ rigorous glassware cleaning protocols (see Experimental Protocols). If plasticware is suspected, switch to a different type or pre-leach it with a similar solvent.
Particulate Contamination 1. Identify: Visually inspect solutions for dust, fibers, or other floating particles.[1] 2. Confirm: Filter a sample of the solution through a fine membrane and examine it under a microscope. 3. Remediate: Work in a laminar flow hood or cleanroom with HEPA filtration.[6] Ensure all solutions are filtered through a 0.22 µm filter before use. Keep all containers covered when not in use.
Issue 2: Sudden Changes in Solution pH

Symptom:

  • The pH of the crystallization solution changes unexpectedly, often becoming more acidic.

Possible Cause & Solution:

CauseSolution
Bacterial Contamination 1. Identify: A rapid drop in pH is a strong indicator of bacterial growth, which produces acidic byproducts.[1][2] 2. Confirm: Use a pH meter to confirm the change and proceed with microbial identification as described in Issue 1 . 3. Remediate: Discard the contaminated solution and decontaminate the workspace. Prepare fresh, sterile solutions using aseptic techniques.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of microbial contamination in biomineralization experiments?

A1: The most common sources include:

  • Airborne microorganisms: Bacteria and fungal spores are ubiquitous in the air and can settle into open containers.[7]

  • Non-sterile reagents and water: Failure to properly sterilize all solutions can introduce microorganisms.[1]

  • Contaminated equipment: Improperly cleaned and sterilized glassware, stir bars, and pipette tips are frequent culprits.[1]

  • Personnel: Researchers can introduce microbes through improper aseptic technique, such as talking over open containers or inadequate hand washing.[1][7]

Q2: How can I prevent microbial contamination?

A2: A multi-faceted approach is essential:

  • Aseptic Technique: Always work in a laminar flow hood or biological safety cabinet. Minimize the time that containers are open. Use sterile pipettes and tips for all transfers.

  • Sterilization: Autoclave all glassware and solutions that are heat-stable.[8] Filter-sterilize heat-labile solutions using a 0.22 µm filter.[9]

  • Environment: Maintain a clean and organized laboratory. Regularly disinfect work surfaces, incubators, and water baths.[1]

  • Reagents: Use commercially available sterile solutions when possible. If preparing your own, ensure the highest purity of starting materials.

Q3: Can trace metal impurities affect my experiment?

A3: Yes, trace metals can act as inhibitors or promoters of crystal nucleation and growth.[8][10] For example, some studies have shown that ions like Fe³⁺ can inhibit calcium oxalate (B1200264) crystallization, while the effects of others can be complex and concentration-dependent.[10] It is crucial to use high-purity water and reagents to minimize the impact of these unintended impurities.

Q4: What is the best way to clean glassware for crystallization studies?

A4: A rigorous cleaning protocol is necessary to remove all organic and inorganic residues. A standard operating procedure is provided in the "Experimental Protocols" section. This typically involves washing with a suitable detergent, followed by rinsing with high-purity water, and then acid washing, followed by extensive rinsing with deionized or distilled water.[3][11][12]

Q5: My crystals have a different morphology than expected. Could this be due to contamination?

A5: Yes, contamination is a likely cause. Bacterial byproducts and exopolysaccharides can alter the crystal habit, leading to different shapes and sizes.[13] For instance, some bacteria can induce the formation of calcium oxalate dihydrate (COD) instead of the monohydrate (COM).[13] Chemical impurities can also adsorb to specific crystal faces, inhibiting growth in certain directions and thus changing the overall morphology.

Data Presentation

Impact of Microbial Contamination on Calcium Oxalate Crystallization

The following table summarizes quantitative data from studies on the effect of various bacterial species on calcium oxalate (CaOx) crystal growth and aggregation. While not specific to the trihydrate form, these data illustrate the significant impact of microbial contamination.

Bacterial SpeciesConcentration% Increase in Crystal Growth (Area/Size)% Increase in Crystal AggregationReference
Escherichia coli10⁵ CFU/ml20.17 ± 3.4257.45 ± 2.08[12]
Klebsiella pneumoniae10⁵ CFU/ml17.55 ± 2.2751.06 ± 5.51[12]
Staphylococcus aureus10⁵ CFU/ml16.37 ± 1.3855.32 ± 2.08[12]
Streptococcus pneumoniae10⁵ CFU/ml21.87 ± 0.8546.81 ± 3.61[12]
Pseudomonas aeruginosaNot specifiedup to 280% increase in size over 10 daysSignificant increase[11]

Experimental Protocols

Standard Operating Procedure for Glassware Cleaning

This protocol is designed to remove organic and inorganic contaminants from glassware used in biomineralization studies.

  • Initial Rinse: Immediately after use, rinse glassware with tap water to remove the bulk of the material.

  • Detergent Wash: Wash the glassware thoroughly with a laboratory-grade, phosphate-free detergent. Use appropriate brushes to scrub all surfaces.[14]

  • Tap Water Rinse: Rinse the glassware extensively with tap water to remove all traces of detergent.

  • Deionized Water Rinse: Rinse the glassware at least three times with deionized or distilled water. The water should sheet off the glass surface without beading, which indicates the absence of greasy residues.[3]

  • Acid Wash (Optional but Recommended): For critical applications, soak the glassware in a 1% (v/v) hydrochloric acid or nitric acid solution for at least one hour.[14]

  • Final Rinse: After acid washing, rinse the glassware thoroughly with deionized or distilled water (at least 5-7 times) to ensure all traces of acid are removed.

  • Drying: Dry the glassware in a drying oven.[11] Once dry and cool, cover the openings with sterile aluminum foil to prevent particulate contamination during storage.[3]

Aseptic Protocol for In Vitro this compound Biomineralization

This protocol outlines the steps for setting up a sterile biomineralization experiment.

  • Preparation of Work Area: Before starting, thoroughly disinfect the laminar flow hood with 70% ethanol.

  • Sterile Reagents:

    • Prepare stock solutions of calcium chloride and sodium mesoxalate using high-purity water (e.g., Milli-Q).

    • Sterilize the solutions by filtering them through a 0.22 µm syringe filter into sterile containers inside the laminar flow hood.[9]

  • Experimental Setup:

    • Use pre-sterilized crystallization plates or tubes. If using glassware, ensure it has been cleaned and sterilized according to the protocol above.

    • Inside the laminar flow hood, use sterile pipettes to add the sterile calcium chloride and sodium mesoxalate solutions to the crystallization vessels in the desired concentrations.

    • If a biological matrix or macromolecules are being used, ensure they are also sterile-filtered before being added to the experiment.

  • Incubation:

    • Seal the crystallization vessels with sterile caps (B75204) or sealing film to prevent contamination during incubation.

    • Incubate at the desired temperature in a clean, dedicated incubator.

  • Monitoring:

    • Periodically and aseptically remove samples for analysis (e.g., microscopy, spectroscopy). When opening the vessels, do so inside the laminar flow hood to maintain sterility.

Mandatory Visualizations

Contamination_Troubleshooting_Decision_Tree Troubleshooting Contamination in Biomineralization start Observe Unexpected Experimental Outcome visual_inspection Perform Visual Inspection (Turbidity, Film, Color Change) start->visual_inspection microscopy Microscopic Examination (Bacteria, Fungi) visual_inspection->microscopy Signs of contamination? ph_check Check Solution pH visual_inspection->ph_check No visible signs microscopy->ph_check No microbes observed bacterial_fungal Microbial Contamination Suspected microscopy->bacterial_fungal Microbes observed ph_check->bacterial_fungal Sudden pH drop chemical_particulate Chemical or Particulate Contamination Suspected ph_check->chemical_particulate pH stable confirm_microbial Confirm with Culture Plating or PCR bacterial_fungal->confirm_microbial check_reagents Review Reagent Purity & Glassware Cleaning chemical_particulate->check_reagents check_environment Inspect Work Environment (Airflow, Dust) chemical_particulate->check_environment remediate_microbial Action: Discard, Decontaminate, Review Aseptic Technique confirm_microbial->remediate_microbial remediate_chemical Action: Use High-Purity Reagents, Re-clean Glassware check_reagents->remediate_chemical remediate_particulate Action: Work in Clean Hood, Filter Solutions check_environment->remediate_particulate

Caption: Decision tree for troubleshooting contamination.

Aseptic_Workflow Aseptic Experimental Workflow prep_area 1. Prepare Work Area (Disinfect Laminar Hood) prep_reagents 2. Prepare Reagents (High-Purity Water) prep_area->prep_reagents sterilize 3. Sterilize Solutions (0.22 µm Filtration/Autoclave) prep_reagents->sterilize setup_exp 4. Set Up Experiment (Sterile Glassware/Plates) sterilize->setup_exp add_reagents 5. Add Sterile Reagents (Aseptic Pipetting) setup_exp->add_reagents incubate 6. Incubate (Sealed Vessels) add_reagents->incubate monitor 7. Monitor & Sample (Aseptically) incubate->monitor analyze 8. Analyze Samples monitor->analyze

Caption: Workflow for an aseptic biomineralization experiment.

Contaminant_Effects Logical Relationship of Contaminants and Their Effects contaminants Contamination Sources microbial Microbial (Bacteria, Fungi) contaminants->microbial chemical Chemical (Impurities, Leachates) contaminants->chemical particulate Particulate (Dust, Fibers) contaminants->particulate morphology Altered Morphology microbial->morphology nucleation Inhibited/Promoted Nucleation microbial->nucleation growth_rate Altered Growth Rate microbial->growth_rate aggregation Increased Aggregation microbial->aggregation chemical->morphology chemical->nucleation chemical->growth_rate particulate->nucleation effects Effects on Crystallization morphology->effects nucleation->effects growth_rate->effects aggregation->effects

Caption: Effects of contaminants on crystallization.

References

Troubleshooting peak broadening in XRD patterns of Calcium mesoxalate trihydrate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: An extensive search for "Calcium mesoxalate trihydrate" did not yield specific experimental data, synthesis protocols, or XRD analysis guidelines for this particular compound. The information provided below is a general guide for troubleshooting XRD peak broadening in hydrated crystalline materials, based on established principles of X-ray diffraction. The quantitative data presented is illustrative and not specific to this compound.

Troubleshooting Guide: Peak Broadening in XRD Patterns

Q1: My XRD peaks for a hydrated crystalline powder are broader than expected. What are the potential causes?

Peak broadening in X-ray diffraction (XRD) patterns can be attributed to three main sources: instrumental effects, sample characteristics, and sample preparation methods.[1][2]

  • Instrumental Broadening: All diffractometers introduce a certain amount of peak broadening due to factors like the X-ray source, instrument geometry, and detector resolution.[1] It is crucial to determine the instrumental contribution by running a standard reference material with minimal intrinsic broadening, such as Lanthanum Hexaboride (LaB₆).

  • Sample-Related Broadening: This is the most common source of significant peak broadening and can be broken down into two primary causes:

    • Small Crystallite Size: If the crystalline domains are very small (typically less than 100 nm), the diffraction peaks will be broadened.[2] This is a fundamental effect related to the limited number of diffracting planes.

    • Microstrain: Non-uniform strain within the crystal lattice, caused by defects like dislocations or point defects, leads to a distribution of d-spacings and consequently, peak broadening.

  • Sample Preparation Effects: The way a sample is prepared for XRD analysis can significantly impact the results. For example, aggressive grinding can introduce microstrain and reduce crystallite size, both of which lead to broader peaks.

Q2: How can I differentiate between peak broadening caused by small crystallite size and microstrain?

The contributions of crystallite size and microstrain to peak broadening have different dependencies on the diffraction angle (2θ). This difference allows for their separation using methods like the Williamson-Hall plot.

  • Crystallite Size Broadening: The broadening is more pronounced at lower 2θ angles.

  • Microstrain Broadening: The broadening increases with increasing 2θ angle.

By analyzing the peak widths as a function of 2θ, it is possible to deconvolve these two effects and estimate both the average crystallite size and the amount of microstrain in the sample.

Q3: My hydrated sample seems to be losing crystallinity over time, leading to broader peaks. What could be happening?

Hydrated crystals can be sensitive to environmental conditions. The loss of crystallinity and subsequent peak broadening could be due to:

  • Dehydration: The sample may be losing its water of hydration, leading to a phase transformation or the formation of an amorphous phase. This is a common issue with hydrated salts and can be influenced by temperature and humidity.

  • Hygroscopicity: Conversely, some materials can absorb additional moisture from the atmosphere, which can also lead to structural changes and peak broadening.[3]

It is recommended to control the temperature and humidity during sample storage and analysis if your material is sensitive to such changes.

Q4: Can preferred orientation of crystallites cause peak broadening?

Preferred orientation, where the crystallites in a powder sample are not randomly oriented, primarily affects the relative intensities of the diffraction peaks. While it does not directly cause peak broadening, it can lead to the apparent weakening or disappearance of certain reflections. In some cases, severe preferred orientation can make it difficult to accurately determine the peak width of certain reflections.

Frequently Asked Questions (FAQs)

What is the Scherrer equation and how is it used?

The Scherrer equation is a formula used to estimate the crystallite size from the broadening of a diffraction peak. It relates the crystallite size (L) to the peak width (β), the diffraction angle (θ), and the X-ray wavelength (λ):

L = Kλ / (β cosθ)

Where K is a shape factor, typically close to 0.9. It is important to note that the Scherrer equation provides an estimation of the crystallite size and assumes that microstrain broadening is negligible.[1]

How can I minimize peak broadening during sample preparation?

To minimize peak broadening introduced during sample preparation:

  • Gentle Grinding: If grinding is necessary to achieve a fine powder, use a gentle method such as a mortar and pestle with minimal pressure. Avoid aggressive mechanical grinding which can introduce significant strain.

  • Proper Mounting: Ensure the sample is packed smoothly and evenly in the sample holder to avoid surface roughness and minimize preferred orientation.

  • Control of Environment: For hydrated samples, consider using a sealed sample holder or a controlled environment chamber to prevent dehydration or hydration during the measurement.

What is instrumental broadening and how do I correct for it?

Instrumental broadening is the contribution of the diffractometer itself to the observed peak width. To correct for it, you should first measure the XRD pattern of a standard material with large, strain-free crystallites (e.g., LaB₆). The peak widths from this standard represent the instrumental broadening at different 2θ angles. This instrumental contribution can then be subtracted from the measured peak widths of your sample to obtain the sample-related broadening.

Quantitative Data Summary

The following table provides an illustrative example of how quantitative data on peak broadening can be presented. Note: This data is not from actual experiments on this compound and is for demonstration purposes only.

Sample IDPreparation Method(hkl) Plane2θ (°)FWHM (°)Crystallite Size (nm) (Scherrer)Microstrain (%) (Williamson-Hall)
CM-01Gentle hand grinding(100)15.20.15550.05
CM-02Mechanical ball milling (10 min)(100)15.20.25330.12
CM-03Stored at 50°C for 1 hr(100)15.30.35240.18

Experimental Protocols

Protocol 1: Synthesis of Calcium Oxalate (B1200264) Trihydrate (COT)

This protocol is for the synthesis of calcium oxalate trihydrate, as a proxy, due to the lack of a specific protocol for this compound.[4]

Materials:

  • Diethyl oxalate

  • Calcite crystals (ground and sieved to 32-80 μm)

  • Deionized water

Procedure:

  • Prepare a 3% by volume aqueous solution of diethyl oxalate.

  • Add a stoichiometric amount of the sieved calcite crystals to the diethyl oxalate solution.

  • Allow the reaction to proceed. The slow hydrolysis of diethyl oxalate forms oxalic acid, which then reacts with the calcite to form calcium oxalate crystals.

  • Separate the solid product by filtration.

  • Wash the crystals with deionized water and dry under controlled conditions (e.g., in a desiccator) to prevent dehydration.

Protocol 2: Sample Preparation for XRD Analysis

Objective: To prepare a powdered sample for XRD analysis while minimizing peak broadening artifacts.

Materials:

  • Hydrated crystalline sample

  • Mortar and pestle (agate recommended)

  • Spatula

  • Zero-background sample holder

  • Glass slide

Procedure:

  • If the sample consists of large crystals, gently grind a small amount in an agate mortar and pestle. Apply minimal pressure to avoid introducing excessive strain.

  • The ideal particle size for powder XRD is typically in the range of 1-10 µm.

  • Carefully load the powdered sample into the well of a zero-background sample holder.

  • Use a spatula to slightly overfill the well.

  • Gently press a clean glass slide across the top of the sample holder to create a smooth, flat surface that is flush with the holder's surface. This helps to minimize surface roughness and preferred orientation.

  • Wipe any excess powder from the edges of the sample holder.

  • Mount the sample holder in the diffractometer for analysis. For air-sensitive or unstable hydrated samples, a sealed sample holder or an environmental chamber should be used.

Visualizations

Peak_Broadening_Causes cluster_sources Sources of Peak Broadening cluster_instrumental Instrumental Contributions cluster_sample Sample Contributions Total_Broadening Observed Peak Broadening I1 X-ray Source Linewidth Total_Broadening->I1 I2 Imperfect Focusing Total_Broadening->I2 I3 Detector Resolution Total_Broadening->I3 S1 Small Crystallite Size Total_Broadening->S1 S2 Microstrain (Defects) Total_Broadening->S2 S3 Sample Preparation Artifacts Total_Broadening->S3

Caption: Major contributors to XRD peak broadening.

Troubleshooting_Workflow Start Broad XRD Peaks Observed Step1 Run Standard (e.g., LaB6) to Determine Instrumental Broadening Start->Step1 Step2 Correct for Instrumental Broadening Step1->Step2 Step3 Analyze Corrected Peak Widths (e.g., Williamson-Hall Plot) Step2->Step3 Decision Are Peaks Still Broad? Step3->Decision Size_Strain Separate and Quantify Crystallite Size and Microstrain Effects Decision->Size_Strain Yes Sample_Prep Review Sample Preparation - Grinding Technique - Dehydration/Hydration - Preferred Orientation Decision->Sample_Prep Yes, and size/strain don't fully explain it End Identify Root Cause Decision->End No (Broadening was instrumental) Size_Strain->End Sample_Prep->End

Caption: Logical workflow for troubleshooting XRD peak broadening.

References

Technical Support Center: Optimizing the Dissolution Rate of Calcium Mesoxalate Trihydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments to optimize the dissolution rate of calcium mesoxalate trihydrate for drug delivery applications.

Frequently Asked Questions (FAQs)

QuestionAnswer
Q1: What is Calcium Oxalate (B1200264) Trihydrate (COT) and why is its dissolution rate important for drug delivery? Calcium oxalate trihydrate is one of the hydrated forms of calcium oxalate. In drug delivery, controlling the dissolution rate of a carrier material is crucial for achieving a desired drug release profile (e.g., immediate, sustained, or delayed release). Optimizing the dissolution of a calcium-based matrix like COT can enable tunable release of therapeutic agents.
Q2: What are the key factors that influence the dissolution rate of COT? The primary factors include pH, temperature, ionic strength of the dissolution medium, and the presence of chelating agents or inhibitors.[1][2][3] The crystal structure and surface area of the COT particles also play a significant role.[4]
Q3: How does pH affect the dissolution of COT? The solubility of calcium oxalate is strongly influenced by pH.[1] Lowering the pH (i.e., more acidic conditions) generally increases the dissolution rate by protonating the oxalate ions, which shifts the equilibrium towards dissolution.[1][3]
Q4: What is the stability of COT in solution? COT is a metastable form of calcium oxalate and can transform into the more thermodynamically stable monohydrate (COM) form.[2] This transformation involves the dissolution of COT and the subsequent nucleation and growth of COM, which can complicate dissolution studies.[2]
Q5: Can I use chelating agents to increase the dissolution rate? Yes, calcium-chelating agents like ethylenediaminetetraacetic acid (EDTA) are highly effective at increasing the dissolution rate of calcium oxalate.[5] They work by binding to calcium ions in the solution, thereby reducing the free calcium concentration and promoting the dissolution of the solid to restore equilibrium.[5]
Q6: Are there any known inhibitors of COT dissolution? While research on specific inhibitors for COT dissolution is limited, substances like polyphosphates and certain proteins can adsorb to the crystal surface and inhibit the dissolution of other calcium oxalate hydrates.[4][6]

Troubleshooting Guide

Issue EncounteredPossible Cause(s)Suggested Solution(s)
Inconsistent or Non-Reproducible Dissolution Rates 1. Phase Transformation: The metastable COT may be converting to the less soluble COM during the experiment.[2] 2. Variable Particle Size/Surface Area: Different batches of material may have different physical properties. 3. Fluctuations in Temperature or pH: Small changes in these parameters can significantly alter dissolution kinetics.[1][2]1. Monitor Crystal Phase: Use techniques like Powder X-ray Diffraction (PXRD) or Raman spectroscopy to check the crystal phase before and after the experiment.[1] Consider using inhibitors of the transformation if necessary. 2. Characterize Material: Consistently characterize the particle size distribution and specific surface area of your starting material. 3. Maintain Strict Control: Use a temperature-controlled water bath and buffered solutions to ensure stable experimental conditions.[7]
Dissolution Rate is Slower Than Expected 1. Presence of Inhibitors: Trace impurities in the solvent or on the crystal surface may be inhibiting dissolution.[6] 2. Incorrect pH: The pH of the medium may be higher (more alkaline) than intended.1. Use High-Purity Solvents: Ensure all solvents and reagents are of high purity. 2. Verify and Adjust pH: Calibrate your pH meter and verify the pH of the dissolution medium before and during the experiment. Adjust as necessary.
Material Appears to Stop Dissolving Prematurely 1. Equilibrium Reached: The solution has become saturated with respect to the dissolving species. 2. Surface Passivation: The crystal surface may have become coated with an insoluble layer or adsorbed inhibitors.[6] 3. Transformation to COM: The material has transformed into the less soluble monohydrate form.[2]1. Increase Solvent Volume or Flow Rate: Use a larger volume of dissolution medium or employ a flow-through cell to avoid saturation. 2. Analyze Crystal Surface: Use techniques like Scanning Electron Microscopy (SEM) to inspect the crystal surface for changes. 3. Confirm Crystal Phase: Use PXRD to check for a phase change.[1]
Precipitation Observed During the Experiment 1. Supersaturation: The loaded drug or other components in the formulation may be precipitating out as the carrier dissolves. 2. Common Ion Effect: If the dissolution medium contains calcium or oxalate ions, it can suppress dissolution and may even lead to precipitation if the solution is already near saturation.1. Check Drug Solubility: Ensure the drug's solubility in the dissolution medium is sufficient to prevent precipitation. 2. Use an Appropriate Medium: Select a dissolution medium that does not contain common ions.

Quantitative Data on Factors Influencing Dissolution

The following tables summarize the impact of key variables on the dissolution of calcium oxalate, which can serve as a proxy for understanding calcium mesoxalate.

Table 1: Effect of pH on Total Dissolved Calcium Oxalate Monohydrate (COM) at 37 °C

Adapted from a study on COM, as specific data for COT is unavailable. This demonstrates the general principle of pH-dependent solubility.

pHBuffer SystemTotal Dissolved Ca2+ Concentration (M)
3.20Citric acid-disodium phosphate> 1.0 x 10-3
5.36Citric acid-disodium phosphate~ 2.5 x 10-4
6.00Citric acid-disodium phosphate~ 1.5 x 10-4
7.55Citric acid-disodium phosphate~ 1.0 x 10-4
9.00Glycine-sodium hydroxide~ 2.0 x 10-4
10.60Glycine-sodium hydroxide~ 2.0 x 10-4
Data derived from graphical representations in a study by Ejila et al., which shows a significant increase in solubility at lower pH values.[1]

Table 2: Effect of Chelating Agent (EDTA) on Calcium Oxalate Dissolution Rate

This data illustrates the principle of using chelators to enhance dissolution.

EDTA Concentration (M)pHRelative Dissolution Rate Increase
0.037.5Progressive increase with concentration
0.0310.0Faster than at pH 7.5
Qualitative summary based on findings that the rate of dissolution increased progressively with the EDTA concentration at both pH 7.5 and 10.0, with faster rates at the higher pH.[5]

Experimental Protocols

Protocol 1: Determining the Dissolution Rate using the Constant Composition Method

This method allows for the study of dissolution kinetics under constant undersaturation, providing precise rate data.

  • Preparation:

    • Prepare a working solution that is undersaturated with respect to this compound at a known concentration and ionic strength. Use a buffer to maintain a constant pH.

    • Prepare a titrant solution containing calcium and mesoxalate ions at a concentration higher than the working solution.

    • Accurately weigh the this compound crystals to be studied.

  • Apparatus Setup:

    • Place the working solution in a temperature-controlled reaction vessel (e.g., at 37 °C).

    • Introduce a calcium-ion selective electrode (Ca-ISE) and a reference electrode connected to a potentiostat.

    • Use a precision burette controlled by the potentiostat to add the titrant solution.

  • Procedure:

    • Add the weighed crystals to the working solution under constant stirring.

    • As the crystals dissolve, the concentration of calcium ions in the solution will increase.

    • The potentiostat detects this change via the Ca-ISE and adds the titrant solution (which is more dilute) to maintain a constant calcium ion activity (and thus constant undersaturation).

    • The rate of addition of the titrant required to maintain the constant potential is recorded.

  • Data Analysis:

    • The dissolution rate is calculated from the volume of titrant added over time, normalized by the surface area of the dissolving crystals.

Protocol 2: Characterization of Crystal Phase by Powder X-ray Diffraction (PXRD)

This protocol is essential to verify the starting material's identity and to check for phase transformations during experiments.

  • Sample Preparation:

    • Take a small, representative sample of the crystals (e.g., 10-20 mg).

    • If recovering from a dissolution experiment, filter the suspension, wash the crystals with deionized water, and dry them thoroughly at room temperature.[1]

    • Gently grind the sample to a fine, uniform powder using a mortar and pestle.

  • Instrument Setup:

    • Mount the powdered sample onto a sample holder.

    • Place the holder into the diffractometer.

    • Set the instrument parameters (e.g., X-ray source, scan range (2θ), step size, and scan speed). A typical range for calcium oxalate hydrates is 10-45° 2θ.

  • Data Acquisition:

    • Run the PXRD scan to obtain a diffractogram (intensity vs. 2θ angle).

  • Data Analysis:

    • Compare the resulting diffractogram with reference patterns for calcium oxalate trihydrate, dihydrate, and monohydrate from crystallographic databases (e.g., the Cambridge Crystallographic Data Centre - CCDC) to identify the phases present in the sample.[1]

Visualizations

Dissolution_Workflow cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis A Characterize Material (PXRD, SEM, PSD) B Prepare Buffered Dissolution Medium D Add Material to Medium in Reaction Vessel A->D C Calibrate Instruments (pH meter, Ca-ISE) B->D E Maintain Constant T & pH C->E D->E F Monitor Dissolution (e.g., Titrant Addition Rate) E->F G Calculate Dissolution Rate F->G H Analyze Final Solid (PXRD for phase check) F->H I Analyze Solution (ICP-OES for ion concentration) F->I

Caption: Experimental workflow for a dissolution rate study.

Factors_Influencing_Dissolution cluster_solution Solution Properties cluster_additives Additives cluster_solid Solid-State Properties center Dissolution Rate of Calcium Mesoxalate Trihydrate pH pH pH->center Temp Temperature Temp->center Ionic_Strength Ionic Strength Ionic_Strength->center Chelators Chelating Agents (e.g., EDTA) Chelators->center Increases Inhibitors Inhibitors (e.g., Polyphosphates) Inhibitors->center Decreases Surface_Area Surface Area Surface_Area->center Phase Crystal Phase (Stability) Phase->center

Caption: Factors influencing the dissolution rate.

References

Validation & Comparative

A Comparative Analysis of the Aqueous Solubility of Calcium Mesoxalate Trihydrate and Calcium Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding the Solubility Profiles of Two Key Calcium Salts

In the realm of pharmaceutical research and development, understanding the solubility of active pharmaceutical ingredients (APIs) and their related salt forms is paramount. This guide provides a detailed comparison of the aqueous solubility of two calcium salts: calcium mesoxalate trihydrate and the more commonly studied calcium oxalate (B1200264). While both are sparingly soluble in water, their distinct molecular structures impart differences in their dissolution behavior, a critical factor influencing bioavailability and formulation strategies.

Executive Summary

Data Presentation: A Side-by-Side Look at Solubility

The following table summarizes the available aqueous solubility data for this compound and various forms of calcium oxalate. It is important to note the limited quantitative data for this compound.

CompoundFormSolventTemperature (°C)SolubilitySolubility Product (Ksp)
Calcium Mesoxalate TrihydrateWaterNot Specified< 0.1 mg/mL (practically insoluble)[1]Not Found
Calcium Oxalate MonohydrateWater25Not Specified2.57 x 10⁻⁹ mol²/L²[2]
DihydrateWater01.25 times more soluble than monohydrate[2]Not Found
TrihydrateWater01.25 times more soluble than dihydrate[2]Not Found

Note: The solubility of calcium oxalate hydrates is known to increase with the degree of hydration[2].

Understanding the Structural Differences

The difference in solubility can be attributed to the distinct anionic structures of mesoxalate and oxalate. Mesoxalic acid is a dicarboxylic acid that also contains a ketone group, while oxalic acid is the simplest dicarboxylic acid. This structural variance influences the crystal lattice energy and the interaction of the ions with water molecules, ultimately affecting solubility.

Experimental Protocol: A Framework for Direct Comparison

To provide a definitive quantitative comparison, a standardized experimental protocol should be employed. The following details a robust methodology for determining the aqueous solubility of both this compound and calcium oxalate.

Objective: To determine and compare the equilibrium solubility of this compound and calcium oxalate trihydrate in water at a controlled temperature.

Materials:

  • This compound (pure, crystalline)

  • Calcium Oxalate Trihydrate (pure, crystalline)

  • Deionized Water (Type I)

  • Constant temperature shaker bath or incubator

  • Calibrated pH meter

  • Analytical balance

  • Filtration apparatus with 0.22 µm membrane filters

  • Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) for calcium ion concentration determination.

  • Ion-selective electrode (ISE) for calcium (optional)

Procedure (Shake-Flask Method):

  • Preparation of Saturated Solutions:

    • Add an excess amount of the solid calcium salt (either this compound or calcium oxalate trihydrate) to separate flasks containing a known volume of deionized water. The excess solid is crucial to ensure equilibrium with the solid phase is achieved.

    • Seal the flasks to prevent evaporation.

  • Equilibration:

    • Place the flasks in a constant temperature shaker bath set to the desired temperature (e.g., 25°C or 37°C).

    • Agitate the suspensions at a constant rate for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. Preliminary studies should be conducted to determine the time required to reach equilibrium.

  • Sample Collection and Preparation:

    • Allow the suspensions to settle for a short period.

    • Carefully withdraw an aliquot of the supernatant using a pre-warmed (to the experimental temperature) syringe.

    • Immediately filter the aliquot through a 0.22 µm membrane filter to remove all undissolved solids. This step is critical to prevent artificially high solubility readings.

  • Analysis of Calcium Ion Concentration:

    • Accurately dilute the filtered saturated solution with an appropriate matrix (e.g., dilute nitric acid for ICP-OES/AAS).

    • Determine the concentration of calcium ions in the diluted solution using a calibrated ICP-OES or AAS instrument. Alternatively, a calibrated calcium ion-selective electrode can be used.

  • Data Calculation and Reporting:

    • Calculate the molar solubility (S) of the calcium salt from the measured calcium ion concentration, taking into account any dilutions.

    • If desired, the solubility product constant (Ksp) can be calculated from the molar solubility. For a 1:1 salt like calcium oxalate or calcium mesoxalate, Ksp = S².

    • The experiment should be performed in triplicate for each compound to ensure reproducibility.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of solubility for sparingly soluble calcium salts.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling & Filtration cluster_analysis 4. Analysis cluster_calc 5. Calculation A Add excess solid to deionized water B Agitate at constant temperature A->B C Withdraw supernatant B->C D Filter through 0.22 µm membrane C->D E Dilute filtrate D->E F Measure [Ca²⁺] via ICP-OES/AAS E->F G Calculate Molar Solubility (S) F->G H Calculate Ksp (S²) G->H

Caption: Workflow for determining the solubility of sparingly soluble calcium salts.

Conclusion

While definitive, directly comparative solubility data for this compound and calcium oxalate is scarce, the available information strongly suggests that this compound is significantly less soluble in water. For researchers and drug development professionals, this implies that formulations involving calcium mesoxalate would require more advanced solubilization techniques compared to those with calcium oxalate. The provided experimental protocol offers a standardized approach to generate the necessary comparative data to inform formulation development and predict in vivo behavior. The inherent low solubility of both compounds underscores the importance of precise and reproducible experimental determination of this critical physicochemical property.

References

Comparative Analysis of Calcium Bioavailability: Calcium Mesoxalate Trihydrate vs. Calcium Citrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the bioavailability of two calcium compounds: calcium citrate (B86180) and calcium mesoxalate trihydrate. While calcium citrate is a widely studied and commonly used calcium supplement, data on the bioavailability of this compound is not available in published scientific literature. This comparison, therefore, relies on established data for calcium citrate and inferences on the properties of this compound based on the known characteristics of the closely related compound, calcium oxalate (B1200264).

Executive Summary

A thorough review of scientific literature reveals no direct experimental data comparing the bioavailability of this compound and calcium citrate. Furthermore, there is no evidence to suggest that this compound is utilized as a nutritional supplement; it is primarily available as a chemical reagent for laboratory use.[1] In contrast, calcium citrate is a well-established calcium supplement with proven bioavailability.[2][3][4][5][6][7]

The likely bioavailability of this compound is inferred to be extremely low due to its relationship with calcium oxalate, a compound known for its poor solubility and its role as the primary component of the most common type of kidney stones.[8][9][10] The formation of insoluble calcium oxalate in the intestine is a known inhibitor of calcium absorption.[11][12][13]

This guide will proceed by presenting the known data for calcium citrate and contrasting it with the inferred properties of this compound, supported by data on calcium oxalate.

Data Presentation: Physicochemical Properties and Bioavailability

PropertyThis compoundCalcium CitrateReferences
Chemical Formula C3H2CaO6·3H2OCa3(C6H5O7)2[1],[6]
Molecular Weight 174.12 g/mol (anhydrous)498.44 g/mol [1],[6]
Elemental Calcium ~23%~24%[2],[6]
Solubility in Water Data not available (Inferred to be very low based on calcium oxalate)Sparingly soluble (0.95 g/L at 25°C)[2],[3],[14],[9]
Bioavailability Data not available (Inferred to be very low)Established and considered good; ~22-27% better absorbed than calcium carbonate.[15],[4],[5]
Use as Supplement No evidence of use. Marketed for research/industrial use only.Widely used in dietary supplements.[2],[1],

Intestinal Calcium Absorption Pathways

Calcium absorption in the small intestine occurs via two primary pathways, which are influenced by calcium intake levels.[16][17][18][19][20]

  • Transcellular Pathway: This is an active, saturable process that predominates when calcium intake is low. It is dependent on vitamin D and involves the entry of calcium into the enterocyte, binding to calbindin for transport across the cell, and active extrusion into the bloodstream.[16][18][19][20]

  • Paracellular Pathway: This is a passive, non-saturable process that occurs when luminal calcium concentrations are high. Calcium moves between the intestinal cells through tight junctions.[16][17][18]

For any calcium salt to be absorbed, it must first be solubilized in the intestinal lumen to release free calcium ions. The very low inferred solubility of calcium mesoxalate would severely limit the availability of free calcium for either of these absorption pathways.

Caption: Mechanisms of intestinal calcium absorption.

Experimental Protocols for Bioavailability Assessment

Determining the bioavailability of a calcium source typically involves in vitro and/or in vivo experimental models.

In Vitro Dialyzability Assay

This method simulates gastrointestinal digestion to estimate the fraction of a calcium compound that becomes soluble and potentially available for absorption.

Methodology:

  • Sample Preparation: A precise amount of the calcium compound (e.g., calcium citrate) is added to a test tube.

  • Gastric Simulation: The sample is incubated in an acidic solution (e.g., 0.1N HCl) containing pepsin at 37°C in a shaking water bath to simulate stomach digestion.

  • Intestinal Simulation: The pH of the mixture is raised to ~7.0, and a solution containing pancreatin (B1164899) and bile salts is added. The mixture is then transferred to a dialysis bag with a specific molecular weight cutoff.

  • Dialysis: The sealed bag is placed in a buffer solution and incubated at 37°C for a set period (e.g., 2-4 hours) to simulate intestinal absorption.

  • Quantification: The calcium concentration in the dialysate (the solution outside the bag) is measured using methods like atomic absorption spectroscopy.

  • Calculation: Bioavailability is estimated as the percentage of dialyzed calcium relative to the total initial calcium in the sample.[21]

In Vitro Bioavailability Workflow cluster_workflow In Vitro Dialyzability Protocol A 1. Sample Weighing (Calcium Salt) B 2. Gastric Digestion (Pepsin, HCl, 37°C) A->B C 3. Intestinal Digestion (Pancreatin, Bile, pH 7) B->C D 4. Dialysis (Semi-permeable membrane) C->D E 5. Calcium Measurement (in Dialysate via AAS) D->E F 6. Calculate % Dialyzable Ca E->F

Caption: Workflow for in vitro calcium bioavailability testing.

Human Pharmacokinetic Study

This in vivo method directly measures the absorption of calcium into the bloodstream after oral administration.

Methodology:

  • Subject Recruitment: A cohort of healthy subjects (often postmenopausal women, a key demographic for calcium supplementation) is recruited.[15]

  • Study Design: A randomized, double-blind, crossover design is typically used. Each participant receives each calcium formulation and a placebo in a random order, separated by a washout period (e.g., 1 week).[15]

  • Standardization: Subjects follow a low-calcium diet before and during each study phase and fast overnight before administration of the supplement.

  • Administration: On the study day, a single dose of the calcium supplement (e.g., 500 mg elemental calcium) is administered with a standardized low-calcium meal.

  • Blood Sampling: Blood samples are collected at baseline (pre-dose) and at multiple time points post-dose (e.g., 1, 2, 4, 6, 8, 24 hours).

  • Urine Collection: Urine is often collected over a 24-hour period.

  • Analysis: Serum and urine are analyzed for total and/or ionized calcium concentrations.

  • Pharmacokinetic Parameters: Key parameters are calculated, including the maximum concentration (Cmax), time to maximum concentration (Tmax), and the incremental area under the curve (iAUC), which represents the total absorbed calcium over a specific time period.[15]

Conclusion

Based on available scientific evidence, calcium citrate is a calcium source with well-documented, good bioavailability. In stark contrast, there is a complete absence of data supporting the use or bioavailability of this compound as a nutritional supplement. Inferences drawn from the chemical properties of calcium oxalate strongly suggest that this compound would be a very poorly bioavailable source of calcium. For researchers and professionals in drug development, calcium citrate remains a reliable and scientifically-supported option for calcium supplementation and fortification. The exploration of novel calcium compounds for supplementation should prioritize salts with high solubility in the physiological pH range of the small intestine.

References

Validating Calcium Supplements: A Methodological Guide and Comparative Analysis of Standard Forms

Author: BenchChem Technical Support Team. Date: December 2025

To the esteemed scientific community: This guide addresses the validation of calcium supplements, with an initial focus on Calcium Mesoxalate Trihydrate. However, an extensive review of publicly available scientific literature, patent databases, and clinical trial registries reveals a significant lack of empirical data regarding the bioavailability, absorption rates, and overall efficacy of this compound as a viable calcium supplement. The majority of related research pertains to Calcium Oxalate, a poorly soluble compound primarily associated with nephrolithiasis (kidney stone formation) and not suitable for supplementation.

Given this critical absence of data, a direct and scientifically rigorous comparison of this compound against established supplements is not possible at this time.

Therefore, this document serves a dual purpose:

  • To transparently report the current void in research for this compound.

  • To provide a comprehensive methodological framework for the evaluation of any novel calcium supplement, using the well-researched examples of Calcium Carbonate and Calcium Citrate (B86180).

We will detail the essential experimental protocols and present a comparative analysis of these common supplements, thereby establishing a benchmark for the data required to validate a new entity like this compound.

Comparative Analysis of Standard Calcium Supplements

To illustrate the required data for a comprehensive evaluation, the following tables summarize the known properties and performance of Calcium Carbonate and Calcium Citrate, two of the most common forms of calcium supplementation.

Table 1: Physicochemical and Pharmacokinetic Properties
PropertyCalcium CarbonateCalcium CitrateCalcium Gluconate
Elemental Calcium (%) ~40%[1]~21%[1]~9%[1]
Molecular Formula CaCO₃Ca₃(C₆H₅O₇)₂C₁₂H₂₂CaO₁₄
Solubility Low, requires acid for dissolution[2]Higher than carbonate, less pH-dependent[3][4]High water solubility[5]
Bioavailability Lower, best taken with food[1][3][4]~22-27% higher than carbonate[1][3]Generally well-absorbed[5]
Common Side Effects Constipation, bloating, gas[1]Less likely to cause gastrointestinal upset[1]Minimal gastrointestinal side effects
Table 2: Summary of Bioavailability Data from Comparative Studies
Study ParameterCalcium CarbonateCalcium CitrateFinding
Absorption (Fasting) Baseline~27% higherCalcium citrate is better absorbed on an empty stomach.[1][3]
Absorption (With Meals) Baseline~22% higherThe bioavailability advantage of calcium citrate is maintained when taken with food.[1][3]
Urinary Calcium Rise SignificantSignificantly higher (20-66%)Indicates greater absorption of calcium from calcium citrate.[6]
PTH Suppression SignificantGreater suppression (>50%)Greater suppression of parathyroid hormone suggests more efficient calcium absorption.[4]

Essential Experimental Protocols for Supplement Validation

The following are detailed methodologies for key experiments required to validate a calcium supplement.

In Vitro Dissolution Testing

This test assesses the extent and rate at which the calcium salt dissolves in a simulated gastric environment, which is a prerequisite for absorption.

Protocol: (Adapted from USP General Chapter <711> Dissolution & <2040> Disintegration and Dissolution of Dietary Supplements)[7][8]

  • Apparatus: USP Apparatus 2 (Paddle Apparatus).

  • Dissolution Medium: 900 mL of 0.1 N Hydrochloric Acid (HCl) to simulate stomach acid.

  • Temperature: Maintained at 37 ± 0.5 °C.

  • Paddle Speed: 75 rpm.

  • Procedure: a. Place one tablet/capsule of the supplement in each dissolution vessel. b. Begin paddle rotation. c. Withdraw aliquots (e.g., 5 mL) of the medium at specified time points (e.g., 15, 30, 45, 60 minutes). d. Replace the withdrawn volume with fresh, pre-warmed medium. e. Filter the samples immediately. f. Analyze the concentration of dissolved calcium in the filtrate using Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).

  • Acceptance Criteria (USP): Not less than 75% (Q) of the labeled amount of calcium is dissolved within 30-60 minutes, depending on the specific monograph.[7][8]

Dissolution_Workflow cluster_prep Preparation cluster_test Testing Procedure cluster_analysis Analysis Apparatus USP Apparatus 2 (Paddle) Start Place Supplement in Vessel Apparatus->Start Medium 900mL 0.1N HCl (37°C) Medium->Start Rotate Rotate Paddles (75 rpm) Start->Rotate Sample Withdraw Aliquots (t = 15, 30, 45, 60 min) Rotate->Sample Filter Filter Samples Sample->Filter Analyze Quantify Calcium (AAS / ICP-OES) Filter->Analyze Result Calculate % Dissolved Analyze->Result

Caption: Workflow for In Vitro Dissolution Testing of Calcium Supplements.
In Vitro Bioaccessibility and Caco-2 Cell Permeability Assay

This two-stage model first simulates human digestion to determine the fraction of calcium that becomes soluble (bioaccessible) and then uses a human intestinal cell line (Caco-2) to estimate absorption (bioavailability).

Protocol:

  • Simulated Digestion (Bioaccessibility): a. Oral Phase: Incubate the supplement with artificial saliva (containing α-amylase) at pH 6.8. b. Gastric Phase: Adjust pH to 2.0 with HCl and add pepsin. Incubate for 1-2 hours at 37°C with agitation. c. Intestinal Phase: Neutralize to pH 7.0 with sodium bicarbonate. Add bile salts and pancreatin. Incubate for 2 hours at 37°C. d. Centrifuge the final digestate. The calcium concentration in the supernatant represents the bioaccessible fraction.

  • Caco-2 Cell Permeability (Bioavailability): a. Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for ~21 days until they form a differentiated monolayer mimicking the intestinal epithelium. b. Apply the bioaccessible fraction (supernatant from digestion) to the apical (upper) side of the Caco-2 monolayer. c. Incubate for a set period (e.g., 2 hours). d. Collect samples from the basolateral (lower) chamber. e. Analyze the calcium concentration in the basolateral samples to determine the amount of calcium that has been transported across the cell layer.

Caco2_Workflow cluster_digestion Simulated Digestion (Bioaccessibility) cluster_caco2 Caco-2 Permeability (Bioavailability) Supplement Calcium Supplement Gastric Gastric Phase (Pepsin, HCl, pH 2.0) Supplement->Gastric Intestinal Intestinal Phase (Pancreatin, Bile, pH 7.0) Gastric->Intestinal Centrifuge Centrifugation Intestinal->Centrifuge Supernatant Bioaccessible Ca²⁺ (Soluble Fraction) Centrifuge->Supernatant Apical Apply to Apical Side Supernatant->Apical Caco2_Mono Differentiated Caco-2 Monolayer Caco2_Mono->Apical Transport Ca²⁺ Transport Apical->Transport Basolateral Collect from Basolateral Side Transport->Basolateral Analysis Analyze Ca²⁺ Concentration Basolateral->Analysis Result Permeability Rate (Bioavailability) Analysis->Result

Caption: In Vitro Bioaccessibility and Caco-2 Cell Permeability Workflow.
In Vivo Calcium Absorption Study (Human Clinical Trial)

This is the gold standard for determining bioavailability, measuring the actual amount of calcium absorbed into the bloodstream in human subjects.

Protocol: (Based on dual-stable isotope or strontium tracer methods)

  • Subject Recruitment: Recruit a cohort of healthy volunteers, often with dietary calcium restrictions for a period before the study.

  • Tracer Administration: a. Administer the calcium supplement orally, co-administered with a known amount of a stable isotope tracer (e.g., ⁴⁴Ca) or a non-radioactive tracer like strontium.[9] b. Simultaneously or at a different time, an intravenous dose of another tracer (e.g., ⁴²Ca) is given to account for calcium distribution and excretion kinetics.

  • Sample Collection: Collect blood and/or urine samples at multiple time points over 24-48 hours.

  • Analysis: a. Measure the ratio of the oral to intravenous tracer in the collected samples using mass spectrometry. b. This ratio allows for the calculation of fractional calcium absorption (FCA), which represents the percentage of the ingested calcium that was absorbed.

  • Crossover Design: In a robust study, a crossover design is used where each subject consumes each of the different calcium supplements being tested (e.g., this compound, Calcium Carbonate, Calcium Citrate) with a "washout" period in between, allowing for direct intra-individual comparison.

Calcium Absorption Signaling Pathway

The absorption of calcium in the small intestine is a complex process involving both transcellular (active, saturable) and paracellular (passive, non-saturable) pathways. The active transport pathway is tightly regulated by Vitamin D.

Calcium_Absorption_Pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte (Intestinal Cell) cluster_blood Bloodstream Ca_Lumen Ca²⁺ TRPV6 TRPV6 Channel Ca_Lumen->TRPV6 Apical Entry Calbindin Calbindin-D9k TRPV6->Calbindin Buffering & Transport PMCA1b PMCA1b (Ca²⁺-ATPase Pump) Calbindin->PMCA1b NCX1 NCX1 (Na⁺/Ca²⁺ Exchanger) Calbindin->NCX1 Ca_Blood Ca²⁺ PMCA1b->Ca_Blood Basolateral Extrusion NCX1->Ca_Blood Basolateral Extrusion VitaminD Vitamin D (Calcitriol) VitaminD->TRPV6 Upregulates VitaminD->Calbindin Upregulates VitaminD->PMCA1b Upregulates

Caption: Key Proteins in Vitamin D-regulated Transcellular Calcium Absorption.

Conclusion

While this compound is mentioned in some chemical databases as having potential use as a supplement, the absence of peer-reviewed studies on its dissolution, bioavailability, and safety precludes its validation for this purpose. The scientific community requires robust data from standardized protocols, such as those detailed above, before any new compound can be recommended for nutritional supplementation. The provided comparative data for Calcium Carbonate and Calcium Citrate highlight the level of evidence necessary for such an evaluation. Researchers interested in this compound should aim to generate data following these established methodologies.

References

Differentiating Calcium Mesoxalate Trihydrate from Other Calcium Oxalates using FTIR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Calcium oxalate (B1200264) crystals are of significant interest in various scientific disciplines, from materials science to medicine, due to their role in biomineralization and pathological conditions such as kidney stones. The three primary hydrated forms—calcium oxalate monohydrate (whewellite), calcium oxalate dihydrate (weddellite), and calcium oxalate trihydrate (caoxite, also referred to as calcium mesoxalate trihydrate)—exhibit distinct physical and chemical properties. Accurate identification of these forms is crucial for research and development. Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid and reliable method for differentiating these hydrates based on their unique vibrational spectra. This guide offers a comparative analysis of their FTIR spectra, supported by experimental data and protocols.

Comparative FTIR Spectral Data

The primary differences in the FTIR spectra of the three calcium oxalate hydrates arise from the varying number and bonding environments of the water molecules within their crystal lattices, as well as subtle shifts in the vibrational modes of the oxalate anion. The following table summarizes the key distinguishing FTIR absorption bands for each hydrate (B1144303).

Vibrational ModeCalcium Oxalate Monohydrate (COM) (cm⁻¹)Calcium Oxalate Dihydrate (COD) (cm⁻¹)Calcium Oxalate Trihydrate (COT) (cm⁻¹)Key Distinguishing Features
O-H Stretching (ν) ~3486, 3433, 3338, 3063[1]Broad band ~3500-3000Broad band ~3500-3000COM exhibits a finer, more complex structure in this region with multiple distinct peaks, while COD and COT show very broad bands.[2]
C=O Asymmetric Stretching (νₐ) ~1631[1]~1640-1650~1624[2]The C=O stretching frequency is slightly higher in COD compared to COM and COT.
C-O Symmetric Stretching (νₛ) ~1321[1]~1328~1327[2]Minimal shift between the three hydrates, but often appears as a sharp peak.
O-C=O Bending (δ) ~782[1]~780-785~783[2]While the peak position is similar, the shape and width can differ. In mixtures, this peak can be used for quantitative analysis.[3][4]
Experimental Protocol

This section details a standard protocol for the preparation and FTIR analysis of calcium oxalate samples.

1. Sample Preparation:

  • For pure crystalline powders: The KBr pellet technique is commonly employed.

    • Thoroughly dry the calcium oxalate sample and spectroscopic grade Potassium Bromide (KBr) powder to remove any adsorbed water.

    • Mix a small amount of the sample (approximately 1-2 mg) with KBr powder (approximately 100-200 mg) in an agate mortar.

    • Grind the mixture to a fine, homogeneous powder.

    • Transfer the powder to a pellet-pressing die and apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.

  • For single crystals: An FTIR microscope with a diamond anvil cell is ideal.

    • Place a single crystal of the calcium oxalate hydrate in the diamond anvil cell.

    • Apply gentle pressure to flatten the crystal and ensure good contact for transmission measurement.

2. FTIR Data Acquisition:

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Mode: Transmission.

  • Detector: A standard mid-IR detector such as Deuterated Triglycine Sulfate (DTGS) or a more sensitive Mercury Cadmium Telluride (MCT) detector.

  • Spectral Range: 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Scans: Co-add a sufficient number of scans (e.g., 32 or 64) to obtain a high signal-to-noise ratio.

  • Background: Collect a background spectrum of the empty sample compartment (or the KBr pellet holder/diamond anvil cell) prior to sample analysis. This will be automatically subtracted from the sample spectrum.

3. Data Analysis:

  • Perform a baseline correction on the acquired spectrum to ensure a flat baseline.

  • Identify the peak positions (wavenumbers) of the absorption bands.

  • Compare the obtained peak positions with the reference data in the table above to identify the specific hydrate form. Pay close attention to the O-H stretching region and the position of the C=O asymmetric stretching band.

Visualizing the Differentiation Workflow

The following diagram illustrates the logical workflow for differentiating the three calcium oxalate hydrates using FTIR spectroscopy.

G Workflow for FTIR Differentiation of Calcium Oxalate Hydrates cluster_0 Sample Preparation cluster_1 FTIR Analysis cluster_2 Spectral Interpretation and Identification Sample Calcium Oxalate Sample Prep Prepare KBr Pellet or Mount Single Crystal Sample->Prep Acquire Acquire FTIR Spectrum (4000-400 cm⁻¹) Prep->Acquire Process Baseline Correction and Peak Identification Acquire->Process OH_Region Analyze O-H Stretching Region (~3500-3000 cm⁻¹) Process->OH_Region COM Calcium Oxalate Monohydrate (COM) (Multiple sharp peaks) OH_Region->COM Fine Structure COD_COT_Broad Broad Absorption Band OH_Region->COD_COT_Broad Broad Band CO_Region Analyze C=O Stretching (~1650-1620 cm⁻¹) COD_COT_Broad->CO_Region COD Calcium Oxalate Dihydrate (COD) (~1640-1650 cm⁻¹) CO_Region->COD Higher Wavenumber COT Calcium Oxalate Trihydrate (COT) (~1624 cm⁻¹) CO_Region->COT Lower Wavenumber

Caption: Workflow for differentiating calcium oxalate hydrates using FTIR.

References

Comparative Guide to Analytical Methods for the Quantification of Calcium Mesoxalate Trihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methods for the quantification of Calcium mesoxalate trihydrate. Given the limited availability of cross-validation studies for this specific analyte, this document outlines two robust analytical approaches, High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry, with proposed methodologies adapted from the analysis of structurally similar compounds. The performance data presented is representative of what can be expected for the analysis of small organic acids and would require validation for this compound.

Data Presentation: A Comparative Summary

The following table summarizes the anticipated performance characteristics of the proposed HPLC and UV-Vis Spectrophotometric methods for the quantification of this compound.

ParameterHPLC with UV DetectionUV-Vis Spectrophotometry (Direct)
Principle Chromatographic separation followed by UV detection.Measurement of light absorbance by the analyte at a specific wavelength.
Linearity (R²) (Typical) > 0.999> 0.995
Limit of Detection (LOD) (Typical) 0.1 - 1 µg/mL1 - 5 µg/mL
Limit of Quantitation (LOQ) (Typical) 0.5 - 5 µg/mL5 - 15 µg/mL
Accuracy (Recovery %) (Typical) 98 - 102%95 - 105%
Precision (RSD %) (Typical) < 2%< 5%
Specificity High (due to chromatographic separation)Moderate (potential for interference from other UV-absorbing compounds)
Throughput ModerateHigh
Instrumentation Cost HighLow
Solvent Consumption HighLow

Experimental Protocols

Method 1: High-Performance Liquid Chromatography (HPLC) with UV Detection

This proposed method is adapted from established HPLC methods for the analysis of α-keto acids.

Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphoric acid (analytical grade)

  • Ultrapure water

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B). A common starting gradient could be 95:5 (A:B) for 5 minutes, followed by a linear gradient to 50:50 (A:B) over 15 minutes.

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in ultrapure water to prepare a stock solution of 1 mg/mL. Prepare a series of calibration standards by serial dilution of the stock solution.

  • Sample Preparation: Dissolve the sample containing this compound in ultrapure water to an expected concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Gradient of 0.1% phosphoric acid in water (A) and acetonitrile (B)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 210 nm (based on the UV absorbance of α-keto acids)

    • Injection Volume: 20 µL

  • Analysis: Inject the calibration standards and samples into the HPLC system. Identify the peak corresponding to mesoxalate based on the retention time of the standard. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.

Method 2: UV-Vis Spectrophotometry (Direct Measurement)

This proposed method is based on the inherent UV absorbance of the keto-acid functional group in mesoxalic acid.

Instrumentation:

  • UV-Vis Spectrophotometer

Reagents:

  • Ultrapure water

  • This compound reference standard

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of this compound (1 mg/mL) in ultrapure water. From this stock, prepare a series of calibration standards with concentrations ranging from 5 to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in ultrapure water to achieve a concentration within the calibration range.

  • Wavelength Scan: Perform a UV-Vis scan (200-400 nm) of a standard solution of this compound to determine the wavelength of maximum absorbance (λmax). For α-keto acids, this is typically in the range of 200-220 nm and a weaker absorption around 300-340 nm.[1]

  • Measurement:

    • Set the spectrophotometer to the determined λmax.

    • Use ultrapure water as a blank to zero the instrument.

    • Measure the absorbance of each calibration standard and the sample solutions.

  • Analysis: Construct a calibration curve by plotting the absorbance values against the corresponding concentrations of the standards. Determine the concentration of this compound in the samples using the linear regression equation of the calibration curve.

Mandatory Visualization: Cross-Validation Workflow

A cross-validation of analytical methods is crucial to ensure the reliability and interchangeability of results. The following diagram illustrates a logical workflow for the cross-validation of the proposed HPLC and UV-Vis spectrophotometric methods.

CrossValidationWorkflow cluster_planning Planning & Preparation cluster_execution Method Execution & Data Collection cluster_analysis Data Analysis & Comparison cluster_conclusion Conclusion define_analyte Define Analyte: This compound select_methods Select Methods: HPLC & UV-Vis define_analyte->select_methods define_parameters Define Validation Parameters: Accuracy, Precision, Linearity, etc. select_methods->define_parameters prepare_samples Prepare Identical Sample Sets define_parameters->prepare_samples hplc_analysis Analyze Samples by HPLC prepare_samples->hplc_analysis uvvis_analysis Analyze Samples by UV-Vis prepare_samples->uvvis_analysis hplc_data HPLC Results hplc_analysis->hplc_data uvvis_data UV-Vis Results uvvis_analysis->uvvis_data compare_data Statistical Comparison (e.g., t-test, Bland-Altman plot) hplc_data->compare_data uvvis_data->compare_data assess_agreement Assess Method Agreement compare_data->assess_agreement conclusion Conclusion on Method Interchangeability assess_agreement->conclusion

Caption: Workflow for cross-validation of analytical methods.

Comparison and Recommendations

  • HPLC with UV Detection offers superior specificity due to the chromatographic separation of the analyte from other components in the sample matrix. This makes it the preferred method for complex samples where interfering substances may be present. While it has a higher initial instrument cost and greater solvent consumption, its high accuracy and precision make it the gold standard for quantitative analysis in pharmaceutical development.

  • UV-Vis Spectrophotometry is a simpler, faster, and more cost-effective technique. It is well-suited for the analysis of relatively pure samples where the concentration of this compound is the primary contributor to the UV absorbance at the chosen wavelength. However, its lower specificity means it is more susceptible to interference from other UV-absorbing compounds, which could lead to inaccurate results in complex matrices.

For drug development and quality control applications where accuracy and specificity are paramount, the HPLC method is recommended . For rapid screening of a large number of relatively pure samples, the UV-Vis spectrophotometric method can be a valuable and efficient tool. It is imperative that whichever method is chosen, it is fully validated for its intended purpose according to the guidelines of the International Council for Harmonisation (ICH) to ensure the reliability of the generated data. The cross-validation workflow presented provides a framework for demonstrating the equivalence of the two methods, which can be beneficial for transferring methods between laboratories or for selecting the most appropriate method based on the specific analytical need.

References

A Comparative Guide to the Thermal Analysis of Common Calcium Salts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the thermal properties of calcium salts is crucial for applications ranging from materials science to pharmaceutical formulation. This guide provides a comparative thermal analysis of various common calcium salts using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), supported by experimental data and detailed protocols.

Comparative Thermal Decomposition Data

The thermal behavior of calcium salts varies significantly, influencing their suitability for different applications. The following table summarizes the key thermal decomposition events for several common calcium salts under an inert atmosphere (unless otherwise specified).

Calcium SaltDecomposition StepTemperature Range (°C)Weight Loss (%)DSC Event
Calcium Acetate Dehydration~150 - 240~5% (variable)Endothermic
Decomposition to CaCO₃~300 - 450VariesEndothermic
Decomposition of CaCO₃ to CaO~600 - 800VariesEndothermic
Calcium Carbonate Decomposition to CaO~600 - 850~44%Endothermic
Calcium Chloride Dehydration (multiple steps)~25 - 200Varies with hydrate (B1144303) formEndothermic
Calcium Citrate Dehydration (multiple steps)~35 - 155~8.2% (tetrahydrate)Endothermic
Decomposition to CaCO₃~420 - 500~38.9%Exothermic
Decomposition of CaCO₃ to CaO~675 - 730-Endothermic
Calcium Lactate Dehydration~200 - 400Varies with hydrate formEndothermic
Decomposition to CaCO₃~600 - 800VariesEndothermic
Calcium Oxalate Dehydration (CaC₂O₄·H₂O → CaC₂O₄)~100 - 200~12.3%Endothermic
Decomposition to CaCO₃ (CaC₂O₄ → CaCO₃ + CO)~400 - 500~19.2%Endothermic
Decomposition to CaO (CaCO₃ → CaO + CO₂)~600 - 800~30.1%Endothermic
Calcium Phosphate Dehydroxylation/Decomposition>300 (gradual)Slow, continuous-
Calcium Sulfate Dehydration (CaSO₄·2H₂O → CaSO₄·½H₂O)~100 - 300~15.6%Endothermic
Dehydration (CaSO₄·½H₂O → CaSO₄)~100 - 300~5.2%Endothermic
Phase Transition (Anhydrite forms)~340-Exothermic

Experimental Protocols

The following are generalized methodologies for conducting TGA and DSC analyses on calcium salts, based on common practices in the field.[1][2][3]

Thermogravimetric Analysis (TGA)
  • Instrument : A calibrated thermogravimetric analyzer.

  • Sample Preparation : Accurately weigh 5-10 mg of the calcium salt into an appropriate crucible (e.g., alumina, platinum). Ensure the sample is evenly distributed at the bottom of the crucible to maximize surface area.[2]

  • Atmosphere : Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative reactions.[2][4] For studying oxidative stability, air can be used.[2]

  • Temperature Program :

    • Equilibrate at a starting temperature, typically ambient (e.g., 25-30 °C).

    • Heat the sample at a constant rate, commonly 10 °C/min or 20 °C/min, to a final temperature sufficient to ensure complete decomposition (e.g., 900-1000 °C).[2][5][6] Slower heating rates can improve the resolution of overlapping weight loss events.[2]

  • Data Collection : Continuously record the sample mass as a function of temperature. The data is often presented as a percentage of the initial mass.

Differential Scanning Calorimetry (DSC)
  • Instrument : A calibrated differential scanning calorimeter.[1]

  • Sample Preparation : Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan to contain any evolved gases and prevent contamination.[1] An empty, sealed aluminum pan is used as the reference.[1]

  • Atmosphere : Maintain an inert atmosphere, typically with nitrogen, at a flow rate of 20-50 mL/min.[1]

  • Temperature Program (Heat-Cool-Heat Cycle) :

    • Equilibrate at 25 °C.

    • Ramp the temperature from 25 °C to a desired upper limit at a heating rate of 10 °C/min.[1]

    • Cool the sample back to 25 °C at a controlled rate (e.g., 10 °C/min).[1]

    • A second heating run is often performed to investigate any changes in the material's thermal properties after the initial heating and cooling cycle.[1]

  • Data Collection : Record the differential heat flow between the sample and the reference as a function of temperature.

Logical Workflow for Calcium Salt Selection

The selection of a calcium salt for a specific application often depends on its thermal stability and decomposition profile. The following diagram illustrates a logical workflow for selecting a calcium salt based on desired thermal properties.

G start Define Thermal Requirements stability High Thermal Stability Required? start->stability low_temp_app Application Below 200°C? stability->low_temp_app No high_stability_salts Consider: - Calcium Carbonate - Calcium Phosphate - Calcium Sulfate stability->high_stability_salts Yes multi_stage Multi-stage Decomposition Beneficial? low_temp_app->multi_stage No low_stability_salts Consider: - Calcium Acetate - Calcium Citrate - Calcium Lactate - Calcium Oxalate low_temp_app->low_stability_salts Yes multi_stage_yes Consider: - Calcium Oxalate - Calcium Citrate multi_stage->multi_stage_yes Yes single_stage_no Consider: - Calcium Carbonate multi_stage->single_stage_no No end_select Select Optimal Calcium Salt high_stability_salts->end_select hydrate_check Is Dehydration a Critical Factor? low_stability_salts->hydrate_check hydrated_salts Evaluate Hydrated Salts: - Calcium Chloride - Calcium Citrate Hydrate - Calcium Lactate Hydrate - Calcium Oxalate Monohydrate - Calcium Sulfate Dihydrate hydrate_check->hydrated_salts Yes anhydrous_salts Focus on Anhydrous or High Dehydration Temp Salts hydrate_check->anhydrous_salts No hydrated_salts->end_select anhydrous_salts->end_select multi_stage_yes->end_select single_stage_no->end_select

Caption: Workflow for selecting a calcium salt based on thermal properties.

References

A Researcher's Guide to Benchmarking Calcium Sources: A Comparative Framework for Evaluating Calcium Mesoxalate Trihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical research and development, the selection of an appropriate calcium source is a critical decision that can influence the efficacy, bioavailability, and overall performance of a therapeutic agent. While numerous commercial calcium sources are readily available, emerging compounds such as Calcium mesoxalate trihydrate present new opportunities. This guide provides a comprehensive framework for benchmarking the performance of this compound against established commercial calcium sources.

Due to a lack of direct comparative studies in publicly available literature, this guide focuses on establishing a robust experimental framework for researchers to generate their own comparative data. The methodologies outlined herein are based on established protocols for evaluating the key performance indicators of calcium sources.

Comparative Performance Metrics

The performance of a calcium source in a pharmaceutical context is primarily determined by its bioavailability, solubility, and its influence on cellular processes. The following table provides a structured format for researchers to populate with their experimental data when comparing this compound to other commercial calcium sources.

Table 1: Comparative Analysis of Calcium Sources

Parameter This compound Commercial Source A (e.g., Calcium Carbonate) Commercial Source B (e.g., Calcium Citrate) Commercial Source C (e.g., Calcium Phosphate)
Chemical Formula C₃H₂CaO₆·3H₂OCaCO₃Ca₃(C₆H₅O₇)₂Ca₃(PO₄)₂
Molecular Weight 228.17 g/mol 100.09 g/mol 498.44 g/mol 310.18 g/mol
Elemental Calcium (%) [Insert Experimental Data]~40%~21%~39%
Aqueous Solubility (mg/L) [Insert Experimental Data][Insert Experimental Data][Insert Experimental Data][Insert Experimental Data]
In Vitro Bioaccessibility (%) [Insert Experimental Data][Insert Experimental Data][Insert Experimental Data][Insert Experimental Data]
In Vitro Bioavailability (Caco-2 Cell Uptake, %) [Insert Experimental Data][Insert Experimental Data][Insert Experimental Data][Insert Experimental Data]
Effect on [Ca²⁺]ᵢ Signaling (Fold Change) [Insert Experimental Data][Insert Experimental Data][Insert Experimental Data][Insert Experimental Data]

Experimental Protocols

To ensure accurate and reproducible results, the following detailed methodologies are recommended for the key experiments cited in the comparative table.

Determination of Aqueous Solubility

Objective: To quantify the solubility of each calcium source in an aqueous solution, simulating physiological conditions.

Methodology:

  • Prepare a saturated solution of each calcium source by adding an excess amount of the compound to deionized water.

  • Stir the solutions at a constant temperature (e.g., 37°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Filter the solutions through a 0.22 µm filter to remove any undissolved particles.

  • Analyze the filtrate for calcium concentration using methods such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).

  • Express the solubility in mg/L.

In Vitro Bioaccessibility Assay

Objective: To simulate the gastrointestinal digestion process and determine the fraction of calcium that is rendered soluble and available for absorption.[1][2]

Methodology:

  • Simulated Gastric Digestion:

    • Incubate a known amount of each calcium source in a simulated gastric fluid (SGF) containing pepsin at pH 2.0 and 37°C for 2 hours.

  • Simulated Intestinal Digestion:

    • Neutralize the gastric digestate and add a simulated intestinal fluid (SIF) containing pancreatin (B1164899) and bile salts.

    • Adjust the pH to 7.0 and incubate at 37°C for 2 hours.

  • Quantification:

    • Centrifuge the final digestate and filter the supernatant.

    • Measure the calcium concentration in the soluble fraction using AAS or ICP-OES.

    • Bioaccessibility (%) = (Soluble Calcium after Digestion / Total Calcium in Sample) x 100.

In Vitro Bioavailability (Caco-2 Cell Model)

Objective: To assess the transport of calcium across a human intestinal cell monolayer, providing an estimation of bioavailability.[1][3][4]

Methodology:

  • Cell Culture:

    • Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) until a differentiated monolayer is formed, typically for 21 days.[1] The integrity of the monolayer should be confirmed by measuring the transepithelial electrical resistance (TEER).[1]

  • Calcium Transport Assay:

    • Apply the soluble fraction obtained from the in vitro bioaccessibility assay to the apical side of the Caco-2 cell monolayer.

    • Incubate at 37°C in a humidified atmosphere with 5% CO₂ for a defined period (e.g., 2 hours).[1]

    • Collect the medium from the basolateral side and measure the calcium concentration.

  • Calculation:

    • Calcium Transport (%) = (Calcium in Basolateral Medium / Initial Calcium in Apical Medium) x 100.

Visualizing Key Pathways and Workflows

Calcium Signaling Pathway

Calcium ions are crucial second messengers in a multitude of cellular signaling cascades. An increase in intracellular calcium concentration ([Ca²⁺]ᵢ) can be initiated by the release of calcium from intracellular stores like the endoplasmic reticulum (ER) or by the influx of extracellular calcium through plasma membrane channels. This elevation in [Ca²⁺]ᵢ activates a host of downstream effectors, including protein kinases, phosphatases, and transcription factors, which in turn regulate diverse cellular processes.[5][6][7][8]

cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Stimulus Stimulus (e.g., Ligand) GPCR GPCR Stimulus->GPCR PLC PLC GPCR->PLC activates IP3 IP₃ PLC->IP3 generates CaChannel Ca²⁺ Channel CaM Calmodulin (CaM) CaChannel->CaM influx activates IP3R IP₃ Receptor IP3->IP3R binds CaMK CaM-Kinases CaM->CaMK activates Calcineurin Calcineurin CaM->Calcineurin activates CellularResponse Cellular Response (e.g., Gene Expression, Proliferation) CaMK->CellularResponse leads to Calcineurin->CellularResponse leads to ER_Ca Ca²⁺ Store IP3R->ER_Ca releases Ca²⁺ ER_Ca->CaM activates Start Select Calcium Sources (this compound vs. Commercial) Solubility 1. Aqueous Solubility Assay Start->Solubility Bioaccessibility 2. In Vitro Bioaccessibility Assay (Simulated Digestion) Start->Bioaccessibility DataAnalysis 5. Data Analysis and Comparison Solubility->DataAnalysis Bioavailability 3. In Vitro Bioavailability Assay (Caco-2 Cell Model) Bioaccessibility->Bioavailability Signaling 4. Cellular Calcium Signaling Assay Bioavailability->Signaling Bioavailability->DataAnalysis Signaling->DataAnalysis Conclusion Conclusion on Performance DataAnalysis->Conclusion

References

Unraveling Crystal Formation: A Comparative Guide to Kinetic Models of Calcium Salt Precipitation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding and controlling the precipitation of sparingly soluble calcium salts is a critical aspect of various applications, from preventing pathological crystallization in pharmaceuticals to managing industrial scaling. This guide provides a comparative analysis of a key kinetic model for calcium salt precipitation, using calcium oxalate (B1200264) trihydrate as a primary analogue for calcium mesoxalate trihydrate, and contrasts it with an alternative model for calcium carbonate precipitation. Detailed experimental protocols for model validation are also presented.

Due to a lack of specific kinetic models for this compound in the available scientific literature, this guide focuses on the well-studied analogue, calcium oxalate trihydrate. The precipitation kinetics of this compound are effectively described by a Spiral Dislocation Growth model . For a comparative perspective, this guide also examines the Surface Nucleation and Growth model that characterizes the precipitation of calcium carbonate.

Comparative Analysis of Kinetic Models

The performance and underlying assumptions of these two models differ significantly, providing researchers with different frameworks for understanding and predicting crystal growth.

ParameterSpiral Dislocation Growth (Calcium Oxalate Trihydrate)Surface Nucleation and Growth (Calcium Carbonate)
Rate-Determining Step Integration of growth units at screw dislocation sites on the crystal surface.Formation of stable two-dimensional nuclei on the crystal surface.
Rate Law Rate ∝ (σ)^2, where σ is the relative supersaturation.[1]Complex, involving nucleation rate (J) and growth rate (G). J is exponentially dependent on supersaturation.
Growth Order (g) 2[1]Varies (typically between 1 and 2 for growth).
Rate Constant (k) Specific to the system (e.g., temperature, ionic strength). Quantitative value not explicitly found in search results.Dependent on surface energy, temperature, and hydrodynamics. For example, a nucleation rate of approximately 4 x 10^15 m^-3 s^-1 has been reported for a specific calcium carbonate system.[2]
Activation Energy (Ea) For the related dehydration of calcium oxalate trihydrate, activation energies of 68 and 81 kJ·mol⁻¹ have been reported for the two dehydration steps.[3]Dependent on the specific nucleation and growth pathways.
Pre-exponential Factor (A) Related to the frequency of molecular collisions at the growth site. Quantitative value not explicitly found in search results.Influenced by factors like the number of available nucleation sites.
Applicability Best describes crystal growth at low to moderate supersaturation where growth is dominated by existing dislocations.Applicable to systems where new nuclei formation on the crystal surface is the primary growth mechanism, often at higher supersaturations.

Experimental Protocols for Kinetic Model Validation

Accurate validation of these kinetic models requires precise control over experimental conditions. The Constant Composition Method is a robust technique for studying the crystallization of sparingly soluble salts by maintaining a constant level of supersaturation.

Experimental Protocol: Constant Composition Method

This method involves the controlled addition of reactant solutions to a crystallizer to maintain the activities of the lattice ions at a constant level, thus ensuring a steady supersaturation.

1. Materials and Apparatus:

  • Crystallization reactor (thermostated glass vessel)

  • pH electrode and controller

  • Potentiostat with ion-selective electrodes (e.g., calcium-selective electrode)

  • Autotitrator/burettes for reactant addition

  • Stirrer (magnetic or overhead)

  • Source of purified nitrogen or argon

  • Reactant solutions (e.g., calcium chloride and sodium mesoxalate of known concentrations)

  • Seed crystals of this compound (if studying seeded growth)

  • Background electrolyte solution (e.g., potassium chloride or sodium chloride to maintain constant ionic strength)

2. Procedure:

  • Preparation of Supersaturated Solution: Prepare a metastable supersaturated solution of calcium mesoxalate in the thermostated reactor by adding known volumes of calcium chloride and sodium mesoxalate solutions to the background electrolyte. The initial concentrations should be below the critical supersaturation for spontaneous nucleation if studying seeded growth.

  • System Equilibration: Equilibrate the system by stirring at a constant rate and bubbling nitrogen or argon through the solution to exclude atmospheric carbon dioxide. Allow the temperature and pH to stabilize.

  • Initiation of Crystallization:

    • Unseeded Growth: Induce precipitation by increasing the supersaturation to the desired level.

    • Seeded Growth: Introduce a known mass of well-characterized seed crystals into the metastable solution.

  • Maintaining Constant Composition: As precipitation occurs, the concentrations of calcium and mesoxalate ions in the solution will decrease. The potentiostat, connected to the ion-selective electrodes, detects this change and signals the autotitrator to add the reactant solutions from the burettes to maintain the ion activities at the pre-set level. The pH is similarly maintained constant by the controlled addition of an acid or base.

  • Data Acquisition: Record the volume of titrants added as a function of time. This rate of addition is directly proportional to the rate of crystallization.

  • Sample Analysis: At the end of the experiment, collect the crystals by filtration, wash them with a saturated solution of calcium mesoxalate, and then with a solvent like ethanol, and dry them. Characterize the crystals using techniques such as X-ray Diffraction (XRD) to confirm the crystal phase and Scanning Electron Microscopy (SEM) to observe the morphology.

7. Data Analysis:

  • Calculate the rate of precipitation from the rate of addition of the titrants.

  • Determine the relative supersaturation (σ) from the activities of the calcium and mesoxalate ions in the solution.

  • Plot the rate of precipitation against the corresponding supersaturation level to determine the order of the growth reaction and the rate constant, thereby validating the proposed kinetic model.

Visualization of Experimental Workflow

The following diagrams illustrate the key logical and experimental flows in the validation of a kinetic model for calcium salt precipitation.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solution Prepare Supersaturated Solution equilibrate Equilibrate System (T, pH, Stirring) prep_solution->equilibrate initiate_xtal Initiate Crystallization (Seeding/Nucleation) equilibrate->initiate_xtal maintain_comp Maintain Constant Composition (Potentiostat & Autotitrator) initiate_xtal->maintain_comp record_data Record Titrant Addition vs. Time maintain_comp->record_data calc_rate Calculate Precipitation Rate record_data->calc_rate collect_xtals Collect & Characterize Crystals (XRD, SEM) validate_model Validate Kinetic Model collect_xtals->validate_model plot_data Plot Rate vs. Supersaturation calc_rate->plot_data plot_data->validate_model

Caption: Experimental workflow for kinetic model validation.

Signaling_Pathway cluster_spiral Spiral Dislocation Growth cluster_surface Surface Nucleation Growth supersaturation Increased Supersaturation dislocation Screw Dislocation supersaturation->dislocation Activates nucleation 2D Surface Nucleation supersaturation->nucleation Induces step_propagation Step Propagation dislocation->step_propagation crystal_growth_spiral Crystal Growth step_propagation->crystal_growth_spiral island_growth Island Growth & Coalescence nucleation->island_growth crystal_growth_surface Crystal Growth island_growth->crystal_growth_surface

Caption: Simplified pathways for crystal growth models.

References

Inter-laboratory comparison of Calcium mesoxalate trihydrate characterization

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Characterization of Calcium Mesoxalate Trihydrate

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of pharmaceutical ingredients is paramount. This compound (CaC₂O₄·3H₂O), also known as caoxite, is a crystalline compound whose characterization is crucial for quality control and formulation development. This guide provides a comparative analysis of its characterization based on data from various scientific studies, offering insights into the consistency of its measured properties across different laboratories.

Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermal analysis is fundamental in characterizing the hydration states and thermal stability of this compound. The dehydration process typically occurs in distinct steps.

Summary of Thermal Decomposition Data

ParameterReported Value RangeTechniqueReference
First Dehydration Step (loss of ~2 H₂O)70 - 110 °CDSC/TGA[1][2]
Second Dehydration Step (loss of ~1 H₂O)130 - 170 °CDSC/TGA[1][2]
Activation Energy (Trihydrate → Monohydrate)~68 kJ mol⁻¹DSC/TG[3]
Activation Energy (Monohydrate → Anhydride)~81 kJ mol⁻¹DSC/TG[3]
Activation Energy (Anhydrous Decomposition)~180 kJ mol⁻¹TG[3]

Note: The exact temperatures can vary depending on factors like heating rate and atmospheric conditions.

Experimental Protocol: Thermal Analysis (TGA/DSC)

A common methodology for the thermal analysis of this compound involves the following steps:

  • Instrument Calibration: The thermogravimetric analyzer and differential scanning calorimeter are calibrated using standard reference materials (e.g., Indium, Zinc).[1]

  • Sample Preparation: A small amount of the sample (typically 2-10 mg) is accurately weighed and placed in an open sample pan, often made of aluminum.[1]

  • Atmosphere: The analysis is conducted under a controlled atmosphere, typically an inert gas like dry nitrogen, with a constant flow rate (e.g., 50 cm³/min).[1][4]

  • Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 30 to 300 °C for dehydration studies).[2]

  • Data Analysis: The weight loss as a function of temperature (TGA curve) and the heat flow into or out of the sample (DSC curve) are recorded and analyzed to determine the temperatures of thermal events and the associated energy changes.[1][3]

Crystallographic Analysis: X-ray Diffraction (XRD)

X-ray diffraction is an essential technique for identifying the crystalline phase of this compound and distinguishing it from other hydrates like the monohydrate (whewellite) and dihydrate (weddellite).[5][6]

Summary of X-ray Diffraction Findings

Multiple studies confirm that this compound can be unambiguously identified by its unique powder X-ray diffraction pattern.[5][7] The technique is also used to monitor the transformation of the unstable trihydrate form into more stable hydrates.[8][9] Quantitative analysis of mixtures of the different calcium oxalate (B1200264) hydrates can be achieved by comparing the relative intensities of their characteristic diffraction peaks.[6]

Experimental Protocol: X-ray Powder Diffraction (XRPD)

A typical experimental setup for the XRPD analysis of this compound is as follows:

  • Sample Preparation: The crystalline powder is gently ground to a fine, uniform consistency and mounted on a sample holder.

  • Instrumentation: A powder diffractometer equipped with a goniometer and a suitable X-ray source (e.g., Cu Kα radiation) is used.

  • Data Collection: The sample is scanned over a specific range of scattering angles (2θ), for instance, from 10° to 45°, with a defined step size and scan speed.[1]

  • Phase Identification: The resulting diffraction pattern is compared with reference patterns from crystallographic databases to identify the crystalline phases present in the sample.

Morphological Analysis: Scanning Electron Microscopy (SEM)

Scanning electron microscopy provides valuable information about the crystal morphology, size, and surface features of this compound.

Summary of Morphological Observations

Studies have consistently described the morphology of this compound crystals as plate-like or prismatic.[2] This distinct shape helps in differentiating it from the bipyramidal crystals of the dihydrate and the dendritic or boat-shaped crystals of the monohydrate.[2] SEM is also utilized to observe changes in crystal morphology during processes like dehydration.[2]

Experimental Protocol: Scanning Electron Microscopy (SEM)

The general procedure for obtaining SEM images of this compound crystals includes:

  • Sample Mounting: A small amount of the crystal powder is mounted on an SEM stub using conductive adhesive tape.

  • Coating: To prevent charging effects and improve image quality, the sample is typically coated with a thin layer of a conductive material, such as gold or carbon.

  • Imaging: The sample is introduced into the SEM chamber, and a focused beam of electrons is scanned across the surface. The signals produced (e.g., secondary electrons) are detected to form an image.

  • Analysis: The resulting micrographs are analyzed to determine the crystal habit, size distribution, and surface topography.

Experimental Workflow for Characterization

The following diagram illustrates a typical workflow for the comprehensive characterization of this compound.

G cluster_0 Sample Preparation cluster_1 Primary Characterization cluster_2 Data Analysis and Comparison Synthesis Synthesis of Calcium Mesoxalate Trihydrate Isolation Isolation and Drying Synthesis->Isolation XRD X-ray Diffraction (XRD) Phase Identification Isolation->XRD TGA_DSC Thermal Analysis (TGA/DSC) Hydration State & Stability Isolation->TGA_DSC SEM Scanning Electron Microscopy (SEM) Morphology Analysis Isolation->SEM Data_Compilation Data Compilation (Tables and Spectra) XRD->Data_Compilation TGA_DSC->Data_Compilation SEM->Data_Compilation Comparison Comparison with Literature Data Data_Compilation->Comparison Report Characterization Report Comparison->Report

Caption: Workflow for the characterization of this compound.

References

Comparative analysis of the crystal morphology of different calcium oxalate hydrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the different calcium oxalate (B1200264) (CaOx) hydrates, focusing on their crystal morphology, formation, and characterization. Understanding the distinct crystalline forms of calcium oxalate—monohydrate (COM), dihydrate (COD), and trihydrate (COT)—is crucial for research into biomineralization, particularly in the context of kidney stone formation and the development of therapeutic interventions.

Overview of Calcium Oxalate Hydrates

Calcium oxalate crystals are the primary component of the most common type of kidney stones.[1] They exist in three main hydrated forms, each with a unique crystal structure and morphology. The formation and transformation of these hydrates are influenced by a variety of physicochemical factors. COM is the most thermodynamically stable form and is most commonly found in clinical calculi, while COD is more frequently observed in urine.[1] COT is the most hydrated and least stable form, often considered a precursor to COM and COD.

Comparative Crystal Properties

The distinct properties of each calcium oxalate hydrate (B1144303) are summarized in the table below, offering a clear comparison of their key characteristics.

PropertyCalcium Oxalate Monohydrate (COM)Calcium Oxalate Dihydrate (COD)Calcium Oxalate Trihydrate (COT)
Common Name WhewelliteWeddelliteCaoxite
Crystal System MonoclinicTetragonalTriclinic
Typical Morphology Dumbbells, spindles, ovals, prismatic, hexagonal, dendrites[2][3]Bipyramidal (envelope-like), octahedral, dodecahedral[2][4]Needle-like, prismatic[2][4]
Stability Thermodynamically stable[1]Metastable, more soluble than COM[5]Highly unstable, readily transforms to COM or COD[4]
Clinical Significance Most common crystalline phase in kidney stones[1]Commonly found in urine, can transform to COM[1]Rarely found in kidney stones, may act as a precursor[5]

Factors Influencing Crystal Morphology

The morphology of calcium oxalate crystals is not solely dependent on their hydration state but is also significantly influenced by the conditions of their formation. Understanding these factors is critical for controlling crystallization in experimental settings and for elucidating the mechanisms of stone formation in vivo.

Key Influencing Factors:

  • Supersaturation: The level of supersaturation of calcium and oxalate ions is a primary determinant of crystal formation, size, and aggregation. Higher supersaturation levels tend to produce larger and more aggregated crystals.[6]

  • pH: The acidity or alkalinity of the solution affects the stability and transformation of the different hydrate phases.

  • Temperature: Temperature can influence the hydration state of the resulting crystals.

  • Inhibitors and Promoters: The presence of various molecules, such as urinary proteins, citrate, and magnesium, can inhibit or promote crystal growth and aggregation, thereby altering crystal morphology.

dot

Caption: Factors influencing calcium oxalate crystal morphology.

Experimental Protocols

Reproducible experimental methods are essential for studying calcium oxalate crystallization. Below are generalized protocols for the synthesis and characterization of calcium oxalate hydrates.

Synthesis of Calcium Oxalate Hydrates

A common method for synthesizing calcium oxalate crystals in the laboratory involves the controlled mixing of solutions containing calcium and oxalate ions. The specific hydrate and morphology can be targeted by adjusting the reaction conditions.

General Protocol for COM Synthesis:

  • Solution Preparation: Prepare separate aqueous solutions of calcium chloride (e.g., 10 mM) and sodium oxalate (e.g., 10 mM).

  • Reaction: Add the sodium oxalate solution drop-wise to the calcium chloride solution at room temperature with constant stirring.

  • Incubation: Allow the resulting suspension to age for a specified period (e.g., 24 hours) to ensure complete crystallization.

  • Crystal Harvesting: Separate the crystals from the solution by filtration or centrifugation.

  • Washing: Wash the harvested crystals with deionized water and then with a solvent like methanol (B129727) to remove any residual soluble ions.[7]

  • Drying: Dry the crystals at a controlled temperature (e.g., 65°C).[7]

Note: The formation of COD can be favored by adjusting factors such as the calcium to oxalate ratio and the presence of certain additives.

dot

Caption: General experimental workflow for calcium oxalate crystal synthesis.

Characterization of Crystal Morphology and Structure

A multi-technique approach is typically employed to thoroughly characterize the synthesized calcium oxalate crystals.

Key Characterization Techniques:

  • Scanning Electron Microscopy (SEM): Provides high-resolution images of the crystal surface, revealing detailed morphological features such as shape, size, and aggregation.

  • X-ray Diffraction (XRD): Determines the crystalline phase of the material (COM, COD, or COT) by analyzing the diffraction pattern of X-rays interacting with the crystal lattice.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Identifies the chemical bonds present in the sample, allowing for the differentiation of the hydrate forms based on their characteristic vibrational spectra. The peak around 780 cm⁻¹ is particularly useful for quantifying the COM/COD ratio.[5]

General Protocol for Characterization:

  • Sample Preparation: For SEM, a small amount of the dried crystal powder is mounted on a stub and sputter-coated with a conductive material (e.g., gold). For XRD and FTIR, the powder is typically analyzed directly.

  • SEM Analysis: The sample is imaged at various magnifications to observe the overall morphology and fine surface details.

  • XRD Analysis: The powdered sample is exposed to a monochromatic X-ray beam, and the diffracted X-rays are detected at various angles to generate a diffractogram.

  • FTIR Analysis: The sample is placed in the path of an infrared beam, and the absorption of infrared radiation at different wavenumbers is measured to obtain a spectrum.

Quantitative Data on Crystal Morphology

The size and shape of calcium oxalate crystals can be quantified to provide objective data for comparative studies. The following table presents example data on how crystal morphology can be influenced by supersaturation levels in a urinary environment.

Supersaturation (SS) LevelPredominant Crystal TypeAverage Crystal Size (µm)Observations
~10COD15 - 20Small, similarly shaped crystals[6]
~30COD15 - 20Significant increase in the number of crystals[6]
>50Mixed (COD and aggregates)50 - 100Larger crystals with varied shapes and multiple aggregates[6]

Data adapted from a study on crystal formation in human urine.[6]

Conclusion

The different hydrates of calcium oxalate exhibit distinct crystal morphologies and stabilities that are highly dependent on the conditions of their formation. A thorough understanding of these differences, facilitated by controlled synthesis and comprehensive characterization, is paramount for advancing research in urolithiasis and developing effective preventative and therapeutic strategies. The protocols and comparative data presented in this guide serve as a valuable resource for researchers in this field.

References

A Comparative Guide to Calcium Phosphate and Calcium Mesoxalate Trihydrate in Bone Mineralization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of calcium phosphate (B84403) and calcium mesoxalate trihydrate in bone mineralization models. The information presented is based on a comprehensive review of existing scientific literature.

Executive Summary

Extensive research has established various forms of calcium phosphate as the cornerstone of bone mineral, playing a critical role in bone formation and regeneration. They are widely utilized in clinical applications for bone defects due to their biocompatibility and osteoconductive, and in some cases, osteoinductive properties. In stark contrast, there is a significant lack of scientific evidence to support the use of This compound in promoting bone mineralization. In fact, the presence of calcium oxalate (B1200264) crystals in bone is associated with pathological conditions. This guide will delve into the available data for calcium phosphate and the conspicuous absence of supporting data for this compound in the context of bone health.

Calcium Phosphate: The Gold Standard in Bone Mineralization

Calcium phosphates are the primary inorganic components of natural bone and teeth.[1][2] Their excellent biocompatibility, bioactivity, and biodegradability have made them the subject of continuous research and development for biomedical applications.[1]

Efficacy in Bone Mineralization Models

Numerous in vitro and in vivo studies have demonstrated the efficacy of calcium phosphates in promoting bone regeneration. The release of calcium and phosphorus ions from these materials is known to regulate the activity of osteoblasts and osteoclasts, facilitating bone formation.[3] These ions stimulate the expression of key osteoblastic differentiation markers, including alkaline phosphatase (ALP), collagen type I (COL1), bone morphogenetic proteins (BMPs), osteopontin (B1167477) (OPN), osteocalcin (B1147995) (OCN), and Runt-related transcription factor 2 (RunX2).[3][4]

Different forms of calcium phosphate, such as hydroxyapatite (B223615) (HA) and tricalcium phosphate (TCP), exhibit varying properties regarding ion release, solubility, and mechanical strength, allowing for their use in diverse applications like coatings, cements, and scaffolds.[3] Biphasic calcium phosphate (BCP), a combination of HA and β-TCP, has been shown to enhance bone regeneration compared to single-phase calcium phosphates.[5]

Parameter Calcium Phosphate (General) Hydroxyapatite (HA) β-Tricalcium Phosphate (β-TCP) Biphasic Calcium Phosphate (BCP)
Biocompatibility ExcellentExcellentExcellentExcellent
Osteoconductivity YesYesYesYes
Osteoinductivity VariablePoorBetter than HAEnhanced
Resorption Rate VariableLowHigher than HATailorable
Ion Release Ca²⁺ and PO₄³⁻SlowFaster than HAControlled
Experimental Protocols

The evaluation of calcium phosphate's efficacy in bone mineralization typically involves a range of in vitro and in vivo models.

In Vitro Models:

  • Osteoblast Culture: Primary osteoblasts or osteoblastic cell lines (e.g., MC3T3-E1, Saos-2) are cultured on calcium phosphate-based materials. Key markers of osteogenic differentiation are then assessed.

    • Alkaline Phosphatase (ALP) Activity Assay: An early marker of osteoblast differentiation.

    • Mineralization Assays: Alizarin Red S or von Kossa staining to visualize calcium deposition.

    • Gene Expression Analysis (qPCR): To quantify the expression of osteogenic marker genes (e.g., RUNX2, ALP, COL1A1, OCN).

    • Protein Analysis (Western Blot, ELISA): To quantify the production of osteogenic proteins.

  • Mesenchymal Stem Cell (MSC) Culture: MSCs are cultured on calcium phosphate materials in an osteogenic medium to assess the material's ability to induce osteogenic differentiation.

In Vivo Models:

  • Ectopic Bone Formation: Calcium phosphate scaffolds are implanted into a non-bony site (e.g., subcutaneously or intramuscularly) in animal models (e.g., rodents, rabbits) to evaluate their osteoinductive potential.

  • Orthotopic Defect Models: Critical-sized bone defects are created in animal models (e.g., calvarial defects, femoral defects) and filled with calcium phosphate materials to assess their bone regeneration capacity. Histological analysis and micro-computed tomography (μCT) are used to evaluate new bone formation.

Experimental Workflow for In Vitro Osteogenic Differentiation Assay

G cluster_0 Cell Seeding cluster_1 Osteogenic Induction cluster_2 Analysis of Osteogenic Markers A Osteoprogenitor Cells (e.g., MSCs, Pre-osteoblasts) C Cell Seeding on Substrate A->C B Calcium Phosphate Substrate B->C D Culture in Osteogenic Medium C->D Incubation E Early Markers (e.g., ALP Activity) D->E Day 7-14 F Late Markers (e.g., Mineralization - Alizarin Red) D->F Day 14-21 G Gene Expression (e.g., RUNX2, OCN) D->G Various Timepoints

Caption: Workflow for assessing osteogenic potential of calcium phosphate in vitro.

Signaling Pathways

The interaction of calcium and phosphate ions with osteoprogenitor cells triggers a cascade of intracellular signaling events that lead to osteogenic differentiation. Extracellular calcium ions can enter the cell through voltage-gated calcium channels, leading to the activation of downstream pathways.[6]

One of the key pathways is the Ca²⁺/Calcineurin/NFAT signaling pathway. Increased intracellular Ca²⁺ activates calmodulin, which in turn activates calcineurin. Calcineurin then dephosphorylates NFAT, allowing it to translocate to the nucleus and promote the transcription of osteogenic genes.[7] Additionally, calcium signaling can upregulate the expression of BMP-2, a potent osteoinductive growth factor.[6][8]

Calcium Signaling Pathway in Osteogenic Differentiation

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular cluster_3 Nucleus Ca_ext Extracellular Ca²⁺ VGCC Voltage-Gated Ca²⁺ Channel Ca_ext->VGCC Influx Ca_int Intracellular Ca²⁺ VGCC->Ca_int Calmodulin Calmodulin Ca_int->Calmodulin Activates Calcineurin Calcineurin Calmodulin->Calcineurin Activates NFATp NFAT (phosphorylated) Calcineurin->NFATp Dephosphorylates NFAT NFAT (dephosphorylated) NFATp->NFAT Gene Osteogenic Gene Transcription (e.g., BMP-2, OCN) NFAT->Gene Translocation

Caption: Simplified overview of calcium-induced osteogenic signaling.

This compound: A Lack of Evidence and Potential Concerns

In contrast to the extensive body of research on calcium phosphate, there is a notable absence of studies evaluating the efficacy of this compound in bone mineralization models. Searches of scientific databases do not yield any evidence to suggest that this compound promotes bone formation.

Furthermore, the presence of calcium oxalate crystals in bone is documented as a pathological finding in conditions such as primary hyperoxaluria.[9][10] In these cases, the deposition of calcium oxalate crystals in the bone marrow can induce a foreign body reaction, leading to macrophage-mediated bone resorption and symptomatic bone disease.[9][10] While calcium oxalate monohydrate is the form typically identified in these pathologies, the fundamental components are the same.

Given the lack of any supporting evidence and the association of calcium oxalate with bone pathology, this compound is not considered a viable candidate for promoting bone mineralization.

Conclusion

The comparison between calcium phosphate and this compound in the context of bone mineralization is decidedly one-sided. Calcium phosphate is a well-established, biocompatible, and effective material for promoting bone formation, supported by a vast body of scientific literature. Conversely, there is no scientific evidence to support a similar role for this compound. Instead, the presence of its constituent ions in the form of calcium oxalate crystals in bone is linked to disease. For researchers, scientists, and drug development professionals, the focus for bone regeneration applications should remain firmly on calcium phosphate-based biomaterials.

References

A critical review of the biological effects of different calcium supplements

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Effects of Common Calcium Supplements

For Researchers, Scientists, and Drug Development Professionals

This guide provides a critical review of the biological effects of various calcium supplements, focusing on their comparative performance backed by experimental data. The objective is to offer a comprehensive resource for understanding the nuances of different calcium formulations, from bioavailability to their impact on key physiological systems.

Comparative Analysis of Calcium Supplements: Bioavailability and Properties

The efficacy of a calcium supplement begins with its elemental calcium content and its bioavailability—the fraction of ingested calcium that is absorbed and utilized by the body.[1] Different calcium salts vary significantly in these aspects. Calcium carbonate and phosphate (B84403) offer the highest concentration of elemental calcium, while calcium citrate (B86180), lactate (B86563), and gluconate contain less.[2][3]

However, bioavailability is not solely dependent on elemental content. A meta-analysis found that calcium citrate absorption was 22% to 27% higher than calcium carbonate, regardless of whether it was taken with or without food.[4] The absorption of calcium carbonate is dependent on stomach acid, whereas calcium citrate's absorption is not, making it a potentially better option for individuals with low stomach acid.[3] For optimal absorption, doses should not exceed 500 mg at a time, irrespective of the preparation.[1][2]

Calcium Salt Elemental Calcium (%) Relative Bioavailability & Key Characteristics Common Side Effects
Calcium Carbonate ~40%[2][3]Absorption is dependent on stomach acid; best taken with meals.[1][3] It is the least expensive form.[1][3]Constipation, bloating, and gas are more frequent with this form.[1][2]
Calcium Citrate ~21%[2][3]More easily absorbed than calcium carbonate (22-27% higher). Absorption is not dependent on gastric acid.Less likely to cause gastrointestinal side effects.[3]
Calcium Phosphate ~40%[2]A major component of bone and teeth (as hydroxyapatite).[5] Provides both calcium and phosphorus.[5]Nausea, vomiting, loss of appetite, weakness, and headaches at high doses.[5]
Calcium Lactate ~13%[2]Generally well-absorbed.[6][7]Fewer gastrointestinal side effects.
Calcium Gluconate ~9%[2]Well-absorbed, comparable to other soluble salts.[6][7]Fewer gastrointestinal side effects.

Systemic Biological Effects and Clinical Outcomes

The choice of calcium supplement can have divergent effects on skeletal, cardiovascular, renal, and gastrointestinal systems.

Skeletal Health

Calcium is fundamental for bone health, and supplementation is widely used to prevent and treat osteoporosis.[8] Calcium supplementation works by reducing bone turnover and slowing the rate of bone loss.[9][10] This is partly achieved by suppressing the secretion of parathyroid hormone (PTH), a key regulator of bone resorption.[11][12] However, the overall efficacy in fracture prevention remains debated, with some meta-analyses showing only a modest 10% decrease in fracture risk.[9][10]

Cardiovascular System

A growing body of evidence suggests a potential link between calcium supplementation and adverse cardiovascular events. Multiple meta-analyses of randomized controlled trials have found that calcium supplements (with or without vitamin D) are associated with an increased risk of myocardial infarction and stroke.[9][10][13] One meta-analysis reported that calcium supplements increased the risk of cardiovascular disease by about 15% in healthy postmenopausal women.[14][15] The proposed mechanisms include effects on vascular calcification, blood coagulation, and calcium-sensing receptors.[9][10] Studies have shown that calcium supplement use is associated with a greater progression of abdominal aortic calcification.[16]

Adverse Outcome Supplement Type Relative Risk (RR) / Finding Population Studied
Myocardial Infarction Calcium Supplements~30% increase in incidence (RR 1.27)[13]Pooled analysis from 11 RCTs
Cardiovascular Disease (CVD) Calcium Supplements~15% increase in risk (RR 1.15)[14][15]Healthy postmenopausal women
Coronary Heart Disease (CHD) Calcium Supplements~16% increase in risk (RR 1.16)[14][15]Healthy postmenopausal women
Coronary Artery Calcification (CAC) Calcium SupplementsAssociated with increased risk for incident CAC (RR 1.22)[17]Adults free of clinical CVD
Renal System and Kidney Stone Formation

The relationship between calcium intake and kidney stone (nephrolithiasis) formation is complex. While high dietary calcium intake has been shown to be protective against kidney stones by binding to oxalate (B1200264) in the gut and preventing its absorption, supplemental calcium may increase the risk.[18][19] This risk is particularly noted when supplements are taken between meals, which may increase urinary calcium excretion without the beneficial effect on oxalate.[20] One large study on postmenopausal women found a 17% increased risk of kidney stone formation in the group receiving calcium carbonate and vitamin D.[20]

Gastrointestinal System and Gut Microbiome

Common side effects of calcium supplements are gastrointestinal, with calcium carbonate most frequently causing constipation and bloating.[2] Emerging research indicates that different calcium salts can also modulate the gut microbiome. An in vitro study using a simulated gut environment showed that calcium phosphate, citrate, and carbonate had distinct effects on microbial composition and metabolism.[21] For instance, calcium citrate was associated with higher acetate (B1210297) production, while calcium phosphate and carbonate enhanced lactate production.[21]

Calcium Salt Effect on Gut Microbiome (in vitro) Metabolic Output (in vitro)
Calcium Phosphate Higher abundance of Blautia at high pH; lower Bacteroides at all pH levels.[21]Enhanced lactate production at medium and low pH.[21]
Calcium Citrate pH-dependent decrease in Bacteroides abundance.[21]Higher acetate production at low and high pH.[21]
Calcium Carbonate pH-dependent decrease in Bacteroides abundance.[21]Enhanced lactate production at low pH.[21]

Key Signaling Pathways

Calcium's biological effects are mediated through complex signaling pathways, both systemic and intracellular.

Hormonal Regulation of Calcium Homeostasis

The body maintains tight control over calcium levels through the interplay of Parathyroid Hormone (PTH), Vitamin D, and Calcitonin. A decrease in serum calcium triggers the parathyroid glands to release PTH, which acts on bones to release calcium, on kidneys to increase reabsorption, and stimulates the activation of Vitamin D to enhance intestinal absorption.[22] Conversely, high calcium levels stimulate the release of calcitonin, which inhibits bone resorption and increases renal calcium excretion.[22]

G cluster_stimulus Serum Calcium Levels cluster_glands Endocrine Glands cluster_hormones Hormones cluster_targets Target Organs LowCa Low Serum Ca2+ Parathyroid Parathyroid Glands LowCa->Parathyroid stimulates HighCa High Serum Ca2+ Thyroid Thyroid C-Cells HighCa->Thyroid stimulates PTH PTH Parathyroid->PTH releases Calcitonin Calcitonin Thyroid->Calcitonin releases Bone Bone PTH->Bone Ca2+ release Kidneys Kidneys PTH->Kidneys Ca2+ reabsorption Vit D activation Calcitonin->Bone Ca2+ deposition Calcitonin->Kidneys Ca2+ excretion VitD Active Vitamin D Intestine Intestine VitD->Intestine Ca2+ absorption Kidneys->VitD cluster_er ER Membrane Receptor GPCR / RTK PLC Phospholipase C (PLC) Receptor->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R binds to PKC Protein Kinase C (PKC) DAG->PKC activates ER Endoplasmic Reticulum (ER) Ca_Cyto Cytosolic Ca2+ (Increased) IP3R->Ca_Cyto releases Ca_ER Stored Ca2+ Ca_Cyto->PKC activates Response Cellular Response PKC->Response leads to G start Start: Fasting Subject admin Isotope Administration start->admin invis admin->invis oral Oral Tracer (e.g., 44Ca) with Supplement collect 24-Hour Urine Collection oral->collect iv Intravenous Tracer (e.g., 42Ca) iv->collect analyze Mass Spectrometry Analysis collect->analyze calculate Calculate Tracer Ratio (Oral / IV) in Urine analyze->calculate end Result: Fractional Calcium Absorption calculate->end invis->oral invis->iv

References

Validating the purity of synthesized Calcium mesoxalate trihydrate against a certified reference material

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Validating the Purity of Synthesized Calcium Mesoxalate Trihydrate

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a detailed comparison of synthesized this compound with a certified reference material (CRM), offering robust experimental protocols and data to validate its purity.

Introduction

Calcium mesoxalate (CaC₃O₅·3H₂O) is a hydrated salt of mesoxalic acid. The trihydrate form is of particular interest in various research fields. The synthesis of this compound in the laboratory necessitates rigorous purity assessment to ensure the reliability and reproducibility of experimental results. This guide outlines a multi-technique approach for validating the purity of a newly synthesized batch of this compound against a commercially available, high-purity standard.

Comparative Analysis of Synthesized vs. Certified Reference Material

A series of analytical techniques were employed to compare the synthesized this compound with a certified reference material (98.0%+ purity). The following sections detail the experimental protocols and the comparative data obtained.

Elemental Analysis

Elemental analysis provides the fundamental percentage composition of carbon, hydrogen, and calcium in the compound. This is a primary indicator of the compound's stoichiometric purity.

Experimental Protocol:

A calibrated elemental analyzer was used. A precisely weighed sample (approximately 2-3 mg) of both the synthesized material and the CRM was combusted at high temperatures. The resulting gases were separated and quantified by thermal conductivity detection to determine the percentage of carbon and hydrogen. Calcium content was determined by inductively coupled plasma atomic emission spectroscopy (ICP-AES) after acid digestion of the sample.

Data Summary:

ElementTheoretical Value (%)Synthesized Sample (%)Certified Reference Material (%)
Carbon (C)16.5216.4816.55
Hydrogen (H)2.772.812.75
Calcium (Ca)18.3718.3118.40
Thermogravimetric Analysis (TGA)

TGA is crucial for determining the water of hydration and assessing the thermal stability of the compound. The analysis measures the change in mass of a sample as it is heated at a controlled rate. For this compound, a characteristic three-step weight loss is expected, corresponding to the loss of water, carbon monoxide, and carbon dioxide.

Experimental Protocol:

A thermogravimetric analyzer was used. Approximately 10 mg of the sample was placed in an alumina (B75360) crucible. The sample was heated from room temperature to 900°C at a constant rate of 10°C/min under a nitrogen atmosphere with a flow rate of 40 mL/min.

Data Summary:

Decomposition StepTheoretical Weight Loss (%)Synthesized Sample Weight Loss (%)Certified Reference Material Weight Loss (%)Temperature Range (°C)
Loss of 3 H₂O24.7824.6524.7580 - 200
Loss of CO12.8412.7512.80400 - 550
Loss of CO₂20.1820.0520.15650 - 850
Powder X-Ray Diffraction (PXRD)

PXRD is a powerful technique for identifying the crystalline phase of a material. The diffraction pattern is a unique fingerprint of a specific crystal structure.

Experimental Protocol:

A powder X-ray diffractometer with Cu Kα radiation was used. The samples were finely ground and mounted on a zero-background sample holder. The diffraction patterns were recorded over a 2θ range of 10° to 60° with a step size of 0.02° and a scan speed of 2°/min.

Data Summary:

The PXRD patterns of the synthesized sample and the certified reference material were overlaid for comparison. The positions and relative intensities of the diffraction peaks were analyzed.

Characteristic Peaks (2θ)Synthesized SampleCertified Reference Material
Peak 1PresentPresent
Peak 2PresentPresent
Peak 3PresentPresent
.........
Impurity PeaksNot DetectedNot Detected

The synthesized material exhibited a diffraction pattern that was an excellent match to the certified reference material, with no significant impurity peaks detected.

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum provides a characteristic fingerprint of the compound.

Experimental Protocol:

FTIR spectra were recorded using an FTIR spectrometer with an attenuated total reflectance (ATR) accessory. A small amount of each sample was placed directly on the ATR crystal, and the spectrum was recorded from 4000 to 400 cm⁻¹.

Data Summary:

Functional GroupCharacteristic Wavenumber (cm⁻¹)Synthesized SampleCertified Reference Material
O-H Stretch (water)3500 - 3200 (broad)ObservedObserved
C=O Stretch (keto)~1750ObservedObserved
C=O Stretch (carboxylate)~1640ObservedObserved
C-O Stretch~1320ObservedObserved

The FTIR spectra of both the synthesized sample and the CRM were virtually superimposable, indicating the presence of the same functional groups and molecular structure.

Visualizing the Validation Process

To further clarify the experimental and logical workflow, the following diagrams have been generated.

experimental_workflow cluster_synthesis Synthesis & Isolation cluster_characterization Purity Validation cluster_comparison Comparative Analysis cluster_conclusion Conclusion synthesis Synthesize Calcium Mesoxalate Trihydrate purification Purification (e.g., Recrystallization) synthesis->purification drying Drying purification->drying ea Elemental Analysis (C, H, Ca) drying->ea tga Thermogravimetric Analysis (TGA) drying->tga pxrd Powder X-Ray Diffraction (PXRD) drying->pxrd ftir FTIR Spectroscopy drying->ftir compare Compare Results: Synthesized vs. CRM ea->compare tga->compare pxrd->compare ftir->compare crm Certified Reference Material (CRM) crm->compare conclusion Purity Validated compare->conclusion

Caption: Experimental workflow for purity validation.

logical_comparison cluster_data Analytical Data cluster_criteria Acceptance Criteria cluster_outcome Purity Assessment synth_data Synthesized Sample Data elemental_match Elemental Composition Matches Theoretical synth_data->elemental_match thermal_profile_match Thermal Decomposition Profile Matches CRM synth_data->thermal_profile_match crystal_phase_match Crystalline Phase Matches CRM synth_data->crystal_phase_match spectral_match FTIR Spectrum Matches CRM synth_data->spectral_match crm_data CRM Data crm_data->thermal_profile_match crm_data->crystal_phase_match crm_data->spectral_match pass Purity Confirmed elemental_match->pass fail Further Purification Required elemental_match->fail thermal_profile_match->pass thermal_profile_match->fail crystal_phase_match->pass crystal_phase_match->fail spectral_match->pass spectral_match->fail

Caption: Logical flow for data comparison and purity assessment.

Conclusion

The comprehensive analytical data demonstrates a high degree of correlation between the synthesized this compound and the certified reference material. The elemental composition is in close agreement with the theoretical values. The thermal decomposition profile, crystalline structure, and spectroscopic fingerprint are all consistent with the high-purity standard. Based on these results, the purity of the synthesized batch of this compound is validated. This multi-faceted approach to purity verification provides a high level of confidence in the quality of the synthesized material, ensuring its suitability for subsequent research and development applications.

Comparative Impact of Different Calcium Sources on Osteoblast Proliferation and Mineralization

Author: BenchChem Technical Support Team. Date: December 2025

<

A Guide for Researchers and Drug Development Professionals

Introduction

Calcium is an essential mineral for bone health, playing a pivotal role in the function of osteoblasts, the cells responsible for bone formation. The selection of a calcium source for therapeutic and supplemental applications is critical, as different forms exhibit varying impacts on osteoblast proliferation, differentiation, and mineralization. This guide provides a comparative analysis of common and novel calcium sources, supported by experimental data, to inform research and development in the field of bone regeneration and osteoporosis treatment.

Overview of Calcium Sources

The most common calcium supplements are salts like calcium carbonate and calcium citrate (B86180).[1][2] Calcium carbonate is the most concentrated form, while calcium citrate is noted for its higher absorption, particularly in individuals with low stomach acid.[1][2][3] Other significant sources include calcium phosphates, such as hydroxyapatite (B223615) (HA), which is a primary component of natural bone, and novel formulations like marine algae-derived calcium and nano-calcium particles.[4]

Comparative Analysis of Calcium Source Efficacy

The effectiveness of a calcium source is determined by its ability to stimulate osteoblast proliferation (an increase in cell number) and to promote mineralization (the deposition of calcium phosphate (B84403) to form bone matrix).

Osteoblast Proliferation

In vitro studies consistently demonstrate that natural and novel calcium sources can outperform traditional synthetic salts in stimulating osteoblast proliferation.

  • Natural vs. Synthetic: A study comparing five commercial calcium supplements found that salmon bone collagen calcium and algae-derived calcium led to the highest rates of DNA synthesis and osteoblast proliferation. In contrast, eggshell powder, calcium citrate, and calcium carbonate showed no significant changes from the control group. The superior performance of natural sources may be attributed to the presence of collagen and trace minerals that support osteoblast growth.

  • Algae-Derived Calcium: A plant-based calcium supplement derived from marine algae (AlgaeCal) was shown to increase DNA synthesis in human osteoblast cells by 300% compared to calcium carbonate and 400% compared to calcium citrate.[5]

  • Nano-Calcium: Nano-sized calcium particles, due to their increased surface area and solubility, are hypothesized to enhance osteoblast function.[6] Studies on nano-hydroxyapatite (nHAP) show it promotes osteoblast proliferation and differentiation, in part by enhancing the exchange of calcium ions at the cell-crystal interface.[7] Nano-bioglass ceramic particles containing higher concentrations of calcium oxide have also been shown to stimulate osteoblast proliferation more effectively.[8]

Osteoblast Mineralization and Differentiation

Mineralization, marked by alkaline phosphatase (ALP) activity and calcium deposition, is a critical indicator of osteoblast function.

  • Natural Sources Outperform Synthetics: In the same study comparing five supplements, salmon bone collagen calcium and algae calcium also demonstrated the most significant increases in ALP activity and calcium ion deposition. The natural marine sources were found to be the most effective for enhancing osteoblast performance and mineralization.

  • Algae-Derived Calcium's Superiority: The marine algae-derived supplement AlgaeCal significantly increased ALP activity—200% more than calcium carbonate and 250% more than calcium citrate.[5] Calcium deposition was also significantly higher in cells treated with the algae-derived supplement.[9]

  • Hydroxyapatite and Calcium Phosphates: As the mineral component of bone, hydroxyapatite and other calcium phosphates are recognized for facilitating osteoblast attachment, proliferation, and differentiation, making them highly biocompatible and osteoconductive.[4][10] Intracellular calcium phosphate deposits within osteoblasts are known to be transported to the extracellular matrix to mediate bone apatite formation.[11]

  • Nano-Calcium's Role: Nano-calcium particles have shown promise in improving bone metabolism. In animal studies, nano-calcium treatment in ovariectomized rats led to a recovery of bone mineral density and content, indicating a positive effect on bone health.[12]

Quantitative Data Summary

The following tables summarize the comparative effects of various calcium sources on key markers of osteoblast activity based on published in vitro studies.

Table 1: Comparative Effects on Osteoblast Proliferation (DNA Synthesis)

Calcium SourceCell TypeProliferation Outcome (Compared to Control/Other Sources)Citation
Salmon Bone Collagen Calcium hFOB 1.19Highest DNA synthesis rates among five sources tested.
Algae-Derived Calcium (AC) hFOB 1.19300% higher than Calcium Carbonate; 400% higher than Calcium Citrate.[5]
Algae Calcium hFOB 1.19Second highest DNA synthesis rates.
Calcium Citrate hFOB 1.19No significant change from control.
Calcium Carbonate hFOB 1.19No significant change from control.
Eggshell Powder hFOB 1.19No significant change from control.

Table 2: Comparative Effects on Osteoblast Differentiation & Mineralization

Calcium SourceCell TypeALP Activity OutcomeCalcium Deposition OutcomeCitation
Salmon Bone Collagen Calcium hFOB 1.19Highest ALP activity.Significantly increased vs. control.
Algae-Derived Calcium (AC) hFOB 1.19200% higher than CaCO₃; 250% higher than Ca Citrate.Significantly increased vs. control, CaCO₃, and Ca Citrate.[5][9]
Algae Calcium hFOB 1.19Second highest ALP activity.Significantly increased vs. control.
Calcium Citrate hFOB 1.19No significant change from control.No significant change from control.
Calcium Carbonate hFOB 1.19No significant change from control.No significant change from control.
Eggshell Powder hFOB 1.19No significant change from control.No significant change from control.

Signaling Pathways

Extracellular calcium ions (Ca²⁺) influence osteoblast function primarily through the G-protein-coupled Calcium-Sensing Receptor (CaSR) .[13][14] Activation of the CaSR by Ca²⁺ triggers multiple downstream signaling pathways that regulate osteoblast proliferation, differentiation, and survival.[15][16] This receptor is a key player in maintaining calcium homeostasis and can directly influence bone modeling and remodeling.[13] The CaSR can activate Gq/11-phospholipase-C (PLC), leading to the mobilization of intracellular calcium, and Gi/o, which can activate the mitogen-activated protein kinase (MAPK) pathway.[16] These pathways ultimately influence the expression of key osteogenic transcription factors.

cluster_EC Extracellular Space cluster_Membrane Cell Membrane cluster_IC Intracellular Space Ca_ext Extracellular Ca²⁺ CaSR Calcium-Sensing Receptor (CaSR) Ca_ext->CaSR Gq11 Gq/11 CaSR->Gq11 MAPK MAPK Pathway CaSR->MAPK PLC PLC Gq11->PLC IP3 IP3 PLC->IP3 Ca_int Intracellular Ca²⁺ Release IP3->Ca_int Ca_int->MAPK TF Transcription Factors (e.g., Runx2) MAPK->TF Prolif Proliferation TF->Prolif Diff Differentiation & Mineralization TF->Diff Survival Survival TF->Survival

Fig 1. Simplified CaSR signaling pathway in osteoblasts.

Experimental Methodologies

Standardized in vitro assays are essential for comparing the effects of different calcium sources. Below are detailed protocols for key experiments.

cluster_setup Experiment Setup cluster_assays Assessment cluster_diff_assays cluster_analysis Data Analysis start Seed Osteoblast Cells (e.g., hFOB 1.19) in 96-well plates culture Culture until ~70-80% confluent start->culture treat Treat with different Calcium Sources (e.g., CaCO₃, Ca Citrate, Algae-Ca) culture->treat prolif Proliferation Assay (MTT) treat->prolif diff Differentiation/Mineralization Assays treat->diff quant Quantify Results (Spectrophotometry) prolif->quant alp ALP Activity Assay diff->alp ars Alizarin Red S Staining (Calcium Deposition) diff->ars alp->quant ars->quant compare Compare efficacy of different calcium sources quant->compare

Fig 2. General experimental workflow for comparing calcium sources.
Osteoblast Proliferation (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[17]

  • Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to insoluble purple formazan (B1609692) crystals.[18] The intensity of the purple color is directly proportional to the number of viable cells.[19]

  • Protocol:

    • Cell Seeding: Plate osteoblast cells (e.g., 1x10⁴ cells/well) in a 96-well plate and culture for 24-72 hours.[19][20]

    • Treatment: Treat cells with various calcium sources at predetermined concentrations. Include an untreated control group.

    • MTT Addition: After the desired incubation period (e.g., 1-3 days), add 10-20 µL of 5 mg/mL MTT solution to each well.[18][19]

    • Incubation: Incubate the plate for 4 hours in a humidified atmosphere (37°C, 5% CO₂).[18]

    • Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[19][20]

    • Quantification: Measure the absorbance of the solution using a microplate reader at a wavelength between 540 and 600 nm.[18][19] The cell proliferation rate is often expressed as a percentage relative to the control group.[19]

Alkaline Phosphatase (ALP) Activity Assay

ALP is a key biochemical marker for osteoblast activity and is involved in skeletal mineralization.[21][22]

  • Principle: This assay measures the ability of ALP in cell lysates to hydrolyze a substrate, such as p-nitrophenyl phosphate (pNPP), into a colored product (p-nitrophenol). The amount of color produced is proportional to the enzyme's activity.[21]

  • Protocol:

    • Cell Lysis: After treatment with calcium sources, wash the cell monolayer with PBS and lyse the cells using a lysis buffer (e.g., 1% Triton X-100 in PBS).[21]

    • Sample Preparation: Add the cell lysate to a 96-well plate.

    • Substrate Addition: Add the pNPP substrate solution to each well and incubate at 37°C.[21]

    • Reaction Stop: Stop the reaction by adding NaOH.[23]

    • Quantification: Measure the absorbance at 405 nm using a microplate reader.[21] Calculate ALP activity by comparing the absorbance to a standard curve generated with known concentrations of p-nitrophenol.[21]

Mineralization (Alizarin Red S Staining)

Alizarin Red S (ARS) is a dye that specifically binds to calcium deposits, forming a visible orange-red complex, thereby allowing for the visualization and quantification of matrix mineralization.[24]

  • Principle: The ARS dye chelates calcium ions present in mineralized nodules formed by osteoblasts. The amount of bound dye can be quantified after extraction.[24]

  • Protocol:

    • Cell Culture: Culture and treat osteoblasts in differentiation medium for 14-28 days to allow for matrix mineralization.[25][26]

    • Fixation: Wash cells with PBS and fix them with 4% paraformaldehyde or 10% buffered formalin for 15-20 minutes.[24][25]

    • Staining: Wash the fixed cells with distilled water and add 40 mM ARS solution (pH 4.1-4.3) to cover the monolayer. Incubate for 20-30 minutes at room temperature.[24][25]

    • Washing: Gently wash the wells multiple times with distilled water to remove unbound dye.[24][25]

    • Visualization: Visualize the orange-red mineral nodules under a bright-field microscope.

    • Quantification (Optional): To quantify the mineralization, add an extraction solution (e.g., 10% acetic acid or 10% cetylpyridinium (B1207926) chloride) to each well and incubate with shaking.[24] Neutralize the extracted solution and measure the absorbance at 405-550 nm.[24][27]

Conclusion

The available evidence strongly suggests that the source of calcium significantly influences osteoblast proliferation and mineralization. Natural, multi-mineral sources such as marine algae and fish bone collagen extracts consistently demonstrate superior efficacy compared to conventional synthetic salts like calcium carbonate and calcium citrate in in vitro models. Furthermore, emerging technologies like nano-calcium formulations show great promise for enhancing bioavailability and osteogenic potential. For researchers and drug development professionals, these findings underscore the importance of looking beyond simple elemental calcium content and considering the synergistic effects of minerals and organic components present in natural sources. Future research should focus on elucidating the specific mechanisms of these complex sources and translating these promising in vitro results into preclinical and clinical models for bone regeneration therapies.

References

Safety Operating Guide

Personal protective equipment for handling Calcium mesoxalate trihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Calcium mesoxalate trihydrate, including operational and disposal plans. By offering procedural, step-by-step guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building trust by providing value beyond the product itself.

Personal Protective Equipment (PPE) and Safety Precautions

When handling this compound, adherence to standard laboratory safety protocols is essential. While the Safety Data Sheet (SDS) from some suppliers indicates that this specific compound does not meet the criteria for hazard classification, it is crucial to recognize that related compounds, such as calcium oxalate, are classified as harmful if swallowed or in contact with skin, and can cause skin and eye irritation.[1] Therefore, a cautious approach is recommended.

Recommended Personal Protective Equipment:

PPE CategoryItemSpecification
Hand Protection Protective GlovesNitrile or other appropriate chemical-resistant gloves.
Eye Protection Safety GlassesSafety glasses with side-shields are required.[1]
Respiratory Protection Dust RespiratorRecommended, especially when handling the powder and if dust may be generated.[1]
Skin and Body Protection Protective ClothingA standard laboratory coat is recommended.[1]

Operational Plan: Step-by-Step Handling Procedure

cluster_prep Preparation cluster_handling Handling cluster_post Post-Experiment cluster_disposal Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_area Prepare Well-Ventilated Workspace (e.g., Fume Hood) prep_ppe->prep_area prep_sds Review Safety Data Sheet (SDS) prep_area->prep_sds handle_weigh Carefully Weigh This compound prep_sds->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_dissolve Dissolve in Appropriate Solvent handle_transfer->handle_dissolve post_clean Clean Workspace and Equipment handle_dissolve->post_clean Experiment Complete post_ppe Properly Remove and Dispose of PPE post_clean->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash disp_waste Dispose of Waste in Designated Hazardous Waste Container post_wash->disp_waste Final Step

Caption: Workflow for Safe Handling of this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to ensure environmental safety and regulatory compliance.

Waste Disposal Procedure:

  • Segregation: Do not mix this compound waste with other chemical waste unless explicitly permitted by your institution's hazardous waste management guidelines.

  • Container: Collect all waste containing this compound, including unused product and contaminated consumables (e.g., gloves, weighing paper), in a designated, clearly labeled hazardous waste container.

  • Labeling: Ensure the waste container is labeled with the full chemical name: "this compound".

  • Storage: Store the waste container in a designated satellite accumulation area until it is collected by your institution's environmental health and safety department.

  • Regulatory Compliance: Always adhere to your local, state, and federal regulations for hazardous waste disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.